Product packaging for Boc-D-Tyr(2-Br-Z)-OH(Cat. No.:CAS No. 81189-61-9)

Boc-D-Tyr(2-Br-Z)-OH

Cat. No.: B558437
CAS No.: 81189-61-9
M. Wt: 494,34 g/mole
InChI Key: UYWMYJQSTUVRHR-GOSISDBHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Boc-D-Tyr(2-Br-Z)-OH, also known as this compound, is a useful research compound. Its molecular formula is C22H24BrNO7 and its molecular weight is 494,34 g/mole. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H24BrNO7 B558437 Boc-D-Tyr(2-Br-Z)-OH CAS No. 81189-61-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-3-[4-[(2-bromophenyl)methoxycarbonyloxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24BrNO7/c1-22(2,3)31-20(27)24-18(19(25)26)12-14-8-10-16(11-9-14)30-21(28)29-13-15-6-4-5-7-17(15)23/h4-11,18H,12-13H2,1-3H3,(H,24,27)(H,25,26)/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYWMYJQSTUVRHR-GOSISDBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OC(=O)OCC2=CC=CC=C2Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)OC(=O)OCC2=CC=CC=C2Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24BrNO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

47689-67-8
Record name L-Tyrosine, O-(((2-bromophenyl)methoxy)carbonyl)-N-((1,1-dimethylethoxy)carbonyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047689678
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of Boc-D-Tyr(2-Br-Z)-OH

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Boc-D-Tyr(2-Br-Z)-OH in Peptide Synthesis

In the intricate field of peptide synthesis, the choice of protected amino acid derivatives is a critical determinant of success. N-α-(tert-Butoxycarbonyl)-D-tyrosine(O-2-bromobenzyloxycarbonyl), or this compound, is a specialized building block designed for Boc solid-phase peptide synthesis (SPPS). Its unique structural features, particularly the O-2-bromobenzyloxycarbonyl (2-Br-Z) protecting group for the phenolic hydroxyl function of D-tyrosine, offer significant advantages in the synthesis of complex peptides. The incorporation of a D-amino acid, such as D-tyrosine, can profoundly influence the biological activity and enzymatic stability of a peptide. The strategic selection of the 2-Br-Z protecting group provides enhanced acid stability compared to a standard benzyl ether, a crucial factor when the tyrosine residue is located early in the synthesis of a long peptide chain, and thus is exposed to multiple rounds of acidic N-α-Boc deprotection.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, offering field-proven insights for its effective utilization in research and drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and application in peptide synthesis.

PropertyValueSource(s)
CAS Number 81189-61-9[2]
Molecular Formula C₂₂H₂₄BrNO₇[3]
Molecular Weight 494.32 g/mol [2]
Appearance White to off-white powder[4]
Melting Point 90-95 °C[3]
Optical Rotation [α]²⁵/D -10.5 to -5.5° (c=1 in methanol)[3]
Solubility Soluble in DMF, DCM, Chloroform[4]
Storage 2-8°C, sealed in a dry environment[3]

The Chemistry of the 2-Bromo-Benzyloxycarbonyl (2-Br-Z) Protecting Group

The 2-Br-Z group is a cornerstone of the utility of this compound. Its chemical properties dictate the strategic choices in peptide synthesis.

Enhanced Acid Stability

The electron-withdrawing nature of the bromine atom on the benzyl ring increases the stability of the benzylic carbocation intermediate formed during acid-catalyzed cleavage. This increased stability translates to a decreased rate of cleavage under the moderately acidic conditions used for N-α-Boc deprotection (typically 50% TFA in DCM). This is a significant advantage over the standard O-benzyl (Bzl) protecting group, which can be partially cleaved during prolonged or repeated acid treatments.[5]

Cleavage of the 2-Br-Z Group

While stable to moderate acids, the 2-Br-Z group can be effectively removed under strong acidic conditions, which are typically employed at the final stage of Boc-SPPS to cleave the peptide from the resin and remove all side-chain protecting groups. The most common reagents for this purpose are:

  • Anhydrous Hydrogen Fluoride (HF): This is the most traditional and robust method for global deprotection in Boc-SPPS.[6]

  • Trifluoromethanesulfonic acid (TFMSA): A strong acid that can be used as an alternative to HF.[5]

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf): Another potent reagent for the cleavage of acid-labile protecting groups.[5]

It is crucial to employ appropriate scavengers during the cleavage step to prevent the reattachment of the liberated protecting groups to sensitive amino acid residues like tryptophan and methionine.

Experimental Protocols

The following protocols are provided as a guide for the use of this compound in manual Boc-SPPS.

Synthesis of this compound

While commercially available, a general understanding of its synthesis is valuable. The synthesis is a two-step process starting from D-tyrosine.

Step 1: N-α-Boc Protection of D-Tyrosine

This procedure outlines the protection of the amino group of D-tyrosine.

  • Materials: D-tyrosine, Di-tert-butyl dicarbonate ((Boc)₂O), Sodium bicarbonate (NaHCO₃), Dichloromethane (DCM), Water, 0.5 M Hydrochloric acid (HCl).

  • Procedure:

    • Dissolve D-tyrosine in a mixture of DCM and water.

    • Add sodium bicarbonate as a base.

    • Cool the mixture in an ice bath.

    • Add di-tert-butyl dicarbonate dropwise and stir overnight at room temperature.

    • After the reaction is complete, separate the layers and acidify the aqueous layer to pH 2-3 with 0.5 M HCl.

    • Extract the product with DCM, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield Boc-D-Tyr-OH.

Step 2: O-2-Bromobenzylation of Boc-D-Tyr-OH

This protocol describes the protection of the phenolic hydroxyl group.

  • Materials: Boc-D-Tyr-OH, 2-Bromobenzyl bromide, Potassium carbonate (K₂CO₃), N,N-Dimethylformamide (DMF).

  • Procedure:

    • Dissolve Boc-D-Tyr-OH in DMF.

    • Add potassium carbonate as a base.

    • Add 2-bromobenzyl bromide and stir the mixture at room temperature for 12-24 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Once complete, quench the reaction with water and extract the product with ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by silica gel column chromatography to obtain this compound.

Incorporation of this compound in Boc-SPPS

The following is a generalized workflow for a single coupling cycle.

SPPS_Cycle Resin Resin-Bound Peptide (Free N-terminus) Coupling Coupling: This compound + Coupling Reagent (e.g., HBTU/DIEA) Resin->Coupling 1. Wash1 Wash (DMF, DCM) Coupling->Wash1 2. Deprotection Boc Deprotection: 50% TFA in DCM Wash1->Deprotection 3. Neutralization Neutralization: 10% DIEA in DCM Deprotection->Neutralization 4. Wash2 Wash (DCM, DMF) Neutralization->Wash2 5. Ready Ready for Next Coupling Cycle Wash2->Ready 6.

A single coupling cycle in Boc-SPPS.

Detailed Coupling Protocol:

  • Resin Preparation: Swell the appropriate resin (e.g., Merrifield, PAM) in DCM for 1-2 hours.

  • N-terminal Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 1-2 minutes, drain, and then treat with fresh 50% TFA in DCM for 20-30 minutes. Wash the resin with DCM, isopropanol, and DMF.

  • Neutralization: Treat the resin with a 10% solution of N,N-diisopropylethylamine (DIEA) in DCM or DMF (2 x 2 minutes). Wash the resin with DCM and DMF.

  • Coupling of this compound:

    • In a separate vessel, dissolve this compound (2-4 equivalents relative to the resin loading) and a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in DMF.

    • Add DIEA (2-3 equivalents) to pre-activate the amino acid solution.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using a qualitative method like the Kaiser test.

  • Washing: After complete coupling, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

Final Cleavage and Deprotection

The following is a general protocol for the final cleavage of the peptide from the resin and the removal of the 2-Br-Z protecting group using anhydrous HF.

HF Cleavage Workflow:

HF_Cleavage Start Peptide-Resin Pre_Cleavage Pre-Cleavage Preparation: - Dry Peptide-Resin - Add Scavengers (e.g., anisole, p-cresol) Start->Pre_Cleavage HF_Treatment Anhydrous HF Treatment: - 0°C, 1-2 hours Pre_Cleavage->HF_Treatment HF_Removal HF Removal: - Evaporation under N₂ stream HF_Treatment->HF_Removal Precipitation Peptide Precipitation: - Cold Diethyl Ether HF_Removal->Precipitation Isolation Peptide Isolation: - Centrifugation/Filtration - Washing with cold ether Precipitation->Isolation End Crude Peptide Isolation->End

Workflow for HF cleavage and deprotection.

Detailed HF Cleavage Protocol:

  • Preparation: Place the dried peptide-resin in a specialized HF cleavage apparatus. Add a scavenger cocktail (e.g., anisole, p-cresol) to the resin.

  • HF Distillation: Cool the reaction vessel in a dry ice/acetone bath and distill the required amount of anhydrous HF into the vessel.

  • Cleavage Reaction: Stir the reaction mixture at 0°C for 1-2 hours.

  • HF Evaporation: Remove the HF by evaporation under a stream of nitrogen.

  • Peptide Precipitation: Precipitate the crude peptide by adding the residue to a large volume of cold diethyl ether.

  • Isolation: Collect the peptide by centrifugation or filtration and wash thoroughly with cold diethyl ether to remove scavengers and byproducts.

Spectroscopic Characterization (Predicted)

¹H NMR (400 MHz, CDCl₃):

  • δ ~1.4 ppm (s, 9H): Protons of the tert-butyl group of the Boc protecting group.

  • δ ~3.1-3.3 ppm (m, 2H): β-protons of the tyrosine backbone.

  • δ ~4.5 ppm (m, 1H): α-proton of the tyrosine backbone.

  • δ ~5.2 ppm (s, 2H): Methylene protons of the 2-bromobenzyl group.

  • δ ~7.0-7.6 ppm (m, 8H): Aromatic protons of the tyrosine and 2-bromobenzyl rings.

  • δ ~9.5 ppm (br s, 1H): Carboxylic acid proton.

¹³C NMR (100 MHz, CDCl₃):

  • δ ~28 ppm: Methyl carbons of the Boc group.

  • δ ~37 ppm: β-carbon of the tyrosine backbone.

  • δ ~54 ppm: α-carbon of the tyrosine backbone.

  • δ ~68 ppm: Methylene carbon of the 2-bromobenzyl group.

  • δ ~80 ppm: Quaternary carbon of the Boc group.

  • δ ~120-150 ppm: Aromatic carbons.

  • δ ~155 ppm: Carbonyl carbon of the Boc group.

  • δ ~175 ppm: Carboxylic acid carbon.

Mass Spectrometry (ESI-MS):

  • Calculated m/z for C₂₂H₂₄BrNO₇ [M+H]⁺: 494.07.

  • Calculated m/z for C₂₂H₂₃BrNO₇ [M-H]⁻: 492.06.

  • Common Fragments: Loss of the Boc group (-100 Da), loss of the 2-Br-Z group.

Conclusion

This compound is a highly valuable building block for the synthesis of complex peptides, particularly those where the enhanced stability of the tyrosine side-chain protection is paramount. Its strategic application, guided by a thorough understanding of its chemical properties and the appropriate experimental protocols, can significantly contribute to the successful development of novel peptide-based therapeutics and research tools. The information and protocols provided in this guide are intended to empower researchers to effectively utilize this important reagent in their synthetic endeavors.

References

  • Aapptec Peptides. This compound [81189-61-9]. [Link]
  • Aapptec Peptides. This compound [81189-61-9]. [Link]
  • Beilstein Journals. EXPERIMENTAL PROCEDURES. [Link]
  • Aapptec Peptides. This compound [81189-61-9]. [Link]
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
  • Nature Protocols. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. [Link]
  • Slideshare. T boc fmoc protocols in peptide synthesis. [Link]
  • ResearchGate.
  • Aapptec. Technical Support Information Bulletin 1124 - Removal of S-Benzyl, Sp-Methylbenzyl, and Sp- Methoxybenzyl Groups. [Link]
  • Saurabh Khadse.
  • National Center for Biotechnology Information. Boc-tyr(boc)-OH | C19H27NO7 - PubChem. [Link]
  • Aapptec Peptides. This compound [81189-61-9]. [Link]
  • eqipped. Boc-Tyr(2-Br-Z)-Oh. [Link]
  • Aapptec Peptides. Boc-Tyr(2-Br-Z)-OH [47689-67-8]. [Link]

Sources

An In-Depth Technical Guide to Boc-D-Tyr(2-Br-Z)-OH: Properties, Synthesis, and Application in Peptide Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-α-(tert-Butoxycarbonyl)-O-(2-bromobenzyloxycarbonyl)-D-tyrosine, commonly abbreviated as Boc-D-Tyr(2-Br-Z)-OH, is a pivotal amino acid derivative employed in solid-phase peptide synthesis (SPPS), particularly within the Boc/Bzl protection strategy. Its unique structural features, most notably the 2-bromobenzyloxycarbonyl (2-Br-Z) protecting group on the phenolic hydroxyl side chain, offer distinct advantages in the synthesis of complex peptides. This guide provides a comprehensive overview of the physicochemical properties of this compound, a detailed examination of its synthesis and characterization, and a thorough protocol for its application in SPPS, including the critical deprotection and cleavage steps.

Core Compound Identification and Properties

This compound is a non-natural, protected form of the D-isomer of tyrosine. The introduction of the Boc group on the alpha-amino function and the 2-Br-Z group on the side-chain hydroxyl allows for controlled, sequential peptide bond formation.

Chemical Formula and Molecular Weight

The fundamental chemical identity of this compound is defined by its molecular formula and weight, which are crucial for stoichiometric calculations in synthesis and for verification via mass spectrometry.

  • Chemical Formula: C₂₂H₂₄BrNO₇[1][2][3]

  • Molecular Weight (M.W.): 494.33 g/mol [1][2][3]

  • CAS Number: 81189-61-9[1][3]

Physicochemical Data Summary

A summary of the key physicochemical properties is presented in Table 1 for quick reference.

PropertyValueSource(s)
Molecular Formula C₂₂H₂₄BrNO₇[1][2][3]
Molecular Weight 494.33 g/mol [1][2][3]
Appearance White to off-white solid/powder[3]
Melting Point 90-95 °C[3]
Solubility Soluble in organic solvents such as Dichloromethane (DCM) and Methanol[3]
Storage Conditions Sealed in a dry environment at 2-8°C[1][3]

Synthesis and Characterization

The synthesis of this compound is a multi-step process requiring careful control of reaction conditions to ensure high purity of the final product. The general strategy involves the sequential protection of the amino and hydroxyl groups of D-tyrosine.

Synthetic Pathway Rationale

The synthesis begins with the readily available amino acid, D-tyrosine. The α-amino group is first protected with the acid-labile Boc group. This is a critical first step to prevent its participation in the subsequent side-chain protection reaction. Following the N-protection, the phenolic hydroxyl group of the tyrosine side chain is protected with the 2-bromobenzyl chloroformate to introduce the 2-Br-Z group.

Synthesis_Pathway cluster_reagents D_Tyr D-Tyrosine Boc_D_Tyr Boc-D-Tyr-OH D_Tyr->Boc_D_Tyr Step 1: Nα-Boc Protection Final_Product This compound Boc_D_Tyr->Final_Product Step 2: O-Side Chain Protection reagent1 (Boc)₂O, Base (e.g., NaHCO₃) reagent2 2-Bromobenzyl chloroformate, Base SPPS_Cycle start Resin-Peptide(n) deprotection 1. Nα-Boc Deprotection (50% TFA/DCM) start->deprotection neutralization 2. Neutralization (e.g., 10% DIEA/DCM) deprotection->neutralization coupling 3. Coupling (this compound, Activator) neutralization->coupling end Resin-Peptide(n+1) coupling->end

Sources

Navigating the Solubility Landscape of Boc-D-Tyr(2-Br-Z)-OH: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Crucial Role of Solubility in Peptide Synthesis and Drug Discovery

In the intricate world of peptide synthesis and the broader field of drug development, the physical properties of our building blocks are paramount. Among these, solubility stands out as a critical parameter that dictates the feasibility of a synthetic route, influences purification strategies, and ultimately impacts the bioavailability of a potential therapeutic agent. The protected amino acid, Boc-D-Tyr(2-Br-Z)-OH, with its unique combination of a bulky tert-butyloxycarbonyl (Boc) protecting group and a 2-bromobenzyloxycarbonyl (2-Br-Z) side-chain protection, presents a specific solubility profile that warrants a detailed exploration. This guide is intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the solubility of this compound in common laboratory solvents. By delving into the theoretical underpinnings of its solubility, presenting available data, and offering a robust experimental protocol for its determination, we aim to empower scientists to make informed decisions in their research endeavors.

Physicochemical Profile of this compound

A foundational understanding of the physicochemical properties of this compound is essential to rationalize its solubility behavior.

PropertyValueSource
Molecular Formula C22H24BrNO7[1]
Molecular Weight 494.33 g/mol
Appearance White to slight yellow to beige powder
Melting Point 90-95 °C
Optical Rotation α 25/D (c=1 in methanol): -10.5 to -5.5 °
Storage Temperature 15-25°C

The presence of the large, nonpolar Boc and 2-Br-Z groups significantly influences the overall polarity of the molecule, steering its solubility away from aqueous media and towards organic solvents. The carboxylic acid and the urethane and carbonate linkages, however, introduce polar functionalities that allow for interactions with a range of solvent polarities.

Understanding the "Why": Theoretical Principles of Solubility

The solubility of a compound like this compound is governed by the principle of "like dissolves like." This adage encapsulates the concept that a solute will dissolve best in a solvent that has a similar polarity. The interplay of intermolecular forces—van der Waals forces, dipole-dipole interactions, and hydrogen bonding—between the solute and solvent molecules dictates the extent of dissolution.

For this compound, the following structural features are key determinants of its solubility:

  • The Boc and 2-Br-Z Protecting Groups: These bulky, predominantly nonpolar groups contribute significantly to the molecule's hydrophobic character. This suggests a preference for less polar organic solvents.

  • The Carboxylic Acid Group: This functional group is capable of acting as a hydrogen bond donor and acceptor, imparting a degree of polarity to the molecule. In its protonated form, it will have limited solubility in water but can be ionized in basic solutions to form a more soluble carboxylate salt.

  • The Urethane and Carbonate Linkages: These groups contain polar C=O and C-O bonds, as well as N-H bonds in the urethane, which can participate in hydrogen bonding. This allows for favorable interactions with polar aprotic and protic solvents.

  • The Aromatic Rings: The phenyl ring of the tyrosine side chain and the bromobenzyl group are capable of pi-pi stacking interactions, which can influence solubility in aromatic solvents.

The overall solubility is a delicate balance of these competing factors. Predicting the exact solubility in a given solvent can be challenging, making experimental determination a crucial step in process development.

Solubility Profile of this compound: A Survey of Common Laboratory Solvents

SolventSolvent ClassKnown Solubility DataInferred SolubilitySource
Dichloromethane (DCM) ChlorinatedClearly soluble (2 mmol in 2 mL)High
N,N-Dimethylformamide (DMF) Polar AproticClearly soluble (1 mmol in 2 mL for the L-enantiomer)High
Methanol (MeOH) Polar ProticSolubleModerate to High
Ethanol (EtOH) Polar ProticLikely SolubleModerate
Isopropanol (IPA) Polar ProticLikely SolubleModerate
Acetonitrile (ACN) Polar AproticLikely SolubleModerate
Tetrahydrofuran (THF) EtherLikely SolubleModerate
Ethyl Acetate (EtOAc) EsterLikely SolubleModerate
Acetone KetoneLikely SolubleModerate
Water AqueousInsoluble (in neutral form)Very Low
Aqueous Base (e.g., 1M NaHCO3) AqueousLikely Soluble (as carboxylate salt)High
Hexanes NonpolarLikely InsolubleVery Low

Expert Insight: The high solubility in dichloromethane and DMF is expected, given their ability to solvate the large organic structure of the molecule. The moderate solubility in polar protic solvents like methanol is likely due to a combination of hydrogen bonding with the carboxylic acid and polar linkages, and favorable dispersion forces with the nonpolar groups. The very low solubility in nonpolar solvents like hexanes highlights the influence of the polar functional groups. For aqueous solubility, the carboxylic acid's pKa will be a critical factor; at neutral pH, the compound is expected to be poorly soluble, but its solubility should increase significantly in basic solutions due to the formation of the carboxylate anion.

A Self-Validating Protocol for Experimental Solubility Determination

To obtain reliable and reproducible solubility data for your specific application, a systematic experimental approach is essential. The following protocol is based on the widely accepted shake-flask method, a cornerstone technique in pharmaceutical and chemical research.[2]

Materials and Equipment
  • This compound (of known purity)

  • Selected solvents (analytical grade or higher)

  • Analytical balance (readable to at least 0.1 mg)

  • Vials with screw caps (e.g., 4 mL or 20 mL)

  • Orbital shaker or rotator capable of maintaining a constant temperature

  • Temperature-controlled environment (e.g., incubator or water bath)

  • Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

  • Syringes

  • Volumetric flasks and pipettes

  • Analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Experimental Workflow: A Visual Guide

G Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calculation Calculation prep_compound Weigh excess This compound prep_solvent Add known volume of solvent to vial prep_compound->prep_solvent Add to solvent equilibration Seal vial and place on shaker at constant temp. prep_solvent->equilibration time Equilibrate for a defined period (e.g., 24-48h) equilibration->time centrifuge Allow solid to settle (optional: centrifuge) time->centrifuge filtration Filter supernatant through syringe filter centrifuge->filtration dilution Dilute filtrate to a known concentration filtration->dilution analysis Analyze by HPLC-UV or other suitable method dilution->analysis calculation Calculate solubility (e.g., in mg/mL or mol/L) analysis->calculation

Caption: Workflow for the shake-flask solubility determination method.

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Accurately weigh an amount of this compound that is in excess of its expected solubility and add it to a vial. A good starting point is to add enough solid to be visibly present after equilibration.

    • Pipette a precise volume of the chosen solvent into the vial.

    • Securely cap the vial to prevent solvent evaporation.

    • Prepare a blank sample containing only the solvent.

    • It is recommended to perform each determination in triplicate for statistical validity.

  • Equilibration:

    • Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the samples for a sufficient period to ensure equilibrium is reached. A typical duration is 24 to 48 hours. Preliminary experiments can be conducted to determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, remove the vials from the shaker and allow the excess solid to settle. For fine particles, centrifugation may be necessary.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Attach a syringe filter to the syringe and filter the solution into a clean vial to remove any undissolved solid. This step is critical to avoid artificially high solubility readings.

    • Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve prepared with known concentrations of this compound in the same solvent should be used for accurate quantification.

  • Calculation and Reporting:

    • Calculate the concentration of the saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

    • Report the temperature at which the solubility was determined.

Key Factors Influencing Solubility: A Deeper Dive

Several factors can significantly impact the measured solubility of this compound. A thorough understanding of these variables is crucial for obtaining consistent and meaningful results.

  • Temperature: Solubility is generally temperature-dependent. For most solids dissolving in a liquid, solubility increases with temperature. It is therefore critical to control and report the temperature at which solubility measurements are made.

  • pH of the Medium: For ionizable compounds like this compound, the pH of the solvent (if aqueous or containing acidic/basic impurities) will have a profound effect on solubility. The carboxylic acid will be deprotonated at higher pH values, forming a more polar and thus more water-soluble carboxylate salt.

  • Polymorphism: The crystalline form of the solid can influence its solubility. Different polymorphs can have different lattice energies, leading to variations in their dissolution rates and equilibrium solubilities. It is important to characterize the solid form of the material being tested.

  • Purity of the Compound and Solvent: Impurities in either the solute or the solvent can affect the measured solubility. Water content in organic solvents can be a particularly important factor.

  • Particle Size: While equilibrium solubility is independent of particle size, the rate at which equilibrium is reached can be affected. Smaller particles have a larger surface area-to-volume ratio and will dissolve faster.

Conclusion: A Practical Framework for Solubility Assessment

The solubility of this compound is a multifaceted property that is critical for its effective use in research and development. This guide has provided a comprehensive overview, from the underlying chemical principles to a practical, step-by-step protocol for its experimental determination. While we have presented the currently available solubility data, we strongly advocate for experimental verification in the specific solvent systems relevant to your work. By employing the methodologies outlined herein and considering the key factors that influence solubility, researchers can confidently navigate the solubility landscape of this important protected amino acid, paving the way for more efficient and successful scientific outcomes.

References

Sources

"synthesis of Boc-D-Tyr(2-Br-Z)-OH starting materials"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Boc-D-Tyr(2-Br-Z)-OH: Foundational Materials and Core Strategy

Abstract

This technical guide provides a comprehensive overview of the synthesis of N-α-(tert-butyloxycarbonyl)-O-(2-bromobenzyloxycarbonyl)-D-tyrosine, commonly abbreviated as this compound. This specialized amino acid derivative is a critical building block in Boc-based Solid Phase Peptide Synthesis (SPPS), particularly for complex peptides where the stability of the tyrosine side-chain protection is paramount. The 2-bromobenzyloxycarbonyl (2-Br-Z) group offers enhanced stability against the moderately acidic conditions required for repetitive N-α-Boc deprotection, thereby preventing unwanted side reactions. This document details the strategic selection of starting materials, outlines the synthesis of key reagents, and provides a step-by-step protocol for the primary synthetic pathway. It is intended for researchers, chemists, and professionals in the field of drug development and peptide chemistry.

Introduction: The Imperative for Orthogonal Protection in Peptide Synthesis

The chemical synthesis of peptides is a sequential process of forming amide bonds between amino acids. To ensure the correct sequence and prevent undesirable side reactions, it is essential to employ protecting groups for the reactive functionalities of the amino acids, namely the α-amino group and any reactive side chains.[1][2] An ideal protection scheme is "orthogonal," meaning that each class of protecting group can be removed under specific conditions without affecting the others.[1][3][4]

The tert-butyloxycarbonyl/benzyl (Boc/Bzl) protection strategy is a foundational method in SPPS.[2] In this scheme, the N-α-amino group is temporarily protected with the acid-labile Boc group, which is removed at each cycle with a moderate acid like trifluoroacetic acid (TFA). Side chains are protected with more robust, benzyl-based groups that are only cleaved at the end of the synthesis by very strong acids, such as hydrogen fluoride (HF).[3][5]

While effective, the standard benzyl ether protection for the tyrosine hydroxyl group [Boc-Tyr(Bzl)-OH] can be problematic. The benzyl group is partially labile to TFA, which can lead to premature deprotection during the synthesis of long peptides.[6][7] Furthermore, the cleaved benzyl cation can cause side reactions. The this compound derivative addresses this limitation. The electron-withdrawing bromine atom on the benzyl ring increases the acid stability of the benzyloxycarbonyl protecting group, making it resistant to repeated TFA treatments while still being removable by strong acids like HF.[7][8]

PART 1: Strategic Analysis of Starting Materials

The synthesis of this compound is a multi-step process that relies on the careful selection of foundational precursors and reagents. The overall strategy involves the sequential protection of D-tyrosine's amino and hydroxyl groups.

Core Precursor: D-Tyrosine

The synthesis begins with D-tyrosine, the enantiomerically pure amino acid that forms the backbone of the final product. Its three key functional groups—the carboxylic acid, the α-amino group, and the phenolic hydroxyl group—are the sites of chemical modification.

Key Reagents for Protecting Group Introduction
  • N-α-Boc Protection Reagent:

    • Reagent: Di-tert-butyl dicarbonate ((Boc)₂O).

    • Rationale: This is the most common and efficient reagent for introducing the Boc group onto an amino function. The reaction proceeds under mild basic conditions, and the byproducts (tert-butanol and CO₂) are volatile and easily removed.[9][10]

  • O-Side Chain Protection Reagent:

    • Reagent: 2-bromobenzyl chloroformate (2-Br-Z-Cl).

    • Rationale: This reagent introduces the 2-bromobenzyloxycarbonyl (2-Br-Z) group. It is a derivative of the standard benzyloxycarbonyl (Z) group, with a bromine atom at the 2-position of the benzyl ring. This modification is critical for enhancing the acid stability of the protecting group, making it suitable for the Boc/Bzl SPPS strategy.[7][8]

PART 2: Synthesis of the Key Reagent: 2-Bromobenzyl Chloroformate

The availability of 2-bromobenzyl chloroformate can be limited, often necessitating its synthesis in the laboratory. The pathway typically starts from 2-bromotoluene.

Workflow for 2-Bromobenzyl Chloroformate Synthesis

A 2-Bromotoluene B 2-Bromobenzyl Bromide A->B mid1 A->mid1 C 2-Bromobenzyl Alcohol B->C mid2 B->mid2 D 2-Bromobenzyl Chloroformate (2-Br-Z-Cl) C->D mid3 C->mid3 reagent1 Br₂, hv or NBS reagent1->mid1 Radical Bromination reagent2 Hydrolysis (e.g., aq. NaHCO₃) reagent2->mid2 Nucleophilic Substitution reagent3 Phosgene (COCl₂) or Triphosgene reagent3->mid3 Phosgenation mid1->B mid2->C mid3->D

Caption: Synthesis pathway for 2-bromobenzyl chloroformate.

Experimental Protocol: Synthesis of 2-Bromobenzyl Bromide

This protocol is adapted from established methods for benzylic bromination.[11]

  • Setup: In a flask equipped with a reflux condenser and a dropping funnel, dissolve 2-bromotoluene in a five-fold volume of a dry, non-polar solvent like carbon tetrachloride.

  • Initiation: Heat the mixture to reflux while irradiating with a UV lamp (e.g., a 500-watt photolamp) to initiate the radical reaction.

  • Bromination: Add elemental bromine (1.05 equivalents) dropwise. The rate of addition should be controlled such that the color of the bromine dissipates, indicating its consumption.

  • Work-up: After the addition is complete, cool the reaction mixture. Wash the organic solution sequentially with ice-water and ice-cold aqueous sodium bicarbonate solution to remove any remaining bromine and HBr.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The resulting 2-bromobenzyl bromide can be purified by vacuum distillation.[11]

Experimental Protocol: Synthesis of 2-Bromobenzyl Chloroformate

This procedure is based on the general synthesis of chloroformates from alcohols.[12][13][14]

  • Setup: In a well-ventilated fume hood, prepare a solution of phosgene (or a safer equivalent like triphosgene with a catalytic amine) in a dry, inert solvent such as toluene. Caution: Phosgene is extremely toxic.

  • Reaction: Cool the phosgene solution in an ice bath. Slowly add a solution of 2-bromobenzyl alcohol (synthesized via hydrolysis of 2-bromobenzyl bromide) in the same solvent.

  • Completion: Allow the reaction to stir at room temperature until the reaction is complete (monitored by TLC or GC).

  • Isolation: Remove the excess phosgene and solvent carefully under reduced pressure. The crude 2-bromobenzyl chloroformate is often obtained as an oil and can be used directly or purified by vacuum distillation.

PART 3: The Core Synthetic Pathway: this compound

The core synthesis involves two sequential protection steps starting from D-Tyrosine.

Overall Synthetic Workflow

sub_a D-Tyrosine sub_b Boc-D-Tyr-OH sub_a->sub_b Step 1: N-α-Boc Protection point_ab sub_a->point_ab sub_c This compound (Final Product) sub_b->sub_c Step 2: O-Side Chain Protection point_bc sub_b->point_bc reagent_ab (Boc)₂O, Base (e.g., NaHCO₃) Dioxane/H₂O reagent_ab->point_ab reagent_bc 2-Br-Z-Cl, Base (e.g., NaHCO₃) THF reagent_bc->point_bc point_ab->sub_b point_bc->sub_c

Caption: Core synthetic pathway for this compound.

Experimental Protocol: Step 1 - Synthesis of Boc-D-Tyrosine

This procedure is a standard method for the Boc protection of amino acids.[9][15]

  • Dissolution: Dissolve D-tyrosine (1 equivalent) in a mixture of 1:1 dioxane and water. Add a base such as sodium bicarbonate (2-3 equivalents).

  • Reaction: Cool the solution to 0°C in an ice bath. Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) in dioxane.

  • Stirring: Allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up: Add water to the mixture and wash with a non-polar solvent like hexane or ethyl acetate to remove unreacted (Boc)₂O.

  • Acidification: Carefully acidify the aqueous layer with a cold, dilute acid (e.g., 0.5 M HCl or KHSO₄ solution) to a pH of ~3-4. The product will precipitate out of the solution.

  • Isolation: Extract the product with a solvent like ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to yield Boc-D-Tyr-OH, typically as a white solid or oil.

Experimental Protocol: Step 2 - Synthesis of this compound

This step involves the protection of the phenolic hydroxyl group.

  • Dissolution: Suspend Boc-D-Tyr-OH (1 equivalent) in a suitable solvent such as Tetrahydrofuran (THF). Add a base like sodium bicarbonate (2-3 equivalents).

  • Addition of Protecting Reagent: Cool the mixture in an ice bath. Slowly add 2-bromobenzyl chloroformate (1.1 equivalents).

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by Thin Layer Chromatography (TLC).

  • Work-up: Filter off any inorganic salts. Remove the solvent under reduced pressure. Dissolve the residue in a solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by silica gel column chromatography to yield pure this compound.

PART 4: Characterization and Quality Control

The identity and purity of the final product must be confirmed through rigorous analytical methods.

Parameter Technique Expected Result
Molecular Weight ESI-MSCalculated: 493.10 (for Br⁷⁹), 495.09 (for Br⁸¹). Expected [M-H]⁻ peaks at ~492.1 and ~494.1.
Purity HPLC / TLC≥98% purity is standard for use in peptide synthesis.[16][17]
Structure ¹H & ¹³C NMRSpectra should show characteristic peaks for the Boc group (~1.4 ppm), the aromatic protons of both the tyrosine and 2-bromobenzyl rings, and the α- and β-protons of the amino acid backbone.
Melting Point Melting Point ApparatusApproximately 90-95 °C.[16][17]
Optical Rotation Polarimeter[α]²⁵/D value of approximately -10.5 to -5.5° (c=1 in methanol) confirms the D-enantiomeric form.[16]

Conclusion

The synthesis of this compound is a strategic process designed to produce a highly valuable building block for advanced peptide synthesis. The key to its utility lies in the 2-Br-Z protecting group, which provides superior stability against premature cleavage compared to standard benzyl ethers during Boc-SPPS. By following the detailed protocols for the synthesis of both the key chloroformate reagent and the final protected amino acid, researchers can reliably produce this compound with high purity. The robust nature of this compound makes it an essential tool for the successful synthesis of long or complex tyrosine-containing peptides, ultimately aiding in the development of novel peptide-based therapeutics.

References

  • Vertex AI Search. Overview of Solid Phase Peptide Synthesis (SPPS). Accessed January 10, 2026.
  • PubMed. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Accessed January 10, 2026.
  • PNAS. Peptide synthesis using unprotected peptides through orthogonal coupling methods. Accessed January 10, 2026.
  • ChemBK. Boc-D-Tyr(2-bromo-Z)-OH. Accessed January 10, 2026.
  • Biosynth. Protecting Groups in Peptide Synthesis. Accessed January 10, 2026.
  • Chem-Impex. Boc-D-tyrosine. Accessed January 10, 2026.
  • Wikipedia. Peptide synthesis. Accessed January 10, 2026.
  • Aapptec Peptides. This compound [81189-61-9]. Accessed January 10, 2026.
  • Benchchem. A Comparative Guide to Boc-Tyr(Boc)
  • Google Patents. US3538070A - Protective groups for the hydroxyl group of tyrosine during peptide synthesis. Accessed January 10, 2026.
  • Sigma-Aldrich. This compound Novabiochem 81189-61-9. Accessed January 10, 2026.
  • Benchchem. Z-Tyr(Bzl)-OH: A Versatile Amino Acid Derivative for Your Research Needs. Accessed January 10, 2026.
  • Sigma-Aldrich. This compound Novabiochem 81189-61-9. Accessed January 10, 2026.
  • Aapptec Peptides. Boc-Tyr(Bzl)-OH [2130-96-3]. Accessed January 10, 2026.
  • eqipped. Boc-Tyr(2-Br-Z)-Oh | Buy Now. Accessed January 10, 2026.
  • Aapptec. Amino Acid Derivatives for Peptide Synthesis. Accessed January 10, 2026.
  • Benchchem. Synthesis and Characterization of Boc-D-Tyr(Me)-OH: An In-depth Technical Guide. Accessed January 10, 2026.
  • The Royal Society of Chemistry. Supporting information_OBC_rev1. Accessed January 10, 2026.
  • Google Patents. CN104447415A - Method for preparing Boc-L-tyrosine by using (Boc)2O. Accessed January 10, 2026.
  • PrepChem.com. Preparation of 2-bromobenzyl bromide. Accessed January 10, 2026.
  • Organic Syntheses. Formic acid, chloro-, benzyl ester. Accessed January 10, 2026.
  • Wikipedia.
  • ChemicalBook. p-Bromobenzyl Chloroformate | 5798-78-7. Accessed January 10, 2026.

Sources

The 2-Bromobenzyloxycarbonyl (2-Br-Z) Group: A Technical Guide to a Specialized Amine Protecting Strategy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of synthetic organic chemistry, the judicious selection of protecting groups is a cornerstone of success, particularly in the multi-step assembly of complex molecules such as pharmaceuticals and peptides. Among the carbamate-type amine protecting groups, the 2-bromobenzyloxycarbonyl (2-Br-Z) group has emerged as a valuable, albeit specialized, tool. This technical guide provides an in-depth exploration of the chemistry of the 2-Br-Z protecting group, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into its synthesis, introduction, and cleavage, with a particular focus on the mechanistic rationale behind its unique stability profile and its strategic application in complex synthetic endeavors.

Introduction: Beyond the Venerable Cbz Group

The benzyloxycarbonyl (Cbz or Z) group is a foundational amine protecting group, prized for its stability and its removal under neutral conditions via catalytic hydrogenolysis.[1] However, the demands of modern synthetic chemistry, with its increasingly complex targets and need for orthogonal protection schemes, have driven the development of substituted Cbz derivatives with fine-tuned properties. The 2-bromobenzyloxycarbonyl group is a prime example of such an evolution.

The introduction of a bromine atom at the ortho position of the benzyl ring has profound stereoelectronic consequences, modulating the reactivity of the protecting group. This guide will elucidate how this seemingly minor modification imparts enhanced acid stability compared to the parent Cbz group, carving out a specific niche for the 2-Br-Z group in synthetic strategies where acid-labile groups like tert-butoxycarbonyl (Boc) must be selectively removed in its presence.

Synthesis of the Key Reagent: 2-Bromobenzyloxycarbonyl Chloride

The primary reagent for the introduction of the 2-Br-Z group is 2-bromobenzyloxycarbonyl chloride. Its synthesis is a two-step process commencing with the commercially available 2-bromobenzoic acid.

Step 1: Reduction to 2-Bromobenzyl Alcohol

The carboxylic acid functionality of 2-bromobenzoic acid is readily reduced to the corresponding alcohol. A common and efficient method involves the use of a borane complex, such as borane-tetrahydrofuran (THF) or by generating diborane in situ from sodium borohydride and boron trifluoride etherate.[2]

Experimental Protocol: Synthesis of 2-Bromobenzyl Alcohol[2]

  • Materials:

    • 2-Bromobenzoic acid

    • Sodium borohydride (NaBH₄)

    • Boron trifluoride diethyl etherate (BF₃·OEt₂)

    • Tetrahydrofuran (THF), anhydrous

    • Hexane

    • Deionized water

  • Procedure:

    • To a stirred suspension of sodium borohydride (1.65 moles) in anhydrous THF (1 L) at 0-5 °C under an inert atmosphere, slowly add boron trifluoride diethyl etherate (2.1 moles).

    • After stirring for 15 minutes, a solution of 2-bromobenzoic acid (2 moles) in anhydrous THF (1 L) is added dropwise, maintaining the temperature between 0-10 °C.

    • Upon completion of the addition, the reaction mixture is allowed to warm to room temperature and stirred for 6 hours.

    • The reaction is carefully quenched by the slow addition of water.

    • The product is extracted with an organic solvent, and the organic layer is dried and concentrated.

    • Recrystallization from hexane affords 2-bromobenzyl alcohol.

Step 2: Conversion to 2-Bromobenzyloxycarbonyl Chloride

The conversion of 2-bromobenzyl alcohol to the corresponding chloroformate is typically achieved by reaction with phosgene or a phosgene equivalent, such as diphosgene or triphosgene.[2][3] These reactions are hazardous and should be performed with extreme caution in a well-ventilated fume hood.

Experimental Protocol: Synthesis of 2-Bromobenzyloxycarbonyl Chloride (General Procedure)

  • Materials:

    • 2-Bromobenzyl alcohol

    • Phosgene (or a phosgene equivalent)

    • Anhydrous, inert solvent (e.g., toluene, dichloromethane)

  • Procedure:

    • A solution of 2-bromobenzyl alcohol in an anhydrous, inert solvent is cooled to 0 °C.

    • A solution of phosgene in the same solvent is added slowly, maintaining the low temperature.

    • The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or GC).

    • The excess phosgene and solvent are removed under reduced pressure to yield the crude 2-bromobenzyloxycarbonyl chloride, which can be used directly or purified by distillation under high vacuum.

Introduction of the 2-Br-Z Protecting Group

The 2-Br-Z group is introduced onto a primary or secondary amine via a nucleophilic substitution reaction with 2-bromobenzyloxycarbonyl chloride. The reaction is typically performed under basic conditions to neutralize the hydrochloric acid byproduct.

Reaction Mechanism and Conditions

The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of the chloroformate, leading to the formation of a tetrahedral intermediate which then collapses to expel the chloride leaving group.

G reagents R-NH₂ + 2-Br-Z-Cl product R-NH-Z(2-Br) + HCl reagents->product Base (e.g., NaHCO₃, Et₃N) Solvent (e.g., DCM, THF/H₂O) G cluster_0 Acidic Cleavage Protected Amine R-NH-Z(2-Br) Protonated Carbamate Protonated Intermediate Protected Amine->Protonated Carbamate H⁺ Carbamic Acid R-NH-COOH + 2-Br-C₆H₄CH₂⁺ Protonated Carbamate->Carbamic Acid Slow Deprotected Amine R-NH₂ + CO₂ Carbamic Acid->Deprotected Amine Decarboxylation

Caption: Mechanism of acid-catalyzed cleavage of the 2-Br-Z group.

Experimental Protocol: Cleavage with TFMSA [4]

  • Materials:

    • 2-Br-Z protected substrate

    • Trifluoromethanesulfonic acid (TFMSA)

    • Trifluoroacetic acid (TFA)

    • Thioanisole (scavenger)

    • Dichloromethane (DCM)

    • Cold diethyl ether

  • Procedure:

    • The protected substrate is dissolved in a mixture of TFA and thioanisole in DCM.

    • The solution is cooled in an ice bath.

    • TFMSA is added dropwise with vigorous stirring.

    • The reaction is stirred at room temperature for the required duration (monitoring by TLC or LC-MS is recommended).

    • The product is precipitated by the addition of cold diethyl ether, collected by filtration or centrifugation, and washed.

Catalytic Hydrogenolysis

Similar to the Cbz group, the 2-Br-Z group can be cleaved by catalytic hydrogenolysis. [5]This method offers the advantage of mild, neutral conditions. However, the presence of the bromine atom can sometimes lead to catalyst poisoning or slower reaction rates.

Experimental Protocol: Catalytic Hydrogenolysis

  • Materials:

    • 2-Br-Z protected substrate

    • Palladium on carbon (Pd/C, 5-10 mol%)

    • Methanol or ethanol

    • Hydrogen gas (H₂) or a hydrogen donor (e.g., ammonium formate)

  • Procedure:

    • The protected substrate is dissolved in a suitable solvent (e.g., methanol).

    • The Pd/C catalyst is added carefully.

    • The reaction vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (balloon or Parr hydrogenator) until completion.

    • The catalyst is removed by filtration through Celite.

    • The filtrate is concentrated to yield the deprotected amine.

Orthogonality and Strategic Applications

The true utility of the 2-Br-Z group lies in its orthogonality with other common protecting groups.

Protecting GroupDeprotection ConditionStability of 2-Br-Z Group
Boc Strong Acid (e.g., TFA)Stable
Fmoc Base (e.g., Piperidine)Labile
Cbz H₂/Pd-CLabile

Data in this table is a qualitative representation. Specific stability may be substrate-dependent.

The enhanced acid stability of the 2-Br-Z group makes it particularly useful in synthetic strategies where an acid-labile group, such as Boc, needs to be removed in its presence. This is frequently encountered in peptide synthesis, especially for the protection of the phenolic hydroxyl group of tyrosine. The 2-Br-Z group can withstand the repetitive TFA treatments used for Nα-Boc deprotection in solid-phase peptide synthesis (SPPS).

However, it is important to note that the 2-Br-Z group is reported to be labile to piperidine, the reagent used for Fmoc deprotection. This limits its application in standard Fmoc-based SPPS.

Field-Proven Insights and Causality

The ortho-bromo substituent exerts both steric and electronic effects that influence the stability and cleavage of the 2-Br-Z group.

  • Electronic Effect: The electron-withdrawing inductive effect of the bromine atom destabilizes the developing positive charge on the benzylic carbon during acid-catalyzed cleavage, thereby slowing down the reaction compared to the unsubstituted Cbz group.

  • Steric Effect: The bulky bromine atom at the ortho position can sterically hinder the approach of the hydride to the benzylic carbon on the surface of the palladium catalyst during hydrogenolysis, which may lead to slower reaction rates.

These combined effects necessitate more forcing conditions for cleavage compared to the parent Cbz group, a feature that can be exploited for selective deprotection in complex molecular architectures.

Conclusion

The 2-bromobenzyloxycarbonyl protecting group represents a valuable modification of the classical Cbz group, offering enhanced acid stability that allows for its use in orthogonal protection schemes with acid-labile groups like Boc. While its application is more specialized than that of its parent Cbz group, a thorough understanding of its unique chemical properties, as detailed in this guide, empowers the synthetic chemist to strategically employ the 2-Br-Z group to navigate the challenges of complex molecule synthesis. The ability to fine-tune the lability of a protecting group through simple substitution patterns is a testament to the elegance and power of physical organic principles in guiding synthetic strategy.

References

  • Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, Inc.: Hoboken, NJ, 2014.
  • PrepChem.com. Synthesis of 2-bromobenzyl alcohol. [Link]
  • The Royal Society of Chemistry.
  • ResearchGate.
  • J-Stage.
  • Organic Chemistry Portal.
  • AWS.
  • National Institutes of Health. Rapid Synthesis of Boc-2′,6′-dimethyl-l-tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics. [Link]
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Hydrogenolysis. [Link]
  • ResearchGate.
  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]
  • UT Southwestern, Dallas, Texas. Protecting Groups in Organix Synthesis - Ready Lab. [Link]
  • Organic Syntheses. Working with Hazardous Chemicals. [Link]
  • Neliti. PROTECTING GROUPS FOR ORGANIC SYNTHESIS. [Link]
  • YouTube.
  • National Institutes of Health.
  • Indian Institute of Technology Bombay. Protecting Groups. [Link]
  • Chemistry Steps.
  • National Institutes of Health.
  • R Discovery. Evaluation of the trifluoromethanesulfonic acid/trifluoroacetic acid/thioanisole cleavage procedure for application in solid-phase peptide synthesis. [Link]
  • National Institutes of Health. 2-Bromobenzyl alcohol | C7H7BrO | CID 72850 - PubChem. [Link]
  • ResearchGate. Catalytic transfer hydrogenation of benzylic and styryl compounds with palladium/carbon and 2-propanol.
  • PubMed Central.
  • YouTube. Alcohols to Alkyl Chlorides, Part 3: Phosgene (COCl2). [Link]
  • National Institutes of Health.
  • National Institutes of Health. Natural Products Synthesis: Enabling Tools to Penetrate Nature's Secrets of Biogenesis and Biomechanism. [Link]
  • National Institutes of Health.
  • National Institutes of Health. Reinvigorating natural product combinatorial biosynthesis with synthetic biology. [Link]
  • Master Organic Chemistry.
  • National Institutes of Health. HBr–DMPU: The First Aprotic Organic Solution of Hydrogen Bromide. [Link]
  • YouTube.
  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Reaction between vicinal diols and hydrogen bromide in acetic acid; synthesis of chiral propylene oxide. [Link]

Sources

A Senior Application Scientist's Guide to Boc-D-Tyr(2-Br-Z)-OH for Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The incorporation of non-canonical amino acids is a cornerstone of modern peptide therapeutic design, offering pathways to enhanced potency, stability, and novel functionalities. Among these, derivatives of tyrosine bearing D-stereochemistry and halogenated protecting groups are of significant interest. This in-depth technical guide provides a comprehensive overview of Boc-D-Tyr(2-Br-Z)-OH, a specialized building block for Boc-strategy solid-phase peptide synthesis (SPPS). We will delve into the strategic rationale for its use, its unique chemical attributes, a detailed and field-proven protocol for its incorporation into peptide sequences, and robust troubleshooting methodologies. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile reagent to advance their peptide synthesis programs.

Introduction: The Strategic Value of Modified Tyrosine Residues

The rational design of peptide-based therapeutics often necessitates moving beyond the canonical 20 amino acids. Modifications such as stereochemistry inversion (L- to D-amino acids) and the introduction of halogenated moieties can profoundly influence a peptide's pharmacological profile.

The Significance of D-Tyrosine Incorporation

The substitution of a naturally occurring L-amino acid with its D-enantiomer is a well-established strategy to confer proteolytic resistance. Peptidases, the enzymes responsible for peptide degradation in vivo, are stereospecific and generally do not recognize or cleave peptide bonds involving D-amino acids. This increased enzymatic stability translates to a longer biological half-life, a critical attribute for therapeutic efficacy. Furthermore, the altered stereochemistry can lock the peptide backbone into a specific conformation, potentially enhancing receptor binding affinity and specificity. Recent studies have also highlighted novel biological activities conferred by D-tyrosine, such as anti-melanogenic effects, which can add dual-functionality to cosmetic peptides[1][2][3].

The Role of Halogenated Moieties in Peptide Function

Halogenation of amino acid side chains, particularly on aromatic residues like tyrosine, can significantly alter a peptide's physicochemical properties[4]. This modification can increase hydrophobicity, which may enhance membrane permeability and bioavailability[4]. Halogen atoms can also participate in halogen bonding, a noncovalent interaction that can influence peptide self-assembly, conformation, and receptor-ligand interactions[5]. From a therapeutic standpoint, halogenation has been shown to modulate biological activity, including the inhibition of tyrosine phosphorylation, a key process in many signaling pathways[6].

Chemical Properties of this compound

A thorough understanding of the protecting groups is fundamental to the successful application of this compound in SPPS. This derivative is specifically designed for the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy, which relies on graded acid lability for sequential deprotection[7].

Diagram: Chemical Structure of this compound

This compound cluster_0 This compound cluster_1 Side Chain C_alpha Cα(R) NH_Boc NH-Boc C_alpha->NH_Boc COOH COOH C_alpha->COOH Side_Chain Side Chain C_alpha->Side_Chain CH2 CH₂ Aromatic_Ring CH2->Aromatic_Ring O_ZBr O-Z(2-Br) Aromatic_Ring->O_ZBr

Caption: Structure of this compound.

  • α-Amino Protection: The Boc Group: The tert-butyloxycarbonyl (Boc) group is a temporary protecting group for the α-amino function. Its key feature is its lability to moderately strong acids, such as 50% trifluoroacetic acid (TFA) in dichloromethane (DCM), which is used for its removal at each cycle of the synthesis[7]. It is stable to the basic conditions used for neutralization, making it a robust choice for stepwise peptide elongation.

  • Side-Chain Protection: The 2-Br-Z Group: The phenolic hydroxyl group of the tyrosine side chain is protected by the 2-bromobenzyloxycarbonyl (2-Br-Z) group. This is considered a "permanent" protecting group within the context of the Boc strategy. It exhibits high stability towards the repeated TFA treatments used to cleave the Nα-Boc group. This differential acid lability is the cornerstone of the Boc/Bzl strategy[8]. The 2-Br-Z group is efficiently removed only under the harsh acidic conditions of the final cleavage step, typically using anhydrous hydrogen fluoride (HF)[8]. Compared to the standard benzyl (Bzl) ether protection for tyrosine, the 2-Br-Z group offers enhanced acid stability, reducing the risk of premature deprotection during the synthesis of longer peptides[8][9].

  • Stereochemistry: The D-Configuration: The "D" designation indicates that this is the D-enantiomer of tyrosine. This non-natural stereochemistry is intentionally introduced to impart specific biological properties to the final peptide, as discussed in Section 1.1.

  • Solubility: this compound is soluble in common organic solvents used in SPPS, such as N,N-dimethylformamide (DMF) and dichloromethane (DCM)[10].

In-Depth Experimental Protocol for SPPS

This section provides a detailed, step-by-step methodology for the incorporation of this compound into a peptide sequence using manual Boc-SPPS. The protocol is designed to be a self-validating system, with explanations for each critical step.

Materials and Reagents
  • Resin: Merrifield or PAM resin (for C-terminal acid peptides), or MBHA resin (for C-terminal amide peptides)[7]. A substitution level of 0.5-1.0 mmol/g is standard[7].

  • Amino Acid: this compound.

  • Solvents: Dichloromethane (DCM, peptide synthesis grade), N,N-Dimethylformamide (DMF, peptide synthesis grade), Isopropanol (IPA).

  • Deprotection Reagent: 50% (v/v) Trifluoroacetic acid (TFA) in DCM.

  • Neutralization Reagent: 10% (v/v) N,N-Diisopropylethylamine (DIEA) in DCM.

  • Coupling Reagents:

    • Standard: N,N'-Diisopropylcarbodiimide (DIC) and 1-Hydroxybenzotriazole (HOBt).

    • For Sterically Hindered Couplings: (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) or (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (HBTU) are recommended for potentially difficult couplings to ensure high efficiency[1].

  • Washing Solvents: DCM, DMF.

  • Monitoring Reagent: Kaiser test kit.

The SPPS Cycle for Incorporating this compound

The following protocol describes a single cycle of deprotection and coupling. This cycle is repeated for each amino acid in the sequence.

Diagram: Boc-SPPS Workflow

Boc-SPPS_Workflow start Start: Resin-Bound Peptide (Nα-Boc Protected) deprotection 1. Boc Deprotection (50% TFA in DCM) start->deprotection wash1 2. Wash (DCM) deprotection->wash1 neutralization 3. Neutralization (10% DIEA in DCM) wash1->neutralization wash2 4. Wash (DCM, DMF) neutralization->wash2 coupling 5. Coupling This compound + Activator (e.g., HATU) wash2->coupling wash3 6. Wash (DMF, DCM) coupling->wash3 monitoring 7. Kaiser Test (Check for completion) wash3->monitoring end_cycle End of Cycle: Ready for Next Amino Acid monitoring->end_cycle Negative (Yellow) recouple Recouple or Cap monitoring->recouple Positive (Blue) recouple->coupling

Caption: Cyclical workflow for Boc-SPPS.

Step 1: Resin Preparation and Swelling

  • Place the peptide-resin from the previous cycle into a reaction vessel.

  • Add DCM to swell the resin for at least 30 minutes. This is crucial for ensuring that all reactive sites on the polymer support are accessible to reagents.

Step 2: Nα-Boc Deprotection

  • Drain the DCM.

  • Add the deprotection solution (50% TFA in DCM) to the resin. Agitate for 1-2 minutes and drain. This initial wash removes residual solvent and begins the deprotection.

  • Add a fresh portion of the deprotection solution and agitate for 20-30 minutes. The TFA protonates the Boc group, leading to its cleavage via the formation of a stable tert-butyl cation and CO₂, liberating the N-terminal amine as a trifluoroacetate salt[7][11].

  • Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times) to remove all traces of acid.

Step 3: Neutralization

  • Add the neutralization solution (10% DIEA in DCM) to the resin and agitate for 2 minutes. Repeat this step once more.

  • This step is critical as the peptide coupling reaction requires a free, nucleophilic N-terminal amine. The bulky DIEA acts as a non-nucleophilic base to deprotonate the ammonium trifluoroacetate salt without causing side reactions[1].

  • Wash the resin thoroughly with DCM (3-5 times) to remove excess DIEA, which can interfere with the subsequent coupling step.

Step 4: Coupling of this compound Causality: Due to the potential steric hindrance from the bulky Boc and 2-Br-Z groups, a robust activation method is recommended to achieve high coupling efficiency and avoid the formation of deletion sequences. Pre-activation of the amino acid is the preferred method.

  • Pre-activation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and an activating agent such as HATU (2.9 equivalents) in DMF. Add DIEA (6 equivalents) to the solution. Allow the mixture to pre-activate for 1-5 minutes at room temperature. HATU reacts with the carboxylic acid to form a highly reactive OAt-ester, which readily undergoes nucleophilic attack by the free amine on the resin[1].

  • Coupling: Immediately add the pre-activated amino acid solution to the neutralized peptide-resin.

  • Agitate the reaction vessel for 1-2 hours at room temperature.

Step 5: Monitoring and Washing

  • Take a small sample of resin beads and perform a qualitative Kaiser (ninhydrin) test. A negative result (yellow beads) indicates the absence of free primary amines and a complete coupling reaction. A positive result (blue beads) signifies incomplete coupling[11].

  • If the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x) to remove all excess reagents and byproducts. The peptide-resin is now ready for the next cycle.

  • If the Kaiser test is positive, a second coupling (recoupling) should be performed by repeating Step 4. If the test remains positive, capping of the unreacted amines with acetic anhydride is recommended to prevent the formation of deletion sequences.

Final Cleavage and Global Deprotection

This final step simultaneously cleaves the completed peptide from the solid support and removes all side-chain protecting groups, including the 2-Br-Z group. Anhydrous Hydrogen Fluoride (HF) is the standard reagent for this process in Boc-SPPS[2][12][13][14].

CAUTION: Anhydrous HF is extremely toxic, corrosive, and requires a specialized apparatus (HF line) and extensive safety precautions. This procedure should only be performed by trained personnel in a properly equipped laboratory.

Diagram: HF Cleavage and Deprotection Mechanism

HF_Cleavage start Peptide-Resin + Side-Chain Protecting Groups (PG) (e.g., 2-Br-Z) hf_treatment Anhydrous HF Treatment (e.g., HF/p-cresol 9:1) 0°C, 1 hour start->hf_treatment sn1 SN1 Mechanism: Protonation & Cleavage hf_treatment->sn1 carbocations Generation of Reactive Carbocations (e.g., Benzyl Cations) sn1->carbocations deprotection Side-Chain Deprotection (e.g., Tyr-OH) sn1->deprotection resin_cleavage Cleavage from Resin sn1->resin_cleavage scavengers Scavengers (e.g., p-cresol) Trap Carbocations carbocations->scavengers Quenching precipitation Precipitation in Cold Ether deprotection->precipitation resin_cleavage->precipitation final_peptide Crude Peptide (Fully Deprotected) precipitation->final_peptide

Caption: Mechanism of HF cleavage and deprotection.

Cleavage Cocktail:

  • A common and effective cocktail for peptides containing sensitive residues like tyrosine is HF:p-cresol (9:1, v/v) .

  • Causality: The strong acid HF facilitates cleavage via an SN1 mechanism, protonating the protecting groups and the resin linker, leading to the formation of carbocation intermediates[2]. These carbocations, particularly benzyl cations from the 2-Br-Z group and the resin linker, are highly reactive and can alkylate nucleophilic side chains (Trp, Met, Tyr), causing undesirable side products. p-cresol acts as a "scavenger," a nucleophile that is more reactive than the peptide's side chains, to trap these carbocations and prevent side reactions.

Procedure:

  • Ensure the N-terminal Boc group has been removed from the final peptide-resin. This prevents t-butylation of sensitive residues during cleavage[5].

  • Dry the peptide-resin thoroughly under high vacuum.

  • Place the dried resin and a Teflon-coated stir bar into the HF-resistant reaction vessel. Add the scavenger (p-cresol, ~1 mL per gram of resin).

  • Using a dedicated HF apparatus, carefully distill anhydrous HF (~10 mL per gram of resin) into the reaction vessel, which is cooled to -5 to 0°C.

  • Stir the mixture at 0°C for 1 hour. The temperature must be carefully controlled; lower temperatures can result in incomplete removal of robust protecting groups like Arg(Tos), while higher temperatures can increase side reactions[2].

  • After the reaction, evaporate the HF under vacuum.

  • Suspend the resin and cleaved peptide in cold diethyl ether to precipitate the peptide.

  • Collect the crude peptide precipitate by filtration or centrifugation, wash with cold ether, and dry under vacuum.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Incomplete Coupling (Positive Kaiser Test) 1. Insufficient activation of this compound due to steric hindrance. 2. Aggregation of the growing peptide chain on the resin.1. Use a stronger coupling reagent: Switch from DIC/HOBt to HATU or HBTU, which are more effective for sterically hindered amino acids[1]. Ensure pre-activation is performed. 2. Increase reaction time and/or temperature: Extend the coupling time to 3-4 hours or perform the coupling at a slightly elevated temperature (e.g., 30-40°C). 3. Double couple: Repeat the coupling step with a fresh solution of activated amino acid.
Low Final Yield 1. Premature cleavage of the peptide from the resin during repeated TFA deprotection steps. 2. Incomplete final cleavage from the resin.1. Use a more acid-stable linker: If using Merrifield resin, consider switching to a PAM (phenylacetamidomethyl) linker, which offers greater stability to TFA[7]. 2. Optimize cleavage conditions: Ensure the HF cleavage reaction runs for the full duration at the correct temperature (0°C). For very resistant sequences, the reaction time can be extended to 1.5 hours[2].
Side Products in Final Peptide (Observed by MS) 1. Alkylation of sensitive residues (e.g., Trp, Met) by carbocations generated during HF cleavage. 2. Incomplete removal of the 2-Br-Z protecting group.1. Use a comprehensive scavenger cocktail: If the peptide contains other sensitive residues like Trp or Met in addition to Tyr, use a more complex cocktail such as Reagent K (TFA/water/phenol/thioanisole/EDT) or a low-high HF procedure[5]. 2. Verify cleavage conditions: Ensure the HF is of high quality and the reaction temperature does not fall below -5°C, as this can slow the removal of benzyl-based protecting groups[2].

Characterization of the Final Peptide

After synthesis and purification (typically by reverse-phase HPLC), the identity and purity of the final peptide must be rigorously confirmed.

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the crude and purified peptide. A sharp, symmetrical peak indicates high purity.

  • Mass Spectrometry (MS): Essential for confirming the molecular weight of the synthesized peptide, verifying that the correct amino acid has been incorporated and that all protecting groups have been removed.

  • Tandem Mass Spectrometry (MS/MS): Can be used to sequence the peptide, confirming the correct order of amino acids and localizing the D-tyrosine residue.

  • Amino Acid Analysis (AAA): Provides the relative ratios of the constituent amino acids in the peptide.

  • Chiral Analysis: Specialized analytical techniques, such as chiral chromatography or enzymatic digestion assays, can be used to confirm the presence and position of the D-amino acid.

Conclusion

This compound is a highly specialized and powerful building block for the synthesis of advanced peptide therapeutics. Its unique combination of D-stereochemistry and a robust, halogenated side-chain protecting group enables the creation of peptides with enhanced stability and potentially novel biological activities. A thorough understanding of the principles of Boc-SPPS, careful selection of coupling and cleavage conditions, and meticulous execution of the described protocols are paramount to achieving success. This guide provides the foundational knowledge and practical methodologies to empower researchers to confidently and effectively utilize this reagent in their synthetic endeavors.

References

  • A Comparative Guide to Boc-Tyr(Boc)
  • D-tyrosine adds an anti-melanogenic effect to cosmetic peptides. (2020). Scientific Reports.
  • D-tyrosine adds an anti-melanogenic effect to cosmetic peptides. (2020). PubMed Central.
  • D-tyrosine adds an anti-melanogenic effect to cosmetic peptides. (2020). PubMed.
  • Effects of halogenation on tyrosine phosphorylation and peptide binding to the SRC homology 2 domain of lymphocyte-specific protein tyrosine kinase. (n.d.). PubMed.
  • Halogenation of tyrosine perturbs large-scale protein self-organiz
  • Hydrogen and halogen bond synergy in the self-assembly of 3,5-dihalo-tyrosines: structural and theoretical insights. (2022). RSC Publishing.
  • Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes. (2022). PubMed Central.
  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). Aapptec.
  • HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. (2025).
  • Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. (n.d.). PubMed Central.
  • Amino Acid-Protecting Groups. (2009). Chemical Reviews.
  • Methods and protocols of modern solid phase peptide synthesis. (2014). Molecular Biotechnology.
  • Boc Solid Phase Peptide Synthesis. (n.d.). ChemPep.
  • Developing methods for analysis of chiral small molecules and D-amino acid containing peptides. (n.d.).
  • Cleavage Cocktails; Reagent B. (n.d.). Aapptec Peptides.
  • Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.).
  • The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. (n.d.). PubMed Central.
  • Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues. (2023). Chemical Science (RSC Publishing).
  • Towards the understanding of halogenation in peptide hydrogels: a quantum chemical approach. (2021). RSC Publishing.
  • Application Notes and Protocols for the Use of Boc-D-Tyr(Me)-OH in Solid-Phase Peptide Synthesis. (2025). Benchchem.
  • Protecting Groups in Peptide Synthesis. (n.d.). Biosynth.
  • Cleavage Cocktails; Reagent K. (n.d.). Aapptec Peptides.
  • Cleavage of synthetic peptides. (2015).
  • Application Notes and Protocols for Boc-Tyr(Boc)-OH in Peptide Synthesis. (2025). Benchchem.
  • Fmoc Resin Cleavage and Deprotection. (n.d.). Sigma-Aldrich.
  • Structure of Various Protecting Groups Used In SPPS. (n.d.).
  • A Comparative Guide to Boc-Tyr(Boc)
  • Characterizing the D-Amino Acid Position in Peptide Epimers by Using Higher-Energy Collisional Dissociation Tandem Mass Spectrometry: A Case Study of Liraglutide. (2024). MDPI.
  • Boc Resin Cleavage Protocol. (n.d.). Sigma-Aldrich.
  • HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. (2025).
  • Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustr
  • Methods, setup and safe handling for anhydrous hydrogen fluoride cleavage in Boc solid-phase peptide synthesis. (n.d.). UQ eSpace - The University of Queensland.
  • HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. (n.d.).
  • SYNTHESIS NOTES. (n.d.). Aapptec Peptides.
  • Antimicrobial Peptides Incorporating Halogenated Marine-Derived Amino Acid Substituents. (n.d.). PubMed Central.

Sources

Introduction: The Strategic Importance of Boc-D-Tyr(2-Br-Z)-OH

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Boc-D-Tyr(2-Br-Z)-OH: Sourcing, Quality Control, and Application in Peptide Synthesis

For researchers and professionals in drug development and peptide chemistry, the synthesis of complex peptides demands a meticulous selection of building blocks. Each protected amino acid is a critical component, and its protecting groups dictate the entire synthetic strategy. This compound is a highly specialized D-tyrosine derivative designed for use in Boc-based Solid-Phase Peptide Synthesis (SPPS).[1][2] Its utility lies in the clever combination of two distinct protecting groups: the acid-labile N-α-tert-butyloxycarbonyl (Boc) group and the more robust O-(2-bromobenzyloxycarbonyl) (2-Br-Z) side-chain protecting group.[3][4]

This guide provides a comprehensive technical overview of this compound, from sourcing and quality assessment to its practical application. We will explore the mechanistic rationale behind its design and provide field-proven protocols for its successful incorporation into synthetic peptides.

Physicochemical Properties and Supplier Specifications

Accurate characterization is the foundation of reproducible science. This compound is typically supplied as a white to off-white powder.[2][5] Understanding its properties and the quality parameters reported by suppliers is essential for both procurement and experimental design.

Below is a summary of the key physicochemical data and typical specifications from leading suppliers.

PropertyValueSource(s)
CAS Number 81189-61-9[2][6][7]
Molecular Formula C₂₂H₂₄BrNO₇[2][6][7]
Molecular Weight ~494.33 g/mol [2][6]
Appearance White to slight yellow or beige powder[2][5]
Purity (Assay) ≥98% (typically by TLC)[2][8]
Melting Point 90-95 °C[2][5]
Optical Rotation [α] 25/D: -10.5 to -5.5° (c=1 in methanol)[2][5]
Storage Conditions Sealed in dry, 2-8°C or 15-25°C[2][6]
Primary Application Boc Solid-Phase Peptide Synthesis (SPPS)[1][2][8]
Major Suppliers

Reputable sources for this reagent include:

  • Merck (Novabiochem® brand)[2][9]

  • Aapptec Peptides[1][7]

  • Lead Sciences (BLDpharm brand)[6]

  • InvivoChem[10]

When sourcing, it is imperative to request a lot-specific Certificate of Analysis (CoA) to verify purity, identity (e.g., via IR spectrum), and optical rotation, ensuring the material meets the stringent requirements for peptide synthesis.[5][7]

The Chemistry of Protection: A Tale of Two Groups

The efficacy of this compound stems from the orthogonal nature of its protecting groups within the context of Boc-SPPS.[11] Orthogonality means that one group can be removed under conditions that leave the other, and the peptide-resin linkage, completely intact.[12]

cluster_0 This compound Structure Boc Boc Group (N-α Protection) Tyr D-Tyrosine Core Boc->Tyr Amide Bond BrZ 2-Br-Z Group (Side-Chain Protection) Tyr->BrZ Carbonate Linkage (on Phenolic -OH)

Structure of this compound.
The N-α-Boc Group: The Temporary Shield

The tert-butyloxycarbonyl (Boc) group protects the alpha-amino function of the tyrosine.[13] Its key feature is its lability to moderate acids, such as trifluoroacetic acid (TFA).[14][15] During each cycle of peptide synthesis, the Boc group is quantitatively removed to expose a free amine, which is then ready to be coupled with the next activated amino acid in the sequence.[12] This deprotection step is rapid and efficient, typically accomplished with a solution of 25-50% TFA in dichloromethane (DCM).[13]

The 2-Br-Z Group: The Semi-Permanent Armor

The 2-bromobenzyloxycarbonyl (2-Br-Z) group protects the phenolic hydroxyl side chain of tyrosine.[4] Its stability to the repeated TFA treatments used to remove the Boc group is its defining advantage.[1] This stability is crucial, especially when the D-tyrosine residue is located near the C-terminus of a long peptide, as it will endure numerous acid deprotection cycles without premature cleavage.[1] The electron-withdrawing effect of the bromine atom on the benzyl ring destabilizes the carbocation intermediate that would be formed during acidolysis, rendering it significantly more resistant to TFA than an unsubstituted benzyl (Bzl) group.

This group is only removed at the end of the synthesis during the final cleavage step, which employs very strong acids like anhydrous hydrogen fluoride (HF), trifluoromethanesulfonic acid (TFMSA), or trimethylsilyl trifluoromethanesulfonate (TMSOTf).[1][4]

cluster_0 Step N: Boc Deprotection cluster_1 Final Cleavage reagents Acid Reagents boc N-α-Boc Group cleaved Cleaved boc->cleaved brz Side-Chain 2-Br-Z Group stable Stable brz->stable TFA TFA / DCM TFA->boc Removes TFA->brz Does Not Remove HF Anhydrous HF HF->brz Removes

Orthogonal Deprotection Strategy.

Application in Boc Solid-Phase Peptide Synthesis (SPPS)

The following is a detailed, self-validating protocol for a single coupling cycle of this compound onto a growing peptide chain anchored to a Merrifield resin.

Experimental Protocol: Single Coupling Cycle

Materials:

  • Peptide-resin (e.g., H-AAₙ-...-AA₁-Merrifield Resin)

  • This compound (3 equivalents relative to resin loading)

  • Dichloromethane (DCM), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • 1-Hydroxybenzotriazole (HOBt) (3 eq.)

  • N,N'-Diisopropylcarbodiimide (DIC) (3 eq.)

  • Kaiser Test Kit

Workflow:

  • Resin Swelling:

    • Place the peptide-resin in a suitable reaction vessel.

    • Wash and swell the resin with DCM (3 x 1 min).

    • Causality: This step ensures that the reactive sites on the polymer support are fully accessible to reagents.

  • N-α-Boc Deprotection:

    • Treat the resin with 50% TFA in DCM (v/v) for 2 minutes and drain.

    • Treat the resin again with 50% TFA in DCM for 20-30 minutes.[13]

    • Causality: The first brief treatment removes most of the Boc groups, while the second, longer treatment ensures complete deprotection.

  • Washing:

    • Wash the resin thoroughly with DCM (5 x 1 min) to remove residual TFA and the cleaved tert-butyl carbocations.

    • Wash with Isopropanol (IPA) (2 x 1 min).

    • Wash again with DCM (3 x 1 min).

    • Causality: Meticulous washing is critical to prevent salt formation and side reactions in the subsequent coupling step.

  • Neutralization:

    • Treat the resin with 10% DIEA in DCM (v/v) for 2 minutes. Repeat this step.[13]

    • Causality: The TFA deprotection step leaves the newly exposed N-terminal amine as a trifluoroacetate salt. This must be converted to the free amine (a nucleophile) before it can react in the coupling step.[12]

  • Washing:

    • Wash the resin with DCM (5 x 1 min) to remove excess DIEA.

  • Pre-activation and Coupling:

    • In a separate vessel, dissolve this compound (3 eq.) and HOBt (3 eq.) in a minimal amount of DMF.

    • Add DIC (3 eq.) to the solution and allow it to pre-activate for 10-15 minutes at room temperature.

    • Causality: Pre-activation forms a highly reactive HOBt-ester of the amino acid, which minimizes side reactions like racemization and enhances coupling efficiency.

    • Add the activated amino acid solution to the neutralized resin.

    • Agitate the reaction vessel for 2-4 hours at room temperature.[13]

  • Monitoring and Validation:

    • Take a small sample of resin beads and perform a Kaiser test.[13]

    • A negative result (yellow beads) indicates that all free amines have been acylated and the coupling is complete. A positive result (blue beads) indicates incomplete coupling, and the coupling step should be repeated.

    • Trustworthiness: This in-process control validates the success of the coupling step before proceeding to the next cycle.

  • Final Washing:

    • Once coupling is complete, wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).

    • The resin is now ready for the next deprotection cycle or final cleavage.

start Start with Peptide-Resin deprotection 1. N-α-Boc Deprotection (50% TFA in DCM) start->deprotection wash1 2. Wash (DCM/IPA) deprotection->wash1 neutralization 3. Neutralization (10% DIEA in DCM) wash1->neutralization wash2 4. Wash (DCM) neutralization->wash2 coupling 5. Coupling (Activated this compound) wash2->coupling kaiser 6. Kaiser Test coupling->kaiser wash3 7. Wash (DMF/DCM) kaiser->wash3 Negative recouple Recouple kaiser->recouple Positive end Ready for Next Cycle wash3->end recouple->coupling

Boc-SPPS Workflow for a Single Coupling Cycle.

Final Cleavage and Deprotection

After the full peptide sequence has been assembled, the final step is to cleave the peptide from the solid support and remove all side-chain protecting groups, including the 2-Br-Z group. This is typically achieved with a strong acid cocktail, most commonly anhydrous HF.

The cleavage mixture also contains "scavengers" to trap the highly reactive carbocations generated from the protecting groups and resin linker, which could otherwise cause unwanted modifications to sensitive residues like tryptophan, methionine, or the newly deprotected tyrosine. A common mixture is HF:p-cresol (90:10) at 0°C for 1-2 hours.

Conclusion

This compound is a purpose-built tool for the discerning peptide chemist. Its key advantage—the robust 2-Br-Z side-chain protection that is stable to repeated Boc deprotection cycles—makes it an ideal choice for the synthesis of long or complex D-tyrosine-containing peptides via the Boc/Bzl strategy. By understanding its chemical properties, carefully selecting suppliers, and employing validated protocols, researchers can confidently leverage this reagent to advance their drug discovery and development programs.

References

  • Merck. This compound MSDS - 853104. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOT3IJC92J5yZir2mY_T2WW2nMt8e_yYgMbOgvzN3QQrNZOVnYrHmA82m0TOC-XDYGZZtI4ifSMJFVRUjDpP1f_cUUNX2zUiTDmBQYv0uEgM7FFDORwhGTyM1prhFu007gnMen1qgduymUdJY8TB4PBQw5iW6_QmOK6q8=
  • Lead Sciences. This compound. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGKT6vxmreR6HXSviZEU3HByFWa-L2-gVdpLWP3f3P3KSfYHsrBZG3Y-IM57qDFfVSLfc6WnegR6XvxaB-Z8Bxb-UrGS2HcYIZlru0arVNBhgyUAGUOcxWgZQ3AvH_0RLNsy65mzDSv4DX22k01XzI=
  • InvivoChem. This compound | Amino Acids 1. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTD47YsgpgyYr2DEfWyZXi-ZRcpr9W3tjHRBBiqchE2QagaIZGoCv75MBheth6vm7FJqF5za0cb8ajy8bBKiwKmubC0-9HqJRCGvReOuOKuC6tq-S3GMyDz5xLewoCqO17-a2ZPZc83z0UgF4g
  • Aapptec Peptides. This compound [81189-61-9]. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG0SjG_TL_3RgrDn9KpC-tb2tyIdNOrHoeh7DDMvKgf5EbPDsBPdWTBIflLIaUHhghPkDcS1-rTOVpqXXXDGR4bAGEmd40ccDXm7mkrJ5hkdWZHPePu06UdA88q5jjhWj2unQWX5x3SCkuO4BWLBZ1jQNt4bFBi0qc=
  • Aapptec Peptides. This compound [81189-61-9] - Aapptec Peptides. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFk2cI9k8iUJowpFeNvHIgGd0tG4WGtofipo9ADP6InKMLVotKmTeZ_zlKVnQDnASRpQcgkOU_ZBV0_WL-eLs1rgnCADkmFZvikISsXtzwreR5daIzQxpSeK1GxmaD37PIPoCWIgku5KpxC3t6fvPk3D7bPwGofr5Q2Uj4pcLw4AvOfICMH8Md9o63jQHdm0GW1mJMpw9E80eNwJ3qiakihVhS0J98xs0GludFC0AjqRbfGJGJoug==
  • eqipped. Boc-Tyr(2-Br-Z)-Oh | eqipped | Buy Now. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQET7Wm5iSXp2eXq7oS1C5IdUJMHC9ATdMLnxWZjicUcsmvrptDaV50mFIG9J7hZyYRjSO9-Q4JeQfZlc9osZOo1oh83X26I51LoC-bUpqeGHgnWvREFQAVIhom_q8IfoNT_0OSk-TAfgEJ2LupSQwlYrvd10xS20uGA
  • Sigma-Aldrich. This compound Novabiochem 81189-61-9. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGy4yHsyKXl2oy8mP10tlPTUzcU7XjyAG15iECW58secxPGRInBeabxVOAwJiuL9Kwevl95QmSZqfrZVfvpn37ggZ1irsMQk3367asq_cz-08UW-KuYJaap3OWNZxPK8NpEftuzF_1wbDcGsWo4hg==
  • Aapptec. Amino Acid Derivatives for Peptide Synthesis. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhyl6gOZ9PKT_RpMkGq9pcQBzKUWD1k5YctYrbeULye9FsdF7LzT3MGtQbIsB6yY_-VQ93xriOOSw1yh-YeOZetP86x-zS_f4L-frgMc9fP8qXxrWrO50bsFG5xJW_wx7-ti-ZfLhv1qzdaGEQEjelD6MJEemqG-AWibhOqV6FSbVpfpj0IG5DEDI26pdYg9QiGRKjbUP4yuRzq2nud1htkxrZss-aCA==
  • Sigma-Aldrich. Boc-Tyr(2-Br-Z)-OH Novabiochem 47689-67-8. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGAZoruD7CtZOZwppdU5VjUXR_Smkz2C7RhYT3R7xaA_nd-GQPiKcadCMVx47eAtwMl8d_-NN8NX0r0m6A4Q-GRNUE6pnHlONEV7VJnsOY5pmnUxUjl4m8IJOUGBCnPJdrnoZogXZeP-iUcgcWHCw==
  • Sigma-Aldrich. Boc-D-Tyr-OH Novabiochem 70642-86-3. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEptQVjU6ysWvacGhx6OSWavq0cMYPymgjRhJJAQK7iDt3IMUcQNl18SjSPCxeXPgRe9xKQ0zxvIuLeJjc6A7-A78kn5MVZEUo5l8AGrD-fo7740fYnMOp7bP4Pw44hs6l953iHlWJyjZn5OlpIig==
  • Sigma-Aldrich. This compound Novabiochem 81189-61-9 - Sigma-Aldrich. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzJzTD_TKXP-DZ6z2kiaMeJojJz5ZRHUnWfWFTRAYqFk4O16krkh7m5lDywlKIsjthU0fNdLE6Zo3YXR1SvBcKJyz90LCAJZHcSPbEMe28Lj9i3f6w4brPog2cLAfbTTXnyhprKRhzU7Y8vj3SHA==
  • Benchchem. A Comparative Guide to Boc-Tyr(Boc)-OH in Peptide Synthesis: Applications, Limitations, and Alternatives. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEG2XCdzG7Pi-RF1-zybwOkE4Nol7r4qqfjBFG9MjLvkbf2Ezi8kdSG_RoK1lptKOqGuIVS033U3dB95hCMwgHMgcrVyffaxAkZm4RUn1wcItpLyUvX88ZnJqsbgCcS1zESaZi90Pa_WK_9xK9YAtmlLnHWrd0DZfVKn2vzTNs0zvhYNvdT2Uo4HZWkR843yeXr_3s8JHKLlvUWGhl6pZzP_FT027m349QYn7wtxh5ZiRqOKNVxxGPZaR8_q2gSnJCF
  • Biosynth. Protecting Groups in Peptide Synthesis. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGOdh-xYQEWfc1hQFtwBHttIDzAzY6pwQqIZ7kgsGkKoEFJ9z_4bJ9R30mUiE-4rVDwPQQO0n-Cg4HpcezGfen2JpxRjJYmbLnN7M6X3hJRlgigTGZgc7mQHfEZVt21J9pV1vFcjGlsZQhdGklPtK18M0TZZ5H6h0EmlH-wGlQe0eHa8yjZvF92fuUBjbau70qxvwucZ8gAOfHxAAogHwr4xxbTbk_DFn6ZDUpGbGc8JvIx7ALnBKCWWS0608foLYYpwj5VAcwSfW2Uv0s-OX0r3sOQxbfRri3MZ1KpUslAvuanDOKu5_tHI-ECjJLT
  • Aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQELJZ-HWwnp78ZGGR1ObNG7UHzWVwEc2EGOV60rTmpjrMrSvz1CQ6aMKOUMAeA3En-713fC5JltyAM6kKRfz2cecBmyYnmUm80GOgA472b9A_MrgsGwTEMTqlyAYZjjx5_b2C0CawAf92jG2QWnUUElK-u8S0Ez-YamMH0OrBQHjvL3EGXw9w==
  • Chemistry LibreTexts. 26.7: Peptide Synthesis. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEqMeXKtKK8AqqD284yRtjPqil2-fsZ8fgwVbrRw2M5KNwcr1eRqexRIvW3ynzvqljse69hMDt3yfPQo3gTC7DzWDSNALoFRbBHLH2_VyVGCBA3L1_TpmucINJ_46bV3lOBL_1uRz63Q4V17p0KZG4pga7qqHj_fjNIfuzPdwZDhJKFWCj_MaY7oLl4cAAgbagqYWq_MBBqQ4iWEFTtp5PC7iQOquuxcrISY5nMfNqBZxTkc_AXFJMoEuHx4QJKGI6J1qohb-WKaCSo5saC7QscVhHNGcM7XTifc42LquRlBsi8
  • Master Organic Chemistry. Protecting Groups for Amines: Carbamates. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHabDPWgZX3_blIF46QQad0b6LXrbal-LdblflEueyEgqZtnWIAzQQjFXugMDZ2Ky6GLfIBMAnBSohIjmynUwbk63Hi3424oqRunh5sffXcdfo_s69wRipFyZnt57WH_PAX8DxUK_BfDILwxmMCEbcIfgv0Kk55FAUsMvl6EN_INcnDfFNEKO4_LH8hKYSI_7Px_m_5

Sources

A Technical Guide to Boc-D-Tyr(2-Br-Z)-OH: Strategic Application in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of peptide synthesis, the choice of protected amino acid building blocks is a critical determinant of success. For researchers utilizing Boc-solid-phase peptide synthesis (Boc-SPPS), the incorporation of tyrosine residues, particularly the D-enantiomer, requires a robust side-chain protection strategy. This guide provides an in-depth technical overview of N-α-Boc-D-tyrosine(O-2-bromobenzyloxycarbonyl)-OH (Boc-D-Tyr(2-Br-Z)-OH), a specialized derivative designed for the strategic management of the reactive hydroxyl group of D-tyrosine during peptide chain elongation. We will delve into its commercial availability, pricing, physicochemical properties, and provide a detailed protocol for its application, including best practices and troubleshooting.

Commercial Availability and Pricing

This compound is a commercially available reagent from several reputable suppliers of fine chemicals and peptide synthesis reagents. The price is subject to variation based on the supplier, purity, and quantity purchased. For researchers planning their synthetic campaigns, a comparative analysis of common suppliers is presented below.

SupplierProduct Number (Example)Purity (Typical)QuantityEstimated Price (USD)
Sigma-Aldrich (Novabiochem®) 853024 (L-isomer)≥98% (TLC)25 g$87.60
81189-61-9 (D-isomer)≥98% (TLC)-Contact for pricing
Aapptec ABY215Lot-specific-Contact for pricing
Chem-Impex International 02434>98.0% (TLC)5 g$65.00
25 g$260.00
Combi-Blocks COM448670051--Contact for pricing

Note: Prices are indicative and subject to change. It is recommended to obtain a direct quote from the suppliers for the most current pricing and availability.

Physicochemical Properties and Structural Rationale

This compound is a white to off-white powder with a molecular weight of approximately 494.33 g/mol . Its solubility in common organic solvents like dichloromethane (DCM) and dimethylformamide (DMF) facilitates its use in standard SPPS protocols.[1]

The strategic design of this molecule lies in its orthogonal protecting groups: the tert-butyloxycarbonyl (Boc) group on the α-amine and the 2-bromobenzyloxycarbonyl (2-Br-Z) group on the phenolic side-chain of D-tyrosine.

G cluster_Boc Boc Group (N-α protection) cluster_Tyr D-Tyrosine Core cluster_2BrZ 2-Br-Z Group (Side-chain protection) Boc tert-Butyloxycarbonyl Boc_prop Acid-labile (cleaved by TFA) Boc->Boc_prop Property Tyr D-Tyrosine Boc->Tyr Protects α-amine ZBr 2-Bromobenzyloxycarbonyl ZBr->Tyr Protects phenolic hydroxyl ZBr_prop Stable to TFA, cleaved by strong acids (e.g., HF) ZBr->ZBr_prop Property G start Start: Peptide-Resin with free N-terminus deprotection 1. Boc Deprotection (e.g., 50% TFA in DCM) start->deprotection neutralization 2. Neutralization (e.g., 10% DIEA in DCM) deprotection->neutralization coupling 3. Coupling of this compound (e.g., with DIC/HOBt in DMF) neutralization->coupling wash 4. Washing (DMF, DCM) coupling->wash next_cycle Repeat for next amino acid wash->next_cycle next_cycle->deprotection Next cycle final_cleavage Final Cleavage and Deprotection (e.g., HF or TFMSA with scavengers) next_cycle->final_cleavage Final peptide end End: Purified Peptide final_cleavage->end

Sources

Introduction: Understanding the Critical Role of Boc-D-Tyr(2-Br-Z)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Handling and Storage of Boc-D-Tyr(2-Br-Z)-OH

This compound (N-α-tert-Butoxycarbonyl-O-2-bromobenzyloxycarbonyl-D-tyrosine) is a highly specialized amino acid derivative indispensable for advanced solid-phase peptide synthesis (SPPS). Its utility is rooted in the strategic application of two distinct protecting groups: the acid-labile Boc (tert-butoxycarbonyl) group on the α-amine and the 2-Br-Z (2-bromobenzyloxycarbonyl) group on the tyrosine side-chain hydroxyl. This orthogonal protection scheme is fundamental to its function; the Boc group can be selectively removed with mild acids like trifluoroacetic acid (TFA) to allow for peptide chain elongation, while the 2-Br-Z group remains stable under these conditions.[1][] The 2-Br-Z group provides robust protection for the tyrosine side-chain, preventing unwanted side reactions, and is typically removed during the final cleavage step from the resin using strong acids such as hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[3]

The chemical integrity of this compound is paramount for the successful synthesis of complex peptides. Improper handling and storage can lead to the degradation of these critical protecting groups, resulting in failed couplings, truncated sequences, and impurities that are difficult to remove. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the best practices for the handling and storage of this vital reagent, ensuring its stability, purity, and optimal performance in demanding synthetic applications.

Physicochemical Properties and Identification

A thorough understanding of the compound's properties is the first step toward proper handling. Always cross-reference the information on the supplier's label with the Certificate of Analysis (CofA) provided for the specific lot number.[4]

PropertyValue
CAS Number 81189-61-9[4]
Molecular Formula C₂₂H₂₄BrNO₇[4]
Molecular Weight ~494.33 g/mol [4][5]
Appearance White to off-white or slight yellow/beige powder[6]
Melting Point 90-95 °C[6]
Solubility Soluble in Dimethylformamide (DMF), Dichloromethane (CH₂Cl₂), and may dissolve in Dimethyl sulfoxide (DMSO)[1][6]

Optimal Storage Conditions: A Multi-Tiered Approach

The long-term stability of this compound is critically dependent on temperature and protection from environmental factors. There are varied recommendations from suppliers, necessitating a careful and conservative approach.

Causality of Storage Recommendations: The molecule possesses ester and carbamate functional groups, which are susceptible to hydrolysis. Therefore, protection from moisture is non-negotiable. The compound is supplied as a solid powder to maximize stability. Storing it at sub-zero temperatures minimizes the rate of any potential degradation reactions over extended periods.

Recommended Storage Temperatures: Supplier recommendations for this compound and its analogs vary. This table summarizes the common storage temperatures cited.

ConditionTemperature RangeRationale & Best Practice
Long-Term Storage -20°C[1]Ideal for preserving the integrity of the compound for extended periods (e.g., >6 months). This is the most conservative and recommended approach for bulk quantities or reserve stock.
Short-Term Storage 2-8°C[5]Suitable for working stock that will be used within a few weeks to months. Minimizes thermal cycling associated with frequent use from a freezer.
Room Temperature 15-25°C[6]Generally not recommended for storage but acceptable for short durations, such as during shipping or benchtop handling.[1] Prolonged exposure can risk degradation.

Core Storage Protocol:

  • Consult the Certificate of Analysis: This is the most crucial step. The manufacturer's recommendation for a specific lot supersedes any general guideline.

  • Maintain an Inert Atmosphere: Store the compound in its original, tightly sealed container. After opening, consider flushing the container with an inert gas like argon or nitrogen before resealing to displace moisture and oxygen.

  • Prevent Moisture Ingress: Store in a desiccator or a controlled low-humidity environment.

  • Protect from Light: Use an amber vial or store the container in a dark location to prevent potential photochemical degradation.

Safe Handling Procedures and Personal Protective Equipment (PPE)

Safe handling is essential to protect both the researcher and the product. As a fine powder, this compound poses an inhalation risk and can irritate the skin and eyes.[7]

Engineering Controls:

  • Always handle the solid powder within a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.[7]

Personal Protective Equipment (PPE): A comprehensive PPE strategy is mandatory when handling this compound.

Protection TypeSpecificationRationale
Eye ANSI Z87.1-compliant safety glasses with side shields or splash goggles.[7]Protects against accidental splashes of solutions or airborne powder.
Hand Nitrile or other chemically resistant gloves. Dispose of contaminated gloves after use.[7]Prevents direct skin contact and absorption.
Body A standard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory For weighing large quantities or if engineering controls are insufficient, use a NIOSH-approved N95 (or better) dust mask or respirator.[6][7]Prevents inhalation of the fine powder, which can cause respiratory irritation.[7]

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure the workspace (fume hood, balance) is clean and decontaminated. Assemble all necessary equipment and PPE.

  • Equilibration: If the compound is stored at -20°C or 2-8°C, allow the sealed container to warm to room temperature in a desiccator before opening. This critical step prevents condensation of atmospheric moisture onto the cold powder.

  • Weighing: Perform weighing operations within a fume hood or ventilated enclosure. Use appropriate tools (e.g., anti-static spatulas) to transfer the powder. Avoid creating dust clouds.

  • Container Resealing: Once the desired amount is dispensed, clean the container threads, securely reseal the cap, and if possible, flush with inert gas.

  • Cleanup: Clean any spills promptly using appropriate methods (see Hazard Management section). Decontaminate all surfaces and equipment after use.

  • Hand Hygiene: Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[7]

Hazard Management and First Aid

While specific toxicity data for this compound is limited, its classification as a combustible solid and the general hazards of fine chemical powders necessitate caution.[6] The following guidance is based on safety data for the L-isomer and structurally related compounds.[5][7]

Hazard Profile:

  • Inhalation: May cause respiratory tract irritation.[7]

  • Skin Contact: May cause skin irritation. May be harmful if absorbed through the skin.[7]

  • Eye Contact: May cause eye irritation.[7]

  • Ingestion: May be harmful if swallowed.[7]

First-Aid Measures:

Exposure RouteAction
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[5]
Skin Contact Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.[5]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek medical attention.[7]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[7]

Spill Management:

  • Small Spills: Carefully sweep or vacuum up the spilled solid, avoiding dust generation. Place the material in a sealed, labeled container for proper waste disposal.

  • Large Spills: Evacuate the area. Wear full PPE, including respiratory protection. Use a shovel or other appropriate tools to place the material into a suitable container for disposal.[7]

Workflow for Handling and Storage

The following diagram outlines the logical workflow for receiving, handling, and storing this compound to ensure maximum integrity and safety.

G Workflow for this compound Handling & Storage cluster_receipt Receiving & Initial Processing cluster_storage_decision Storage Decision cluster_storage_conditions Storage Implementation cluster_handling Handling Protocol receive Receive Shipment inspect Inspect Packaging (for damage, seal integrity) receive->inspect verify Verify Compound (vs. CofA and Order) inspect->verify decision Intended Use Duration? verify->decision short_term Short-Term Storage (2-8°C) - Tightly sealed - Desiccated/Dry - Protect from light decision->short_term < 6 months long_term Long-Term Storage (-20°C) - Tightly sealed - Inert atmosphere (Ar/N₂) - Desiccated/Dry - Protect from light decision->long_term > 6 months equilibrate Equilibrate to RT in Desiccator short_term->equilibrate long_term->equilibrate handle Handle in Fume Hood (Wear full PPE) equilibrate->handle reseal Reseal Securely (Flush with Inert Gas) handle->reseal reseal->short_term Return to Storage reseal->long_term Return to Storage

Caption: Logical workflow from receipt to handling and storage of this compound.

References

  • Aapptec Peptides. This compound [81189-61-9]. [Link]
  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
  • Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection. [Link]
  • Aapptec.
  • Aapptec Peptides. This compound [81189-61-9]. [Link]
  • Fisher Scientific. Amine Protection / Deprotection. [Link]
  • Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(40), 18294-18313. [Link]
  • Chemistry Steps. Boc Protecting Group for Amines. [Link]
  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]
  • Lead Sciences. This compound. [Link]
  • Aapptec Peptides. This compound [81189-61-9]. [Link]

Sources

A Comprehensive Technical Guide to Boc-D-Tyr(2-Br-Z)-OH: Safety, Handling, and Application in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of N-α-tert-Butyloxycarbonyl-O-(2-bromobenzyloxycarbonyl)-D-tyrosine, commonly abbreviated as Boc-D-Tyr(2-Br-Z)-OH. It is designed for researchers, scientists, and drug development professionals who utilize this protected amino acid derivative in solid-phase peptide synthesis (SPPS). Beyond a standard safety data sheet (SDS), this document elucidates the causality behind recommended safety protocols and integrates field-proven insights for its effective and safe application.

Compound Profile and Physicochemical Properties

This compound is a crucial building block in peptide synthesis, specifically for introducing a D-tyrosine residue into a peptide sequence.[1][2] The strategic placement of two distinct protecting groups, the Boc group on the α-amine and the 2-Br-Z group on the phenolic hydroxyl side chain, is fundamental to its utility.

A summary of its key physicochemical properties is presented below:

PropertyValueSource(s)
CAS Number 81189-61-9[1][4][5]
Molecular Formula C₂₂H₂₄BrNO₇[1][4][5]
Molecular Weight 494.33 g/mol [1][4]
Appearance White to slight yellow or beige powder[1][6]
Melting Point 90-95 °C[1][6]
Solubility Soluble in organic solvents such as dichloromethane and methanol[6]
Storage Temperature 2-8°C, sealed in a dry environment[5][6]

Hazard Identification and Risk Assessment

While specific toxicological data for this compound is not extensively published, a risk assessment can be conducted based on its chemical structure and the general properties of similar laboratory reagents. The compound is generally considered relatively safe when handled under appropriate laboratory conditions.[6] However, as with any chemical, potential hazards should not be disregarded.

Primary Routes of Exposure:

  • Inhalation: Inhalation of the powder can cause respiratory tract irritation.[7]

  • Skin Contact: May cause skin irritation upon prolonged or repeated contact.[7]

  • Eye Contact: Direct contact with the powder can cause eye irritation.[7]

  • Ingestion: May be harmful if swallowed.[7]

GHS Classification (Anticipated): Based on analogous compounds, a presumptive GHS classification would include warnings for skin, eye, and respiratory irritation. No data suggests this compound is carcinogenic, mutagenic, or a reproductive toxin.[8]

Safe Handling and Personal Protective Equipment (PPE)

A proactive approach to safety is paramount when handling this compound. The following protocols are designed to minimize exposure and ensure a safe laboratory environment.

Engineering Controls
  • Ventilation: All weighing and handling of the solid material should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood or an enclosure with local exhaust ventilation.[6][7] This is the primary defense against respiratory exposure. The causality is simple: preventing the accumulation of airborne powder minimizes the risk of inhalation.

Personal Protective Equipment (PPE)

The selection of PPE is a critical self-validating system; it provides a physical barrier between the researcher and the chemical.

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact with the powder.[7]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile gloves). Gloves should be inspected before use and disposed of properly after handling the material.

  • Body Protection: A laboratory coat or a full suit should be worn to prevent skin contact.[7]

  • Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, a dust respirator should be used.[7]

The following diagram illustrates the logical workflow for ensuring personal safety when handling this compound.

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_ppe Personal Protective Equipment (PPE) cluster_handling Chemical Handling cluster_cleanup Post-Handling A Review SDS and Technical Guide B Verify Functionality of Engineering Controls (e.g., Fume Hood) A->B Prerequisite C Don Safety Goggles B->C Proceed if safe D Don Lab Coat C->D E Don Nitrile Gloves D->E F Weigh Compound in Fume Hood E->F Ready for handling G Perform Synthetic Reaction F->G H Decontaminate Work Area G->H Reaction complete I Dispose of Waste (Chemical & PPE) per Regulations H->I J Wash Hands Thoroughly I->J

Caption: A logical workflow for safe handling protocols.

Emergency Procedures

In the event of an accidental exposure or spill, a clear and practiced emergency plan is essential for minimizing harm.

First-Aid Measures
  • Inhalation: If inhaled, immediately move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[7]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and plenty of water.[7]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek medical attention.[7]

  • Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse the mouth with water and seek immediate medical attention.[7]

Accidental Release Measures
  • Small Spills: For small spills of the powder, carefully sweep or scoop up the material using appropriate tools and place it into a designated, labeled waste container.[7] Avoid generating dust.

  • Large Spills: For large spills, evacuate the area. Wear appropriate PPE, including respiratory protection. Use a shovel to place the material into a convenient waste disposal container.[7] Prevent the material from entering drains or waterways.

Storage and Stability

Proper storage is crucial for maintaining the chemical integrity and purity of this compound.

  • Storage Conditions: The compound should be stored in a tightly sealed container in a dry and cool place, with a recommended temperature range of 2-8°C.[5][6]

  • Stability: The compound is stable under the recommended storage conditions.[7]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[7]

  • Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products can include oxides of carbon (CO, CO₂) and nitrogen (NOx), as well as hydrogen bromide gas.[7]

Disposal Considerations

All chemical waste, including unused this compound and contaminated materials, must be disposed of in accordance with federal, state, and local environmental control regulations.[6][7] Contact a licensed professional waste disposal service to ensure compliance. Do not dispose of the material down the drain or into the environment.

Application in Peptide Synthesis: A Practical Perspective

The utility of this compound lies in its robust side-chain protection, which withstands the repeated cycles of acid-mediated Boc-group removal required during SPPS.[3] This is particularly advantageous when a D-tyrosine residue is located near the N-terminus of a long peptide, as it will be subjected to numerous deprotection cycles.

The experimental workflow for incorporating this amino acid is as follows:

G Boc-SPPS Workflow with this compound Resin Resin Support Boc_Removal Boc Deprotection (e.g., TFA) Resin->Boc_Removal Wash1 Wash Step (e.g., DCM, IPA) Boc_Removal->Wash1 Neutralization Neutralization (e.g., DIEA) Wash1->Neutralization Coupling Couple This compound + Activation Agent Neutralization->Coupling Wash2 Wash Step (e.g., DCM, IPA) Coupling->Wash2 Repeat Repeat Cycle for Next Amino Acid Wash2->Repeat Cleavage Final Cleavage & Deprotection (e.g., HF, TFMSA) Wash2->Cleavage Final Cycle Repeat->Boc_Removal Elongate Chain Peptide Purified Peptide Cleavage->Peptide

Caption: Standard workflow for Boc-SPPS incorporating the title compound.

References

  • ChemBK. Boc-D-Tyr(2-bromo-Z)-OH. [Link]
  • Aapptec Peptides. This compound [81189-61-9]. [Link]
  • PubChem. Boc-tyr(boc)-OH. [Link]
  • Aapptec Peptides. This compound [81189-61-9] - Description. [Link]
  • AAPPTec. MSDS ABY235 Boc-D-Tyr(tBu).pdf. [Link]
  • eqipped. Boc-Tyr(2-Br-Z)-Oh. [Link]
  • Lead Sciences. This compound. [Link]
  • BioTrans.
  • Carolina Biological Supply.
  • PubChem. 3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid. [Link]

Sources

Spectroscopic Characterization of Boc-D-Tyr(2-Br-Z)-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for the synthetically crucial, orthogonally protected amino acid, N-α-(tert-Butoxycarbonyl)-O-(2-bromobenzyloxycarbonyl)-D-tyrosine, commonly referred to as Boc-D-Tyr(2-Br-Z)-OH. Intended for researchers, scientists, and professionals in the field of drug development and peptide synthesis, this document elucidates the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic features of the molecule. Understanding these spectral characteristics is paramount for identity confirmation, purity assessment, and for monitoring the progress of reactions in which this versatile building block is employed.

The strategic placement of the Boc (tert-butoxycarbonyl) group on the α-amine and the 2-Br-Z (2-bromobenzyloxycarbonyl) group on the phenolic hydroxyl moiety of D-tyrosine allows for selective deprotection protocols. The Boc group is labile under acidic conditions, while the 2-Br-Z group offers nuanced removal strategies, including hydrogenolysis, providing a valuable tool in complex peptide synthesis.[1] This guide will deconstruct the molecule into its constituent parts—the D-tyrosine backbone, the Boc protecting group, and the 2-Br-Z protecting group—to predict and interpret its spectral signatures.

Molecular Structure and Spectroscopic Correlation

The structural complexity of this compound gives rise to a rich spectroscopic fingerprint. The following diagram illustrates the molecular structure and the key functional groups that will be analyzed in the subsequent sections.

cluster_tyrosine D-Tyrosine Backbone cluster_boc Boc Group cluster_2brz 2-Br-Z Group Cα->Hα Cα->Cβ COOH COOH Cα->COOH Hβ1 Hβ1 Cβ->Hβ1 Hβ2 Hβ2 Cβ->Hβ2 Cβ->Cγ Cδ1 Cδ1 Cγ->Cδ1 Cδ2 Cδ2 Cγ->Cδ2 Hδ1 Hδ1 Cδ1->Hδ1 Cε1 Cε1 Cδ1->Cε1 Hε1 Hε1 Cε1->Hε1 Cε1->Cζ Cζ->Oζ Cε2 Cε2 Cζ->Cε2 C=O_z C=O Oζ->C=O_z Hε2 Hε2 Cε2->Hε2 Cε2->Cδ2 Hδ2 Hδ2 Cδ2->Hδ2 N N N->Cα H_N H-N N->H_N C=O_boc C=O N->C=O_boc O_boc O C=O_boc->O_boc C_tert C(CH₃)₃ O_boc->C_tert O_z O C=O_z->O_z CH2_z CH₂ O_z->CH2_z Aryl_z C₆H₄Br CH2_z->Aryl_z

Caption: Molecular structure of this compound highlighting the three key structural components.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound is predicted to exhibit a series of distinct signals corresponding to each of the non-equivalent protons in the molecule. The expected chemical shifts (δ) are influenced by the electronic environment of each proton.

Experimental Protocol for ¹H NMR Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Record the spectrum at room temperature using a standard pulse sequence.

  • Data Processing: Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

Predicted ¹H NMR Spectral Data
Proton(s) Predicted Chemical Shift (δ, ppm) Multiplicity Integration Notes
Boc Group
-C(CH₃)₃1.4 - 1.5Singlet9HA characteristic, strong singlet indicative of the nine equivalent protons of the tert-butyl group.[2]
-NH-~5.0Broad Singlet1HChemical shift and broadness are dependent on solvent and concentration.
D-Tyrosine Backbone
4.3 - 4.6Multiplet1HCoupled to Hβ protons.
2.9 - 3.2Multiplet2HDiastereotopic protons, appearing as a complex multiplet.
Aromatic (Tyr)~7.1 (d, J ≈ 8.5 Hz)Doublet2HProtons ortho to the O-Z group.
~6.9 (d, J ≈ 8.5 Hz)Doublet2HProtons meta to the O-Z group.
2-Br-Z Group
-CH₂-5.1 - 5.3Singlet2HBenzylic protons.
Aromatic (2-Br-Z)7.2 - 7.6Multiplet4HComplex pattern due to the four protons on the brominated aromatic ring.
Carboxylic Acid
-COOH>10Very Broad Singlet1HOften not observed due to exchange with residual water in the solvent.

This is a predicted spectrum. Actual values may vary depending on the solvent and experimental conditions.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. Each unique carbon atom will give rise to a distinct signal.

Experimental Protocol for ¹³C NMR Acquisition
  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrumentation: Acquire the spectrum on a 100 MHz or higher field NMR spectrometer.

  • Data Acquisition: Employ a standard proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon.

  • Data Processing: Reference the spectrum to the deuterated solvent signal (e.g., CDCl₃ at 77.16 ppm).

Predicted ¹³C NMR Spectral Data
Carbon(s) Predicted Chemical Shift (δ, ppm) Notes
Boc Group
-C(CH₃)₃~28Characteristic signal for the methyl carbons of the Boc group.[3]
-C(CH₃)₃~80Quaternary carbon of the Boc group.
C=O (Boc)~155Carbonyl carbon of the Boc carbamate.[3]
D-Tyrosine Backbone
~37
~55
~130
~130
~121
~150Carbon attached to the O-Z group.
COOH~175Carboxylic acid carbonyl carbon.
2-Br-Z Group
-CH₂-~67Benzylic carbon.
C-Br~122Carbon bearing the bromine atom.
Aromatic (2-Br-Z)127 - 133Multiple signals for the aromatic carbons.
C=O (Z)~153Carbonyl carbon of the Z carbamate.

This is a predicted spectrum. Actual values may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

  • Instrumentation: Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Scan the mid-IR range (typically 4000-400 cm⁻¹).

  • Data Processing: The resulting spectrum is typically plotted as transmittance (%) versus wavenumber (cm⁻¹).

Predicted Characteristic IR Absorption Bands
Wavenumber (cm⁻¹) Vibrational Mode Functional Group Notes
3300 - 2500O-H stretchCarboxylic acidVery broad due to hydrogen bonding.
~3300N-H stretchCarbamate
3100 - 3000C-H stretchAromatic
2980 - 2850C-H stretchAliphatic (Boc, Tyr backbone)
~1760C=O stretchCarbonate (2-Br-Z)
~1710C=O stretchCarboxylic acid
~1690C=O stretchCarbamate (Boc)[4]
1600, 1480C=C stretchAromatic rings
~1520N-H bendAmide II[4]
~1250, ~1160C-O stretchCarbamate/Carbonate

The following diagram illustrates the expected workflow for the complete spectroscopic characterization of this compound.

cluster_workflow Spectroscopic Characterization Workflow A Sample Preparation (Dissolution in Deuterated Solvent) B ¹H NMR Acquisition A->B C ¹³C NMR Acquisition A->C D IR Spectroscopy (ATR or KBr) A->D E Data Analysis and Structural Confirmation B->E C->E D->E

Caption: Workflow for the spectroscopic analysis of this compound.

Conclusion

The predicted ¹H NMR, ¹³C NMR, and IR spectra of this compound provide a comprehensive spectroscopic profile for this important protected amino acid. The characteristic signals of the Boc and 2-Br-Z protecting groups, in conjunction with the signals from the D-tyrosine backbone, allow for unambiguous identification and purity assessment. This guide serves as a valuable resource for scientists engaged in peptide synthesis and medicinal chemistry, enabling them to confidently utilize this versatile building block in their research endeavors.

References

  • PubChem. 2-Bromobenzyl alcohol.
  • PubChem. 2-Bromobenzylamine.
  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
  • MDPI.
  • PubChem. 2-Bromobenzyl bromide.
  • MDPI.
  • University of Wisconsin-Madison. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
  • ResearchGate. 1 H-NMR spectrum of N-Boc glutamic acid. [Link]
  • ResearchGate. Chemical shifts of 13 C nuclei of tyrosine residues. [Link]
  • ResearchGate. FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl)
  • PubMed. (13)C-(1)H NMR relaxation and fluorescence anisotropy decay study of tyrosine dynamics in motilin. [Link]
  • ResearchGate. The Infrared Absorption of Amino Acid Side Chains. [Link]
  • Master Organic Chemistry.
  • PubChem. D-Tyrosine.
  • Biological Magnetic Resonance Bank. pH-dependent random coil H, C, and N chemical shifts of the ionizable amino acids. [Link]
  • ResearchGate. 1 H NMR spectrum of L-tyrosine hydrochloride. [Link]
  • Radboud Repository. Infrared multiple photon dissociation spectroscopy of group I and group II metal complexes with Boc-hydroxylamine. [Link]
  • ResearchGate. 13 C NMR chemical shifts of the carbonyl carbons of N-Boc-L-alanine-OMe 1b. [Link]
  • University of Wisconsin-Madison. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
  • ResearchGate. Figure S15. 1 H-NMR of 1-(2-bromobenzyl)-4-phenyl-1H-1,2,3-triazole. [Link]
  • Chemistry LibreTexts. 6.3: IR Spectrum and Characteristic Absorption Bands. [Link]
  • National Center for Biotechnology Information.
  • PubChem. DL-Tyrosine.
  • Doc Brown's Chemistry. C3H7Br CH3CHBrCH3 C-13 nmr spectrum of 2-bromopropane analysis of chemical shifts. [Link]
  • University of California, Davis. Table of Characteristic IR Absorptions. [Link]
  • Human Metabolome Database. 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000158). [Link]
  • MDPI. 1H NMR Chemical Shift Changes as a Result of Introduction of Carbonyl-Containing Protecting Groups Observed in Bornol and Isoborneol. [Link]
  • Doc Brown's Chemistry. C3H7Br CH3CHBrCH3 2-bromopropane low high resolution 1H proton nmr spectrum. [Link]
  • NIST WebBook. Benzene, (2-bromoethenyl)-. [Link]
  • PubChem. 2-Bromobenzyl cyanide.
  • Doc Brown's Chemistry. 13C nmr spectrum of 2-bromobutane C4H9Br CH3CHBrCH2CH3 analysis of chemical shifts ppm. [Link]
  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

Sources

Methodological & Application

Application Notes and Protocols for Solid-Phase Synthesis of Peptides Containing Boc-D-Tyr(2-Br-Z)-OH

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Solid-Phase Peptide Synthesis (SPPS) remains a cornerstone technique for the creation of synthetic peptides for research, diagnostics, and therapeutic development. The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy, the classical approach pioneered by Merrifield, offers a robust platform for assembling complex peptide sequences.[1] A critical aspect of this strategy is the selection of orthogonal protecting groups that ensure the integrity of the growing peptide chain. This guide focuses on the incorporation of the non-canonical amino acid derivative, Boc-D-Tyr(2-Br-Z)-OH , into a Boc-SPPS workflow.

The incorporation of D-amino acids, such as D-Tyrosine, can significantly enhance peptide stability against enzymatic degradation.[2][3] The choice of the side-chain protecting group for tyrosine is pivotal to prevent unwanted side reactions, such as O-acylation during coupling steps or alkylation during final cleavage.[4] The 2-bromobenzyloxycarbonyl (2-Br-Z) group is a benzyl-type protecting group with enhanced acid stability. This makes this compound particularly well-suited for the synthesis of long peptides where the tyrosine residue is introduced early in the sequence, as it robustly withstands the repeated trifluoroacetic acid (TFA) treatments required for Nα-Boc deprotection.[5] This document provides a detailed, field-proven protocol for the successful application of this compound in manual or automated Boc-SPPS.

Core Principles: The Chemistry of this compound in SPPS

The Boc-SPPS strategy is predicated on a gradient of acid lability. The temporary Nα-Boc group is labile to moderate acids like TFA, while the "permanent" side-chain protecting groups and the resin linker are designed to be stable to TFA but cleavable by a much stronger acid, typically anhydrous hydrogen fluoride (HF).[4]

  • Nα-Boc Group: Protects the alpha-amino group during the coupling reaction. It is quantitatively removed at the beginning of each cycle with ~50% TFA in dichloromethane (DCM).[4][]

  • Side-Chain 2-Br-Z Group: This benzyloxycarbonyl-based group protects the phenolic hydroxyl of the D-Tyrosine side chain. The electron-withdrawing bromine atom increases the stability of the benzyl group, preventing its premature cleavage during the repetitive TFA deprotection steps.[5]

  • Final Cleavage: The 2-Br-Z group is efficiently removed during the final cleavage step using a strong acid like HF, trifluoromethanesulfonic acid (TFMSA), or trimethylsilyl trifluoromethanesulfonate (TMSOTf), which simultaneously cleaves the peptide from the resin and removes other benzyl-based side-chain protecting groups.[5]

This differential stability is the key to the successful and specific elongation of the peptide chain.

Visualization of the Boc-SPPS Cycle

The following diagram illustrates the iterative nature of the Boc-SPPS workflow.

Boc_SPPS_Workflow cluster_resin Solid Support Resin Peptide-Resin (Nα-Boc Protected) Deprotection Nα-Boc Deprotection (50% TFA in DCM) Resin->Deprotection Start Cycle Wash_1 DCM/IPA Wash Deprotection->Wash_1 Neutralization Neutralization (10% DIEA in DCM) Coupling Amino Acid Coupling (Boc-AA-OH, HBTU/DIEA) Neutralization->Coupling Wash_2 DCM/DMF Wash Coupling->Wash_2 Wash_1->Neutralization Monitoring Kaiser Test Complete? Wash_2->Monitoring Monitoring->Resin Yes (Next Cycle) Monitoring->Coupling No (Recouple) caption General workflow for one cycle of amino acid coupling in SPPS.

Caption: General workflow for one cycle of amino acid coupling in SPPS.

Detailed Synthesis Protocol

This protocol outlines the manual synthesis of a peptide incorporating this compound. Reagent equivalents are based on the initial loading capacity of the resin.

Materials and Reagents
Reagent/MaterialGradeSupplier Recommendation
Resin
Merrifield or PAM Resin (for peptide acids)100-200 mesh, 1% DVBStandard SPPS suppliers
MBHA or BHA Resin (for peptide amides)100-200 mesh, 1% DVBStandard SPPS suppliers
Amino Acids
This compoundPeptide Synthesis GradeAapptec, Sigma-Aldrich
Other Boc-protected amino acidsPeptide Synthesis GradeStandard SPPS suppliers
Solvents
Dichloromethane (DCM)Anhydrous, ACS GradeStandard suppliers
N,N-Dimethylformamide (DMF)Peptide Synthesis GradeStandard suppliers
Isopropanol (IPA)ACS GradeStandard suppliers
Diethyl etherAnhydrous, ACS GradeStandard suppliers
Reagents
Trifluoroacetic acid (TFA)Reagent Grade, >99%Standard suppliers
N,N-Diisopropylethylamine (DIEA)Peptide Synthesis GradeStandard suppliers
HBTU (or other coupling agent)Peptide Synthesis GradeStandard suppliers
Anhydrous Hydrogen Fluoride (HF)>99.9% puritySpecialized gas supplier
Anisole / p-CresolReagent GradeStandard suppliers
Ninhydrin Test KitSPPS GradeStandard suppliers
Step 1: Resin Preparation and Swelling
  • Place the desired amount of resin (e.g., Merrifield resin for a C-terminal acid) into a reaction vessel equipped with a filter.

  • Add sufficient DCM to cover the resin.

  • Agitate gently for 30-60 minutes at room temperature to allow for complete swelling of the polystyrene beads.[4]

  • Drain the DCM via filtration.

Step 2: Iterative Peptide Elongation Cycle

This cycle is repeated for each amino acid in the sequence.

  • Nα-Boc Deprotection:

    • Add a solution of 50% TFA in DCM to the swollen resin.

    • Perform a pre-wash by agitating for 2 minutes, then drain.[]

    • Add a fresh 50% TFA/DCM solution and agitate for 20-30 minutes.[4][]

    • Drain the solution and wash the resin thoroughly with DCM (3x) and IPA (2x) to remove residual acid.[4][]

  • Neutralization:

    • Wash the peptide-resin with a solution of 10% DIEA in DCM (2x for 2 minutes each). This neutralizes the N-terminal ammonium trifluoroacetate salt to the free amine, which is necessary for the subsequent coupling reaction.

    • Wash the resin thoroughly with DCM (3x) to remove excess base.[7]

  • Amino Acid Coupling (Incorporating this compound):

    • In a separate vessel, pre-activate the amino acid by dissolving this compound (2-4 equivalents) and a coupling agent like HBTU (2-4 equivalents) in a minimal amount of DMF.

    • Add DIEA (4-8 equivalents) to the activation solution and allow it to react for 1-5 minutes.[7]

    • Add the activated amino acid solution to the neutralized peptide-resin.

    • Agitate the mixture at room temperature for 1-2 hours.

  • Reaction Monitoring (Ninhydrin Test):

    • Take a small sample of resin beads (a few beads are sufficient) and wash them thoroughly with DCM and ethanol.

    • Perform a qualitative ninhydrin (Kaiser) test.[5]

    • Result Interpretation:

      • Intense Blue/Purple: Incomplete coupling. The presence of free primary amines is indicated. Repeat the coupling step.[5][8]

      • Yellow/Colorless: Complete coupling. Proceed to the next deprotection cycle.[5]

  • Washing:

    • Once coupling is complete (negative ninhydrin test), drain the coupling solution.

    • Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove all soluble reagents and byproducts. The resin is now ready for the next cycle.

Step 3: Final Cleavage and Deprotection

Safety Precaution: Anhydrous Hydrogen Fluoride (HF) is extremely toxic, corrosive, and reacts with glass. This procedure must be performed by trained personnel in a dedicated, HF-resistant apparatus (e.g., made of Teflon and Kel-F) within a properly functioning fume hood.[9][10] An antidote (calcium gluconate gel) must be readily available.

  • Preparation:

    • After the final Nα-Boc group is removed, wash the peptide-resin with DCM and dry it thoroughly under a stream of nitrogen or in a vacuum desiccator.

    • Transfer the dry peptide-resin (e.g., 1 gram) to the HF-resistant reaction vessel.

    • Add a magnetic stir bar and the scavenger cocktail. For peptides containing tyrosine, a scavenger is crucial to trap the benzyl and 2-Br-benzyl carbocations generated during cleavage, which can otherwise cause alkylation of the tyrosine ring.[10]

    • Recommended Scavenger Cocktail: For every 1 gram of peptide-resin, add 1.0 mL of p-cresol and 1.0 mL of anisole.

  • HF Cleavage:

    • Cool the reaction vessel in a dry ice/acetone bath (-78°C).

    • Distill approximately 10 mL of anhydrous HF into the vessel per gram of resin.

    • Allow the mixture to warm to 0°C and stir for 1-2 hours. The strong acid cleaves the peptide from the resin support and simultaneously removes the 2-Br-Z group from the tyrosine side chain, along with other benzyl-based protecting groups.[9][11]

  • HF Removal and Peptide Precipitation:

    • After the reaction is complete, remove the HF by evaporation under a stream of nitrogen gas at 0°C.

    • Wash the remaining resin and crude peptide with a small amount of TFA to dissolve the peptide.

    • Filter to remove the resin beads.

    • Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.

    • Collect the peptide precipitate by centrifugation or filtration.

    • Wash the peptide pellet several times with cold diethyl ether to remove scavengers and cleaved protecting group byproducts.[11]

    • Dry the final peptide product under vacuum.

Process Optimization and Troubleshooting

IssuePotential CauseRecommended Solution
Positive Ninhydrin Test after Coupling Incomplete coupling due to steric hindrance or aggregation.Double couple: repeat the coupling step with a fresh solution of activated amino acid. Consider using a stronger coupling reagent like HATU.[7]
Low Final Yield Premature chain loss from the resin.Use a more acid-stable linker resin, such as PAM resin instead of Merrifield resin, especially for longer sequences.[12]
Side Products Detected by MS Alkylation of the Tyrosine side chain during HF cleavage.Ensure an adequate amount of scavenger (p-cresol, anisole) is used in the cleavage cocktail. Perform cleavage at 0°C to minimize side reactions.
Incomplete removal of the 2-Br-Z group.Extend the HF cleavage time or consider using a "low-high" HF procedure for particularly resistant groups.[13]

Analytical Characterization

The purity and identity of the final synthetic peptide must be confirmed.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary method for assessing the purity of the crude peptide and for purifying the final product. A gradient of acetonitrile in water with 0.1% TFA is commonly used.[14]

  • Mass Spectrometry (MS): Techniques such as Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) are used to confirm the molecular weight of the synthesized peptide, verifying that the correct sequence was assembled and all protecting groups were removed.[14]

Diagram of the Cleavage Process

This diagram illustrates the key events during the final HF cleavage step.

Cleavage_Process cluster_start Before Cleavage cluster_reagents Cleavage Cocktail cluster_end After Cleavage & Precipitation Start Protected Peptide-Resin - Boc-AA...-D-Tyr(2-Br-Z)-...-Resin Reagents Anhydrous HF + Scavengers (p-Cresol, Anisole) Start->Reagents  Add & React  (0°C, 1-2h) End_Peptide Free Peptide - H-AA...-D-Tyr-...-OH/NH2 Reagents->End_Peptide  Cleavage &  Deprotection End_Byproducts Resin Beads + Cleaved Protecting Groups + Scavenger Adducts Reagents->End_Byproducts caption Schematic of the final HF cleavage and deprotection step.

Caption: Schematic of the final HF cleavage and deprotection step.

References

  • Khadse, S. (2014). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. Methods in Molecular Biology. [Link]
  • Aapptec Peptides. Technical Support Information Bulletin 1124 - Removal of S-Benzyl, Sp-Methylbenzyl, and Sp-Methoxybenzyl Groups. [Link]
  • Aapptec Peptides. This compound [81189-61-9]. [Link]
  • Góngora-Benítez, M., et al. (2013). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. PMC - NIH. [Link]
  • Tam, J. P., et al. (1986). SN 1 and SN 2 mechanisms for the deprotection of synthetic peptides by hydrogen fluoride.
  • Pennington, M. W. (1994).
  • Slideshare.
  • Pennington, M. W. (1994). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy.
  • ResearchGate.
  • DriveHQ.
  • AAPPTec.
  • eqipped. Boc-Tyr(2-Br-Z)-Oh | eqipped | Buy Now. [Link]
  • ResearchGate. How to preserve the benzyloxycarbonyl (Cbz/Z) group at the N-terminus of the peptide during Peptide Cleavage?. [Link]
  • RSC Publishing. A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs). [Link]
  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]
  • Agilent.
  • Master Organic Chemistry.
  • Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]
  • CSBio. A Practical Guide to Solid Phase Peptide Synthesis (SPPS). [Link]
  • Scholarly Commons. Solid-Phase Peptide Synthesis of d-Amino Acids. [Link]

Sources

Application Notes and Protocols for the Incorporation of Boc-D-Tyr(2-Br-Z)-OH into Peptide Sequences

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the successful incorporation of the non-canonical amino acid Boc-D-Tyr(2-Br-Z)-OH into peptide sequences using Boc-based Solid-Phase Peptide Synthesis (SPPS). This document is intended for researchers, scientists, and professionals in drug development who are looking to leverage the unique properties of this derivative. We will delve into the strategic considerations for its use, detailed protocols for coupling and final cleavage, and expert insights into potential challenges and their solutions. The protocols described herein are designed to be self-validating, ensuring a high degree of success and reproducibility.

Introduction: The Strategic Value of this compound

In the landscape of peptide synthesis, the choice of protecting groups is paramount to achieving high yield and purity. The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy, while one of the classical approaches, remains a powerful tool for the synthesis of complex and lengthy peptides.[1][2] Within this strategy, the selection of side-chain protecting groups that are stable to the repetitive Nα-Boc deprotection steps, yet removable during the final cleavage, is critical.

This compound is a D-tyrosine derivative where the α-amino group is protected by the acid-labile Boc group, and the phenolic hydroxyl side-chain is protected by the 2-bromobenzyloxycarbonyl (2-Br-Z) group.[3] The 2-Br-Z group offers a key advantage: it is stable to the moderately acidic conditions used for Boc deprotection (typically 50% trifluoroacetic acid (TFA) in dichloromethane (DCM)), but is readily cleaved by strong acids such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA). This quasi-orthogonal protection scheme is the cornerstone of the Boc/Bzl strategy.[4][5]

The incorporation of a D-amino acid, such as D-tyrosine, is a common strategy in medicinal chemistry to enhance the metabolic stability of peptides by making them less susceptible to enzymatic degradation.

Chemical Properties and Handling

A clear understanding of the physicochemical properties of this compound is fundamental to its successful application.

PropertyValue
Chemical Name N-α-tert-Butoxycarbonyl-O-2-bromobenzyloxycarbonyl-D-tyrosine
Molecular Formula C22H24BrNO7
Molecular Weight 494.33 g/mol
Appearance White to off-white powder
Storage Store at 15-25°C in a dry place.

Handling Precautions:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle in a well-ventilated area or a fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

The Boc-SPPS Workflow for Incorporating this compound

The incorporation of this compound follows the standard iterative cycle of Boc-based SPPS. The workflow is characterized by a series of deprotection, neutralization, coupling, and washing steps.

Boc_SPPS_Workflow Start Peptide-Resin (Free N-terminus) Deprotection Boc Deprotection (50% TFA in DCM) Start->Deprotection 1. Neutralization Neutralization (e.g., 10% DIEA in DCM) Deprotection->Neutralization 2. Coupling Coupling of This compound Neutralization->Coupling 3. Washing Washing (DCM and/or DMF) Coupling->Washing 4. Next_Cycle Ready for Next Cycle Washing->Next_Cycle 5.

Caption: General workflow for a single coupling cycle in Boc-SPPS.

Detailed Experimental Protocols

Protocol for the Coupling of this compound

This protocol outlines a single coupling cycle for the incorporation of this compound onto a growing peptide chain on a suitable resin (e.g., Merrifield or PAM resin).

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Isopropanol (IPA)

  • Ninhydrin test kit (Kaiser test)[6]

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 30 minutes in a reaction vessel.

  • Boc Deprotection:

    • Drain the DCM.

    • Add a solution of 50% TFA in DCM (v/v) to the resin and agitate for 2 minutes.

    • Drain the solution.

    • Add a fresh solution of 50% TFA in DCM and agitate for 30 minutes.[7]

    • Drain the TFA solution and wash the resin thoroughly with DCM (3x), IPA (2x), and DCM (3x).

  • Neutralization:

    • Treat the resin with a 10% solution of DIEA in DCM (v/v) for 2 minutes. Repeat this step once.[8]

    • Wash the resin thoroughly with DCM (5x).

  • Pre-activation and Coupling:

    • In a separate vessel, dissolve this compound (3 equivalents relative to the resin loading), HOBt (3 eq.), and DIC (3 eq.) in DMF.

    • Allow the pre-activation to proceed for 10-15 minutes.

    • Add the activated amino acid solution to the neutralized peptide-resin.

    • Agitate the reaction vessel for 2-4 hours at room temperature.

  • Monitoring the Coupling Reaction:

    • Perform a Kaiser test on a small sample of resin beads.[6]

    • A negative result (yellow beads) indicates a complete coupling.

    • If the test is positive (blue beads), the coupling reaction should be repeated with a fresh solution of the activated amino acid.

  • Washing:

    • Once the coupling is complete, drain the reaction solution.

    • Wash the resin thoroughly with DMF (3x) and DCM (3x).

The resin is now ready for the next deprotection cycle to continue the peptide chain elongation.

Final Cleavage and Deprotection

The final step involves the cleavage of the peptide from the resin and the simultaneous removal of the side-chain protecting groups, including the 2-Br-Z group from the D-tyrosine residue. This is achieved using strong acids.

CAUTION: Anhydrous HF and TFMSA are extremely corrosive and toxic. These procedures must be performed in a specialized, well-ventilated fume hood with appropriate safety precautions and personal protective equipment.

HF is the most common and effective reagent for the final cleavage in Boc-SPPS.[9]

Materials:

  • Peptidyl-resin (dried under vacuum)

  • Anhydrous Hydrogen Fluoride (HF)

  • Scavengers (e.g., anisole, p-cresol, dimethyl sulfide (DMS), p-thiocresol)

  • HF cleavage apparatus

  • Cold diethyl ether

Procedure:

  • Preparation:

    • Ensure the N-terminal Boc group has been removed by a final TFA treatment.[10]

    • Place the dried peptidyl-resin (e.g., 250 mg) and a Teflon-coated stir bar into the reaction vessel of the HF apparatus.

    • Add the appropriate scavenger mixture. A common mixture for peptides containing tyrosine is HF:anisole:DMS (10:1:1 v/v).[10]

  • HF Cleavage:

    • Cool the reaction vessel in a dry ice/methanol bath for at least 5 minutes.

    • Distill approximately 10 mL of HF into the reaction vessel, maintaining the temperature between -5°C and 0°C.

    • Stir the reaction mixture at 0°C for 1-2 hours.[10]

  • HF Removal:

    • After the reaction is complete, remove the HF by evaporation under a stream of nitrogen gas.

  • Peptide Precipitation and Isolation:

    • Wash the remaining resin and peptide with a small amount of TFA.

    • Precipitate the crude peptide by adding the TFA solution to a 10-fold volume of cold diethyl ether.

    • Collect the precipitated peptide by filtration or centrifugation.

    • Wash the peptide pellet with cold diethyl ether to remove scavengers and soluble by-products.

    • Dry the crude peptide under vacuum.

TFMSA is a viable alternative to HF that does not require a specialized apparatus.

Materials:

  • Peptidyl-resin (dried under vacuum)

  • Trifluoromethanesulfonic acid (TFMSA)

  • Trifluoroacetic acid (TFA)

  • Scavengers (e.g., thioanisole, m-cresol, 1,2-ethanedithiol (EDT))

  • Cold diethyl ether

Procedure:

  • Preparation:

    • Place the dried peptidyl-resin (e.g., 250 mg) in a round-bottom flask with a stir bar.

    • Add a scavenger mixture, for example, 750 µL of thioanisole/EDT (2:1 v/v).[10]

    • Chill the flask in an ice bath.

  • TFMSA Cleavage:

    • Add 5 mL of TFA and stir for 5-10 minutes.

    • Slowly add 500 µL of TFMSA dropwise with vigorous stirring to dissipate the heat generated.

    • Allow the reaction to proceed at room temperature for 90-120 minutes for MBHA resins.[10]

  • Peptide Precipitation and Isolation:

    • Filter the resin and wash with a small amount of fresh TFA.

    • Combine the filtrates and add the solution dropwise to a 10-fold volume of cold diethyl ether to precipitate the peptide.

    • Collect the peptide by filtration or centrifugation.

    • Wash the crude peptide with cold diethyl ether.

    • Dry the crude peptide under vacuum.

Troubleshooting and Key Considerations

  • Incomplete Coupling: As with any sterically hindered amino acid, incomplete coupling can occur. Always monitor the coupling reaction with a qualitative test like the Kaiser test. If incomplete, a second coupling is recommended.

  • Side Reactions During Cleavage: The carbocations generated from the cleavage of the Boc and benzyl-type protecting groups can cause alkylation of sensitive residues like tryptophan and methionine. The use of appropriate scavengers is crucial to trap these reactive species.[10]

  • Purity of Reagents: The use of high-purity reagents, especially solvents and TFA, is essential to avoid unwanted side reactions and to ensure a high yield of the final peptide.

Conclusion

This compound is a valuable building block for the synthesis of D-tyrosine-containing peptides using the robust Boc/Bzl strategy. Its side-chain protecting group offers the necessary stability during chain elongation and is reliably cleaved under standard final deprotection conditions. By following the detailed protocols and considering the key insights provided in this guide, researchers can confidently and successfully incorporate this non-canonical amino acid into their target peptide sequences, paving the way for the development of novel peptide-based therapeutics and research tools.

References

  • Aapptec. (n.d.). Cleaving peptides from Merrifield resin; TFMSA cleavage.
  • Aapptec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
  • Pennington, M. W. (n.d.). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. National Center for Biotechnology Information.
  • Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • GenScript. (n.d.). Overview of Custom Peptide Synthesis.
  • Pennington, M. W., & Dunn, B. M. (Eds.). (2010). Peptide Synthesis Protocols. Humana Press.
  • ResearchGate. (2023). How to synthesize N-Cbz-protected peptide by Fmoc/tBu-SPPS?.
  • jOeCHEM. (2020, April 21). Peptide Synthesis with the Boc Protecting Group [Video]. YouTube.
  • Miranda, F. M., et al. (2005). Evaluation of the Trifluoromethanosulfonic Acid/Trifluoroacetic Acid/Thioanisole Cleavage Procedure for Application in Solid-Phase Peptide Synthesis. Journal of the Brazilian Chemical Society, 16(5), 957-965.
  • Coin, I., et al. (2011). A reversible protection strategy to improve Fmoc-SPPS of peptide thioesters by the N-Acylurea approach.
  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests.
  • Benoiton, N. L. (2005). Chemistry of peptide synthesis. CRC press.
  • de la Torre, B. G., & Andreu, D. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Journal of the Brazilian Chemical Society, 24(8), 1245-1255.
  • Góngora-Benítez, M., et al. (2023). Linker-Free Synthesis of Antimicrobial Peptides Using a Novel Cleavage Reagent: Characterisation of the Molecular and Ionic Composition by nanoESI-HR MS. International Journal of Molecular Sciences, 24(8), 7591.
  • Aapptec. (n.d.). This compound.
  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates.
  • Eqipped. (n.d.). Boc-Tyr(2-Br-Z)-Oh.
  • Aapptec. (n.d.). Cleavage Cocktails; Reagent B.
  • PubChem. (n.d.). tert-Butoxycarbonyl group.

Sources

Application Notes and Protocols for Coupling Boc-D-Tyr(2-Br-Z)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Incorporating Boc-D-Tyr(2-Br-Z)-OH

In the realm of solid-phase peptide synthesis (SPPS), the incorporation of sterically hindered or electronically modified amino acids presents a significant challenge to achieving high coupling efficiencies and maintaining the chiral integrity of the final peptide. This compound is one such demanding building block. The bulky tert-butyloxycarbonyl (Boc) group on the alpha-amino group, combined with the O-(2-bromobenzyloxycarbonyl) (2-Br-Z) protecting group on the tyrosine side chain, introduces considerable steric hindrance around the carboxylic acid moiety. This steric bulk can significantly slow down the rate of acylation, leading to incomplete coupling reactions and the formation of deletion sequences.

The 2-Br-Z group is specifically chosen for its enhanced stability to the repetitive trifluoroacetic acid (TFA) treatments required for Boc group removal in Boc-SPPS, making it ideal for incorporating a D-tyrosine residue early in the synthesis of long peptides.[1][2] However, this stability comes at the cost of increased steric hindrance, necessitating a careful selection of coupling reagents and optimized protocols to ensure successful peptide bond formation. This guide provides a comprehensive overview of suitable coupling reagents, their mechanisms of action, and detailed protocols for the efficient incorporation of this compound in SPPS.

Understanding the Coupling Chemistry: A Mechanistic Overview

The formation of a peptide bond is a condensation reaction that requires the activation of the carboxylic acid group of the incoming amino acid to make it susceptible to nucleophilic attack by the free N-terminal amine of the growing peptide chain on the solid support. Coupling reagents are indispensable for this activation process, and their efficacy is often enhanced by the use of additives that can form highly reactive intermediate esters and suppress side reactions like racemization.[3]

The Critical Role of Additives: HOBt and OxymaPure

For decades, 1-hydroxybenzotriazole (HOBt) has been the gold standard additive in carbodiimide-mediated coupling reactions.[4][5] It reacts with the initial O-acylisourea intermediate to form a more reactive HOBt-ester, which is less prone to racemization and the formation of the inactive N-acylurea byproduct.[4][5]

More recently, ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure or Oxyma) has emerged as a superior alternative to HOBt.[4][6] Oxyma offers several key advantages:

  • Enhanced Reactivity: Oxyma-esters are generally more reactive than HOBt-esters, leading to higher coupling efficiencies, especially for hindered amino acids.[6]

  • Superior Racemization Suppression: Oxyma has been shown to be more effective than HOBt at minimizing racemization during coupling.[4][6]

  • Improved Safety Profile: Unlike HOBt, which has potential explosive properties, Oxyma is a non-explosive compound, enhancing laboratory safety.[5][6]

Given these benefits, Oxyma is highly recommended as the additive of choice for coupling this compound.

A Comparative Analysis of Coupling Reagents

The choice of coupling reagent is paramount for the successful incorporation of sterically hindered amino acids like this compound. These reagents can be broadly classified into three main categories: carbodiimides, phosphonium salts, and aminium/uronium salts.

Carbodiimides: The Workhorses of SPPS

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), are cost-effective and widely used coupling reagents.[3][7] They function by activating the carboxylic acid to form a highly reactive O-acylisourea intermediate.[7][8]

  • Mechanism of Action: The carboxylic acid adds across the C=N double bond of the carbodiimide. The resulting O-acylisourea can then react with the N-terminal amine of the peptide chain. However, this intermediate is unstable and can rearrange to an unreactive N-acylurea.[3][8] The addition of HOBt or Oxyma traps the O-acylisourea to form a more stable and reactive active ester, minimizing side reactions.[3][5]

  • Key Considerations for this compound:

    • DIC is generally preferred over DCC in SPPS because the resulting diisopropylurea byproduct is soluble in common solvents like DMF and DCM, simplifying its removal during washing steps.[3][8] In contrast, the dicyclohexylurea produced from DCC is largely insoluble and can clog resin filters.

    • The combination of DIC and Oxyma is a powerful and recommended starting point for coupling this compound due to its high efficiency and safety.[8]

Carbodiimide_Mechanism cluster_activation Activation Phase cluster_coupling Coupling Phase Boc-AA-OH This compound O-acylisourea O-acylisourea Intermediate Boc-AA-OH->O-acylisourea + DIC DIC DIC Oxyma-Ester Oxyma-Active Ester O-acylisourea->Oxyma-Ester + Oxyma N-acylurea N-acylurea (Side Product) O-acylisourea->N-acylurea Rearrangement (Side Reaction) Coupled-Peptide Boc-AA-NH-Peptide-Resin O-acylisourea->Coupled-Peptide Direct Coupling (less efficient) Oxyma Oxyma DIU Diisopropylurea (Byproduct) Oxyma-Ester->Coupled-Peptide + H₂N-Peptide-Resin Peptide-Resin H₂N-Peptide-Resin ... ... Coupled-Peptide->... Next Cycle

Figure 1: Carbodiimide (DIC)/Oxyma coupling mechanism.

Phosphonium Salts: High Reactivity for Hindered Couplings

Phosphonium salt-based reagents, such as Benzotriazol-1-yl-oxy-tris(pyrrolidino)phosphonium hexafluorophosphate (PyBOP), are known for their high reactivity and are particularly effective for difficult couplings, including those involving sterically hindered amino acids.[3][9][10]

  • Mechanism of Action: In the presence of a base (typically diisopropylethylamine, DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate anion attacks the phosphonium center of PyBOP, leading to the formation of a highly reactive acyloxyphosphonium intermediate. This intermediate then reacts with HOBt or Oxyma (if present) or directly with the N-terminal amine to form the peptide bond.[11] A key advantage of phosphonium reagents is that they do not form guanidinylating side products.

  • Key Considerations for this compound:

    • PyBOP is an excellent choice for coupling this compound, especially if carbodiimide methods prove to be sluggish.

    • The formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA) with the original BOP reagent has led to its replacement by PyBOP, which is considered a safer alternative.[3][11]

Phosphonium_Mechanism cluster_activation Activation Phase cluster_coupling Coupling Phase Boc-AA-COO Boc-D-Tyr(2-Br-Z)-COO⁻ Acyloxyphosphonium Acyloxyphosphonium Intermediate Boc-AA-COO->Acyloxyphosphonium + PyBOP PyBOP PyBOP Oxyma-Ester Oxyma-Active Ester (Optional Pathway) Acyloxyphosphonium->Oxyma-Ester + Oxyma Coupled-Peptide Boc-AA-NH-Peptide-Resin Acyloxyphosphonium->Coupled-Peptide + H₂N-Peptide-Resin Oxyma-Ester->Coupled-Peptide Peptide-Resin H₂N-Peptide-Resin ... ... Coupled-Peptide->... Next Cycle

Figure 2: Phosphonium salt (PyBOP) coupling mechanism.

Aminium/Uronium Salts: The Most Powerful Activators

Aminium/Uronium salts, such as HBTU, HATU, and HCTU, are among the most efficient and rapid coupling reagents currently available.[3][10] HATU, which incorporates a 7-aza-HOBt (HOAt) moiety, is generally considered the most reactive in this class.[10][11] COMU, an Oxyma-based aminium salt, combines high reactivity with the improved safety profile of Oxyma.[4][5]

  • Mechanism of Action: Similar to phosphonium salts, aminium/uronium reagents react with the carboxylate anion in the presence of a base to form a highly reactive active ester (e.g., an OAt-ester in the case of HATU). This active ester then rapidly acylates the N-terminal amine.

  • Key Considerations for this compound:

    • HATU or COMU are the reagents of choice for the most challenging couplings where other methods fail.[12] Their superior reactivity can overcome the significant steric hindrance of this compound.

    • A potential side reaction with aminium/uronium reagents is the guanidinylation of the N-terminal amine if activation of the carboxylic acid is slow or if an excess of the coupling reagent is used.[13] Therefore, it is recommended to use a slight excess of the amino acid relative to the coupling reagent.

Comparative Summary of Recommended Coupling Reagents

Reagent ClassExample(s)Relative ReactivityCostKey AdvantagesPotential Issues
Carbodiimide DIC/OxymaGoodLowCost-effective; soluble urea byproduct (DIC).[3][8]Slower for hindered couplings; potential for N-acylurea formation without additives.[3]
Phosphonium Salt PyBOP/OxymaHighMediumExcellent for hindered couplings; no guanidinylation.[3]Higher cost than carbodiimides.
Aminium Salt HATU, COMUVery HighHighExtremely rapid and efficient, even for the most difficult couplings.[10][12]Highest cost; potential for N-terminal guanidinylation.[13]

Experimental Protocols

The following protocols are designed for a standard 0.1 mmol scale SPPS on a compatible resin (e.g., PAM or Merrifield resin for C-terminal acids in Boc-SPPS). All operations should be performed in a well-ventilated fume hood.

Protocol 1: Standard Coupling using DIC/Oxyma

This protocol is the recommended starting point due to its balance of efficiency, cost, and safety.

Materials:

  • Peptide-resin (with free N-terminal amine, 0.1 mmol)

  • This compound (0.4 mmol, 4 eq.)

  • OxymaPure (0.4 mmol, 4 eq.)

  • N,N'-Diisopropylcarbodiimide (DIC) (0.4 mmol, 4 eq.)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

Procedure:

  • Resin Preparation: After neutralization of the TFA salt to the free amine, wash the peptide-resin thoroughly with DMF (3 x 2 mL).

  • Activation Solution: In a separate vessel, dissolve this compound (4 eq.) and Oxyma (4 eq.) in DMF (approx. 1.5 mL).

  • Coupling Reaction: a. Add the activation solution to the resin. b. Add DIC (4 eq.) to the resin slurry. c. Agitate the reaction vessel at room temperature for 2-4 hours.

  • Monitoring: Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), continue coupling for an additional 1-2 hours or proceed to Protocol 2 for a re-coupling.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin sequentially with DMF (3 x 2 mL) and DCM (3 x 2 mL).

  • The resin is now ready for the next Boc deprotection step.

Protocol 2: High-Efficiency Coupling using HATU/DIPEA

This protocol is recommended for cases where Protocol 1 results in incomplete coupling or for sequences known to be particularly difficult.

Materials:

  • Peptide-resin (with free N-terminal amine, 0.1 mmol)

  • This compound (0.38 mmol, 3.8 eq.)

  • HATU (0.38 mmol, 3.8 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq.)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

Procedure:

  • Resin Preparation: After neutralization, wash the peptide-resin thoroughly with DMF (3 x 2 mL).

  • Activation Solution (Pre-activation): a. In a separate vessel, dissolve this compound (3.8 eq.) and HATU (3.8 eq.) in DMF (approx. 1.5 mL). b. Add DIPEA (4 eq., half of the total amount) to the solution and allow it to pre-activate for 2-5 minutes at room temperature.

  • Coupling Reaction: a. Add the pre-activated solution to the resin. b. Add the remaining DIPEA (4 eq.) to the resin slurry. c. Agitate the reaction vessel at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test. A negative result is expected.

  • Washing: Drain the reaction solution and wash the resin sequentially with DMF (3 x 2 mL) and DCM (3 x 2 mL).

  • The resin is now ready for the next Boc deprotection step.

SPPS_Workflow start Start: Peptide-Resin (Nα-Boc Protected) deprotection 1. Boc Deprotection (TFA in DCM) start->deprotection neutralization 2. Neutralization (DIPEA in DCM/DMF) deprotection->neutralization coupling 3. Coupling (this compound + Reagent) neutralization->coupling monitoring Kaiser Test coupling->monitoring wash 4. Washing (DMF, DCM) end_cycle End of Cycle (Ready for next AA) wash->end_cycle monitoring->wash Negative re_couple Re-couple or Use Stronger Reagent monitoring->re_couple Positive end_cycle->deprotection Next Amino Acid re_couple->coupling

Figure 3: General SPPS workflow for one coupling cycle.

Final Cleavage and Deprotection

The 2-Br-Z group, along with other side-chain protecting groups and the resin linkage (e.g., PAM), is stable to the TFA used for Nα-Boc removal. Final cleavage requires strong acids.[1] The 2-Br-Z group can be removed with anhydrous Hydrogen Fluoride (HF), Trifluoromethanesulfonic acid (TFMSA), or Trimethylsilyl trifluoromethanesulfonate (TMSOTf).[1][2] This step must be performed using appropriate safety precautions and specialized equipment.

Conclusion and Recommendations

The successful incorporation of the sterically demanding this compound requires a departure from routine SPPS protocols. While standard carbodiimide methods may suffice for less hindered residues, they often fall short in this context.

Recommendations:

  • Prioritize Additives: Always use an additive. Oxyma is strongly recommended over HOBt for its superior performance and safety profile.[4][6]

  • Start with DIC/Oxyma: The combination of DIC/Oxyma provides a robust, cost-effective, and safe starting point for optimizing the coupling of this compound.

  • Escalate to Stronger Reagents: If incomplete coupling is observed, do not hesitate to employ more powerful phosphonium (PyBOP) or aminium (HATU, COMU) salt reagents. The increased cost is justified by higher peptide purity and yield.

  • Optimize Reaction Time and Equivalents: For this hindered amino acid, using a higher excess (3-4 equivalents) and longer coupling times (2-4 hours) is generally necessary.

  • Monitor Rigorously: The Kaiser test or other in-process monitoring techniques are crucial to confirm the completion of each coupling step before proceeding to the next cycle.

By carefully selecting the coupling reagent system and optimizing the reaction conditions, researchers can successfully incorporate this compound into their target peptides, leveraging the benefits of its acid-stable side-chain protection for the synthesis of complex and lengthy sequences.

References

  • BenchChem. (2025). OxymaPure vs. HOBt: A Comparative Guide to Coupling Additives in Peptide Synthesis.
  • Subirós-Funosas, L., et al. (2022).
  • Aapptec Peptides. This compound [81189-61-9].
  • Subirós-Funosas, L., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Amino Acid Derivatives for Peptide Synthesis. (Source Not Specified).
  • Al-Warhi, T., et al. (2020). OxymaPure Coupling Reagents: Beyond Solid-Phase Peptide Synthesis.
  • Commonly Used Coupling Reagents in Peptide Synthesis. (2025).
  • Mechanism of peptide bond formation through carbodiimide. (Source Not Specified).
  • BenchChem. Technical Support Center: Peptide Synthesis with Sterically Hindered D-Amino Acids.
  • Phosphonium coupling. (Source Not Specified).
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
  • Sigma-Aldrich. Peptide Coupling Reagents Guide.
  • Sigma-Aldrich. Peptide Coupling Reagents Guide.
  • Aapptec Peptides. (2021). Carbodiimides and Additives.
  • Creative Proteomics. Carbodiimide Crosslinker Chemistry: EDC and DCC.

Sources

Activation of Boc-D-Tyr(2-Br-Z)-OH for Peptide Coupling: Mechanisms, Protocols, and Best Practices

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract: This technical guide provides a comprehensive overview of the activation of N-α-Boc-D-Tyrosine(2-bromobenzyloxycarbonyl)-OH (Boc-D-Tyr(2-Br-Z)-OH) for its incorporation into peptide sequences via solid-phase peptide synthesis (SPPS). We delve into the fundamental chemical principles of carboxyl group activation, compare the leading activation methodologies, and provide detailed, field-proven protocols for researchers, scientists, and drug development professionals. The causality behind experimental choices, troubleshooting common issues, and ensuring the integrity of the final peptide product are central themes of this note.

Introduction: The Role of this compound in Peptide Synthesis

This compound is a crucial building block in Boc-based solid-phase peptide synthesis (SPPS), particularly when the incorporation of a D-tyrosine residue is required.[1][2][3] Its utility is defined by its dual-protection scheme:

  • N-α-Boc Protection: The tert-butyloxycarbonyl (Boc) group protects the alpha-amino function.[4][5] It is strategically employed for its lability under moderately acidic conditions (e.g., Trifluoroacetic acid, TFA), allowing for its selective removal without disturbing other protecting groups.[6][7]

  • Side-Chain 2-Br-Z Protection: The phenolic hydroxyl group of the tyrosine side chain is protected by the 2-bromobenzyloxycarbonyl (2-Br-Z) group.[8] This group is notably stable to the repeated TFA treatments required for Boc deprotection during chain elongation, making it ideal for incorporating a D-tyrosine residue, especially early in a long peptide sequence.[1] The 2-Br-Z group is typically removed during the final cleavage step from the resin using strong acids like HF.[1][9]

The formation of a peptide bond is not a spontaneous reaction; it requires the chemical activation of the carboxylic acid of the incoming amino acid to facilitate nucleophilic attack by the free N-terminal amine of the growing peptide chain.[4][10] The choice of activation strategy is paramount, directly influencing coupling efficiency, reaction kinetics, and the potential for side reactions such as racemization.

Core Principles of Carboxyl Group Activation

The fundamental goal of activation is to convert the hydroxyl moiety of the carboxylic acid into a superior leaving group.[4][11] This transforms the carboxyl carbon into a more electrophilic center, primed for attack by the nucleophilic amino group of the peptide chain. The most prevalent strategies in modern peptide synthesis achieve this through the formation of active ester intermediates.

Premier Activation Strategies for this compound

Two primary classes of reagents have proven to be robust and reliable for the activation of Boc-protected amino acids: carbodiimides (often with additives) and onium salts.

Carbodiimide-Mediated Activation

Carbodiimides, such as N,N'-Dicyclohexylcarbodiimide (DCC) and N,N'-Diisopropylcarbodiimide (DIC), have been foundational reagents in peptide synthesis for decades.[12][13][14]

Mechanism of Action: The process begins with the reaction of the carboxylic acid with the carbodiimide, which forms a highly reactive O-acylisourea intermediate.[13][15][16] This intermediate can then react directly with the amine to form the desired peptide bond and a urea byproduct (e.g., dicyclohexylurea, DCU).[6]

However, the O-acylisourea intermediate is unstable and prone to undesirable side reactions, including rearrangement to an unreactive N-acylurea or racemization.[15][16] To mitigate these issues and improve coupling efficiency, nucleophilic additives such as 1-Hydroxybenzotriazole (HOBt) are almost universally employed.[10][17] HOBt rapidly intercepts the O-acylisourea to form a more stable HOBt-active ester.[15] This active ester is sufficiently reactive to acylate the peptide's N-terminal amine efficiently while suppressing racemization and other side reactions.[15][17]

G cluster_activation Activation Phase cluster_coupling Coupling Phase cluster_byproducts Byproducts BocAA This compound O_acyl O-Acylisourea (Reactive Intermediate) BocAA->O_acyl + DIC DIC DIC->O_acyl ActiveEster HOBt-Active Ester (Stable Intermediate) O_acyl->ActiveEster + HOBt DIU Diisopropylurea O_acyl->DIU Side Reaction (N-Acylurea) HOBt HOBt HOBt->ActiveEster CoupledPeptide Coupled Peptide-Resin ActiveEster->CoupledPeptide + H₂N-Peptide-Resin PeptideResin H₂N-Peptide-Resin PeptideResin->CoupledPeptide

Caption: Carbodiimide (DIC) activation pathway with HOBt additive.

Onium Salt Activation

Onium salt-based reagents, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), are prized for their high efficiency and rapid kinetics.[4][12] Though historically referred to as uronium salts, structural studies have revealed they possess an aminium salt structure.[12]

Mechanism of Action: In the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIEA), HBTU reacts with the carboxylic acid of this compound to generate an HOBt-active ester in situ.[18][19] This process is extremely fast, with couplings often reaching completion in minutes.[20] The activated species then readily reacts with the N-terminal amine of the peptide chain to form the peptide bond.

The primary advantage of onium salt reagents is their ability to drive even difficult couplings to completion with a low incidence of racemization.[12][20] However, a key consideration is stoichiometry; using an excess of HBTU can lead to a side reaction where the reagent reacts directly with the free N-terminal amine, forming a stable tetramethylguanidinium (Tmg) cap that terminates chain elongation.[19][21] Therefore, pre-activation of the amino acid or using a slight excess of the amino acid over the coupling reagent is recommended.

G cluster_activation Activation Phase cluster_coupling Coupling Phase cluster_side_reaction Potential Side Reaction BocAA This compound ActiveEster HOBt-Active Ester BocAA->ActiveEster + HBTU HBTU HBTU->ActiveEster Base DIEA (Base) Base->ActiveEster CoupledPeptide Coupled Peptide-Resin ActiveEster->CoupledPeptide + H₂N-Peptide-Resin PeptideResin H₂N-Peptide-Resin PeptideResin->CoupledPeptide Guanidinylation Guanidinylated Peptide (Terminated) PeptideResin->Guanidinylation Guanidinylation ExcessHBTU Excess HBTU ExcessHBTU->Guanidinylation

Caption: Onium salt (HBTU) activation pathway and potential side reaction.

Data Summary: Comparison of Activation Methods

FeatureDIC / HOBtHBTU / DIEA
Activation Type In situ formation of HOBt-active ester via O-acylisourea intermediateRapid in situ formation of HOBt-active ester
Typical Reagents Boc-AA, DIC, HOBtBoc-AA, HBTU, DIEA, (optional HOBt)
Common Solvents DMF, DCMDMF, NMP
Reaction Time 30 minutes - 4 hours10 - 60 minutes[20]
Key Advantages Cost-effective, low risk of N-terminal capping, well-establishedVery fast, highly efficient, excellent for difficult sequences[20]
Potential Drawbacks Slower kinetics, byproduct (DCU/DIU) can be difficult to remove in solution phaseCost, potential for guanidinylation if stoichiometry is not controlled[19]

Experimental Protocols

The following protocols are designed for a standard manual Boc-SPPS workflow on a 0.1 mmol scale. Adjust reagent volumes accordingly for different scales.

General Boc-SPPS Cycle Workflow

This diagram illustrates the repetitive cycle of deprotection, neutralization, and coupling that forms the basis of Boc solid-phase peptide synthesis.

G Start Start with Boc-Peptide-Resin Deprotection 1. Boc Deprotection (50% TFA in DCM) Start->Deprotection Wash1 2. Wash (DCM, IPA) Deprotection->Wash1 Neutralization 3. Neutralization (10% DIEA in DCM) Wash1->Neutralization Wash2 4. Wash (DCM, DMF) Neutralization->Wash2 Coupling 5. Coupling (Activated Boc-AA) Wash2->Coupling Wash3 6. Wash (DMF, DCM) Coupling->Wash3 End Ready for Next Cycle Wash3->End End->Deprotection Repeat Cycle

Caption: Standard workflow for one cycle of Boc-SPPS.

Protocol 1: Coupling via DIC/HOBt Activation

This protocol details the in situ activation method, which is a reliable standard in the field.

Materials:

  • Peptide-resin with a free N-terminal amine (0.1 mmol)

  • This compound (0.3 mmol, 148.3 mg)

  • 1-Hydroxybenzotriazole (HOBt) (0.3 mmol, 40.5 mg)

  • N,N'-Diisopropylcarbodiimide (DIC) (0.3 mmol, 47 µL)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Reaction vessel with shaker

Methodology:

  • Resin Preparation: Ensure the peptide-resin has been subjected to Boc deprotection (e.g., 50% TFA in DCM) and neutralization (e.g., 10% DIEA in DCM) and has been thoroughly washed.[7][22] The final washes should be with DMF.

  • Activation Solution Preparation: In a separate vial, dissolve this compound (3 eq.) and HOBt (3 eq.) in ~2 mL of DMF.

  • Activation: Add DIC (3 eq.) to the amino acid solution. Allow the mixture to pre-activate for 10-15 minutes at room temperature.[22]

  • Coupling: Add the activated amino acid solution to the vessel containing the peptide-resin.

  • Reaction: Agitate the reaction mixture at room temperature for 2-4 hours.[22]

  • Monitoring: Perform a Kaiser test on a small sample of resin beads to monitor reaction completion. A negative result (yellow beads) indicates a complete coupling. If the test remains positive (blue beads), the coupling reaction can be extended or repeated.[22]

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts. The resin is now ready for the next deprotection cycle.

Protocol 2: Coupling via HBTU Activation

This protocol leverages the speed and efficiency of onium salt activators.

Materials:

  • Peptide-resin with a free N-terminal amine (0.1 mmol)

  • This compound (0.29 mmol, 143.3 mg)

  • HBTU (0.29 mmol, 110 mg)

  • N,N-Diisopropylethylamine (DIEA) (0.6 mmol, 105 µL)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Reaction vessel with shaker

Methodology:

  • Resin Preparation: As in Protocol 1, start with a fully deprotected, neutralized, and washed peptide-resin.

  • Activation Solution Preparation: In a separate vial, dissolve this compound (2.9 eq.) and HBTU (2.9 eq.) in ~2 mL of DMF.[19][23]

  • Activation: Add DIEA (6 eq.) to the amino acid/HBTU solution. The solution may change color. Allow 1-2 minutes for activation to proceed.[19]

  • Coupling: Immediately add the activated solution to the peptide-resin.

  • Reaction: Agitate the mixture at room temperature for 30-60 minutes.

  • Monitoring: Perform a Kaiser test as described in Protocol 1 to confirm completion.

  • Washing: Drain the reaction solution and wash the resin extensively with DMF (3x), DCM (3x), and DMF (3x). The resin is now ready for the next cycle.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Incomplete Coupling (Positive Kaiser Test) - Steric hindrance ("difficult sequence").- Insufficient reaction time.- Poor resin swelling or reagent solvation.- Double couple: repeat the coupling protocol.- Extend the coupling time.- Switch to a more potent activator (e.g., from DIC/HOBt to HATU).- Ensure all reagents are fully dissolved and the resin is well-swollen.
Chain Termination (Observed Mass +98 Da) Guanidinylation of the N-terminus due to excess HBTU reacting with the free amine.[19]- Use a slight excess of the amino acid relative to HBTU (e.g., 1:0.95 ratio).- Pre-activate the amino acid for 1-2 minutes before adding to the resin.
Racemization - Over-activation, especially with carbodiimides without additives.- Presence of excess base.- Always use an additive like HOBt with carbodiimide activators.[15]- Use the minimum required amount of base (DIEA) for neutralization and activation.

Conclusion

The successful activation and coupling of this compound is a routine yet critical step in Boc-SPPS. Both carbodiimide-based methods with HOBt and onium salt-based methods with HBTU are highly effective. The DIC/HOBt method is a cost-effective and robust choice with minimal risk of side reactions, while the HBTU method offers unparalleled speed and efficiency, especially for challenging peptide sequences. The choice of method should be guided by the specific requirements of the synthesis, including sequence difficulty, scale, and time constraints. By understanding the underlying chemical mechanisms and adhering to validated protocols, researchers can confidently incorporate this valuable amino acid derivative to achieve high-yield, high-purity peptide products.

References

  • Aapptec Peptides. (2021, May 19). Carbodiimides and Additives.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Wikipedia. (n.d.). Carbodiimide.
  • Aapptec Peptides. (n.d.). This compound [81189-61-9].
  • ResearchGate. (n.d.). Mechanism of peptide bond formation through carbodiimide.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • Rojas Lab. (2024, April 29). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis [Video]. YouTube.
  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates.
  • Wikipedia. (n.d.). HBTU.
  • eqipped. (n.d.). Boc-Tyr(2-Br-Z)-Oh.
  • Fields, C. G., et al. (1991). HBTU activation for automated Fmoc solid-phase peptide synthesis. Peptide Research, 4(2), 95-101.
  • Royal Society of Chemistry. (n.d.). HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides. Organic & Biomolecular Chemistry.
  • Guryanov, I., et al. (2014). Side reactions of onium coupling reagents BOP and HBTU in the synthesis of silica polymer supports. Ukrainica Bioorganica Acta.
  • GenScript. (n.d.). Overview of Custom Peptide Synthesis.
  • jOeCHEM. (2020, April 21). Peptide Synthesis with the Boc Protecting Group [Video]. YouTube.

Sources

Application Note & Protocol: Selective Nα-Boc Deprotection of Boc-D-Tyr(2-Br-Z)-OH

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide for the selective acid-catalyzed deprotection of the Nα-tert-butyloxycarbonyl (Boc) group from Boc-D-Tyr(2-Br-Z)-OH. We delve into the underlying chemical principles, the reaction mechanism, potential side reactions, and the critical role of scavengers. Detailed, step-by-step protocols for solution-phase deprotection, reaction monitoring, and product characterization are presented to ensure a high-yield, high-purity synthesis of the resulting H-D-Tyr(2-Br-Z)-OH amino acid derivative, a crucial step in many peptide synthesis workflows.

Principle and Scientific Rationale

The successful synthesis of complex peptides hinges on an orthogonal protecting group strategy, where different functional groups can be selectively deprotected without affecting others.[1] The starting material, this compound, is an excellent example of this principle. It features two key protecting groups:

  • Nα-Boc (tert-butyloxycarbonyl) group: Protects the alpha-amino group. It is designed to be labile to moderately acidic conditions, typically using trifluoroacetic acid (TFA).[2][3]

  • O-2-Br-Z (2-bromobenzyloxycarbonyl) group: Protects the phenolic hydroxyl group of the tyrosine side chain. This group is significantly more robust and is stable to the repeated TFA treatments required for Boc removal during solid-phase peptide synthesis (SPPS).[4][5] Its cleavage requires harsher conditions, such as strong acids like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), which are typically employed at the final stage of peptide synthesis.[4]

This differential stability allows for the selective deprotection of the Nα-amino group, making the amine available for subsequent peptide bond formation while the tyrosine side chain remains protected from unwanted side reactions.

Caption: Overall reaction for the selective Nα-Boc deprotection.

Mechanism of TFA-Mediated Boc Deprotection

The removal of the Boc group is an acid-catalyzed elimination reaction that proceeds efficiently with strong acids like TFA.[2][6] The mechanism involves several distinct steps:

  • Protonation: The strong acid (TFA) protonates the carbonyl oxygen of the Boc group, activating it for cleavage.[2]

  • Cleavage & Carbocation Formation: The C-O bond of the protonated Boc group cleaves, leading to the formation of an unstable carbamic acid intermediate and a highly stable tertiary carbocation (the tert-butyl cation).[6][7]

  • Decarboxylation: The carbamic acid intermediate rapidly decomposes, releasing gaseous carbon dioxide (CO₂). This step is thermodynamically favorable and drives the reaction to completion.[6] It is crucial to perform this reaction in a well-ventilated fume hood and not in a sealed container to allow the CO₂ to escape safely.[6]

  • Amine Salt Formation: The newly liberated, nucleophilic α-amino group is immediately protonated by the excess TFA in the reaction medium, yielding the corresponding ammonium trifluoroacetate salt.[2]

Mechanism sub Boc-Protected Amine hplus + H⁺ (from TFA) sub->hplus prot Protonated Boc Group sub->prot 1. Protonation hplus->prot carbamic Carbamic Acid prot->carbamic 2. Cleavage tbutyl tert-butyl cation prot->tbutyl 2. Cleavage co2 CO₂ (gas) carbamic->co2 3. Decarboxylation amine Free Amine carbamic->amine 3. Decarboxylation salt Amine TFA Salt amine->salt 4. Protonation

Caption: Mechanism of acid-catalyzed Boc deprotection.

Mitigating Side Reactions: The Critical Role of Scavengers

The primary cause of side reactions during Boc deprotection is the highly electrophilic tert-butyl carbocation generated in step 2 of the mechanism.[7] This reactive intermediate can attack any available nucleophile in the reaction mixture. The electron-rich aromatic ring of the tyrosine side chain is particularly susceptible to this electrophilic attack (Friedel-Crafts alkylation), which results in an unwanted tert-butylated side product with a mass increase of 56 Da.[7][8]

To prevent this, scavengers are added to the deprotection cocktail. Scavengers are nucleophilic compounds that are more reactive or present in a much higher concentration than the sensitive residues of the substrate.[7] They act as sacrificial traps, intercepting the tert-butyl cations before they can modify the desired molecule.

Table 1: Recommended Scavengers for Deprotection of Tyrosine-Containing Substrates

ScavengerTypical Concentration (v/v)Mechanism of Action & RationaleReference
Water (H₂O)2-5%Reacts with the tert-butyl cation to form tert-butanol. Simple and effective.[7]
Anisole2-5%Acts as a decoy aromatic ring for the tert-butyl cation, undergoing alkylation itself.[7]
Phenol / m-Cresol2-5%Highly activated phenolic compounds that are more reactive towards alkylation than the tyrosine side chain.[7]
Triisopropylsilane (TIS)1-2%A highly effective carbocation scavenger that reduces the cation to isobutane via hydride transfer.[7]

Detailed Experimental Protocols

Protocol 4.1: Solution-Phase Nα-Boc Deprotection

This protocol describes a standard procedure for the selective deprotection of this compound in a solution phase.

Materials:

  • This compound (MW: 494.33 g/mol )

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Scavenger (e.g., Anisole or Water)

  • Diethyl ether, cold

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Nitrogen or argon supply (optional, for anhydrous conditions)

Procedure:

  • Preparation: In a clean, dry round-bottom flask, dissolve this compound in anhydrous DCM to a concentration of approximately 0.1–0.2 M.

  • Scavenger Addition: Add the chosen scavenger to the solution. A typical concentration is 5% (v/v) of anisole or water.[7]

  • Initiation of Deprotection: While stirring at room temperature, slowly add TFA to the solution. A common final concentration is 25-50% TFA in DCM (v/v).[8] For example, to make a 25% TFA solution, add 1 part TFA to 3 parts of the DCM/substrate solution. An initial effervescence (CO₂ evolution) may be observed.[6]

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction every 15-30 minutes using an appropriate analytical method (see Protocol 4.2). The reaction is typically complete within 1-2 hours.

  • Work-up (Isolation of TFA Salt):

    • Once the reaction is complete (as determined by the disappearance of starting material), concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.

    • Co-evaporate with additional DCM (2-3 times) to ensure complete removal of residual TFA.[9]

    • The resulting residue is the H-D-Tyr(2-Br-Z)-OH • TFA salt, which often presents as a viscous oil or amorphous solid. For many applications, this salt can be used directly in the next step without further purification.

  • Optional Purification/Isolation:

    • To obtain a solid product, the residual oil can be triturated with cold diethyl ether. This involves adding cold ether, scratching the flask to induce crystallization, and collecting the resulting precipitate by filtration.

Protocol 4.2: Analytical Methods for Reaction Monitoring

Rigorous monitoring is essential for determining the reaction endpoint and ensuring high purity.

  • Thin-Layer Chromatography (TLC):

    • Principle: A simple and rapid method to qualitatively track the reaction.[10][11] The deprotected amine product is more polar than the Boc-protected starting material and will exhibit a lower Retention Factor (Rf).

    • Procedure: Spot the reaction mixture on a silica gel TLC plate alongside a spot of the starting material.

    • Eluent System: A typical mobile phase is 10:1 DCM:Methanol.

    • Visualization: Visualize the spots under UV light (254 nm) and then by staining with a ninhydrin solution followed by gentle heating. The product amine will stain a distinct color (typically purple/blue), while the Boc-protected starting material will not react with ninhydrin.[11]

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Principle: Provides a quantitative assessment of the reaction progress and confirms the identity of the product by its mass-to-charge ratio (m/z).[10][11]

    • Expected Masses:

      • This compound: [M+H]⁺ ≈ 495.3

      • H-D-Tyr(2-Br-Z)-OH: [M+H]⁺ ≈ 395.2

      • Side Product (t-butylated): [M+H]⁺ ≈ 451.2

  • ¹H NMR Spectroscopy:

    • Principle: Provides definitive confirmation of deprotection by observing the disappearance of the characteristic Boc group signal.[10]

    • Procedure: Analyze a dried aliquot of the reaction mixture dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Key Signal: The most telling sign of complete deprotection is the complete disappearance of the large singlet peak corresponding to the nine equivalent protons of the tert-butyl group, typically found around δ 1.4 ppm.

Experimental Workflow & Troubleshooting

Workflow start Dissolve this compound in DCM add_scavenger Add Scavenger (e.g., 5% Anisole) start->add_scavenger add_tfa Add TFA (to 25-50% v/v) add_scavenger->add_tfa stir Stir at Room Temp add_tfa->stir monitor Monitor by TLC/LC-MS (every 20 min) stir->monitor decision Is Starting Material Consumed? monitor->decision decision->stir No workup Concentrate Under Reduced Pressure decision->workup Yes purify Optional: Triturate with Cold Ether workup->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: Step-by-step experimental workflow diagram.

Table 2: Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Incomplete Reaction 1. Insufficient reaction time. 2. Insufficient amount of TFA. 3. Poor quality or wet reagents/solvents.1. Allow the reaction to stir for a longer period, continuing to monitor. 2. Add an additional portion of TFA. 3. Use fresh, anhydrous solvents and high-purity TFA.
Multiple Spots on TLC / Peaks in LC-MS 1. Alkylation of the tyrosine ring by the tert-butyl cation. 2. Degradation of the 2-Br-Z group (unlikely under these conditions but possible with prolonged exposure).1. Repeat the reaction, ensuring an adequate amount of scavenger (e.g., 5% anisole or water) is present from the start.[7] 2. Ensure the reaction is not heated and is worked up promptly upon completion.
Difficulty Isolating Product as a Solid The TFA salt is hygroscopic or exists as an oil.1. Ensure all solvents and excess TFA are thoroughly removed via co-evaporation. 2. Use very cold diethyl ether for trituration and scratch the flask vigorously. 3. Proceed to the next synthetic step using the product as an oil, after accurately determining the mass.
Product shows no amine reactivity (e.g., in subsequent coupling) The product is still the TFA salt, and the amine is protonated.Neutralize the TFA salt in situ during the next reaction step by adding a non-nucleophilic base (e.g., DIPEA or N-methylmorpholine) according to the subsequent protocol's requirements.

References

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. [Link]
  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. [Link]
  • The Organic Chemistry Tutor. (2022). Boc Deprotection Mechanism. YouTube. [Link]
  • AAPPTec. (n.d.).
  • The Royal Society of Chemistry. (2010).
  • AAPPTec. (n.d.). This compound [81189-61-9]. [Link]
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7010630, Boc-tyr(boc)-OH. [Link]
  • Mondal, B., & Bhasin, K. K. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. RSC Advances, 5(115), 95281-95285.
  • Nishiyama, Y., & Han, Y. (2000). An Efficient Synthesis of N-tert-Butoxycarbonyl-O-cyclohexyl-L-tyrosine. Chemical and Pharmaceutical Bulletin, 48(11), 1782-1784.
  • Appiah, C., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23831-23838.
  • Hanamura, N., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
  • Belghiche, A., et al. (2012). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. European Journal of Chemistry, 3(3), 305-309.
  • Evans, D. A. (n.d.). Chemistry 206: Protecting Groups. Harvard University. [Link]
  • ResearchGate. (2016). How to confirm BOC deprotection by TFA?. [Link]
  • Wikipedia. (n.d.). Protecting group. [Link]
  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. [Link]
  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. [Link]
  • Kim, H., & Lee, D. (2021). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Chemistry – An Asian Journal, 16(18), 2535-2551.

Sources

Application Notes and Protocols for the Cleavage of the 2-Br-Z Group from Tyrosine Side Chains

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of peptide synthesis and drug development, the use of protecting groups is a cornerstone of chemical strategy. These temporary modifications to reactive functional groups allow for the precise and controlled assembly of complex molecules. For the phenolic hydroxyl group of the tyrosine side chain, a variety of protecting groups have been developed. Among these, the 2-bromo-benzyloxycarbonyl (2-Br-Z) group holds a significant place, particularly within the framework of tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS).

The 2-Br-Z group offers a key advantage in its stability to the moderately acidic conditions used for the repetitive cleavage of the N-terminal Boc group (typically 50% trifluoroacetic acid in dichloromethane). However, its successful removal during the final deprotection step is critical to obtaining the desired, biologically active peptide. This guide provides a comprehensive overview of the methodologies for the cleavage of the 2-Br-Z group from the tyrosine side chain, delving into the underlying chemical principles, offering detailed experimental protocols, and discussing strategies to mitigate potential side reactions.

The Chemistry of 2-Br-Z Cleavage: A Mechanistic Perspective

The removal of the 2-Br-Z group is typically accomplished through strong acidolysis, a reaction that breaks the benzylic C-O bond of the carbamate. The precise mechanism of this cleavage can proceed through two main pathways: SN1 (Substitution, Nucleophilic, Unimolecular) and SN2 (Substitution, Nucleophilic, Bimolecular). The prevailing pathway is influenced by the concentration of the strong acid and the composition of the cleavage cocktail.[1][2]

SN1 Mechanism: In a high concentration of a strong acid like anhydrous hydrogen fluoride (HF), the reaction tends to follow an SN1 pathway.[3][4] The ether oxygen of the carbamate is first protonated, creating a good leaving group. The bond between the benzylic carbon and the oxygen then cleaves, forming a relatively stable 2-bromobenzyl carbocation and the unprotected tyrosine. This carbocation is a potent electrophile and a major source of potential side reactions.

SN2 Mechanism: In a lower concentration of strong acid, often achieved by using a diluent like dimethyl sulfide (DMS), the reaction can be shifted towards an SN2 mechanism.[1] In this concerted process, a nucleophile (often a scavenger present in the cleavage cocktail) attacks the benzylic carbon at the same time as the protonated oxygen leaves. This pathway avoids the formation of a free carbocation, thereby minimizing alkylation side reactions.

The "low-high" HF cleavage procedure is a practical application of this principle. An initial "low" HF step with a high concentration of scavengers proceeds primarily through an SN2 mechanism to remove more acid-labile protecting groups. A subsequent "high" HF step then utilizes an SN1 mechanism to cleave more resistant groups, including the 2-Br-Z group.[1][5]

The Critical Role of Scavengers

During acidolytic cleavage, the generated 2-bromobenzyl carbocation (in the SN1 pathway) can react with nucleophilic residues in the peptide, such as tryptophan, methionine, and the tyrosine ring itself, leading to unwanted modifications.[6][7] Scavengers are nucleophilic compounds added to the cleavage mixture to trap these reactive carbocations before they can cause damage to the peptide.[7][8] Common scavengers include:

  • p-Cresol and Anisole: These act as decoys for the carbocations, becoming alkylated in place of the sensitive amino acid residues.[1][4]

  • Thioanisole and Ethanedithiol (EDT): These sulfur-containing compounds are effective carbocation scavengers and can also help to prevent oxidation of sensitive residues like methionine and tryptophan.[9][10]

  • Triisopropylsilane (TIS): A highly effective and low-odor scavenger for carbocations.[10]

A potential side reaction specific to the cleavage of the 2-Br-Z group is the bromination of the tyrosine ring by released bromine species. While not extensively documented as a major issue, the choice of appropriate scavengers is crucial to mitigate this and other potential modifications.

Visualizing the Cleavage Mechanisms

To better understand the chemical transformations, the following diagrams illustrate the SN1 and SN2 cleavage pathways of the 2-Br-Z group from a tyrosine side chain.

G cluster_SN1 SN1 Cleavage Pathway (High Acid) cluster_SN2 SN2 Cleavage Pathway (Low Acid) Tyr_2BrZ_SN1 Tyr(2-Br-Z) Protonated_SN1 Protonated Tyr(2-Br-Z) Tyr_2BrZ_SN1->Protonated_SN1 H+ Carbocation_SN1 2-Bromobenzyl Carbocation Protonated_SN1->Carbocation_SN1 Slow (Rate-determining) Tyrosine_SN1 Deprotected Tyrosine Protonated_SN1->Tyrosine_SN1 Alkylated_Scavenger_SN1 Alkylated Scavenger Carbocation_SN1->Alkylated_Scavenger_SN1 Fast Scavenger_SN1 Scavenger (e.g., p-Cresol) Tyr_2BrZ_SN2 Tyr(2-Br-Z) Protonated_SN2 Protonated Tyr(2-Br-Z) Tyr_2BrZ_SN2->Protonated_SN2 H+ Transition_State Transition State Protonated_SN2->Transition_State Tyrosine_SN2 Deprotected Tyrosine Transition_State->Tyrosine_SN2 Alkylated_Scavenger_SN2 Alkylated Scavenger Transition_State->Alkylated_Scavenger_SN2 Scavenger_SN2 Scavenger (Nucleophile) Scavenger_SN2->Transition_State

Caption: SN1 and SN2 cleavage pathways for the 2-Br-Z group.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the cleavage of the 2-Br-Z group from a tyrosine-containing peptide synthesized on a solid support using Boc chemistry.

Protocol 1: High-Concentration Hydrogen Fluoride (HF) Cleavage

This method is a standard and robust procedure for the cleavage of the 2-Br-Z group and other acid-labile protecting groups.

Materials:

  • Peptide-resin (dried under vacuum)

  • Anhydrous Hydrogen Fluoride (HF)

  • HF cleavage apparatus (Teflon or Kel-F)

  • Scavenger cocktail (e.g., 90% HF, 5% p-cresol, 5% p-thiocresol)

  • Magnetic stir bar

  • Dry ice/acetone or ethanol bath

  • Cold diethyl ether

  • Glacial acetic acid solution (e.g., 10% in water)

  • Lyophilizer

Procedure:

  • Preparation: Place the dried peptide-resin (typically 0.1-0.5 g) and a Teflon-coated magnetic stir bar into the reaction vessel of the HF apparatus.

  • Scavenger Addition: Add the scavenger cocktail to the reaction vessel. A common mixture for peptides containing tyrosine is p-cresol and p-thiocresol. For every 1 gram of resin, use approximately 10 mL of the final cleavage mixture.

  • Cooling: Cool the reaction vessel in a dry ice/acetone bath to -78°C.

  • HF Condensation: Carefully condense anhydrous HF into the reaction vessel under vacuum. The typical ratio is 9 mL of HF to 1 mL of scavenger solution.

  • Reaction: Once the desired amount of HF has been collected, remove the cooling bath and allow the reaction mixture to warm to 0°C. Stir the mixture at 0°C for 1-2 hours.

  • HF Removal: After the reaction is complete, remove the HF by evaporation under a stream of nitrogen or by vacuum.

  • Peptide Precipitation: Precipitate the cleaved peptide by adding cold diethyl ether to the residue in the reaction vessel.

  • Washing: Wash the precipitated peptide several times with cold diethyl ether to remove the scavengers and organic byproducts.

  • Extraction: Extract the peptide from the resin with a suitable solvent, such as 10% aqueous acetic acid.

  • Lyophilization: Lyophilize the aqueous extract to obtain the crude peptide.

Protocol 2: "Low-High" Hydrogen Fluoride (HF) Cleavage

This two-step procedure is recommended for peptides containing sensitive residues that are prone to alkylation.

Materials:

  • Same as Protocol 1, with the addition of dimethyl sulfide (DMS).

Procedure:

  • "Low" HF Step:

    • Prepare a cleavage mixture of HF/DMS/p-cresol (e.g., 25:65:10 v/v/v).

    • Follow steps 1-4 of Protocol 1 to add the "low" HF mixture to the peptide-resin.

    • Stir the reaction at 0°C for 2 hours.

    • Remove the HF and DMS by vacuum.

  • "High" HF Step:

    • To the remaining resin-peptide mixture, add a "high" HF cleavage cocktail (e.g., 90% HF, 10% p-cresol).

    • Stir at 0°C for 1 hour.

    • Follow steps 6-10 of Protocol 1 for workup and isolation of the peptide.

Protocol 3: Trifluoromethanesulfonic Acid (TFMSA) Cleavage

TFMSA is a strong acid that can be used as an alternative to HF and does not require specialized Teflon apparatus.

Materials:

  • Peptide-resin (dried under vacuum)

  • Trifluoromethanesulfonic acid (TFMSA)

  • Trifluoroacetic acid (TFA)

  • Thioanisole

  • m-Cresol

  • Round-bottom flask

  • Magnetic stir bar

  • Ice bath

  • Cold diethyl ether

  • Glacial acetic acid solution

  • Lyophilizer

Procedure:

  • Preparation: Place the dried peptide-resin in a round-bottom flask with a magnetic stir bar.

  • Scavenger and TFA Addition: Add a scavenger mixture (e.g., thioanisole and m-cresol) and TFA to the flask.

  • Cooling: Cool the flask in an ice bath.

  • TFMSA Addition: Slowly add TFMSA to the cooled and stirred mixture. The reaction is exothermic.

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours.

  • Workup: Follow steps 7-10 of Protocol 1 for peptide precipitation, washing, extraction, and lyophilization.

Data Summary and Comparison

Cleavage MethodKey AdvantagesKey DisadvantagesRecommended Scavenger Cocktail (for Tyr-containing peptides)
High HF Robust, effective for most protecting groups.Requires specialized and hazardous equipment. SN1 mechanism can lead to side reactions.90% HF, 5% p-cresol, 5% p-thiocresol
"Low-High" HF Minimizes side reactions for sensitive peptides.More complex, two-step procedure. Still requires HF apparatus.Low: HF/DMS/p-cresol (25:65:10); High: HF/p-cresol (90:10)
TFMSA Does not require specialized HF apparatus.Can be less effective for some protecting groups. Peptides can be harder to precipitate.TFMSA/TFA/thioanisole/m-cresol

Workflow Visualization

The following diagram illustrates the general workflow for the cleavage of a 2-Br-Z protected peptide from a solid support.

G Start Start: Dried Peptide-Resin with Tyr(2-Br-Z) Cleavage Cleavage with Strong Acid (HF or TFMSA) and Scavengers Start->Cleavage Precipitation Precipitation of Crude Peptide with Cold Diethyl Ether Cleavage->Precipitation Washing Washing to Remove Scavengers and Byproducts Precipitation->Washing Extraction Extraction of Peptide from Resin Washing->Extraction Lyophilization Lyophilization Extraction->Lyophilization End End: Purified Peptide Lyophilization->End

Caption: General workflow for 2-Br-Z cleavage and peptide isolation.

Conclusion

The successful cleavage of the 2-Br-Z protecting group from the tyrosine side chain is a critical final step in the synthesis of many target peptides. A thorough understanding of the underlying SN1 and SN2 cleavage mechanisms allows for the rational selection of the appropriate cleavage method and scavenger cocktail to maximize yield and purity. While high-concentration HF remains a powerful and widely used method, the "low-high" HF procedure offers a more nuanced approach for sensitive sequences. TFMSA provides a viable alternative for laboratories not equipped for HF chemistry. By following the detailed protocols and considering the principles outlined in these application notes, researchers can confidently and effectively deprotect their tyrosine-containing peptides, paving the way for further purification, characterization, and application in their scientific endeavors.

References

  • Aapptec. (n.d.). Cleavage Cocktails; Reagent B.
  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161–214.
  • GE Healthcare. (n.d.). Fmoc Solid-Phase Peptide Synthesis Handbook.
  • Khan Academy. (n.d.). SN1 and SN2 reactions.
  • King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International journal of peptide and protein research, 36(4), 255–266.
  • Master Organic Chemistry. (2023, June 24). Comparing The SN1 vs Sn2 Reactions.
  • Merck. (n.d.). Novabiochem® - Fmoc resin cleavage protocols.
  • Stewart, J. M., & Young, J. D. (1984). Solid Phase Peptide Synthesis (2nd ed.). Pierce Chemical Company.
  • Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc solid phase peptide synthesis: a practical approach. Oxford University Press.
  • Amblard, M., Avitabile, C., Cantel, S., & Martinez, J. (2016). "Low-High" HF Cleavage in Boc-SPPS. In Methods in Molecular Biology (Vol. 1364, pp. 15-22). Humana Press.
  • Pennington, M. W., & Dunn, B. M. (Eds.). (1994). Peptide synthesis protocols. Humana Press.
  • Aapptec. (n.d.). Amino Acid Sidechain Deprotection.

Sources

"HF cleavage protocol for peptides with Tyr(2-Br-Z)"

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: High-Fidelity HF Cleavage of Synthetic Peptides Containing Tyr(2-Br-Z)

Audience: Researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS).

Executive Summary

The successful synthesis of complex peptides via Boc/Bzl solid-phase methodology culminates in the critical final step: cleavage from the resin support and simultaneous removal of side-chain protecting groups. The use of anhydrous hydrogen fluoride (HF) is a robust and highly effective method for this process, particularly for peptides containing acid-stable protecting groups like the 2-bromo-benzyloxycarbonyl (2-Br-Z) group on tyrosine. However, the potent nature of HF necessitates a protocol that is not only effective but also mechanistically sound to prevent deleterious side reactions. This document provides a comprehensive guide to the theory, safety, and execution of the HF cleavage protocol for peptides bearing Tyr(2-Br-Z), ensuring high yield and purity of the final product.

The Scientific Rationale: Understanding the Chemistry of HF Cleavage

The power of anhydrous HF lies in its extremely low pKa and its ability to act as both a strong acid and an effective solvent for peptides.[1][2] The cleavage process is predominantly an SN1-type reaction mechanism.[1][2][3]

  • Protonation & Carbocation Formation: HF protonates the benzyl-based protecting groups, such as the 2-Br-Z group on the tyrosine side chain. This protonation transforms the attached benzyl alcohol into a good leaving group.

  • Leaving Group Departure: The leaving group departs, generating a resonance-stabilized benzyl carbocation. These carbocations are highly reactive electrophiles.[1][2][4]

  • The Side-Reaction Problem: If left unchecked, these carbocations will readily attack any available nucleophile. Unfortunately, several amino acid side chains are nucleophilic, including the electron-rich indole ring of Tryptophan and the phenolic ring of Tyrosine.[1][5] Alkylation of the tyrosine ring by a benzyl carbocation is a common and problematic side reaction that compromises the purity and identity of the target peptide.[3]

The Role of Scavengers: A Self-Validating System

To ensure the integrity of the peptide, the cleavage reaction must be a self-validating system where side reactions are actively suppressed. This is the critical function of scavengers . These are nucleophilic compounds added to the cleavage mixture in excess to trap, or "scavenge," the reactive carbocations before they can modify the peptide.[1][5][6]

  • Anisole & p-Cresol: These are the most common and effective scavengers for protecting tyrosine.[1][5] Their phenolic ether and phenol structures, respectively, are highly activated towards electrophilic aromatic substitution and react much faster with carbocations than the tyrosine side chain.

  • Thio-reagents (e.g., p-Thiocresol, Dimethyl Sulfide - DMS): These "soft" nucleophiles are particularly useful for protecting sulfur-containing residues like Cysteine and Methionine from alkylation.[7]

  • Dithiols (e.g., 1,2-Ethanedithiol - EDT): Often included if the peptide contains Trp(For), as they can facilitate the in-situ removal of the formyl group during cleavage.[5]

The choice of the correct scavenger cocktail is paramount and is dictated by the amino acid composition of the peptide. For a peptide containing Tyr(2-Br-Z) without other sensitive residues, a simple HF/anisole or HF/p-cresol mixture is highly effective.

CRITICAL SAFETY PROTOCOL: Handling Anhydrous Hydrogen Fluoride

WARNING: Anhydrous HF is an extremely hazardous and potentially lethal chemical.[8] It is highly corrosive, acutely toxic, and can cause severe, deep-tissue burns that may have a delayed onset of pain.[9] Skin exposure to even small amounts of concentrated HF can be fatal.[8][9] All work must be conducted with extreme caution and rigorous adherence to safety protocols.

  • Training & Preparation: All personnel must receive specific training on the hazards of HF and emergency procedures before handling the chemical.[8][10] Never work alone.[8][9]

  • Engineering Controls: All procedures must be performed in a dedicated, properly functioning fume hood designed for HF use. A specialized HF-resistant apparatus (typically constructed of Teflon and Kel-F materials) is mandatory, as HF dissolves glass and ceramics.[2][4]

  • Personal Protective Equipment (PPE): A multi-layered PPE approach is required.[8][9][11][12]

    • Eye/Face Protection: Chemical splash goggles and a full-face shield are mandatory.[9][11][12]

    • Body Protection: A long-sleeved lab coat, long pants, and closed-toe shoes are minimum requirements. An acid-resistant apron (neoprene or viton) must be worn over the lab coat.[8][11]

    • Hand Protection: Double gloving is essential. Wear a pair of heavy-duty, HF-resistant gloves (e.g., neoprene, butyl, or viton) over a pair of nitrile gloves.[8][11] Inspect gloves for any defects before each use.

  • Emergency Preparedness: An HF-specific first aid kit, containing 2.5% calcium gluconate gel, must be immediately accessible in the laboratory.[10][11] All personnel must know the location and proper application of the gel. An emergency safety shower and eyewash station must be in the immediate vicinity.[8][10]

Experimental Protocols

Pre-Cleavage Preparation
  • N-terminal Boc Deprotection: Ensure the final N-terminal Boc group has been removed from the peptide-resin using a standard procedure (e.g., 50% TFA in DCM). This crucial step prevents the formation of t-butyl carbocations during the HF cleavage, which are potent alkylating agents.[1][4]

  • Resin Washing & Drying: Thoroughly wash the deprotected peptide-resin with DCM and methanol to remove residual reagents. Dry the resin completely under high vacuum for at least 4 hours, or preferably overnight. Moisture can interfere with the cleavage efficiency.

  • Quantification: Weigh the dry peptide-resin to determine the starting quantity for the cleavage reaction.

High-HF Cleavage Procedure for Tyr(2-Br-Z) Peptides

This protocol is designed for a standard cleavage of 0.1-0.5 g of peptide-resin. Adjust volumes proportionally for different scales.

Workflow Diagram

HF_Cleavage_Workflow cluster_prep Pre-Cleavage cluster_cleavage HF Reaction cluster_workup Post-Cleavage Workup prep1 Dry Peptide-Resin prep2 Add Scavengers prep1->prep2 prep3 Place in Reaction Vessel prep2->prep3 cleave1 Cool Vessel (-78°C) prep3->cleave1 cleave2 Distill Anhydrous HF cleave1->cleave2 cleave3 React at 0-5°C for 60-90 min cleave2->cleave3 cleave4 Evaporate HF (Vacuum/N2) cleave3->cleave4 workup1 Precipitate with Cold Ether cleave4->workup1 workup2 Filter and Wash Peptide workup1->workup2 workup3 Extract Peptide from Resin workup2->workup3 workup4 Lyophilize workup3->workup4 end end workup4->end Crude Peptide Scavenger_Mechanism cluster_cleavage HF Cleavage P Tyr(2-Br-Z)-Peptide C Benzyl Carbocation (R+) + Deprotected Peptide P->C + HF HF HF Alkylated_Tyr 3-Alkyl-Tyr Byproduct C->Alkylated_Tyr Alkylation (Side Reaction) Trapped Alkylated Anisole (Inert Byproduct) C->Trapped Scavenging (Desired Reaction) Tyr Free Tyr Residue Anisole Anisole (Scavenger)

Caption: Prevention of tyrosine alkylation by carbocation scavenging.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Cleavage (Verified by MS)1. Insufficient reaction time. 2. Reaction temperature too low. 3. Incompletely dried resin.1. Extend cleavage time, especially for Arg(Tos) residues (up to 2h). [7][13] 2. Ensure reaction temperature is maintained at 0-5°C. [2] 3. Ensure resin is thoroughly dried under high vacuum before cleavage.
Unexpected +90 Da peak in MS Alkylation of a residue by a benzyl or substituted-benzyl carbocation.Increase the concentration of the primary scavenger (anisole or p-cresol). Ensure thorough mixing during the reaction.
Peptide is insoluble after workup Peptide aggregation.Try extracting the peptide from the resin with different solvents (e.g., neat TFA, acetonitrile/water mixtures, or 30% acetic acid).
Low Recovery 1. Peptide precipitated on resin. 2. Physical loss during transfers.1. Perform multiple extractions of the peptide from the resin after ether washes. 2. Handle the fluffy lyophilized product with care in a draft-free environment.

References

  • Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. Environment, Health & Safety, University of California, Berkeley. [Link]
  • Protecting Workers Exposed to Hydrogen Fluoride (HF).
  • Cleaving peptides from Merrifield resin; TFMSA cleavage. AAPPTec. [Link]
  • Working Safely with Hydrofluoric Acid. Safety & Risk Services, University College London. [Link]
  • Information on Hydrofluoric Acid. Stanford Environmental Health & Safety. [Link]
  • SAFE USE OF HYDROFLUORIC ACID. Monash University. [Link]
  • Khadse, S. (2014). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy.
  • Pennington, M. W. (2018). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy.
  • HF cleavage and deprotection
  • Peptide synthesis. Wikipedia. [Link]
  • Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis.
  • Tam, J. P., et al. (1983). SN 1 and SN 2 mechanisms for the deprotection of synthetic peptides by hydrogen fluoride. Studies to minimize the tyrosine alkylation side reaction. International Journal of Peptide and Protein Research. [Link]

Sources

Application Notes and Protocols: TFMSA-Mediated Cleavage of the 2-Bromobenzyloxycarbonyl (2-Br-Z) Protecting Group

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of the 2-Br-Z Group and Acidic Deprotection

In the intricate landscape of peptide synthesis and the broader field of organic chemistry, the selective protection and deprotection of functional groups are paramount. The 2-bromobenzyloxycarbonyl (2-Br-Z) group is a valuable amine-protecting group, particularly within the Boc solid-phase peptide synthesis (SPPS) strategy.[1][2] It belongs to the benzyloxycarbonyl (Z or Cbz) family of protecting groups, which are renowned for their stability under a variety of conditions, yet are readily removable by strong acids. The introduction of an electron-withdrawing bromine atom onto the phenyl ring enhances the acid lability of the 2-Br-Z group compared to the parent Cbz group, allowing for more controlled deprotection.

Trifluoromethanesulfonic acid (TFMSA), a superacid, is a powerful reagent for the final "global" deprotection step in Boc-SPPS.[3][4] This step simultaneously cleaves the synthesized peptide from the resin support and removes most side-chain protecting groups, including the 2-Br-Z group.[5][6] Understanding the nuances of TFMSA cleavage is critical for maximizing peptide yield and purity by mitigating common side reactions.

This guide provides a detailed examination of the TFMSA cleavage conditions for the 2-Br-Z protecting group, offering mechanistic insights, field-proven protocols, and strategies to circumvent potential pitfalls.

Mechanistic Rationale: The "Push-Pull" of Acidolysis and Scavenging

The cleavage of the 2-Br-Z group by TFMSA proceeds via an SN1-type mechanism. The strong acid protonates the carbamate oxygen, weakening the benzyl-oxygen bond. This facilitates the departure of the stable 2-bromobenzyl carbocation, leading to the formation of an unstable carbamic acid, which spontaneously decarboxylates to liberate the free amine.

However, the generation of the reactive 2-bromobenzyl carbocation is a double-edged sword. While it drives the deprotection forward, this electrophilic species can attack nucleophilic residues within the peptide sequence, such as the indole ring of tryptophan or the phenol ring of tyrosine, leading to irreversible and undesirable modifications.[7][8]

This is where the critical role of scavengers comes into play. Scavengers are nucleophilic compounds added to the cleavage cocktail to trap these carbocations before they can cause damage to the peptide.[8][9] Thioanisole and m-cresol are commonly employed scavengers in TFMSA cleavage protocols. Thioanisole acts as a "soft" nucleophile, effectively capturing the benzyl-type cations, while cresol can also serve this purpose and help maintain a solvating environment.[4][9]

Experimental Workflow: A Visual Guide

TFMSA_Cleavage_Workflow cluster_prep Preparation cluster_cleavage Cleavage Reaction cluster_workup Work-up & Isolation Resin Peptidyl-Resin (with 2-Br-Z) Wash Wash & Dry Resin Resin->Wash Cooling Cool to 0°C Wash->Cooling Cocktail Prepare Cleavage Cocktail (TFMSA, TFA, Scavengers) Cocktail->Cooling Reaction Add Cocktail to Resin Stir at 0°C to RT Cooling->Reaction Filter Filter Resin Reaction->Filter Precipitate Precipitate Peptide (Cold Ether) Filter->Precipitate Isolate Isolate & Wash Peptide Precipitate->Isolate Purify Purification (e.g., HPLC) Isolate->Purify

Caption: General workflow for TFMSA-mediated cleavage and peptide isolation.

Critical Parameters for Successful 2-Br-Z Cleavage

The success of the TFMSA cleavage is highly dependent on the careful control of several experimental parameters. The following table summarizes key variables and provides evidence-based recommendations.

ParameterRecommendationRationale & Justification
TFMSA Concentration 1 M TFMSA in Trifluoroacetic Acid (TFA)Provides sufficient acidity for efficient cleavage of the 2-Br-Z and other protecting groups without being excessively harsh.[10] TFA serves as an excellent solvent for the peptide and reagents.
Scavengers Thioanisole, m-cresol, or p-cresol. Dimethylsulfide (DMS) is also common.[4]Essential for quenching the 2-bromobenzyl carbocation and other electrophilic species generated during cleavage, thereby preventing side reactions like alkylation of sensitive amino acids.[4][8]
Temperature 0°C initially, may warm to room temperature.The reaction is highly exothermic. Starting at 0°C allows for better control of the reaction rate and minimizes potential degradation.[4] Some protocols allow the reaction to proceed at room temperature after the initial cooling.[5]
Reaction Time 60 - 120 minutesThis duration is typically sufficient for complete cleavage.[4][10] Reaction progress can be monitored by small-scale test cleavages and HPLC analysis if necessary.
Atmosphere Inert (Nitrogen or Argon)While not always strictly necessary, an inert atmosphere can help prevent oxidation of sensitive residues like methionine and cysteine.

Detailed Experimental Protocol: Standard TFMSA Cleavage

This protocol is a general guideline for the cleavage of a peptide containing a 2-Br-Z protected residue from a solid support (e.g., Merrifield or MBHA resin) on a 100 mg scale.

Materials:

  • Peptidyl-resin (100 mg, dried in vacuo)

  • Trifluoromethanesulfonic acid (TFMSA)

  • Trifluoroacetic acid (TFA), anhydrous

  • Thioanisole

  • m-Cresol

  • Cold methyl t-butyl ether (MTBE) or diethyl ether

  • Round-bottom flask with a magnetic stir bar

  • Ice bath

  • Fine sintered glass funnel

Procedure:

  • Resin Preparation: Place 100 mg of the dried peptidyl-resin into a clean, dry round-bottom flask equipped with a magnetic stir bar.

  • Scavenger Addition: In a well-ventilated fume hood, add the scavengers to the flask. A typical mixture is 0.2 mL of thioanisole and 0.1 mL of m-cresol.

  • Cooling: Place the flask in an ice bath and allow it to cool for 5-10 minutes.

  • Acid Addition:

    • Add 2.0 mL of cold TFA to the flask and stir the slurry for 5-10 minutes.

    • Slowly, and with vigorous stirring , add 0.2 mL of TFMSA dropwise to the flask. Caution: This addition is highly exothermic and generates heat. The slow, dropwise addition while cooling is crucial to control the temperature.[4]

  • Reaction: Once the TFMSA addition is complete, remove the flask from the ice bath and allow it to stir at room temperature for 90 to 120 minutes.[4]

  • Resin Filtration: Filter the reaction mixture through a fine sintered glass funnel to separate the resin.

  • Resin Washing: Wash the resin in the funnel with a small amount of fresh TFA (approx. 1 mL) to recover any remaining peptide. Combine this wash with the initial filtrate.

  • Peptide Precipitation: Place the combined filtrate in a centrifuge tube and add 8-10 times the volume of cold MTBE or diethyl ether to precipitate the crude peptide.

  • Incubation (Optional): If precipitation is slow, store the mixture at 4°C overnight to encourage complete precipitation of the peptide.[4]

  • Isolation: Isolate the precipitated peptide by centrifugation, decant the ether, and then wash the peptide pellet with cold ether two more times to remove residual scavengers and acid.

  • Drying: Dry the crude peptide pellet in vacuo.

  • Post-Cleavage Work-up: TFMSA-cleaved peptides can sometimes associate with salts and scavengers.[5] It is often advisable to neutralize and desalt the crude peptide (e.g., via gel filtration or ion exchange) before final purification by HPLC.

Potential Side Reactions and Mitigation Strategies

While the 2-Br-Z group is reliably cleaved by TFMSA, awareness of potential side reactions is key to obtaining a high-purity product.

  • Alkylation of Tryptophan: The indole side chain is highly susceptible to alkylation by the 2-bromobenzyl cation. The use of thioanisole or other thiol-based scavengers is crucial to prevent this.

  • O- to C-Alkyl Migration in Tyrosine: Although less common with the robust conditions of TFMSA, acid-catalyzed migration of benzyl-type groups on the tyrosine side chain can occur.[7] Efficient scavenging minimizes this risk.

  • Methionine Oxidation: If the peptide contains methionine, it can be oxidized to the sulfoxide. Using a "low-high" TFMSA procedure, where a lower concentration of TFMSA is used initially in the presence of DMS, can reduce the methionine sulfoxide back to methionine.[6]

By adhering to the principles of strong acid chemistry, employing an effective scavenger cocktail, and carefully controlling reaction conditions, the TFMSA-mediated cleavage of the 2-Br-Z protecting group can be a highly efficient and reliable method for the deprotection of synthetic peptides.

References

  • Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection.
  • Yajima, H., Fujii, N., Ogawa, H., & Kawatani, H. (1974). Trifluoromethanesulphonic acid, as a deprotecting reagent in peptide chemistry. Journal of the Chemical Society, Chemical Communications, (3), 107-108.
  • Aapptec Peptides. (n.d.). Cleaving peptides from Merrifield resin; TFMSA cleavage.
  • Miranda, M. T., et al. (1998). Evaluation of the Trifluoromethanosulfonic Acid/Trifluoroacetic Acid/Thioanisole Cleavage Procedure for Application in Solid-Phase Peptide Synthesis. Journal of the Brazilian Chemical Society, 9(4), 381-387.
  • Subirós-Funosas, R., et al. (2023). Advancing sustainable peptide synthesis: methanesulfonic acid–formic acid as a greener substitute for TFA in final global deprotection. Green Chemistry, 25(13), 5141-5147.
  • Palladino, P., & Stetsenko, D. A. (2018). New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis: Dilute HCl in Fluoro Alcohol. Organic Letters, 20(15), 4443-4447.
  • Bodanszky, M., & Bodanszky, A. (1978). Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid. International Journal of Peptide and Protein Research, 12(2), 57-68.
  • Organic Chemistry. (2022, December 14). Boc Deprotection Mechanism [Video]. YouTube.
  • Isidro-Llobet, A., et al. (2019). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 23(10), 2149-2158.
  • Ashenhurst, J. (2023, June 15). Amine Protection and Deprotection. Master Organic Chemistry.
  • Sivanandaiah, K. M., & Gurusiddappa, S. (1983). Removal of some commonly used protecting groups in peptide syntheses by catalytic transfer hydrogenation with formic acid. Indian Journal of Chemistry, 22B, 971-973.
  • Miranda, M. T. M., & Alewood, P. F. (1999). Evaluation of the Trifluoromethanosulfonic Acid/Trifluoroacetic Acid/Thioanisole Cleavage Procedure for Application in Solid-Phase Peptide Synthesis. Journal of the Brazilian Chemical Society, 10(5), 375-380.
  • ResearchGate. (2020, February 9). Can anyone please suggest me an alternative of Thioanisol at cleavage/micro-cleavage cocktail?
  • jOeCHEM. (2020, April 21). Peptide Synthesis with the Boc Protecting Group [Video]. YouTube.
  • Wiley-VCH. (2004). Protection Reactions. In Chemical Synthesis: Gnosis to Prognosis (pp. 1-64).
  • Ashenhurst, J. (2018, June 7). Protecting Groups For Amines: Carbamates. Master Organic Chemistry.

Sources

Application Note: Synthesis of Tyrosine-Modified Peptides Using Boc-D-Tyr(2-Br-Z)-OH

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Incorporation of D-Tyrosine and the Role of the 2-Br-Z Protecting Group

In the landscape of therapeutic peptide development, the incorporation of unnatural amino acids is a cornerstone strategy for enhancing biological activity, improving metabolic stability, and modulating conformational properties. D-Tyrosine, in particular, is a valuable building block for introducing structural constraints and resistance to enzymatic degradation. The successful synthesis of peptides containing D-tyrosine via Boc solid-phase peptide synthesis (SPPS) hinges on the judicious selection of protecting groups. The phenolic hydroxyl group of tyrosine is reactive and necessitates protection to prevent side reactions during peptide chain elongation.[1]

This application note provides a comprehensive guide to the use of Boc-D-Tyr(2-Br-Z)-OH in Boc-SPPS. The 2-bromo-benzyloxycarbonyl (2-Br-Z) group is an acid-stable protecting group for the tyrosine side chain, making it highly compatible with the repetitive trifluoroacetic acid (TFA) treatments required for the removal of the Nα-Boc group.[2] Its stability under these conditions prevents premature deprotection of the side chain, which could otherwise lead to undesired modifications and branched peptide impurities.[2] The 2-Br-Z group is reliably cleaved during the final step of the synthesis using strong acids like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[2][3]

This document will detail the chemical properties of this compound, provide a step-by-step protocol for its incorporation into a peptide sequence, and discuss the subsequent analysis of the purified, modified peptide.

Chemical Properties and Advantages

This compound is a D-tyrosine derivative where the α-amino group is protected by a tert-butyloxycarbonyl (Boc) group and the side-chain hydroxyl group is protected by a 2-bromo-benzyloxycarbonyl (2-Br-Z) group.

PropertyValue
Chemical Formula C₂₂H₂₄BrNO₇
Molecular Weight 494.33 g/mol [4]
Appearance White to off-white powder[5]
Nα-Protecting Group tert-butyloxycarbonyl (Boc)
Side-Chain Protecting Group 2-bromo-benzyloxycarbonyl (2-Br-Z)
Solubility Soluble in DMF, DCM

Key Advantages of the 2-Br-Z Protecting Group in Boc-SPPS:

  • Acid Stability: The 2-Br-Z group is stable to the 50% TFA in DCM solution used for the repeated cleavage of the Nα-Boc group, ensuring the integrity of the side-chain protection throughout the synthesis.[2][3]

  • Orthogonality: While not strictly orthogonal in the same sense as Fmoc/tBu chemistry, the differential acid lability between the Boc and 2-Br-Z groups allows for selective deprotection. The Boc group is removed by moderate acid (TFA), while the 2-Br-Z group requires a much stronger acid (HF, TFMSA) for cleavage.[2][6]

  • Clean Cleavage: The 2-Br-Z group is efficiently removed during the final cleavage from the resin, minimizing the risk of residual protecting groups on the final peptide.[3]

Experimental Workflow for Peptide Synthesis

The following diagram illustrates the general workflow for the incorporation of this compound into a peptide sequence using manual or automated Boc-SPPS.

G cluster_0 Resin Preparation cluster_1 Peptide Elongation Cycle cluster_2 Final Steps Resin_Swelling Resin Swelling in DCM Boc_Deprotection Nα-Boc Deprotection (50% TFA in DCM) Resin_Swelling->Boc_Deprotection Neutralization Neutralization (10% DIEA in DCM) Boc_Deprotection->Neutralization Coupling Coupling of this compound (e.g., HBTU/DIEA in DMF) Neutralization->Coupling Washing_1 Washing (DMF, DCM) Coupling->Washing_1 Washing_1->Boc_Deprotection Repeat for subsequent amino acids Final_Cleavage Final Cleavage and Deprotection (e.g., Anhydrous HF) Washing_1->Final_Cleavage After final amino acid Precipitation Peptide Precipitation (Cold Diethyl Ether) Final_Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Analysis Analysis (Mass Spectrometry) Purification->Analysis

Caption: Workflow for Boc-SPPS incorporating this compound.

Detailed Protocols

Materials and Reagents
  • This compound (CAS: 81189-61-9)[4]

  • Merrifield or PAM resin

  • Boc-protected amino acids

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIEA)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)

  • Anisole or other scavengers

  • Diethyl ether, cold

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

Step-by-Step Synthesis Protocol

This protocol outlines a single coupling cycle for incorporating this compound.

  • Resin Preparation: Swell the peptide-resin in DCM for 30 minutes in a reaction vessel.

  • Nα-Boc Deprotection:

    • Drain the DCM.

    • Add a solution of 50% TFA in DCM (v/v) to the resin and agitate for 2 minutes.

    • Drain the solution.

    • Add a fresh solution of 50% TFA in DCM and agitate for 30 minutes.[7]

    • Drain and wash the resin sequentially with DCM (3x), Isopropanol (2x), and DCM (3x).[8]

  • Neutralization:

    • Wash the resin with a solution of 10% DIEA in DCM (v/v) for 2 minutes. Repeat this step twice.[8]

    • Wash the resin with DCM (5x) to remove excess base.

  • Coupling of this compound:

    • In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF.

    • Add DIEA (6 equivalents) to the solution to pre-activate the amino acid for 2-5 minutes.

    • Add the activated amino acid solution to the neutralized resin.

    • Agitate the reaction vessel for 2-4 hours at room temperature.

    • Monitor the coupling reaction completion using a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates complete coupling.

  • Washing: Wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection cycle.

Final Cleavage and Deprotection Protocol

Caution: Anhydrous HF is extremely hazardous and should only be handled by trained personnel in a specialized apparatus.

  • Preparation: Dry the peptide-resin thoroughly under vacuum. Place the resin in a suitable HF cleavage apparatus.

  • Cleavage:

    • Add a scavenger such as anisole (10% v/v) to the resin.

    • Cool the apparatus to 0°C.

    • Carefully distill anhydrous HF into the reaction vessel.

    • Stir the mixture at 0°C for 1-2 hours.

  • Work-up:

    • Remove the HF by evaporation under a stream of nitrogen.

    • Wash the resulting peptide-resin mixture with a small amount of cold diethyl ether.

    • Precipitate the crude peptide by adding the mixture to a larger volume of cold diethyl ether.

    • Collect the precipitated peptide by filtration or centrifugation.

    • Wash the peptide pellet with cold diethyl ether and dry under vacuum.[9]

Analysis and Purification of the Tyrosine-Modified Peptide

Purification by Reversed-Phase HPLC (RP-HPLC)

The crude peptide product will contain the desired peptide along with impurities such as deletion sequences and incompletely deprotected peptides.[10] Purification is typically achieved by RP-HPLC.

  • Column: C18 stationary phase

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: A linear gradient from low to high percentage of Mobile Phase B is used to elute the peptide. The exact gradient will depend on the hydrophobicity of the peptide.

  • Detection: UV absorbance at 210-220 nm for the peptide backbone, and 280 nm for the tyrosine residue.[10][11]

Fractions are collected and analyzed by analytical HPLC to assess purity. Pure fractions are pooled and lyophilized.

Characterization by Mass Spectrometry

Mass spectrometry is an essential tool for confirming the identity of the synthesized peptide.[12] It provides the molecular weight of the peptide, which can be compared to the theoretical mass.

  • Techniques: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used.[13]

  • Analysis: The observed mass should correspond to the calculated mass of the peptide with the D-tyrosine modification. Tandem mass spectrometry (MS/MS) can be used to sequence the peptide and confirm the position of the D-tyrosine residue.[13][14]

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Coupling - Insufficient activation time or reagents.- Steric hindrance.- Increase coupling time.- Use a different coupling agent (e.g., HATU).- Double couple the amino acid.
Low Yield after Cleavage - Incomplete cleavage from the resin.- Peptide precipitation during work-up.- Increase cleavage time or use a stronger acid cocktail.- Ensure the use of a sufficient volume of cold ether for precipitation.
Side Product Formation - Premature deprotection of the 2-Br-Z group.- Alkylation of the tyrosine ring during cleavage.- Verify the quality of TFA and ensure anhydrous conditions during deprotection.- Use appropriate scavengers (e.g., anisole, thioanisole) in the cleavage cocktail.

Conclusion

This compound is a robust and reliable building block for the synthesis of D-tyrosine-containing peptides using Boc-SPPS. The acid stability of the 2-Br-Z protecting group ensures the integrity of the tyrosine side chain throughout the synthesis, while its clean removal during final cleavage facilitates the isolation of the target peptide. The protocols and analytical methods described in this application note provide a framework for the successful synthesis and characterization of these valuable modified peptides for research and drug development.

References

  • Zhang, Z., & Guan, S. (2010). Overview of peptide and protein analysis by mass spectrometry. Current Protocols in Protein Science, Chapter 16, Unit16.1. [Link]
  • Identification of Protein Modifications by Mass Spectrometry. (n.d.).
  • Griffiths, W. J., & Wang, Y. (2009). Determination of oxidative protein modifications using mass spectrometry. Redox Biology, 1(1), 48-61. [Link]
  • This compound [81189-61-9]. (n.d.). Aapptec Peptides.
  • Identification and Quantification of Protein Modifications by Peptide Mapping with UPLC-MSE. (2009). Waters Corporation.
  • Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.).
  • This compound [81189-61-9]. (n.d.). Aapptec Peptides.
  • Boc-Tyr(2-Br-Z)-Oh | eqipped | Buy Now. (n.d.).
  • Fmoc-Tyr(tBu)-OH [71989-38-3]. (n.d.). Aapptec Peptides.
  • Dolan, J. W. (2012). HPLC Analysis and Purification of Peptides. LCGC North America, 30(11), 942-949. [Link]
  • Fields, G. B., & Noble, R. L. (1990). Practical Synthesis Guide to Solid Phase Peptide Chemistry. International Journal of Peptide and Protein Research, 35(3), 161-214.
  • Quantification of Modified Tyrosines in Healthy and Diabetic Human Urine using Liquid Chromatography/Tandem Mass Spectrometry. (2006). Journal of the American Society for Mass Spectrometry, 17(10), 1431–1439. [Link]
  • Yajima, H., Fujii, N., Funakoshi, S., Watanabe, T., Murayama, E., & Otaka, A. (1988). Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis. Tetrahedron, 44(3), 805-819. [Link]
  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (n.d.).
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). UCI Department of Chemistry.
  • Singh, G. P., & Jadaun, G. P. S. (2014). HPLC for Peptides and Proteins: Principles, Methods and Applications. Pharma Times, 46(7), 17-22. [Link]
  • Mastering Protecting Groups in Peptide Synthesis. (2022, October 6). SBS Genetech.
  • Hunt, I. (n.d.). Ch27 : Peptide synthesis. University of Calgary.
  • Le, N. A., et al. (2015). Rapid Synthesis of Boc-2′,6′-dimethyl-l-tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics. ACS Medicinal Chemistry Letters, 6(12), 1193–1198. [Link]
  • Peptide synthesis - Amino group protection. (n.d.). Química Organica.org.
  • Protecting Groups in Peptide Synthesis. (2025, August 6). Request PDF.
  • Overview of Custom Peptide Synthesis. (n.d.).

Sources

Application Note: Strategic Use of Boc-D-Tyr(2-Br-Z)-OH in the Synthesis of Long Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The synthesis of long peptides (>50 amino acids) presents significant challenges, primarily due to cumulative coupling inefficiencies and on-resin aggregation. The classic Boc/Bzl solid-phase peptide synthesis (SPPS) strategy, while requiring strong acid for final cleavage, offers distinct advantages in mitigating these issues, particularly for complex sequences. This guide details the strategic application of Boc-D-Tyr(2-Br-Z)-OH, a specialized amino acid derivative designed for enhanced stability and control during the synthesis of long, biologically relevant peptides. We will explore the chemical rationale for its use, provide detailed, field-proven protocols for its incorporation and subsequent deprotection, and discuss critical troubleshooting considerations.

The Rationale: A Multi-Faceted Approach to Peptide Stability and Synthesis Efficiency

The choice of each building block in the synthesis of a long peptide is a critical decision. This compound is not a standard reagent but a specialized tool employed to overcome specific, predictable hurdles. Its utility is derived from the unique combination of its three core components.

The Boc/Bzl Synthesis Strategy: A Robust Foundation

Solid-phase peptide synthesis relies on the principle of "orthogonal protection," where different classes of protecting groups can be removed under distinct chemical conditions.[1] The Boc/Bzl strategy is a non-orthogonal but highly effective system based on differential acid lability.[1][2]

  • Nα-Protection: The tert-butyloxycarbonyl (Boc) group is used for temporary protection of the alpha-amine. It is removed at the beginning of each coupling cycle using a moderate acid, typically trifluoroacetic acid (TFA).[1][3]

  • Side-Chain Protection: Benzyl-based (Bzl) groups provide more permanent protection for reactive amino acid side chains. These groups are stable to repeated TFA treatments but are cleaved at the end of the synthesis using a very strong acid, such as anhydrous hydrogen fluoride (HF).[2][3]

For long or "difficult" sequences prone to aggregation, the Boc/Bzl strategy, particularly when paired with in situ neutralization protocols, can offer superior solvation and coupling efficiency compared to the more common Fmoc/tBu approach.[1][4]

The D-Tyrosine Moiety: Engineering Biological Resilience

The incorporation of D-amino acids, which are mirror images of the natural L-amino acids, is a powerful strategy in drug development.[5] Their primary advantage is the dramatic enhancement of peptide stability against enzymatic degradation by proteases, which significantly increases their biological half-life.[5][6] Furthermore, the introduction of a D-amino acid can enforce specific peptide conformations, increase structural rigidity, and in some cases, improve binding affinity to therapeutic targets.[5][7]

The 2-Bromobenzyloxycarbonyl (2-Br-Z) Group: Precision in Side-Chain Protection

The phenolic hydroxyl group of Tyrosine requires robust protection to prevent side reactions. The choice of protecting group is critical, especially when the Tyr residue is located early in the sequence of a long peptide, as it will be exposed to dozens of TFA deprotection cycles.

The 2-Bromobenzyloxycarbonyl (2-Br-Z) group is a specifically engineered derivative of the standard benzyloxycarbonyl (Z) group. The electron-withdrawing bromine atom on the benzyl ring significantly increases the group's stability towards acidolysis.[8] This makes the 2-Br-Z group highly resistant to premature cleavage by the TFA used for Nα-Boc removal, yet it is still efficiently cleaved during the final, harsh HF treatment.[9] This enhanced stability prevents the accumulation of failure sequences caused by unintended side-chain deprotection, a critical factor for achieving high purity in long peptide synthesis.

Protecting GroupStructure AbbreviationStability in 50% TFA/DCMCleavage ConditionKey Application Notes
BenzylBzlModerately StableHF, TFMSARisk of partial loss during long syntheses.
2,6-Dichlorobenzyl2,6-Cl₂-BzlHighly StableHF, TFMSAGold standard for stability, but can be difficult to cleave.
2-Bromobenzyl- oxycarbonyl 2-Br-Z Very Stable HF, TFMSA Excellent stability to TFA, ensuring side-chain integrity. Ideal for long peptides where Tyr is exposed to many deprotection cycles.[9]

Experimental Protocols

Protocol 1: Standard Boc-SPPS Cycle for Incorporation of this compound

This protocol outlines a single, manual coupling cycle on a pre-loaded resin (e.g., PAM or Merrifield resin).

Materials:

  • Peptide-resin from the previous cycle

  • This compound

  • Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isopropanol (IPA)

  • Deprotection Solution: 50% TFA in DCM (v/v)

  • Neutralization Base: 10% Diisopropylethylamine (DIEA) in DCM (v/v)

  • Kaiser Test Kit

Methodology:

  • Resin Swelling: Swell the peptide-resin in DCM for 20 minutes.

  • Nα-Boc Deprotection:

    • Drain the DCM.

    • Add the Deprotection Solution (50% TFA/DCM) and agitate for 1-2 minutes (pre-wash).[10]

    • Drain and add fresh Deprotection Solution. Agitate for 25-30 minutes.[10][11]

  • Washing:

    • Drain the deprotection solution.

    • Wash the resin sequentially with DCM (3x), IPA (2x), and DCM (3x) to thoroughly remove residual acid.[11]

  • Neutralization:

    • Add the Neutralization Solution (10% DIEA/DCM) and agitate for 2 minutes. Repeat once.

    • Wash the resin with DCM (3x) to remove excess base.[1]

  • Amino Acid Activation & Coupling:

    • In a separate vessel, dissolve this compound (3 eq.) and HBTU (2.9 eq.) in a minimal volume of DMF.

    • Add DIEA (6 eq.) to the amino acid solution to begin pre-activation. Allow to react for 2-5 minutes.

    • Add the activated amino acid solution to the neutralized peptide-resin. Agitate for 1-2 hours.

  • Monitoring and Final Washing:

    • Take a small sample of resin beads and perform a Kaiser test. A negative result (yellow/brown beads) indicates complete coupling. If positive (blue beads), the coupling step may be repeated.[12]

    • Once coupling is complete, drain the reaction solution and wash the resin with DMF (3x) and DCM (3x).

    • The resin is now ready for the next deprotection cycle.

cluster_cycle Boc-SPPS Cycle Deprotection 1. Nα-Boc Deprotection (50% TFA/DCM) Wash1 2. Wash (DCM/IPA) Deprotection->Wash1 Neutralization 3. Neutralization (DIEA/DCM) Wash1->Neutralization Coupling 4. Coupling (Activated AA) Neutralization->Coupling Kaiser QC: Kaiser Test Coupling->Kaiser Wash2 5. Wash (DMF/DCM) Wash2->Deprotection Next Cycle Kaiser->Coupling Positive Kaiser->Wash2 Negative

Caption: Workflow for a single cycle of Boc-based Solid-Phase Peptide Synthesis (SPPS).
Protocol 2: Anhydrous Hydrogen Fluoride (HF) Cleavage and Deprotection

WARNING: Anhydrous HF is extremely toxic, corrosive, and can cause severe, penetrating burns. This procedure must ONLY be performed by trained personnel in a dedicated, well-ventilated fume hood using a specialized HF cleavage apparatus constructed from HF-resistant materials (e.g., Teflon/Kel-F). Appropriate personal protective equipment (PPE), including a face shield, neoprene gloves, and a lab coat, is mandatory. Calcium gluconate gel must be immediately available as a first aid antidote.[13]

Materials:

  • Dried peptide-resin

  • Scavenger Mixture: For peptides containing Tyr, a typical mixture is p-cresol and dimethyl sulfide (DMS). A common ratio is 90:5:5 (v/v/v) of HF:p-cresol:DMS. Anisole is also a common scavenger.

  • Anhydrous Hydrogen Fluoride (HF)

  • Cold diethyl ether (anhydrous)

  • TFA (for washing)

  • Aqueous acetic acid (e.g., 10-20%) for extraction

Methodology:

  • Preparation:

    • Place the dried peptide-resin (~200-500 mg) and a Teflon-coated stir bar into the HF-resistant reaction vessel.

    • Add the scavenger mixture (e.g., 1-2 mL for ~500 mg resin).

    • Assemble the HF apparatus according to the manufacturer's instructions.

  • HF Condensation:

    • Cool the reaction vessel in a dry ice/alcohol bath (-40 °C or lower) for at least 5 minutes.

    • Carefully distill anhydrous HF (~10 mL per gram of resin) into the reaction vessel.

  • Cleavage Reaction:

    • Once the HF is collected, replace the cooling bath with an ice-water bath to maintain the reaction temperature between 0 °C and 5 °C.[14]

    • Stir the slurry for 1.5 - 2 hours. The 2-Br-Z group, along with other benzyl-based protecting groups and the resin linkage, will be cleaved during this time.[15]

  • HF Removal:

    • After the reaction is complete, remove the HF by evaporation under a stream of nitrogen or by vacuum. This must be done carefully to prevent bumping, and the exiting gas must be passed through a suitable scrubber.

  • Peptide Precipitation and Washing:

    • Once all HF is removed, place the reaction vessel in an ice bath.

    • Add cold, anhydrous diethyl ether to the vessel to precipitate the crude peptide and wash away the organic scavengers.

    • Carefully transfer the resin/peptide slurry to a sintered glass funnel and wash several more times with cold ether until the resin is a fine, free-flowing powder.[14]

  • Peptide Extraction:

    • Extract the crude peptide from the resin by washing the resin with aqueous acetic acid.

    • Collect the filtrate, which now contains the desired peptide. Lyophilize the aqueous solution to obtain the crude peptide as a fluffy powder, ready for purification.

cluster_TFA SPPS Cycles cluster_HF Final Cleavage ProtectedPeptide Boc-AA...-Tyr(2-Br-Z)-...-Resin TFA Repetitive 50% TFA ProtectedPeptide->TFA DeprotectedPeptide H-AA...-Tyr-...-OH (Crude Peptide) N_Deprotected H-(AA)n-Tyr(2-Br-Z)-...-Resin TFA->N_Deprotected Removes Nα-Boc HF Anhydrous HF + Scavengers N_Deprotected->HF Final Step HF->DeprotectedPeptide Removes 2-Br-Z, other side-chain groups, & cleaves from resin

Caption: Differential acid lability in the Boc/Bzl strategy using Tyr(2-Br-Z).
Protocol 3: Purification and Analysis
  • Purification: The lyophilized crude peptide should be purified using preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) on a C18 column. A water/acetonitrile gradient containing 0.1% TFA is typically used for elution.

  • Characterization: The purity of the collected fractions should be assessed by analytical RP-HPLC.[16] The identity of the final product must be confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to ensure the observed molecular weight matches the theoretical mass.[17]

Troubleshooting and Key Considerations

  • On-Resin Aggregation: This is the most common cause of failure in long peptide synthesis.

    • Symptoms: Poor resin swelling, slow/incomplete coupling (persistent positive Kaiser test), and physical clumping of the resin.[18]

    • Mitigation: The Boc strategy with in situ neutralization is inherently good at preventing aggregation.[1] If problems persist, consider switching the primary solvent from DCM/DMF to N-methylpyrrolidone (NMP), performing couplings at elevated temperatures (40-50 °C), or adding chaotropic salts like LiCl to the coupling reaction to disrupt hydrogen bonding.[4]

  • Incomplete Final Cleavage: The high stability of the 2-Br-Z group necessitates a robust HF cleavage.

    • Symptoms: A major impurity in the crude product with a mass corresponding to the fully protected peptide or the peptide still retaining the 2-Br-Z group.

    • Mitigation: Ensure the HF reaction is maintained at 0-5 °C; lower temperatures can drastically slow the cleavage of stable groups like 2-Br-Z and Arg(Tos).[14] For particularly resistant sequences, the reaction time can be extended to 2.5 hours. Ensure scavengers are fresh and used in the correct proportions.

  • Side Reactions during Cleavage: The carbocations generated during deprotection can alkylate nucleophilic side chains like Trp and Met.

    • Symptoms: Impurities with mass additions of +56 (t-butyl) or other alkyl groups.

    • Mitigation: The use of an appropriate scavenger cocktail is non-negotiable. Anisole and p-cresol are excellent scavengers for cations that would otherwise attack the Tyr ring.

Conclusion

This compound is a highly valuable building block for the synthesis of long, complex peptides intended for therapeutic or advanced research applications. The strategic combination of a proteolytically stable D-amino acid with a side-chain protecting group optimized for the rigors of extended Boc-SPPS provides researchers with enhanced control over the synthetic process. While the requirement for HF cleavage demands specialized equipment and stringent safety protocols, the resulting improvements in synthetic yield and final product purity for difficult sequences often justify the investment.

References

  • LifeTein. (2024). Should My Peptides Have D-Amino Acids?
  • Melchionna, M., Styan, K. E., & Marchesan, S. (2016). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. PubMed Central.
  • Melchionna, M., Styan, K. E., & Marchesan, S. (2016). The Unexpected Advantages of Using D-Amino Acids for Peptide Self- Assembly into Nanostructured Hydrogels for Medicine. PubMed.
  • Melchionna, M., Styan, K. E., & Marchesan, S. (2016). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. ScienceOpen.
  • Melchionna, M., Styan, K. E., & Marchesan, S. (2016). The Unexpected Advantages of Using D-Amino Acids for Peptide Self- Assembly into Nanostructured Hydrogels for Medicine. Bentham Science Publishers.
  • BenchChem. (n.d.). Technical Support Center: Managing Peptide Aggregation in Solid-Phase Peptide Synthesis (SPPS).
  • Aapptec Peptides. (n.d.). This compound [81189-61-9].
  • Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Incomplete Boc Deprotection in Solid-Phase Peptide Synthesis.
  • Hoffmann, R., et al. (1997).
  • Hoffmann, R., et al. (1997). Study on the synthesis and characterization of peptides containing phosphorylated tyrosine. PubMed.
  • ChemPep Inc. (n.d.). Boc Solid Phase Peptide Synthesis.
  • Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Slideshare. (n.d.). T boc fmoc protocols in peptide synthesis.
  • Aapptec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
  • LifeTein. (n.d.). Basic Peptides synthesis introduction.
  • El-Faham, A., & Albericio, F. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology.
  • Eqipped. (n.d.). Boc-Tyr(2-Br-Z)-Oh.
  • Sigma-Aldrich. (n.d.). Boc Resin Cleavage Protocol.
  • CEM. (n.d.). Unparalleled Solid Phase Peptide Synthesis.
  • CSBio. (n.d.). Overview of Custom Peptide Synthesis.
  • Stoyanov, S., et al. (2022). Synthesis, Characterization and Biological Investigation of New N-Modified Spinorphin Analogs. MDPI.
  • Aapptec. (n.d.). Cleaving peptides from Merrifield resin; TFMSA cleavage.
  • Almac Group. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study.
  • BioPharmaSpec. (2025). Application of varied mass spectrometry techniques to synthetic peptide characterisation.
  • Khadse, S. C., & Pennington, M. W. (2014). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy.
  • Teixidó, M., & Albericio, F. (2015). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. Protein and Peptide Letters.
  • Wünsch, E. (Ed.). (2002). Synthesis of Peptides and Peptidomimetics. Georg Thieme Verlag.
  • Organic Chemistry Portal. (n.d.). Protective Groups.
  • Houghten, R. A., et al. (2015). Methods, setup and safe handling for anhydrous hydrogen fluoride cleavage in Boc solid-phase peptide synthesis. Nature Protocols.
  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.
  • Master Organic Chemistry. (2018). Protecting Groups For Amines: Carbamates.
  • BOC Sciences. (n.d.). Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups.

Sources

Application Notes & Protocols: Mastering Orthogonal Protection with Boc-D-Tyr(2-Br-Z)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Peptide Synthesis

In the synthesis of complex peptides and therapeutic proteins, the precise orchestration of chemical reactions is paramount. The core challenge lies in selectively forming amide bonds between specific amino acids while preventing unwanted side reactions at the various functional groups present in the growing peptide chain. This challenge is met through the strategic use of protecting groups, which act as temporary masks for reactive functionalities.[1] An ideal protecting group strategy, termed "orthogonal," allows for the deprotection of one type of group under a specific set of conditions without affecting others.[1][2][3] This principle grants the synthetic chemist precise control over the construction of the molecular architecture.

This guide focuses on the application of Boc-D-Tyr(2-Br-Z)-OH , a specialized amino acid derivative designed for robust orthogonal strategies within the framework of Boc/Bzl solid-phase peptide synthesis (SPPS). This reagent uniquely combines three critical features:

  • Nα-Boc Protection: The tert-butyloxycarbonyl (Boc) group, a cornerstone of one of the two major SPPS strategies, provides temporary protection for the α-amino group. It is characterized by its lability to moderately acidic conditions, typically trifluoroacetic acid (TFA).[2][4][5]

  • Side-Chain 2-Br-Z Protection: The phenolic hydroxyl group of the tyrosine side chain is protected by the 2-bromobenzyloxycarbonyl (2-Br-Z) group. The electron-withdrawing bromine atom enhances the acid stability of the parent benzyloxycarbonyl (Z) group, rendering it highly resistant to the repetitive TFA treatments required for Boc removal.[6]

  • D-Enantiomer Configuration: The use of a D-tyrosine residue, the non-natural enantiomer, is a common strategy to increase the resulting peptide's resistance to enzymatic degradation by proteases, thereby enhancing its in vivo half-life.

The strategic combination of the acid-labile Boc group and the highly acid-resistant, yet cleavable, 2-Br-Z group provides a powerful orthogonal system for chemists tackling the synthesis of long or complex peptides where side-chain integrity is critical.[6]

The Principle of Orthogonality: A Comparative Analysis

The efficacy of this compound hinges on the differential lability of its two protecting groups. While both are ultimately cleaved by acid, the required acid strength varies dramatically, a condition often referred to as "quasi-orthogonality".[1] The Boc group is removed under moderate acidic conditions, while the 2-Br-Z group requires far harsher reagents, typically reserved for the final cleavage step.[6][7]

The following diagram and table illustrate the selective deprotection strategy that forms the core of this methodology.

Orthogonal_Deprotection cluster_Boc Nα-Deprotection Cycle cluster_Final Final Cleavage & Global Deprotection Peptide Resin-Peptide-Tyr(2-Br-Z)-Boc TFA 50% TFA in DCM Peptide->TFA HF Anhydrous HF or TFMSA Peptide_NH2 Resin-Peptide-Tyr(2-Br-Z)-NH3+ TFA->Peptide_NH2 Removes Boc Peptide_NH2->HF Free_Peptide H-Peptide-Tyr-OH HF->Free_Peptide Cleaves 2-Br-Z & Resin Linkage SPPS_Cycle Start Peptide-Resin (Nα-Boc protected) Deprotection Step 1: Nα-Boc Deprotection (50% TFA / DCM) Start->Deprotection Wash1 Step 2: Washing (DCM, IPA) Deprotection->Wash1 Neutralization Step 3: Neutralization (10% DIEA / DCM) Wash1->Neutralization Wash2 Step 4: Washing (DCM) Neutralization->Wash2 Coupling Step 5: Coupling (Boc-AA, Activator) Wash2->Coupling Wash3 Step 6: Washing (DMF, DCM) Coupling->Wash3 End Peptide-Resin + 1 Residue (Nα-Boc protected) Wash3->End Repeat cycle

Caption: A single elongation cycle in Boc-strategy SPPS.

Detailed Experimental Protocols

CAUTION: These protocols involve hazardous chemicals. All work should be performed in a certified fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

Protocol 1: Incorporation of this compound into a Peptide Chain

This protocol describes a single coupling cycle for adding this compound to a growing peptide chain anchored on a Merrifield or PAM resin.

Materials & Reagents:

  • Peptide-resin (with free N-terminus from previous cycle)

  • This compound

  • Dichloromethane (DCM), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Isopropanol (IPA)

  • Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Solid-phase synthesis vessel

  • Mechanical shaker

Step-by-Step Methodology:

  • Resin Swelling: If starting a new synthesis or after a prolonged stop, swell the peptide-resin in DCM (approx. 10-15 mL per gram of resin) for 30 minutes with gentle agitation.

  • Nα-Boc Deprotection:

    • Drain the swelling solvent.

    • Add a solution of 50% TFA in DCM (v/v) to the resin. Agitate for 2 minutes and drain.

    • Add a fresh solution of 50% TFA in DCM. Agitate for 20-30 minutes. [5] * Drain the TFA solution and wash the resin thoroughly with DCM (3x), IPA (2x), and DCM (3x) to remove residual acid. [8]

  • Neutralization:

    • The deprotected N-terminus is now a trifluoroacetate salt and must be neutralized to the free amine for efficient coupling. [7] * Add a solution of 10% DIEA in DCM (v/v) to the resin. Agitate for 2 minutes. Drain.

    • Repeat the neutralization step once more.

    • Wash the resin thoroughly with DCM (5x) to remove excess DIEA.

  • Coupling Reaction:

    • In a separate vial, prepare the activation solution: Dissolve this compound (2.0 eq. relative to resin substitution) and HBTU (1.95 eq.) in a minimal amount of DMF.

    • Add DIEA (3.0 eq.) to the activation mixture and vortex for 1 minute.

    • Immediately add the activated amino acid solution to the neutralized peptide-resin.

    • Agitate the reaction vessel at room temperature for 1-2 hours.

  • Monitoring for Completion:

    • Take a small sample of resin beads, wash them thoroughly with DCM, and perform a Kaiser test. A negative result (beads remain yellow) indicates that all free amines have been acylated and the coupling is complete. If the test is positive (blue beads), the coupling step may need to be repeated ("double coupling").

  • Final Washing:

    • Once the coupling is complete, drain the reaction solution.

    • Wash the resin thoroughly with DMF (3x) and DCM (3x).

    • The resin is now ready for the next deprotection cycle or final cleavage.

Protocol 2: Final Cleavage and Global Deprotection

This procedure cleaves the completed peptide from the solid support and simultaneously removes all acid-labile side-chain protecting groups, including the 2-Br-Z group.

WARNING: Anhydrous Hydrogen Fluoride (HF) is an extremely corrosive, toxic, and contact-poisonous gas/liquid. It requires a specialized, dedicated apparatus and extensive safety training. This procedure should only be attempted by experienced personnel in a properly equipped laboratory. Trifluoromethanesulfonic acid (TFMSA) is a less volatile but still highly corrosive alternative. [6] Method A: Anhydrous HF Cleavage

Materials & Reagents:

  • Peptide-resin (dried under vacuum)

  • Anhydrous Hydrogen Fluoride (HF)

  • Scavenger: Anisole or p-Cresol

  • HF cleavage apparatus

  • Diethyl ether (pre-chilled to -20°C)

  • Acetonitrile (ACN)

  • Deionized water

Step-by-Step Methodology:

  • Preparation: Place the dried peptide-resin (approx. 1 gram) and a magnetic stir bar into the reaction vessel of the HF apparatus. Add a scavenger (e.g., 1.0 mL of anisole) to protect sensitive residues from alkylation by carbocations generated during cleavage.

  • HF Distillation: Cool the reaction vessel to -10°C. Carefully distill a pre-determined amount of anhydrous HF (approx. 10 mL per gram of resin) into the vessel.

  • Cleavage Reaction: Stir the mixture at 0°C for 60-90 minutes.

  • HF Removal: After the reaction is complete, remove the HF by evaporation under a stream of nitrogen gas. This must be done within the contained apparatus, scrubbing the exhaust through a basic solution.

  • Peptide Precipitation: Transfer the resin/crude peptide mixture to a centrifuge tube. Add ~40 mL of cold diethyl ether to precipitate the peptide. Triturate the resin with a spatula to ensure the peptide is washed free.

  • Isolation and Washing: Centrifuge the mixture, decant the ether, and wash the peptide pellet twice more with cold ether.

  • Extraction and Lyophilization: Extract the peptide from the resin using an appropriate solvent (e.g., 10% aqueous acetic acid or a water/ACN mixture). Filter to remove the resin beads. Freeze the aqueous solution and lyophilize to obtain the crude peptide powder.

Troubleshooting and Scientific Insights

  • Incomplete Coupling of this compound: Due to the bulky nature of the protecting groups, coupling can sometimes be sluggish. Insight: Using a more potent activation method, such as HATU in place of HBTU, or extending the coupling time can improve yields. Performing a "double couple" (repeating the coupling step with fresh reagents) is also a standard solution.

  • Preventing Side Reactions during Cleavage: The cleavage of Boc and benzyl-type protecting groups generates electrophilic carbocations (e.g., tert-butyl, benzyl cations) that can irreversibly modify sensitive residues like Tryptophan or Methionine. Insight: This is the critical role of the scavenger (e.g., anisole, thioanisole, cresol). The scavenger is an electron-rich aromatic compound that acts as a carbocation "trap," preferentially reacting with the electrophiles and protecting the peptide. [7]* Stability of 2-Br-Z: The primary reason for choosing the 2-Br-Z group is its superior stability to TFA compared to other Tyr protections like 2,6-dichlorobenzyl (DCB) or even the standard Z group. Insight: This stability is an electronic effect. The electron-withdrawing bromine atom destabilizes the formation of a benzyl cation intermediate that would be necessary for acid-mediated cleavage, thus requiring a much stronger acid (like HF) to force the reaction.

Conclusion

This compound is a highly valuable reagent for advanced peptide synthesis using the Boc/Bzl strategy. Its defining feature—the robust, acid-stable 2-Br-Z side-chain protecting group—provides a reliable orthogonal system that prevents premature deprotection during the iterative Nα-Boc cleavage steps. This ensures the integrity of the tyrosine side chain, minimizing side products and simplifying the purification of the final peptide. For researchers developing complex, D-amino acid-containing peptides, a mastery of the principles and protocols outlined in this guide is essential for achieving synthetic success.

References

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.
  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
  • jOeCHEM. (2020). Peptide Synthesis with the Boc Protecting Group.
  • Semantic Scholar. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated.
  • AAPPTec. (n.d.). This compound [81189-61-9].

Sources

Application Note: Strategic Incorporation of D-Amino Acids into Peptides using Boc-D-Tyr(2-Br-Z)-OH for Enhanced Stability and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of D-Amino Acids in Peptide Drug Design

Peptides are promising therapeutic agents due to their high specificity and low off-target toxicity. However, their clinical application is often hampered by rapid in vivo degradation by proteases, which selectively recognize and cleave peptide bonds between L-amino acids. A powerful strategy to overcome this limitation is the site-specific incorporation of non-canonical D-amino acids. This substitution sterically hinders protease recognition, significantly enhancing the peptide's metabolic stability and circulation half-life without necessarily compromising its biological activity.

D-Tyrosine, in particular, is a valuable residue for introducing structural constraints and modulating receptor interactions. This application note provides a detailed protocol and technical guidance for the efficient synthesis of D-Tyrosine-containing peptides using solid-phase peptide synthesis (SPPS) with the protected amino acid derivative, Boc-D-Tyr(2-Br-Z)-OH . We will explore the rationale behind the choice of protecting groups and provide a robust, field-tested protocol for its application.

The Reagent: this compound

The choice of protecting groups is paramount for a successful peptide synthesis campaign. This compound offers a well-established and reliable option for incorporating D-Tyrosine.

  • Nα-Boc (tert-Butyloxycarbonyl) Protection: The Boc group is a classic acid-labile protecting group. It is stable to the basic and nucleophilic conditions used during coupling but is cleanly removed by moderate acid, typically trifluoroacetic acid (TFA), without affecting more acid-sensitive side-chain protecting groups or the peptide-resin linkage. This orthogonality is a cornerstone of Boc-based SPPS.

  • Side-Chain 2-Br-Z (2-Bromobenzyloxycarbonyl) Protection: The phenolic hydroxyl group of Tyrosine is reactive and requires protection to prevent side reactions during synthesis. The 2-Br-Z group is an ortho-brominated derivative of the standard Z (benzyloxycarbonyl) group. The electron-withdrawing bromine atom enhances the acid stability of the Z group, preventing its premature cleavage during the repeated Nα-Boc deprotection steps with TFA. However, it is efficiently removed during the final, harsh acid cleavage step with hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), ensuring the native Tyrosine side-chain is revealed in the final peptide.

Diagram: Chemical Structure of this compound

Caption: Key features of the this compound reagent.

Experimental Protocol: Synthesis of a Model Peptide (Ac-D-Tyr-Ala-Phe-Gly-NH₂) using Boc-SPPS

This protocol details the manual solid-phase synthesis of a model tetrapeptide on a Rink Amide MBHA resin, which yields a C-terminal amide upon cleavage.

Materials and Reagents
ReagentSupplierPurity/GradeNotes
Rink Amide MBHA ResinMajor Supplier100-200 mesh0.5-0.8 mmol/g loading
This compoundMajor Supplier>99%Store at 2-8°C, desiccated
Boc-L-Ala-OH, Boc-L-Phe-OH, Boc-L-Gly-OHMajor Supplier>99%Standard SPPS grade amino acids
HBTU (HATU or HCTU can be alternatives)Major SupplierSynthesis GradeCoupling reagent
DIPEA (N,N-Diisopropylethylamine)Major SupplierReagent GradeBase for coupling
TFA (Trifluoroacetic acid)Major SupplierReagent GradeFor Boc deprotection
DCM (Dichloromethane)Major SupplierAnhydrousWashing solvent
DMF (N,N-Dimethylformamide)Major SupplierAnhydrousReaction and washing solvent
Acetic AnhydrideMajor SupplierReagent GradeFor N-terminal acetylation
Hydrofluoric Acid (HF)Specialized SupplierAnhydrousEXTREME HAZARD. Requires special apparatus.
AnisoleMajor SupplierReagent GradeScavenger for cleavage

Safety Precaution: The use of anhydrous Hydrofluoric Acid (HF) is extremely hazardous and requires a specialized, dedicated apparatus (HF line) and extensive safety training. All operations involving HF must be conducted in a fume hood designed for HF use, and appropriate personal protective equipment (PPE), including acid-resistant gloves and face shields, must be worn. Always have calcium gluconate gel readily available as an antidote for HF exposure.

Workflow Diagram: Boc-SPPS Cycle

Boc_SPPS_Workflow cluster_resin Solid Support (Resin) Resin Resin-Linker-NH2 Deprotection Step 1: Nα-Boc Deprotection (TFA in DCM) Resin->Deprotection Neutralization Step 2: Neutralization (DIPEA in DMF) Deprotection->Neutralization Coupling Step 3: Amino Acid Coupling (Boc-AA-OH, HBTU, DIPEA in DMF) Neutralization->Coupling Wash Step 4: Wash (DMF, DCM) Coupling->Wash Repeat Repeat for Each Amino Acid Wash->Repeat Repeat->Deprotection Next Cycle

Caption: The iterative four-step cycle of Boc solid-phase peptide synthesis.

Step-by-Step Synthesis Protocol

Starting Material: 0.25 mmol Rink Amide MBHA resin (e.g., 500 mg at 0.5 mmol/g) in a fritted reaction vessel.

Step 1: Resin Swelling and Initial Deprotection

  • Add 10 mL of DCM to the resin and shake for 20 minutes to swell.

  • Drain the DCM.

  • Add 10 mL of DMF and shake for 5 minutes. Drain.

  • Deprotect the Fmoc group (if present on the Rink Amide resin) by treating with 20% piperidine in DMF for 5 min, then a second treatment for 15 min.

  • Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (2x).

Step 2: Coupling of the First Amino Acid (Boc-Gly-OH)

  • In a separate vial, pre-activate the amino acid:

    • Boc-Gly-OH (4 eq, 1.0 mmol)

    • HBTU (3.9 eq, 0.975 mmol)

    • DMF (5 mL)

    • Add DIPEA (8 eq, 2.0 mmol) and vortex for 1-2 minutes.

  • Add the activated amino acid solution to the drained resin.

  • Shake at room temperature for 1-2 hours.

  • Perform a Kaiser test to confirm reaction completion (ninhydrin test should be negative). If positive, continue coupling for another hour.

  • Drain the reaction vessel and wash the resin with DMF (3x), DCM (3x), and DMF (2x).

Step 3: Nα-Boc Deprotection

  • Add 10 mL of 40% TFA in DCM to the resin.

  • Shake for 2 minutes and drain.

  • Add another 10 mL of 40% TFA in DCM and shake for 20 minutes.

  • Drain and wash the resin with DCM (3x), Isopropanol (1x), and DMF (3x).

Step 4: Chain Elongation (Coupling Boc-L-Phe-OH, Boc-L-Ala-OH, and this compound)

  • Neutralization: Add 10 mL of 10% DIPEA in DMF to the resin and shake for 5 minutes. Drain.

  • Repeat the coupling procedure (Step 2) for Boc-L-Phe-OH.

  • Repeat the deprotection (Step 3) and neutralization/coupling (Step 4.1-4.2) cycles sequentially for Boc-L-Ala-OH and finally for This compound . Always confirm coupling completion with a Kaiser test before proceeding to the next deprotection step.

Step 5: N-Terminal Acetylation

  • After the final Boc deprotection of the D-Tyr residue, wash the resin with DMF.

  • Add a solution of Acetic Anhydride (10 eq) and DIPEA (10 eq) in 10 mL of DMF.

  • Shake for 30 minutes.

  • Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Dry the resin under a high vacuum for several hours.

Cleavage and Deprotection (HF Cleavage)

WARNING: This procedure must be performed by trained personnel in a dedicated HF cleavage apparatus.

  • Place the dried peptide-resin (approx. 0.25 mmol) into the HF reaction vessel.

  • Add a magnetic stir bar and anisole (1.0 mL) as a scavenger to protect the Tyr side chain from re-attachment of carbocations.

  • Cool the vessel to -5 to 0°C in an ice/salt bath.

  • Slowly condense anhydrous HF (approx. 10 mL) into the vessel.

  • Stir the mixture at 0°C for 1 hour. This step cleaves the peptide from the resin and removes all protecting groups (Boc and 2-Br-Z).

  • Evaporate the HF under a stream of nitrogen, followed by a high vacuum.

  • The remaining residue contains the crude peptide and resin.

Peptide Precipitation and Purification
  • Wash the residue with cold diethyl ether (3x) to remove the scavenger and other organic-soluble impurities.

  • Precipitate the peptide by triturating the residue with cold diethyl ether. The peptide should appear as a white powder.

  • Centrifuge the mixture, decant the ether, and dry the peptide pellet under vacuum.

  • Dissolve the crude peptide in an appropriate aqueous buffer (e.g., 0.1% TFA in water/acetonitrile).

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

  • Verify the mass of the purified peptide using mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm the successful synthesis.

Conclusion and Best Practices

The use of this compound provides a robust and reliable method for incorporating D-Tyrosine into synthetic peptides. The key to success lies in the orthogonal protection scheme, where the acid-lability of the Nα-Boc group is carefully balanced against the higher acid-stability of the 2-Br-Z side-chain protection. This ensures the integrity of the Tyrosine side chain throughout the iterative synthesis cycles. Final cleavage with a strong acid like HF is necessary for the complete removal of the 2-Br-Z group. Researchers must adhere to stringent safety protocols when using HF and validate each coupling step to maximize the yield and purity of the final D-amino acid-containing peptide, a crucial step in the development of next-generation, protease-resistant peptide therapeutics.

References

  • Title: Principles of Peptide Synthesis (Second Edition) Source: Springer-Verlag Berlin Heidelberg URL:[Link]
  • Title: The Practice of Peptide Synthesis Source: Springer-Verlag Berlin Heidelberg URL:[Link]
  • Title: Protecting Groups in Organic Synthesis (Fourth Edition) Source: John Wiley & Sons, Inc. URL:[Link]
  • Title: A simple and rapid color test for the detection of primary and secondary amines on solid support Source: Analytical Biochemistry URL:[Link]
  • Title: Solid Phase Peptide Synthesis Source: Oxford University Press URL:[Link]

Application Note: A Guide to Post-Synthesis Modification of Peptides Containing 2-Bromobenzyl Tyrosine [Tyr(2-Br-Z)] via Palladium-Catalyzed Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The incorporation of non-canonical amino acids into peptides is a cornerstone of modern drug discovery and chemical biology, enabling the creation of molecules with enhanced stability, novel functionalities, and improved therapeutic profiles. 2-Bromobenzyl Tyrosine, denoted as Tyr(2-Br-Z), stands out as a particularly versatile building block. The 2-bromobenzyl group serves not only as a robust protecting group for the tyrosine hydroxyl function but also as a latent reactive handle. The aryl bromide moiety is primed for post-synthetic modification via palladium-catalyzed cross-coupling reactions, allowing for the late-stage diversification of complex peptides directly on the solid-phase resin. This application note provides a detailed guide for researchers, explaining the chemical principles and offering field-proven protocols for modifying Tyr(2-Br-Z)-containing peptides, with a primary focus on Suzuki-Miyaura and Sonogashira cross-coupling reactions.

Part 1: The Chemistry of Tyr(2-Br-Z) Modification

The strategic power of incorporating Tyr(2-Br-Z) into a peptide sequence lies in its ability to act as a platform for generating structural diversity from a single, common precursor. The carbon-bromine bond on the benzyl protecting group is a key site for forming new carbon-carbon bonds using transition metal catalysis.

The Palladium Catalytic Cycle: A Unified Mechanism

Palladium-catalyzed cross-coupling reactions are among the most powerful transformations in modern organic chemistry and are remarkably compatible with the complex functionalities present in peptides.[1][2] These reactions generally proceed through a common catalytic cycle involving a Pd(0) active species.

  • Oxidative Addition: The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-bromine bond of the Tyr(2-Br-Z) side chain. This step forms a new Pd(II) complex.

  • Transmetalation (for Suzuki) or Alkyne Coordination/Deprotonation (for Sonogashira):

    • In the Suzuki-Miyaura reaction, an organoboron compound (boronic acid or ester) transfers its organic group to the palladium center, a step typically facilitated by a base.

    • In the Sonogashira reaction, a terminal alkyne coordinates to the palladium, and a copper(I) co-catalyst facilitates the deprotonation and subsequent transfer to the palladium center.

  • Reductive Elimination: The two organic partners coupled to the Pd(II) center are expelled as the final product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Palladium_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Peptide-Ar-Br Pd(II)_Complex Ar-Pd(II)-Br(L2) Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation (Suzuki) Pd(II)_Complex->Transmetalation R-B(OH)2 + Base Coupled_Pd_Complex Ar-Pd(II)-R(L2) Transmetalation->Coupled_Pd_Complex Reductive_Elimination Reductive Elimination Coupled_Pd_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R

Caption: General catalytic cycle for Pd(0)-mediated cross-coupling.

Key Reactions for Peptide Diversification

  • Suzuki-Miyaura Coupling: This reaction is exceptionally versatile for creating biaryl or aryl-vinyl linkages.[1][3][4] When applied to a Tyr(2-Br-Z)-containing peptide, it allows for the synthesis of peptides with unique, non-natural side chains that can profoundly influence conformation and binding affinity. This method is a cornerstone for generating libraries of peptide analogues for structure-activity relationship (SAR) studies.[5][6]

  • Sonogashira Coupling: This reaction introduces a rigid alkynyl moiety onto the peptide side chain.[7][8] The resulting alkyne can serve multiple purposes: it can act as a rigid structural element to constrain peptide conformation, function as a spectroscopic probe, or serve as a handle for subsequent bioorthogonal chemistry, such as copper-catalyzed azide-alkyne cycloaddition ("click chemistry").[9][10]

Part 2: Experimental Design & Considerations

The success of on-resin cross-coupling hinges on the careful selection of reagents and conditions that are compatible with the peptide and the solid support.

  • The On-Resin Advantage: Performing modifications while the peptide is still attached to the solid support offers significant advantages.[11] Excess reagents and catalysts can be used to drive the reaction to completion and are then simply washed away, drastically simplifying purification compared to solution-phase chemistry.

  • Catalyst and Ligand Selection: The choice of palladium source and its associated ligand is paramount. While traditional catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are effective, modern systems often employ a more stable Pd(II) precatalyst (e.g., Pd₂(dba)₃) paired with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos). These ligands promote efficient oxidative addition and reductive elimination, leading to faster reactions and lower catalyst loadings. For reactions in aqueous or mixed solvent systems, water-soluble ligands like sulfonated SPhos (sSPhos) are highly effective.[6]

  • Solvent, Base, and Temperature:

    • Solvents: Degassed, anhydrous solvents are crucial to prevent catalyst deactivation. Common choices include N,N-Dimethylformamide (DMF), 1,4-dioxane, and Dimethyl sulfoxide (DMSO).[1][12]

    • Base: A base is required, particularly for the Suzuki-Miyaura reaction, to facilitate the transmetalation step. Inorganic bases like potassium carbonate (K₂CO₃), potassium fluoride (KF), or cesium carbonate (Cs₂CO₃) are often used.[1][6] Organic bases like N,N-Diisopropylethylamine (DIPEA) are common in Sonogashira couplings.[7]

    • Temperature: Reactions can be performed at elevated temperatures (60-120 °C) to increase reaction rates. Microwave irradiation is a highly effective technique for rapidly and uniformly heating the reaction mixture, often reducing reaction times from hours to minutes.[3][6]

  • Inert Atmosphere: All palladium-catalyzed reactions must be performed under an inert atmosphere (e.g., Argon or Nitrogen). The Pd(0) catalyst is sensitive to oxygen and will be readily oxidized and deactivated if exposed to air.

  • Reaction Monitoring: The most reliable method for monitoring reaction completion is to perform a "test cleavage." A small sample of the resin is treated with a standard cleavage cocktail (e.g., 95% TFA). The resulting crude peptide is then analyzed by LC-MS to determine the ratio of starting material to the desired modified product.

Part 3: Detailed Protocols

Safety Precaution: Always handle palladium catalysts, solvents, and reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: On-Resin Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for coupling an arylboronic acid to a resin-bound peptide containing Tyr(2-Br-Z).

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis Swell 1. Swell Peptide-Resin in degassed DMF Reagents 2. Prepare Reagent Solution (Boronic Acid, Base, Catalyst, Ligand) in degassed solvent Combine 3. Combine Resin and Reagent Solution under Argon atmosphere Swell->Combine Reagents->Combine React 4. React with heating (Conventional or Microwave) Combine->React Wash 5. Cool, filter, and wash resin (DMF, DCM, MeOH) React->Wash Cleave 6. Cleave peptide from resin (TFA Cocktail) Wash->Cleave Analyze 7. Purify and Analyze (RP-HPLC, LC-MS) Cleave->Analyze

Caption: Experimental workflow for on-resin Suzuki-Miyaura coupling.

Step-by-Step Methodology:

  • Resin Preparation:

    • Place the peptide-resin (1.0 eq., e.g., 50 µmol) containing the Tyr(2-Br-Z) residue into a reaction vessel (e.g., a microwave vial or a peptide synthesis vessel).

    • Swell the resin in degassed DMF (approx. 10 mL/g of resin) for 30-60 minutes.

  • Reagent Preparation (in a separate vial):

    • Under an Argon atmosphere, combine the boronic acid (4.0 eq.), the base (e.g., KF, 4.0 eq.), the palladium catalyst (e.g., Pd₂(dba)₃, 0.1 eq.), and the ligand (e.g., sSPhos, 0.25 eq.).

    • Add the degassed reaction solvent (e.g., a 9:9:2 mixture of DME/EtOH/H₂O) to dissolve the reagents.[6] Sonicate briefly if necessary.

  • Reaction:

    • Drain the DMF from the swollen peptide-resin.

    • Quickly transfer the prepared reagent solution to the reaction vessel containing the resin.

    • Seal the vessel and ensure the inert atmosphere is maintained.

    • Heat the reaction mixture. A typical condition is 120 °C for 30 minutes using a microwave synthesizer.[6] Alternatively, heat at 80-100 °C for 4-12 hours with conventional heating.

  • Washing:

    • Allow the reaction vessel to cool to room temperature.

    • Drain the reaction mixture.

    • Wash the resin extensively to remove all residual catalyst and reagents. A typical wash sequence is:

      • DMF (3x)

      • Dichloromethane (DCM) (3x)

      • Methanol (MeOH) (3x)

    • Dry the resin under vacuum.

Table 1: Example Conditions for On-Resin Suzuki-Miyaura Coupling

EntryBoronic Acid PartnerCatalyst SystemBaseSolvent SystemTime / Temp
1Phenylboronic acidPd₂(dba)₃ / sSPhosKFDME/EtOH/H₂O30 min / 120°C (µW)
24-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃DMF/H₂O6 hr / 90°C
33-Pyridinylboronic acidPdCl₂(dppf)Na₂CO₃DMF8 hr / 80°C
4N-Boc-3-aminophenylboronic acidPd₂(dba)₃ / sSPhosKFDME/EtOH/H₂O30 min / 120°C (µW)
Protocol 2: On-Resin Sonogashira Cross-Coupling

This protocol outlines a general procedure for coupling a terminal alkyne to a Tyr(2-Br-Z)-containing peptide on resin.

Step-by-Step Methodology:

  • Resin Preparation:

    • Swell the peptide-resin (1.0 eq.) in degassed DMF as described in Protocol 1.

  • Reaction Setup:

    • Drain the DMF from the swollen resin.

    • Add a solution of the terminal alkyne (5.0 eq.) in a degassed solvent mixture (e.g., DMF or 1,4-dioxane).

    • Add the base, typically an organic base like DIPEA (10 eq.).[7]

    • In a separate vial, briefly pre-mix the palladium catalyst (e.g., (PPh₃)₂PdCl₂, 0.2 eq.) and the copper(I) co-catalyst (e.g., CuI, 0.4 eq.) in a small amount of solvent.

    • Add the catalyst mixture to the resin slurry. Ensure the entire process is performed under an Argon atmosphere.

  • Reaction:

    • Agitate the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 4-24 hours. The reaction progress can be monitored by test cleavage and LC-MS analysis.

  • Washing:

    • Once the reaction is complete, drain the reaction mixture.

    • Wash the resin thoroughly as described in Protocol 1 (DMF, DCM, MeOH) to remove all reagents.

    • Dry the resin under vacuum.

Part 4: Downstream Processing and Analysis

Cleavage and Deprotection:

Once the on-resin modification is complete and the resin is washed, the peptide must be cleaved from the solid support and its remaining side-chain protecting groups (e.g., Boc, tBu) must be removed.

  • Place the dry, modified peptide-resin in a suitable vessel.

  • Add a cleavage cocktail. A standard cocktail is 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water .[7][12] TIS acts as a scavenger to trap reactive cations generated during deprotection.

  • Allow the cleavage reaction to proceed at room temperature for 2-3 hours with occasional agitation.

  • Filter the resin and collect the TFA solution containing the cleaved peptide.

  • Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.

  • Centrifuge the mixture, decant the ether, and dry the resulting peptide pellet.

Purification and Characterization:

The crude peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the final modified peptide are confirmed by Liquid Chromatography-Mass Spectrometry (LC-MS) or MALDI-TOF Mass Spectrometry.

References

  • Ng-Choi, I., Oliveras, À., Feliu, L., & Planas, M. (2019). Solid-phase synthesis of biaryl bicyclic peptides containing a 3-aryltyrosine or a 4-arylphenylalanine moiety. Beilstein Journal of Organic Chemistry, 15, 761–768. [Link]
  • Marshall, O., McGrory, R., Songsri, S., Thomson, A. R., & Sutherland, A. (2025). Expedient Discovery of Fluorogenic Amino Acid-Based Probes via One-Pot Palladium-Catalysed Arylation of Tyrosine. Chemical Science, 16, 3490–3497. [Link]
  • Dai, J., & Yuan, C. (2015). Tyrosine‐Rich Peptides as a Platform for Assembly and Material Synthesis.
  • Barros, S. A., Padilla-Salinas, R., & Abdiaj, I. (2023). Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues. RSC Chemical Biology, 4(10), 826-843. [Link]
  • Stefanowicz, P., & Kluczyk, A. (2022). Applications of biaryl cyclization in the synthesis of cyclic enkephalin analogs with a highly restricted flexibility. Amino Acids, 54(1), 1-16. [Link]
  • Marshall, O., McGrory, R., & Sutherland, A. (2025). One-Pot Synthesis of Alkynyl-Conjugated Phenylalanine Analogues for Peptide-Based Fluorescent Imaging. Organic Letters, 27(30), 5246-5250. [Link]
  • Knappke, C., et al. (2021). Late‐Stage Functionalization of Peptides and Cyclopeptides Using Organozinc Reagents. Angewandte Chemie International Edition, 60(38), 20775-20784. [Link]
  • Zhang, C., et al. (2023). Research progress on chemical modifications of tyrosine residues in peptides and proteins. Biotechnology and Bioengineering, 121(3), 859-873. [Link]
  • van der Veken, P., et al. (2015). Synthesis of bisarylethyne–peptide conjugates. Organic Chemistry Frontiers, 2(4), 377-381. [Link]
  • Bridge, H. N., Radziej, C. L., & Weeks, A. M. (2023). Enzymatic bromination of native peptides for late-stage structural diversification via Suzuki-Miyaura coupling. Nature Chemistry, 15(11), 1596-1604. [Link]
  • Stubbe, J., & van der Donk, W. A. (2010). Tyrosine analogues for probing proton-coupled electron transfer processes in peptides and proteins. Journal of the American Chemical Society, 132(11), 3810-3821. [Link]
  • Barros, S. A., Padilla-Salinas, R., & Abdiaj, I. (2023). Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues. Chemical Science, 14(38), 10475-10492. [Link]
  • Van der Veken, P., et al. (2019). The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization.
  • Doan, N. D., et al. (2015). Optimization of on-resin palladium-catalyzed Sonogashira cross-coupling reaction for peptides and its use in a structure-activity relationship study of a class B GPCR ligand. European Journal of Medicinal Chemistry, 104, 106-114. [Link]
  • K-L. Wong, et al. (2015). On-the-Resin N-Terminal Modification of Long Synthetic Peptides. Molecules, 20(8), 13844-13855. [Link]
  • Bridge, H. N., Radziej, C. L., & Weeks, A. M. (2025). Enzymatic bromination of native peptides for late-stage structural diversification via Suzuki-Miyaura coupling. bioRxiv. [Link]
  • Bridge, H. N., Radziej, C. L., & Weeks, A. M. (2025). Enzymatic bromination of native peptides for late-stage structural diversification via Suzuki-Miyaura coupling. preLights. [Link]
  • Kumar, P., et al. (2015). Sonogashira cross-coupling reaction with 4-[18F]fluoroiodobenzene for 18F-labelling of peptides. RSC Advances, 5(2), 1159-1162. [Link]
  • Gruß, H., et al. (2022). Peptide stapling by late-stage Suzuki–Miyaura cross-coupling. Beilstein Journal of Organic Chemistry, 18, 1-12. [Link]
  • Gruß, H., et al. (2022). Peptide stapling by late-stage Suzuki–Miyaura cross-coupling. Beilstein Journal of Organic Chemistry, 18, 1-12. [Link]
  • Gruß, H., et al. (2022). Peptide stapling by late-stage Suzuki–Miyaura cross-coupling. Beilstein Journal of Organic Chemistry, 18, 1-12. [Link]
  • Wang, J., et al. (2022). Tyrosine‐Directed C−H Functionalization: A Versatile Platform for Peptide Stapling and Beyond. Angewandte Chemie International Edition, 61(32), e202205561. [Link]
  • Thompson, R. E., & Tirrell, M. (2018). On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor.
  • Smith, A. B., et al. (2023). On-Resin Photochemical Decarboxylative Arylation of Peptides. Organic Letters, 25(42), 7708-7713. [Link]
  • Martínez, C., & Sampedro, D. (2020). Palladium‐Catalyzed Site‐Selective C(sp2)−H Acetoxylation of Tyrosine‐Containing Peptides. Asian Journal of Organic Chemistry, 9(10), 1600-1603. [Link]
  • Magano, J., & Dunetz, J. R. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Chemical Reviews, 112(4), 2177-2250. [Link]
  • Góngora-Benítez, M., et al. (2004). On-resin head-to-tail cyclization of cyclotetrapeptides: optimization of crucial parameters. Journal of Peptide Science, 10(4), 218-228. [Link]
  • Gruß, H., et al. (2022). Supporting Information for: Peptide stapling by late-stage Suzuki–Miyaura cross-coupling. Beilstein Journal of Organic Chemistry, 18, 1-12. [Link]
  • Biotage. (n.d.).

Sources

Troubleshooting & Optimization

Technical Support Center: A Troubleshooting Guide for Boc-D-Tyr(2-Br-Z)-OH Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth, field-proven insights into the successful incorporation of Boc-D-Tyr(2-Br-Z)-OH , a critical but often challenging building block in solid-phase peptide synthesis (SPPS). Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your syntheses.

Section 1: Understanding the Building Block: this compound

This section addresses the fundamental properties of the amino acid derivative to provide a solid foundation for troubleshooting.

Q1: What is this compound and what is its primary application?

This compound is a derivative of the non-canonical amino acid D-tyrosine designed for use in Boc/Bzl (tert-butyloxycarbonyl/benzyl) solid-phase peptide synthesis.[1] It features two key protecting groups:

  • Nα-Boc group (tert-butyloxycarbonyl): This is a temporary protecting group on the alpha-amino function. It is labile to moderately acidic conditions, typically being removed by trifluoroacetic acid (TFA) at each synthesis cycle.[2][3]

  • O-(2-bromobenzyloxycarbonyl) group (2-Br-Z): This is a "permanent" protecting group on the side-chain phenolic hydroxyl. The electron-withdrawing 2-bromo substituent enhances the stability of the Z-group to the repetitive TFA treatments used for Nα-Boc removal.[1] This increased acid stability is crucial, especially when the D-tyrosine residue is located early in the sequence of a long peptide.[1] The 2-Br-Z group is ultimately removed during the final, harsh-acid cleavage step from the resin, typically using hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[1]

Q2: What makes the coupling of this compound challenging compared to standard amino acids?

The primary challenge stems from significant steric hindrance . The bulky Boc group on the amine and the large 2-Br-Z group on the side chain physically obstruct the approach of the resin-bound amine to the activated carboxyl group.[4][5] This steric congestion can dramatically slow down the reaction rate, leading to incomplete couplings if standard protocols are used.[4][5]

Section 2: Troubleshooting Common Coupling Failures

This is the core troubleshooting section, structured in a problem-and-solution format to directly address issues encountered during synthesis.

Issue: Incomplete Coupling (Positive Kaiser Test)

A positive Kaiser test (indicated by a dark blue color on the resin beads) after the coupling step signifies the presence of unreacted primary amines, indicating a failed or incomplete reaction.[6]

Q3: My Kaiser test is positive after a standard coupling attempt with this compound. What are the most likely causes and how can I resolve this?

A positive Kaiser test in this context is almost always due to the steric hindrance of the residue. The solution involves systematically enhancing the reaction's potency and optimizing conditions. Follow this troubleshooting workflow:

G cluster_solutions Solutions start Positive Kaiser Test (Incomplete Coupling) reagent Step 1: Evaluate Coupling Reagent start->reagent conditions Step 2: Optimize Reaction Conditions reagent->conditions If using weak reagents (e.g., DIC/HOBt) sol1 Switch to Uronium/Phosphonium Reagent (e.g., HATU, HBTU, PyBOP). See Table 1. reagent->sol1 solvent Step 3: Improve Solvation conditions->solvent If still incomplete sol2 Double couple. Increase reaction time (2-4h or overnight). Consider microwave synthesis. conditions->sol2 re_couple Step 4: Re-couple or Cap solvent->re_couple If still incomplete sol3 Switch from DMF to NMP. Use a solvent mixture (e.g., DMF/NMP/DCM). solvent->sol3 success Negative Kaiser Test (Coupling Complete) re_couple->success sol4 Perform a second coupling. If still positive, cap unreacted amines with Acetic Anhydride to prevent deletion. re_couple->sol4

Caption: Troubleshooting workflow for incomplete coupling.

1. Enhance Reagent Potency: Standard carbodiimide reagents like DCC or DIC are often not powerful enough for such a demanding coupling.[4] The most effective solution is to switch to a more potent activating reagent.

Coupling ReagentClassRelative SpeedRacemization RiskKey Considerations
DIC/HOBt CarbodiimideModerateLow-ModerateOften insufficient for sterically hindered residues. The diisopropylurea byproduct is soluble.[7]
HBTU/HCTU Uronium/AminiumFastLowVery efficient and widely used. HCTU can be even more effective in some cases.[8][9]
HATU Uronium/AminiumVery FastVery LowHighly recommended. Forms a more reactive OAt-ester, making it extremely effective for hindered couplings.[7][8][9]
PyBOP/PyAOP PhosphoniumFastLowExcellent reagents, particularly for preventing racemization. PyAOP is highly effective for N-methyl amino acids.[4][7]

2. Optimize Reaction Conditions:

  • Increase Reaction Time: Steric hindrance slows the reaction rate.[4] Extend the coupling time from the standard 1-2 hours to 4 hours or even overnight.[4]

  • Double Coupling: After the first coupling attempt, wash the resin and repeat the coupling step with a fresh solution of activated amino acid. This is a very common and effective strategy.

  • Microwave-Assisted SPPS (MA-SPPS): Using microwave energy to heat the reaction can dramatically accelerate slow couplings and drive them to completion.[4]

3. Improve Solvation: Inadequate solvation of the growing peptide chain attached to the resin can lead to aggregation, further hindering the reaction.[4]

  • Solvent Choice: N-methylpyrrolidone (NMP) has superior solvating properties compared to Dimethylformamide (DMF) and is often preferred for difficult sequences.[4] For extremely challenging cases, a mixture of solvents such as DCM/DMF/NMP (1:1:1) can be beneficial.[4]

Experimental Protocol: Optimized HATU Coupling for this compound

This protocol is designed to maximize coupling efficiency for sterically hindered residues. Equivalents are based on the initial loading of the resin.

  • Resin Preparation: Following Nα-Boc deprotection (e.g., with 50% TFA in DCM) and thorough washing, neutralize the resin with 10% Diisopropylethylamine (DIEA) in DCM. Wash thoroughly with DCM and then DMF to prepare for coupling.[10]

  • Pre-activation: In a separate, clean reaction vessel, dissolve this compound (3.0 eq) and HATU (2.9 eq) in DMF.

  • Activation: Add DIEA (6.0 eq) to the amino acid solution. The solution will typically change color. Allow pre-activation to proceed for 1-5 minutes.

  • Coupling: Add the activated amino acid solution to the prepared resin.

  • Reaction: Agitate the mixture at room temperature for a minimum of 2 hours.

  • Monitoring: Take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test.[6]

  • Follow-up: If the Kaiser test is negative (yellow beads), the coupling is complete. Proceed with washing. If the test is positive (blue beads), drain the reaction vessel and perform a second coupling (repeat steps 2-6). If the test remains positive after a second attempt, cap the unreacted amines using a solution of acetic anhydride and DIEA in DMF.[6]

Section 3: Identifying and Mitigating Side Reactions

Issue: Unexpected Side Products Detected by Mass Spectrometry

Q4: My final peptide mass spectrum shows a significant peak corresponding to the mass of my target peptide minus ~214 Da. What is this impurity?

This mass loss corresponds to the premature cleavage of the 2-Br-Z side-chain protecting group. While this group is designed to be more acid-stable than a standard Z-group, its stability is not absolute.[1] Repetitive exposure to TFA during the Nα-Boc deprotection cycles of a long synthesis can lead to its gradual removal.[4][11] Once the hydroxyl group is exposed, it can be acylated in a subsequent coupling step, leading to branched peptides, or remain unprotected, altering the final product's properties.

  • Mitigation Strategy: This side reaction is inherent to the Boc/Bzl strategy. This compound is chosen specifically to minimize this issue. If it still occurs, it suggests the synthesis is particularly long or the TFA exposure is excessive. While difficult to prevent entirely, ensure neutralization steps are thorough to avoid residual acid carrying over into the coupling step.

Q5: I'm observing alkylation of sensitive residues like Tryptophan or Methionine in my final product. Is this related to the this compound?

Yes, this is a known potential side reaction, but it occurs during the final cleavage step , not the coupling. When a strong acid like HF or TFMSA is used to cleave the peptide from the resin, it also removes the 2-Br-Z group. This process generates a highly reactive 2-bromobenzyl cation.[11] This cation can act as an electrophile and alkylate nucleophilic side chains, particularly the indole ring of Tryptophan.[11][12]

  • Mitigation Strategy: This side reaction is managed by using an appropriate scavenger cocktail during cleavage. Scavengers are nucleophilic compounds added to the cleavage acid to "trap" reactive cations before they can modify the peptide. For peptides containing Tyr and Trp, a cocktail containing reagents like thioanisole, water, and 1,2-ethanedithiol (EDT) is essential.[13]

Section 4: Analytical Monitoring and Final Cleavage

Q6: Beyond the Kaiser test, what other methods can be used to monitor coupling efficiency?

While the Kaiser test is excellent for detecting primary amines, it gives a qualitative (yes/no) result.[6][14] For quantitative analysis or for coupling to secondary amines (like proline), other methods are available:

  • TNBS Test (2,4,6-trinitrobenzenesulfonic acid): This test produces a red-orange color on the resin beads in the presence of primary amines and is often considered more sensitive than the Kaiser test.[14]

  • "Cleave and Analyze": This is the most definitive method. A small amount of the peptide-resin is removed, and the peptide is cleaved from it. The resulting crude peptide is then analyzed by analytical RP-HPLC and LC-MS.[14][15] This provides a quantitative measure of coupling efficiency and allows for the identification of any side products formed during that specific step.

Q7: What is the recommended procedure for the final cleavage and removal of the 2-Br-Z group?

The 2-Br-Z group requires a strong acid for efficient removal. The use of anhydrous Hydrogen Fluoride (HF) is a classic method but requires specialized, hazardous equipment.[10] A more common alternative in modern labs is Trifluoromethanesulfonic acid (TFMSA).

Protocol: TFMSA Cleavage ("Low-High" Method)
  • Pre-cleavage Wash: Wash the final peptide-resin thoroughly with DCM and dry it under a high vacuum for several hours.

  • "Low-Acid" Step: Suspend the dry resin in a "low-acid" cleavage cocktail. A typical mixture is TFA/TFMSA/DCM/thioanisole/m-cresol (e.g., 5:1:3:1 by volume). Stir at 4°C for 2 hours. This step gently removes more acid-labile groups.

  • "High-Acid" Step: Add an equal volume of a "high-acid" cocktail (e.g., TFA/TFMSA/thioanisole/m-cresol) to the mixture and stir for an additional 1-2 hours at room temperature. This ensures complete cleavage of the 2-Br-Z group and the peptide from the resin.

  • Precipitation: Filter the resin and wash it with TFA. Combine the filtrates and precipitate the crude peptide by adding it dropwise to a large volume of cold diethyl ether.

  • Isolation: Collect the precipitated peptide by centrifugation, wash several times with cold ether to remove scavengers, and dry the pellet under vacuum.[16]

  • Purification: Purify the crude peptide using preparative RP-HPLC.[16][17]

References

  • Coupling Reagents. Aapptec Peptides.
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
  • Pathak, T. P., & Miller, S. J. (2013). Synthesis of Sulfotyrosine-Containing Peptides by Incorporating Fluorosulfated Tyrosine Using an Fmoc Solid-phase Strategy. PubMed Central.
  • Monitoring of Peptide Coupling and Capping; Coupling Tests. AAPPTec.
  • Process for the solid phase synthesis of peptides which contain sulfated tyrosine. Google Patents.
  • Pardo-Vargas, A., & del Valle, P. (2023). Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues. Chemical Science, 14(28), 7545–7560.
  • Peptide Purity & Yield Optimizing in SPPS. Gyros Protein Technologies. (2020).
  • Katritzky, A. R., et al. (2004). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 69(1), 30-34.
  • Peptide Synthesis Services. Bio-Synthesis Inc.
  • Zhang, T. Y., et al. (2018). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. Organic Process Research & Development, 22(5), 618-625.
  • This compound [81189-61-9]. Aapptec Peptides.
  • Analytical Methods for Solid Phase Peptide Synthesis. (2015). ResearchGate.
  • Procedures to Improve Difficult Couplings. (2002). ResearchGate.
  • Computer Vision as a New Paradigm for Monitoring of Solution and Solid Phase Peptide Synthesis. (2022). ChemRxiv.
  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides.
  • Amino Acid Derivatives for Peptide Synthesis. Aapptec Peptides.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
  • Protecting Groups for Amines: Carbamates. Master Organic Chemistry. (2018).
  • Cbz-Protected Amino Groups. Organic Chemistry Portal.
  • Enzymatic Removal of Carboxyl Protecting Groups. Part 2. Cleavage of the Benzyl and Methyl Moieties. (2002). ResearchGate.
  • Stereoselective Synthesis of C-Glycosylated Pyrrolizidines through Nitrone Cycloadditions. (2023). ACS Omega.

Sources

Technical Support Center: Troubleshooting Low Coupling Efficiency with Boc-D-Tyr(2-Br-Z)-OH

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the incorporation of Boc-D-Tyr(2-Br-Z)-OH . We will explore the underlying chemical principles causing low coupling efficiency and provide robust, field-proven troubleshooting strategies and optimized protocols to ensure the success of your synthesis.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the use of this compound.

Q1: Why is this compound notoriously difficult to couple?

A1: The primary challenge stems from significant steric hindrance . The molecule features two bulky protecting groups: the tert-butyloxycarbonyl (Boc) group on the α-amine and the large 2-bromobenzyloxycarbonyl (2-Br-Z) group on the side-chain phenol.[1] This steric bulk physically obstructs the approach of the activated carboxylic acid to the N-terminal amine of the resin-bound peptide, dramatically slowing down the reaction kinetics compared to less hindered amino acids.

Q2: My standard DIC/HOBt coupling protocol is resulting in low yield. What should I use instead?

A2: For sterically demanding couplings like this, standard carbodiimide activators such as DIC are often insufficient.[2] It is highly recommended to switch to more potent uronium or phosphonium salt-based coupling reagents . Reagents like HATU , HBTU , and COMU are significantly more effective at activating the hindered carboxyl group and driving the reaction to completion.[3][4][5] HATU and COMU are generally considered the most powerful options for such challenging couplings.[4][5]

Q3: How can I reliably determine if the coupling reaction is complete?

A3: The most common and reliable method for monitoring coupling completion in real-time is the qualitative ninhydrin (Kaiser) test .[6][7] This colorimetric test detects the presence of free primary amines on the peptide-resin. A positive result (blue or purple beads) indicates that unreacted amines are present, meaning the coupling is incomplete. A negative result (yellow or colorless beads) signifies that the coupling has gone to completion.[7]

Q4: I've heard of "double coupling." What is it and when is it necessary?

A4: Double coupling is the straightforward strategy of repeating the coupling step with a fresh solution of activated amino acid.[7] It is a highly recommended recourse when a Kaiser test performed after the initial coupling reaction returns a positive result. This second coupling step helps to drive the reaction to completion by re-introducing a high concentration of the activated amino acid to react with the remaining free amines.

Section 2: In-Depth Troubleshooting Guide

Symptom: A positive Kaiser test is observed after the scheduled coupling time for this compound, indicating an incomplete reaction.

Root Cause Analysis: The workflow below outlines the logical steps to diagnose and resolve the issue.

TroubleshootingWorkflow start Positive Kaiser Test (Incomplete Coupling) cause1 Suboptimal Reagent Choice start->cause1 cause2 Inefficient Activation or Reaction Conditions start->cause2 cause3 Physical Limitations (Resin/Peptide) start->cause3 solution1 Switch to High-Potency Coupling Reagent (e.g., HATU, COMU) cause1->solution1 Carbodiimide (DIC/DCC) used? solution2 Perform Double Coupling cause2->solution2 First attempt failed? solution3 Increase Reaction Time &/or Temperature cause2->solution3 Kinetics are slow? solution4 Use Fresh, Anhydrous Reagents & Solvents cause2->solution4 Reagent quality ? solution5 Ensure Proper Resin Swelling cause3->solution5 Is resin collapsed? StericHindrance cluster_main D-Tyrosine Core molecule This compound core Cα - CH - COOH boc Bulky Boc Group (N-terminus protection) boc->core blocks N-terminus access zbr Bulky 2-Br-Z Group (Side-chain protection) zbr->core blocks side-chain access

Caption: Steric hindrance from bulky protecting groups.

This molecular crowding necessitates the use of highly reactive coupling reagents that can overcome the high activation energy barrier, as well as optimized conditions such as pre-activation and potentially longer reaction times to achieve a successful outcome.

References

  • APPTA. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
  • APPTA. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • RSC Publishing. (2020). Greening the synthesis of peptide therapeutics: an industrial perspective.
  • Benoiton, N. L. (2005). Chemistry of Peptide Synthesis. CRC Press.
  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(48), 11644-11649. DOI:10.1039/C5OB02129D.
  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(22), 8493–8500.
  • Request PDF. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • Aapptec Peptides. (n.d.). This compound.
  • Grant, G. A. (Ed.). (1992). Synthetic Peptides: A User's Guide. W. H. Freeman.

Sources

Technical Support Center: Boc-D-Tyr(2-Br-Z)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for Boc-D-Tyr(2-Br-Z)-OH. This guide is designed for researchers, scientists, and drug development professionals utilizing this specialized amino acid derivative in solid-phase peptide synthesis (SPPS). This compound is a valuable tool in Boc/Bzl synthesis strategies, offering robust protection for the tyrosine side chain against the repetitive acid treatments required for Nα-Boc group removal.[1][2] The 2-bromobenzyloxycarbonyl (2-Br-Z) group is significantly more stable to trifluoroacetic acid (TFA) than a standard benzyl (Bzl) ether, making it ideal for incorporating a D-tyrosine residue, particularly early in the synthesis of long peptides.[1][3]

However, like any chemical reagent, its use is not without potential challenges. Understanding the underlying chemistry of the protecting groups is crucial for troubleshooting unexpected results and optimizing synthetic outcomes. This document provides in-depth, experience-driven guidance in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary side reactions associated with this compound during peptide synthesis?

A1: Side reactions can occur at two main stages: during the repetitive Nα-Boc deprotection steps and, more significantly, during the final cleavage and deprotection of the completed peptide from the resin.

1. During Repetitive Nα-Boc Deprotection (TFA Treatment):

  • Alkylation of Nucleophilic Residues: The primary source of side reactions during this stage is not from the 2-Br-Z group, but from the cleavage of the Nα-Boc group.[4] Treatment with TFA generates a reactive tert-butyl cation.[4][5][6] This electrophile can alkylate electron-rich side chains, particularly Tryptophan (Trp) and, to a lesser extent, Methionine (Met) and unprotected Tyrosine.[4][5][6] While the 2-Br-Z group protects the target tyrosine, other susceptible residues in the sequence remain vulnerable.

  • Premature 2-Br-Z Cleavage: The 2-Br-Z group is highly stable to standard Boc deprotection conditions (e.g., 25-50% TFA in DCM).[3] However, with very long syntheses involving numerous TFA cycles, a minor, cumulative loss of the 2-Br-Z group can occur. This would expose the phenolic hydroxyl group, making it susceptible to undesired acylation in subsequent coupling steps.

2. During Final Cleavage (Strong Acid Treatment, e.g., HF, TFMSA): This is the stage where the most significant side reactions specific to the 2-Br-Z group occur.

  • Formation of 2-Bromobenzyl Cations: The acid-catalyzed removal of the 2-Br-Z group proceeds via an SN1 mechanism, generating a highly reactive 2-bromobenzyl carbocation.[7]

  • Electrophilic Aromatic Substitution: This reactive carbocation is a potent electrophile and is the primary culprit for side reactions. It can attack any sufficiently nucleophilic species present in the cleavage mixture, including:

    • The aromatic ring of other tyrosine residues.

    • The indole ring of tryptophan, which is particularly susceptible.[5]

    • The thioether of methionine.[5]

  • Incomplete Deprotection: Insufficient cleavage time, low acid concentration, or inadequate temperature control can lead to incomplete removal of the 2-Br-Z group from the tyrosine side chain.

Q2: My LC-MS analysis of the crude peptide shows an unexpected peak with a mass shift of +184 Da. What is this side product?

A2: A mass addition of +184 Da (or +186 Da, reflecting the bromine isotopes) corresponds to the covalent attachment of a 2-bromobenzyl group to your peptide. This is a classic side product resulting from the 2-bromobenzyl cation generated during final cleavage alkylating a nucleophilic amino acid side chain.[7]

The most common sites for this modification are the indole ring of Tryptophan and the phenolic ring of another Tyrosine residue. Proper use of scavengers is essential to prevent this.

Potential Side ProductDescriptionMass Shift (Da)
Peptide-(2-bromobenzyl)Alkylation of a nucleophilic residue (e.g., Trp, Tyr, Met, Cys) by the 2-bromobenzyl cation.+184 / +186
Peptide-(tert-butyl)Alkylation by the tert-butyl cation from Boc group cleavage.+56
Incompletely Deprotected PeptideThe 2-Br-Z group remains attached to the Tyrosine residue.+198 / +200

Table 1: Common side products and their corresponding mass shifts observed in LC-MS analysis.

Q3: How can I effectively prevent the formation of alkylated side products during the final cleavage step?

A3: The key to preventing these side reactions is the use of a "scavenger cocktail" in your cleavage reagent. Scavengers are nucleophilic compounds added to the strong acid (like HF or TFMSA) to trap reactive carbocations before they can modify the peptide.[5][8]

Mechanism of Scavenger Action: Scavengers provide a more reactive and abundant nucleophile than the sensitive residues of the peptide, effectively "scavenging" the harmful electrophilic cations.

cluster_cleavage Cleavage Reaction cluster_side_reaction Side Reaction Pathway cluster_scavenging Scavenging Pathway (Desired) ProtectingGroup Tyr(2-Br-Z) or Nα-Boc Carbocation Reactive Carbocation (2-bromobenzyl+ or t-butyl+) ProtectingGroup->Carbocation  S N 1 Mechanism StrongAcid Strong Acid (e.g., HF, TFA) SideProduct Alkylated Side Product Carbocation->SideProduct Undesired Alkylation TrappedCation Trapped Cation (Stable Adduct) Carbocation->TrappedCation Desired Trapping Peptide Peptide with Nucleophilic Residue (Trp, Met, Cys) Peptide->SideProduct Scavenger Scavenger (e.g., Thioanisole, TIS) Scavenger->TrappedCation

Caption: Mechanism of carbocation formation and scavenger action.

Recommended Scavenger Cocktails: For peptides containing this compound, a robust scavenger cocktail is mandatory. Thiol-based scavengers are particularly effective.

Cleavage ReagentRecommended Scavenger Cocktail (v/v/w)Target Residues Protected
Anhydrous HFHF : Anisole or Thioanisole (90:10)General protection, Tyr
Anhydrous HFHF : Thioanisole : m-Cresol (85:10:5)Trp, Tyr, Met
TFMSATFMSA : TFA : Thioanisole : EDT (10:1:1:0.5)Trp, Met, Cys, Tyr

Table 2: Recommended scavenger cocktails for strong acid cleavage.

Alternative Strategy: "Low-High" HF Cleavage For particularly sensitive sequences, the "low-high" HF procedure is highly effective.[9]

  • Low HF Step: A mixture of low concentration HF in a large volume of scavenger (e.g., HF/DMS 1:3) is used first. This condition favors an SN2 cleavage mechanism, which avoids the formation of carbocations and prevents many side reactions.[9]

  • High HF Step: After removing the "low HF" mixture, a standard "high HF" cleavage is performed to remove more resistant protecting groups like Arg(Tos).[8][9]

Q4: I suspect incomplete removal of the 2-Br-Z group. How can I confirm this, and what is the solution?

A4:

  • Confirmation: Incomplete deprotection is readily identified by LC-MS analysis. You will see a peak corresponding to the mass of your desired peptide plus the mass of the 2-Br-Z group (+198/200 Da).

  • Cause: This typically occurs if the cleavage conditions are not sufficiently stringent. Peptides containing multiple Arg(Tos) residues, for example, may require longer cleavage times.[9]

  • Solution:

    • Verify Cleavage Time and Temperature: Ensure the cleavage reaction is performed for the recommended duration (typically 60-90 minutes for HF) and at the correct temperature (0-5 °C).[9]

    • Increase Reaction Time: If incomplete cleavage is confirmed, repeat the cleavage on the remaining resin-bound peptide with an extended reaction time (e.g., increase from 60 to 90 or 120 minutes).

    • Ensure Proper Mixing: The cleavage mixture must be adequately stirred to ensure the acid and scavengers can fully access all sites on the resin beads.

Q5: Can this compound be used in an Fmoc-based synthesis strategy?

A5: No, this is strongly discouraged. The 2-Br-Z group has been reported to be labile to the piperidine solutions used for Nα-Fmoc deprotection.[1][3] Using this derivative in an Fmoc synthesis would lead to the premature removal of the side-chain protecting group, exposing the highly nucleophilic phenolic hydroxyl group. This would result in a host of side reactions, including acylation by the incoming activated amino acid, leading to branched peptides and failed sequences. For Fmoc/tBu synthesis, Fmoc-D-Tyr(tBu)-OH is the appropriate choice.[3]

Experimental Protocols

Protocol 1: High HF Cleavage and Deprotection

! SAFETY WARNING ! Anhydrous Hydrogen Fluoride (HF) is extremely toxic, corrosive, and volatile. It can cause severe burns that may not be immediately painful. All work must be performed in a dedicated, HF-resistant fume hood with a specialized HF cleavage apparatus. Appropriate personal protective equipment (PPE), including a face shield, acid-resistant apron, and heavy-duty neoprene or nitrile gloves, is mandatory. Ensure calcium gluconate gel is immediately accessible as an antidote for skin exposure.[7]

Reagents & Equipment:

  • Peptide-resin (dried under vacuum)

  • Anhydrous HF (lecture bottle)

  • Scavenger (e.g., p-cresol, thioanisole)

  • Stir bar

  • HF Cleavage Apparatus (Teflon/Kel-F construction)

  • HF neutralization trap (e.g., calcium oxide)

  • Cold diethyl ether (-20°C)

  • Acetonitrile, Water (HPLC grade)

  • Centrifuge

Procedure:

  • Preparation: Place the vacuum-dried peptide-resin (e.g., 100 mg) and a Teflon-coated stir bar into the reaction vessel of the HF apparatus.

  • Add Scavenger: Add the scavenger cocktail (e.g., 1.0 mL of a 9:1 mixture of thioanisole:p-cresol) to the reaction vessel. Cool the vessel in a dry ice/acetone bath to -78 °C.

  • Condense HF: Under vacuum, carefully distill the required amount of anhydrous HF (e.g., 9 mL) from the cylinder into the cooled reaction vessel.[7]

  • Cleavage Reaction: Remove the dry ice bath and replace it with an ice/water bath to maintain the temperature at 0-5 °C. Stir the slurry for 60-90 minutes.[9]

  • HF Removal: After the reaction is complete, slowly remove the HF by evaporation under a stream of nitrogen or by vacuum. The HF vapor must be passed through a neutralizing trap.

  • Peptide Precipitation: Once all HF is removed, a solid residue of resin and crude peptide will remain. Add 10-15 mL of ice-cold diethyl ether to the reaction vessel. Stir or sonicate to break up the residue.

  • Isolation: Transfer the ether slurry to a centrifuge tube. Centrifuge at ~3000 rpm for 5 minutes.

  • Washing: Carefully decant the ether. Wash the peptide pellet two more times with cold diethyl ether to remove scavengers and organic by-products.

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Analysis: Dissolve the dried peptide in a suitable aqueous solvent (e.g., 50% acetonitrile/water with 0.1% TFA) for LC-MS analysis.

Protocol 2: Troubleshooting Workflow

This workflow outlines a logical process for identifying and resolving issues encountered when using this compound.

Start Crude Peptide Analysis (LC-MS) CheckMass Identify Unexpected Mass Peaks Start->CheckMass Mass184 Mass +184/186 Da (2-Br-Benzyl Adduct) CheckMass->Mass184 Yes Mass56 Mass +56 Da (t-Butyl Adduct) CheckMass->Mass56 Yes Mass198 Mass +198/200 Da (Incomplete Cleavage) CheckMass->Mass198 Yes LowPurity Low Purity / Deletion Sequences CheckMass->LowPurity Yes Solution184 Root Cause: Ineffective Scavenging during Final Cleavage Mass184->Solution184 Solution56 Root Cause: Ineffective Scavenging during TFA Steps Mass56->Solution56 Solution198 Root Cause: Insufficient Cleavage Conditions Mass198->Solution198 SolutionLowPurity Root Cause: Incomplete Coupling or Premature Deprotection LowPurity->SolutionLowPurity Action184 Action: 1. Use/Optimize Scavenger Cocktail (e.g., add thioanisole). 2. Consider 'Low-High' HF. Solution184->Action184 Action56 Action: Add scavenger (e.g., DTE) to TFA deprotection solution. Solution56->Action56 Action198 Action: 1. Increase cleavage time. 2. Verify temperature (0-5°C). 3. Ensure adequate mixing. Solution198->Action198 ActionLowPurity Action: 1. Monitor coupling with Kaiser test. 2. Double couple if necessary. 3. Verify stability of all PGs. SolutionLowPurity->ActionLowPurity

Caption: Troubleshooting workflow for common synthesis issues.

References

  • This compound [81189-61-9] - Aapptec Peptides. (n.d.). AAPPTec.
  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec.
  • Overview of Custom Peptide Synthesis. (n.d.). GenScript.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec.
  • Fujii, N., Otaka, A., Sugiyama, N., Hatano, M., & Yajima, H. (1987). Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis. Chemical & Pharmaceutical Bulletin, 35(9), 3880–3883.
  • Boc-Tyr(2-Br-Z)-Oh. (n.d.). Eqipped.
  • Nakatsu, K., Murakami, H., Hayashi, G., & Okamoto, A. (2021). Thiazolidine Deprotection by 2-Aminobenzamide-based Aldehyde Scavenger for One-pot Multiple Peptide Ligation. ChemRxiv.
  • O'Meally, D., & Papac, M. (2014). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. Methods in Molecular Biology, 1083, 23–31.

Sources

Technical Support Center: Troubleshooting Incomplete Removal of the 2-Br-Z Protecting Group

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the removal of the 2-bromobenzyloxycarbonyl (2-Br-Z or Z(2-Br)) protecting group. Here, we provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate and resolve these specific synthetic challenges.

Troubleshooting Guide: Incomplete 2-Br-Z Deprotection

Incomplete removal of the 2-Br-Z group is a common hurdle that can significantly impact yield and purity. This section addresses specific issues in a question-and-answer format to help you identify the root cause and implement effective solutions.

Q1: My catalytic hydrogenation for 2-Br-Z removal is sluggish or has stalled. What are the likely causes and how can I fix it?

A1: Sluggish or stalled hydrogenolysis reactions are frequently due to catalyst deactivation (poisoning) or suboptimal reaction conditions. The 2-Br-Z group, a modification of the carboxybenzyl (Cbz or Z) group, is typically removed under similar conditions, but its electronic properties can influence reactivity.[1][2]

Potential Causes & Solutions:

  • Catalyst Poisoning:

    • Sulfur-Containing Residues: If your substrate contains sulfur (e.g., methionine, cysteine), the sulfur can irreversibly bind to the palladium catalyst, rendering it inactive.[2]

      • Solution: Increase the catalyst loading (e.g., up to 50 mol% Pd/C) or use a sulfur-resistant catalyst like palladium on calcium carbonate. Protecting the sulfur-containing functional group prior to deprotection is another effective strategy.[2]

    • Other Catalyst Poisons: Amines, phosphines, and certain halides can also poison the catalyst. Ensure all reagents and solvents are pure and free from these contaminants.

  • Suboptimal Reaction Conditions:

    • Insufficient Hydrogen: A leak in the hydrogenation apparatus or an inadequate hydrogen source (e.g., a depleted balloon) can halt the reaction.

      • Solution: Ensure a secure, leak-free setup. For larger scale reactions, consider a Parr hydrogenator to maintain constant pressure.[3] Alternatively, transfer hydrogenation using a hydrogen donor like ammonium formate or formic acid can be effective.[3][4]

    • Poor Catalyst Dispersion/Mixing: For the reaction to proceed, the substrate must have access to the catalyst surface.

      • Solution: Ensure vigorous stirring to keep the heterogeneous catalyst suspended. If solubility is an issue, consider a different solvent system that fully dissolves the substrate.[3]

    • Catalyst Quality: The activity of Pd/C can degrade over time or vary between batches.

      • Solution: Use a fresh batch of high-quality catalyst.[3]

Troubleshooting Flowchart for Incomplete Hydrogenolysis

incomplete Incomplete Deprotection check_catalyst Check Catalyst incomplete->check_catalyst review_conditions Review Conditions incomplete->review_conditions poisoning Potential Poisoning (e.g., sulfur, amines) check_catalyst->poisoning low_activity Low Activity (old/improperly handled) check_catalyst->low_activity insufficient_h2 Insufficient H₂ (leak/low donor) review_conditions->insufficient_h2 poor_mixing Inadequate Stirring/ Poor Solubility review_conditions->poor_mixing solution_poison Protect Sulfur Group or Increase Catalyst Loading poisoning->solution_poison solution_activity Use Fresh Catalyst low_activity->solution_activity solution_h2 Increase H₂ Pressure/ Add More H₂ Donor insufficient_h2->solution_h2 solution_mixing Ensure Vigorous Stirring/ Change Solvent poor_mixing->solution_mixing

Caption: Troubleshooting flowchart for incomplete 2-Br-Z removal.

Q2: I cannot use hydrogenolysis due to other reducible functional groups in my molecule. What are my alternative options for 2-Br-Z removal?

A2: When hydrogenolysis is not viable, acid-mediated deprotection is a common and effective alternative. The electron-withdrawing bromine atom on the 2-Br-Z group makes it more acid-labile than the standard Z-group.

  • Acid-Mediated Deprotection (Acidolysis):

    • Mechanism: The reaction proceeds via cleavage of the benzylic C-O bond by a strong acid, generating a stable benzyl cation.

    • Reagents: A solution of HBr in acetic acid (typically 33%) is a standard reagent for this transformation.[2] Trifluoroacetic acid (TFA) can also be used, often in the presence of a scavenger.[5][6]

    • Caution: This method is not suitable for substrates containing other acid-labile protecting groups, such as Boc or trityl groups.[2] The generated carbocation can also lead to side reactions with sensitive residues like tryptophan or methionine.[7]

Protocol 1: Acidolysis using HBr in Acetic Acid
  • Reaction Setup: In a well-ventilated fume hood, dissolve the 2-Br-Z protected compound in a minimal amount of glacial acetic acid in a round-bottom flask.

  • Reagent Addition: Add a solution of 33% HBr in acetic acid (typically 2-5 equivalents) to the stirred solution at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is often complete within 30 to 60 minutes.[2]

  • Work-up: Upon completion, precipitate the deprotected amine salt by slowly adding the reaction mixture to a large volume of cold diethyl ether.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash with cold diethyl ether to remove residual acid and byproducts.

  • Use of Scavengers in Acidolysis:

    • To prevent side reactions from the liberated 2-bromobenzyl cation, it is highly recommended to use a "scavenger." Scavengers are nucleophilic species that trap the reactive carbocation.[5][7]

    • Common Scavengers: Thioanisole, triisopropylsilane (TIS), and water are often used.[8] A common cocktail is 95% TFA, 2.5% TIS, and 2.5% water.[7]

Q3: How can I confirm that the 2-Br-Z group has been completely removed?

A3: Complete removal should be verified using appropriate analytical techniques. Relying on a single method may be misleading.

  • Analytical Methods for Verification:

    • Thin-Layer Chromatography (TLC): A simple and rapid method to visualize the disappearance of the starting material and the appearance of the more polar, deprotected product.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the preferred method. It provides accurate mass information, allowing for the definitive identification of the starting material, the desired product, and any potential side products.

    • High-Performance Liquid Chromatography (HPLC): HPLC can be used to quantify the amount of residual protected material and determine the purity of the final product.[9]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can confirm the disappearance of the characteristic benzylic protons of the 2-Br-Z group (typically around 5.0-5.3 ppm) and the appearance of the free amine proton.

Data Comparison for Deprotection Analysis
Analytical MethodProtected Compound (2-Br-Z)Deprotected Compound (Free Amine)
TLC Higher Rf value (less polar)Lower Rf value (more polar)
LC-MS Expected mass [M+H]⁺Expected mass [M-200.0+H]⁺
¹H NMR Signals for benzylic CH₂ (~5.2 ppm) and aromatic protonsAbsence of benzylic and Z-aromatic signals

Frequently Asked Questions (FAQs)

Q: Is the 2-Br-Z group more or less stable than a standard Z-group? A: The 2-Br-Z group is generally more labile to acid than the unsubstituted Z-group due to the electron-withdrawing effect of the bromine atom, which destabilizes the benzylic carbocation intermediate formed during acid-catalyzed cleavage. However, its rate of hydrogenolysis can be slightly slower.

Q: Can I use transfer hydrogenation for 2-Br-Z removal? A: Yes, transfer hydrogenation is an excellent alternative to using gaseous hydrogen.[4] Common hydrogen donors include ammonium formate, formic acid, and cyclohexene, used with a Pd/C catalyst. This method is often milder and can sometimes offer better selectivity.[3]

Q: What should I do if my product is not soluble in common hydrogenation solvents like methanol or ethanol? A: You may need to use a co-solvent system. Tetrahydrofuran (THF), ethyl acetate, or even small amounts of dimethylformamide (DMF) can be added to improve solubility. However, be aware that some solvents can affect catalyst activity.

Q: Are there any non-palladium based methods for 2-Br-Z removal? A: While palladium-catalyzed hydrogenolysis is most common, other reductive methods using different catalysts like Raney Nickel can be employed, though they may be less chemoselective.[10] Additionally, strong Lewis acids other than HBr, such as trimethylsilyl iodide (TMSI), can cleave the group, but these are often harsh and may not be compatible with complex molecules.[6]

References

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.
  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups.
  • Gupton, B. F., et al. (2011). Synthesis of 2′-Deoxy-9-deaza Nucleosides Using Heck Methodology. Molecules, 16(9), 7545-7564.
  • Park, S., & Lee, S. (2025). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Chemistry – A European Journal, 31, e202501387.
  • Master Organic Chemistry. (2018). Protecting Groups For Amines: Carbamates.
  • Atsdr.cdc.gov. (n.d.). 7. ANALYTICAL METHODS.
  • El-Khoury, R., et al. (2022). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Journal of Analytical Methods in Chemistry, 2022, 1-17.

Sources

Technical Support Center: Optimization of Coupling Time for Boc-D-Tyr(2-Br-Z)-OH

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of coupling time for Boc-D-Tyr(2-Br-Z)-OH. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies for the efficient incorporation of this sterically hindered amino acid derivative in solid-phase peptide synthesis (SPPS).

Understanding the Challenge: The Nature of this compound

The successful incorporation of this compound into a peptide sequence requires careful consideration of its unique structural features. The primary challenges to achieving optimal coupling times stem from:

  • Steric Hindrance: The bulky tert-butyloxycarbonyl (Boc) group on the alpha-amino group, combined with the 2-bromobenzyloxycarbonyl (2-Br-Z) protecting group on the tyrosine side chain, creates significant steric hindrance around the carboxylic acid. This bulkiness can impede the approach of the activated amino acid to the N-terminal amine of the growing peptide chain, leading to slower reaction kinetics.[1][2][3]

  • Electronic Effects: The 2-Br-Z group possesses an electron-withdrawing bromine atom. While the primary role of this group is to protect the tyrosine hydroxyl, its electronic nature can influence the reactivity of the carboxyl group during activation.[4]

These factors necessitate a more nuanced approach to coupling compared to less hindered amino acids. This guide will walk you through common issues and provide actionable solutions to optimize your coupling protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Kaiser test is positive after the initial coupling of this compound. What is the most likely cause and what should be my immediate next step?

A positive Kaiser test, indicated by a blue or purple color on the resin beads, signifies the presence of unreacted primary amines and, therefore, an incomplete coupling reaction.[2][5][6]

Immediate Action: Perform a Double Coupling.

A "double coupling" is the most straightforward initial response to an incomplete reaction.[7][8] This involves repeating the coupling step with a fresh solution of activated this compound to drive the reaction to completion.

Experimental Protocol: Double Coupling

  • Following the initial coupling, thoroughly wash the resin with DMF (3x) to remove byproducts and unreacted reagents.

  • Prepare a fresh solution of activated this compound using the same equivalents of amino acid and coupling reagents as in the initial step.

  • Add the freshly activated amino acid solution to the resin.

  • Allow the reaction to proceed for the same duration as the initial coupling, or extend the time by 30-60 minutes.

  • After the second coupling, wash the resin with DMF (3x) and perform another Kaiser test.

Q2: I've performed a double coupling, but the Kaiser test is still positive. What are my options now?

If a double coupling fails to yield a negative Kaiser test, it's necessary to consider more robust strategies. This situation suggests that steric hindrance or peptide aggregation is significantly impeding the reaction.

Troubleshooting Workflow:

G start Positive Kaiser Test after Double Coupling reagent Switch to a More Potent Coupling Reagent (e.g., HATU) start->reagent capping Cap Unreacted Amines start->capping If immediate continuation is prioritized over yield reagent->capping If coupling is still incomplete next_cycle Proceed to Next Cycle reagent->next_cycle If coupling is successful capping->next_cycle

Caption: Decision-making workflow for persistent incomplete coupling.

Option A: Switch to a More Potent Coupling Reagent

For sterically demanding couplings, onium salt-based reagents are generally more effective than carbodiimides like DCC or DIC alone.[1][9] Reagents such as HATU, HBTU, and HCTU form highly reactive active esters, leading to faster and more efficient reactions.[10][11]

Coupling ReagentRelative Efficiency for Hindered CouplingsTypical Coupling TimeKey Considerations
DIC/HOBt Good60 - 240 minCost-effective, but slower for hindered residues.
HBTU/DIEA Very Good30 - 120 minA reliable and commonly used reagent.
HATU/DIEA Excellent15 - 60 minHighly efficient and fast, recommended for difficult couplings. Can be more expensive.
PyBOP/DIEA Very Good30 - 90 minEfficient with minimal racemization.[11]

Option B: Capping Unreacted Amines

If a small fraction of N-termini remains unreacted after repeated coupling attempts, it is crucial to "cap" these free amines. Capping involves acetylating the unreacted amines to prevent the formation of deletion sequences in subsequent steps.[12][13]

Experimental Protocol: Capping with Acetic Anhydride

  • Wash the resin thoroughly with DMF (3x).

  • Prepare a capping solution of acetic anhydride and a non-nucleophilic base (e.g., DIEA or pyridine) in DMF (typically a 10-20% solution of acetic anhydride).

  • Add the capping solution to the resin and agitate for 30 minutes at room temperature.

  • Wash the resin with DMF (3x) and DCM (3x).

  • Perform a final Kaiser test to confirm the absence of free primary amines (the test should be negative).

Q3: Can I proactively optimize the coupling time for this compound to avoid incomplete reactions?

Yes, a proactive approach is highly recommended. The choice of coupling reagent and reaction conditions from the outset can significantly impact efficiency.

Optimization Strategies:

  • Coupling Reagent Selection: For a sterically hindered residue like this compound, starting with a more potent coupling reagent like HATU or HBTU is advisable.[10][11]

  • Pre-activation: Allow the this compound to pre-activate with the coupling reagent and base for 1-5 minutes before adding it to the resin. This ensures the formation of the highly reactive active ester.

  • Solvent Choice: While DMF is standard, for sequences prone to aggregation, switching to N-Methylpyrrolidone (NMP) or adding a small amount of DMSO can improve solvation and enhance coupling efficiency.[14]

  • Reaction Temperature: For particularly difficult couplings, increasing the reaction temperature to 35-50°C can improve the reaction rate.[13] However, this should be done with caution as elevated temperatures can increase the risk of racemization.[10]

Q4: How do I properly perform and interpret a Kaiser test?

The Kaiser test is a critical tool for monitoring coupling completion.[2][6]

Experimental Protocol: Kaiser Test

  • Carefully remove a small sample of resin beads (10-15) and place them in a small glass test tube.

  • Wash the beads thoroughly with DMF (3x) to remove any residual reagents.

  • Add 2-3 drops of each of the following reagents to the test tube:

    • Reagent A: Ninhydrin in ethanol

    • Reagent B: Phenol in ethanol

    • Reagent C: Potassium cyanide in pyridine

  • Heat the test tube at 100-110°C for 5 minutes.

  • Observe the color of the beads and the solution.

Interpretation of Kaiser Test Results:

ObservationInterpretationRecommended Action
Yellow/Colorless beads and solution Complete couplingProceed to the next deprotection step.
Blue/Purple beads and solution Incomplete couplingPerform a double coupling.[5]
Yellow beads, blue solution Nearly complete couplingExtend the coupling time or proceed with caution.

Visualizing the Workflow: Troubleshooting Incomplete Coupling

G start Perform Initial Coupling (60-120 min) kaiser1 Perform Kaiser Test start->kaiser1 double_couple Perform Double Coupling (60-120 min) kaiser1->double_couple Positive next_cycle Proceed to Next Cycle kaiser1->next_cycle Negative kaiser2 Perform Kaiser Test double_couple->kaiser2 switch_reagent Switch to a More Potent Coupling Reagent (e.g., HATU) and Recouple (30-60 min) kaiser2->switch_reagent Positive kaiser2->next_cycle Negative kaiser3 Perform Kaiser Test switch_reagent->kaiser3 capping Cap Unreacted Amines (30 min) kaiser3->capping Positive kaiser3->next_cycle Negative capping->next_cycle

Caption: A step-by-step workflow for troubleshooting incomplete coupling reactions.

References

  • Pennington, M. W., & Byrnes, M. E. (1994). Procedures to Improve Difficult Couplings. In Peptide Synthesis Protocols (pp. 41-59). Humana Press.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
  • Fields, G. B., Lauer-Fields, J. L., Liu, R., & Fields, C. G. (2009). Principles and practice of solid-phase peptide synthesis. Current protocols in protein science, 56(1), 18.4.1–18.4.61.
  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical reviews, 111(11), 6557-6602.
  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests.
  • RSC Publishing. (2023).
  • Merck KGaA. (n.d.). Novabiochem® Coupling reagents.
  • Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(15), 5794-5801.
  • Abdel-Aal, A. B. M., et al. (2014). A backbone amide protecting group for overcoming difficult sequences and suppressing aspartimide formation. Chemical Science, 5(11), 4239-4246.
  • Google Patents. (1970). Protective groups for the hydroxyl group of tyrosine during peptide synthesis. US3538070A.
  • Lee, Y. S., & Lee, C. W. (2003). Recent development of peptide coupling reagents in organic synthesis. Journal of the Korean Chemical Society, 47(2), 101-106.
  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Schauer, R., et al. (1993). Electronic effects on the fluorescence of tyrosine in small peptides. Biophysical chemistry, 46(2), 155-164.
  • Tian, Z., Gu, C., & Roeske, R. W. (1993). Synthesis of phosphotyrosine-containing peptides by the solid-phase method: A re-examination of the use of Boc-Tyr (PO3Bzl2)-OH. International journal of peptide and protein research, 42(2), 155-157.
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical reviews, 111(11), 6557-6602.
  • Boyle, M., et al. (2022). Amide bond formation via the rearrangement of nitrile imines derived from N-2-nitrophenyl hydrazonyl bromides. Pure and Applied Chemistry, 94(1), 59-67.
  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups.
  • Verma, D., et al. (2020). Monitoring the completion of coupling and deprotection in Fmoc solid phase peptide synthesis. International Journal of Research in Pharmaceutical Sciences, 11(4), 5780-5785.
  • Biotage. (n.d.). Optimizing Peptide Coupling: Key Techniques.
  • ResearchGate. (2015). Are double couplings in SPPS interesting for purity of short peptides?.
  • Biotage. (2023). What do you do when your peptide synthesis fails?.
  • Biotage. (2023). Using double coupling to improve your peptide synthesis.

Sources

Technical Support Center: HPLC Purification of Peptides with Boc-D-Tyr(2-Br-Z)-OH

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the HPLC purification of peptides incorporating the protected amino acid Boc-D-Tyr(2-Br-Z)-OH. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with this hydrophobic, protected building block. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established scientific principles to ensure the successful isolation of your target peptide.

Introduction to the Challenge

The purification of synthetic peptides containing this compound presents a unique set of challenges primarily due to the bulky and hydrophobic nature of the Boc and 2-Br-Z protecting groups.[1][2] These groups significantly increase the peptide's retention on reverse-phase HPLC columns, often leading to poor peak shape, aggregation, and difficult separations from closely related impurities.[1][3] This guide provides a systematic approach to overcoming these obstacles.

Troubleshooting Guide

This section addresses common issues encountered during the HPLC purification of peptides containing this compound.

Problem Potential Causes Solutions & Explanations
Poor Peak Shape (Broadening, Tailing, or Splitting) 1. Peptide Aggregation: The significant hydrophobicity of the Boc and 2-Br-Z groups can cause the peptide to aggregate in aqueous mobile phases.[1] 2. Secondary Interactions: Ionic interactions between the peptide and residual silanol groups on the silica-based column packing can lead to peak tailing.[1] 3. Column Overload: Injecting too much crude peptide overwhelms the stationary phase's capacity.[1] 4. Slow On-Column Unfolding: The peptide may exist in multiple conformations that interconvert slowly on the chromatographic timescale.1. Optimize Sample Solvent: Dissolve the crude peptide in a minimal amount of a strong organic solvent like DMSO, DMF, or NMP before diluting with the initial mobile phase. This disrupts aggregates before injection.[1] 2. Adjust Mobile Phase: Ensure a sufficient concentration of an ion-pairing agent, typically 0.1% Trifluoroacetic Acid (TFA), in both mobile phases (A and B).[4][5][6] TFA protonates residual silanols, minimizing secondary interactions.[4] 3. Elevate Temperature: Performing the purification at a slightly elevated temperature (e.g., 30-40°C) can improve peak shape by reducing viscosity and disrupting aggregates.[1] 4. Reduce Sample Load: Dilute the sample and inject a smaller volume to avoid overloading the column.[1] 5. Shallow Gradient: Employ a shallower gradient to allow more time for on-column equilibration of different conformers.
Unexpected Peaks in Chromatogram 1. Incomplete Deprotection: Residual protecting groups from synthesis (e.g., side-chain protecting groups on other amino acids).[7] 2. Deletion/Truncated Sequences: Common side products from solid-phase peptide synthesis (SPPS).[7][8] 3. Premature Boc-Group Cleavage: The acidic mobile phase (TFA) can cause partial cleavage of the N-terminal Boc group, resulting in a new, more polar peak. 4. 2-Br-Z Group Instability: While generally stable to TFA used for Boc removal during synthesis, prolonged exposure to acidic HPLC conditions could potentially lead to minor degradation.[9]1. Mass Spectrometry (MS) Analysis: Couple your HPLC to a mass spectrometer or collect fractions for offline MS analysis to identify the molecular weights of the peaks.[4][6][10] This is the most definitive way to characterize impurities. 2. Analytical vs. Preparative Gradients: Develop your method on an analytical column first to resolve all impurities before scaling up to a preparative column.[11][12][13] 3. Orthogonal Purification: If impurities co-elute with the main product in RP-HPLC, consider a secondary purification step using a different separation mechanism, such as ion-exchange chromatography (IEX).[14][15]
Poor Solubility of Crude Peptide 1. Hydrophobic Nature: The combined hydrophobicity of the peptide sequence and the this compound residue can lead to very low aqueous solubility.[16]1. Solvent Screening: Test solubility in various organic solvents such as acetonitrile (ACN), dimethyl sulfoxide (DMSO), or dimethylformamide (DMF) before diluting with the aqueous mobile phase.[17] 2. Use of Chaotropic Agents: In extreme cases, for initial dissolution, a small amount of a chaotropic agent like guanidine-HCl can be used, but be mindful of its compatibility with your HPLC system. 3. pH Adjustment: Depending on the peptide sequence, adjusting the pH of the sample diluent (within the stable range of the column) might improve solubility.[18][19][20]
Low Recovery of Purified Peptide 1. Irreversible Adsorption: The hydrophobic peptide may irreversibly bind to the stationary phase or system components. 2. Precipitation on Column: The peptide may precipitate at the head of the column upon injection if the initial mobile phase is too aqueous. 3. Overly Broad Peak Collection: Collecting fractions too broadly can lead to lower purity and apparent lower recovery of the desired product.1. Column Choice: Consider a column with a different stationary phase (e.g., C8 instead of C18) or a polymer-based column which may have different adsorption characteristics. 2. Sample Diluent Matching: Ensure the sample is dissolved in a solvent composition as close as possible to the initial mobile phase conditions to prevent on-column precipitation.[6] 3. Focused Fraction Collection: Use a sharp, focused gradient during elution and collect narrow fractions around the main peak. Analyze fractions by analytical HPLC before pooling.[20]

Frequently Asked Questions (FAQs)

Q1: How does the this compound modification affect my peptide's behavior in reverse-phase HPLC?

A1: The this compound residue significantly increases the hydrophobicity of your peptide. This will cause it to be more strongly retained on a reverse-phase column (e.g., C18 or C8), requiring a higher concentration of organic solvent (like acetonitrile) for elution.[8] The bulky nature of the protecting groups can also lead to the challenges outlined in the troubleshooting guide above, such as aggregation and poor peak shape.[1]

Q2: What is a good starting gradient for purifying my this compound-containing peptide?

A2: A good starting point is a linear gradient of 30% to 70% mobile phase B (0.1% TFA in acetonitrile) over 40 minutes, with mobile phase A being 0.1% TFA in water. Due to the high hydrophobicity, a higher starting percentage of organic solvent is often necessary compared to unprotected peptides. Always perform an initial analytical run to determine the approximate elution time and then optimize the gradient to maximize resolution around your target peak.[1]

Q3: Should I use an analytical or preparative HPLC column for my purification?

A3: It is highly recommended to first develop your separation method on a smaller, analytical HPLC column (e.g., 4.6 mm ID).[12][13] This allows for faster method development, uses less solvent, and provides higher resolution to identify all impurities.[11][21] Once the method is optimized, it can be scaled up to a larger preparative column (e.g., >10 mm ID) for isolating larger quantities of your peptide.[11][21][22]

Q4: Can the 2-Br-Z group be cleaved during HPLC purification?

A4: The 2-bromobenzyloxycarbonyl (2-Br-Z) group is designed to be stable to the acidic conditions used for Boc-group removal during solid-phase peptide synthesis (SPPS), which typically involves strong acids like neat TFA.[9] The much milder acidic conditions of a standard HPLC mobile phase (0.1% TFA in water/acetonitrile) are generally not sufficient to cause significant cleavage of the 2-Br-Z group.[9][23] However, prolonged exposure or harsh conditions should be avoided. The stability of the protecting group can be confirmed by mass spectrometry of the purified product.[10]

Q5: What detection wavelength should I use?

A5: For general peptide detection, monitoring at 210-220 nm is standard as this is where the peptide bond absorbs.[7][8] Additionally, because your peptide contains a tyrosine derivative, you should also monitor at a secondary wavelength, such as 280 nm, to specifically track the elution of your target peptide and other aromatic-containing impurities.

Experimental Protocols & Workflows

Protocol 1: Analytical HPLC Method Development
  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

    • Degas both mobile phases thoroughly before use.[1]

  • Sample Preparation:

    • Dissolve a small amount of the crude peptide (approx. 1 mg/mL) in a minimal volume of DMSO.

    • Dilute the sample with Mobile Phase A to a final concentration suitable for injection (e.g., 0.5 mg/mL).

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size, 100-300 Å pore size).[5][22]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: 220 nm and 280 nm.

    • Injection Volume: 10-20 µL.

    • Gradient:

      • 0-5 min: 30% B

      • 5-45 min: 30% to 70% B (linear gradient)

      • 45-50 min: 70% to 95% B (column wash)

      • 50-55 min: 95% B

      • 55-60 min: 95% to 30% B (re-equilibration)

      • 60-70 min: 30% B (re-equilibration)

  • Analysis:

    • Identify the peak corresponding to your target peptide (usually the major peak).

    • Analyze the resolution between the target peak and major impurities.

    • Optimize the gradient slope (e.g., make it shallower around the elution time of your target) to improve separation.

Diagram: HPLC Purification Workflow

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Separation cluster_analysis Analysis & Final Product crude_peptide Crude Peptide Synthesis Product dissolve Dissolve in min. DMSO, then dilute with Mobile Phase A crude_peptide->dissolve filter Filter (0.22 µm) dissolve->filter analytical Analytical HPLC: Method Development filter->analytical Optimization preparative Preparative HPLC: Scale-up analytical->preparative Scale-up fractions Collect Fractions preparative->fractions purity_check Purity Check of Fractions (Analytical HPLC/MS) fractions->purity_check pool Pool Pure Fractions purity_check->pool >95% Purity lyophilize Lyophilize pool->lyophilize final_product Purified Peptide lyophilize->final_product

Caption: General workflow for the purification of synthetic peptides.

Orthogonal Purification Strategy

For exceptionally challenging purifications where impurities co-elute with the target peptide under various reverse-phase conditions, an orthogonal purification strategy is recommended.[14][15] This involves using a second purification technique that separates molecules based on a different chemical principle.

Diagram: Orthogonal Purification Logic

Orthogonal_Purification cluster_0 Primary Purification cluster_1 Purity Assessment cluster_2 Secondary (Orthogonal) Purification start Crude Peptide Mixture rphplc Reverse-Phase HPLC (RP-HPLC) Separation based on Hydrophobicity start->rphplc purity_check Purity > 98%? rphplc->purity_check iex Ion-Exchange Chromatography (IEX) Separation based on Net Charge purity_check->iex No end_product High-Purity Peptide purity_check->end_product Yes iex->rphplc Final Polish

Caption: Logic flow for implementing an orthogonal purification strategy.

When to use: If your peptide contains impurities with very similar hydrophobicity but different net charges (e.g., deletion sequences missing a charged amino acid), IEX followed by a final RP-HPLC polishing step can be highly effective.[14]

References

  • Vertex AI Search. (n.d.).
  • Xtalks. (2022, May 19). A More Effective Purification of Therapeutic Peptides Using Orthogonal Techniques.
  • Dr. Pramod I. (2025, October 13). Preparative HPLC vs. Analytical HPLC: Understanding the Key Differences. Medium.
  • LCGC. (n.d.). Choice of Buffer for the Analysis of Basic Peptides in Reversed-Phase HPLC. Retrieved January 10, 2026.
  • BenchChem. (n.d.). Technical Support Center: HPLC Purification of Peptides Containing BOC-L-Alanine Benzyl Ester. Retrieved January 10, 2026.
  • AIT. (2024, August 30). Analytical vs. Preparative HPLC: Understanding Key Differences. Retrieved January 10, 2026.
  • Gyros Protein Technologies. (n.d.). Better Purities With Orthogonal Peptide Purification Using PEC.
  • MetwareBio. (n.d.). Analytical vs. Semi-Preparative vs. Preparative HPLC: A Strategic Guide to Precision, Scale, and Efficiency. Retrieved January 10, 2026.
  • (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved January 10, 2026.
  • Mant, C. T., et al. (n.d.). Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.). PubMed Central.
  • Waters Corporation. (n.d.). Peptide Isolation – Method Development Considerations.
  • International Labmate Ltd. (2018, September 18). Analytical vs Preparative HPLC: what's the difference?. Retrieved January 10, 2026.
  • PharmaGuru. (2025, October 11). Preparative HPLC Vs Analytical HPLC. Retrieved January 10, 2026.
  • BenchChem. (n.d.).
  • Bobe, G. D., et al. (n.d.). Leveraging orthogonal mass spectrometry based strategies for comprehensive sequencing and characterization of ribosomal antimicrobial peptide natural products. PubMed Central.
  • Aapptec Peptides. (n.d.). This compound [81189-61-9].
  • Agilent. (2023, May 3). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns.
  • Aguilar, M.-I. (Ed.). (n.d.). HPLC of Peptides and Proteins. Retrieved January 10, 2026.
  • Biotage. (2023, January 30). How to improve peptide purification by altering the mobile phase pH.
  • Benchchem. (n.d.). Application Notes: Incorporation of Boc-Tyr(Bzl)-OH in Solution-Phase Peptide Synthesis. Retrieved January 10, 2026.
  • Sanz-Nebot, V., et al. (2000, February 18). Separation of potentially therapeutic peptide hormones by liquid chromatography. Optimisation of the composition and pH of the mobile phase. PubMed.
  • MAC-MOD Analytical. (n.d.). Optimizing HPLC Separation Performance for Peptides and Other Mid-Size Molecules. Retrieved January 10, 2026.
  • Aapptec Peptides. (n.d.). This compound [81189-61-9]. Retrieved January 10, 2026.
  • Thompson, D. A., et al. (n.d.). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. PubMed Central.
  • Reddit. (2024, April 3). Preparative purification methods for deprotected peptides. Retrieved January 10, 2026.
  • Agilent. (n.d.). Efficient Purification of Synthetic Peptides at High and Low pH.
  • SBS Genetech. (2022, October 6). Mastering Protecting Groups in Peptide Synthesis. Retrieved January 10, 2026.
  • Organic Chemistry Portal. (n.d.). Protective Groups.
  • (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. Retrieved January 10, 2026.
  • Mant, C. T., & Hodges, R. S. (n.d.). HPLC Analysis and Purification of Peptides. PubMed Central.
  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.
  • Li, Y., et al. (n.d.). Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues. PubMed Central.
  • (n.d.). Mass spectrometry of peptides and proteins. Retrieved January 10, 2026.
  • Isoda, Y., & Kumagai, K. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups. NIH. Retrieved January 10, 2026.
  • ResearchGate. (n.d.). Cleavage of benzyl group from tyrosine or nitrotyrosine in synthetic peptides. Retrieved January 10, 2026.
  • Franco, M., et al. (2012, February 29). Tandem Mass Spectrometry of Peptides. SciSpace.
  • Broad Institute. (n.d.). Fundamentals of Biological Mass Spectrometry and Proteomics. Retrieved January 10, 2026.
  • Matrix Science. (n.d.). Mascot help: Peptide fragmentation.
  • Sebestik, J., et al. (n.d.). Rapid acidolysis of benzyl group as a suitable approach for syntheses of peptides naturally produced by oxidative stress and containing 3-nitrotyrosine. PubMed.
  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved January 10, 2026.
  • Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis.
  • Mtoz Biolabs. (n.d.). Calculation of m/z for Polypeptides in Mass Spectrometry.

Sources

Technical Support Center: Optimizing Peptide Synthesis with Boc-D-Tyr(2-Br-Z)-OH

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for improving the yield and purity of peptides synthesized with Boc-D-Tyr(2-Br-Z)-OH. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of incorporating this specialized amino acid derivative into solid-phase peptide synthesis (SPPS). Here, we will delve into the causality behind experimental choices, providing you with field-proven insights to troubleshoot common issues and optimize your synthetic outcomes.

Introduction to this compound in Boc-SPPS

This compound is a D-tyrosine derivative where the α-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the phenolic hydroxyl side-chain is protected by a 2-bromobenzyloxycarbonyl (2-Br-Z) group.[1][2] This protecting group strategy is integral to the Boc/Bzl (tert-butyloxycarbonyl/benzyl) SPPS methodology.[3] The 2-Br-Z group offers the advantage of being stable to the repetitive treatments with trifluoroacetic acid (TFA) required for the removal of the Nα-Boc group during chain elongation.[1][4] This makes it particularly suitable for the synthesis of longer peptides where the D-tyrosine residue is located early in the sequence.[1] The 2-Br-Z group is typically removed during the final cleavage of the peptide from the resin using strong acids like hydrogen fluoride (HF), trifluoromethanesulfonic acid (TFMSA), or trimethylsilyl trifluoromethanesulfonate (TMSOTf).[1]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that you may encounter during the synthesis of peptides containing this compound, presented in a question-and-answer format.

Issue 1: Incomplete Coupling of this compound

Question: My ninhydrin (Kaiser) test remains positive (blue/purple beads) after the coupling step for this compound, indicating the presence of unreacted free amines. What is causing this, and how can I resolve it?

Answer:

Incomplete coupling of this compound is a common issue that can significantly reduce the overall yield of your target peptide. The primary cause is often steric hindrance, but other factors can also contribute.

Primary Cause: Steric Hindrance

The bulky 2-Br-Z protecting group on the tyrosine side chain, combined with the Boc group on the α-amino group, can physically impede the approach of the activated carboxylic acid to the N-terminal amine of the growing peptide chain on the solid support.[5] This leads to slower reaction kinetics and may result in incomplete coupling within standard reaction times.

Solutions:

  • Perform a "Double Coupling": This is the most straightforward initial approach. After the first coupling reaction, drain the vessel, wash the resin with N,N-Dimethylformamide (DMF), and then repeat the coupling step with a fresh solution of activated this compound.[6]

  • Increase Reaction Time and/or Temperature:

    • Time: Extend the coupling time from the standard 1-2 hours to 4 hours, or even overnight.[5]

    • Temperature: Cautiously increasing the reaction temperature to 40-50°C can enhance the reaction rate. However, be mindful that elevated temperatures can increase the risk of racemization.[5]

  • Utilize a More Potent Coupling Reagent: Standard carbodiimide activators like N,N'-diisopropylcarbodiimide (DIC) may not be efficient enough to overcome the steric barrier. Switch to a more powerful uronium/aminium salt-based coupling reagent such as:

    • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

    • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

    • HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

    These reagents are generally more effective for sterically hindered amino acids.[6][7]

  • Optimize Solvent Conditions: If peptide aggregation is suspected, especially in longer sequences, consider using structure-disrupting solvents. Incorporating 10-20% of N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO) into your DMF can help improve solvation and reduce aggregation.[6][8]

  • Cap Unreacted Amines: If incomplete coupling persists after attempting the above solutions, it is advisable to "cap" the unreacted N-terminal amines. This is done by acetylating them with acetic anhydride. Capping terminates the unreacted chains, preventing the formation of deletion sequences and simplifying the purification of the final full-length peptide.[5]

Issue 2: Side Reactions During Final Cleavage

Question: After final cleavage and purification, I am observing unexpected side products in my mass spectrometry analysis. What are the likely side reactions, and how can I prevent them?

Answer:

Side reactions during the final cleavage step are often caused by the generation of reactive cationic species from the deprotection of the Boc and 2-Br-Z groups. These can modify nucleophilic residues in your peptide.

Primary Cause: Reactive Cationic Species

The strong acidic conditions (e.g., HF) used for cleavage generate reactive carbocations, such as the tert-butyl cation from the Boc group and the 2-bromobenzyl cation from the 2-Br-Z group.[3][9] These cations can alkylate the electron-rich aromatic ring of tyrosine or other sensitive residues like tryptophan and methionine.[3][9]

Solutions:

  • Use an Optimized Cleavage Cocktail with Scavengers: It is crucial to include scavengers in your cleavage cocktail to trap these reactive cations. The choice of scavengers depends on the amino acid composition of your peptide.

Scavenger Purpose Typical Concentration
Thioanisole Protects Tyr from re-attachment of cleaved groups.[10]5% (v/v)
Ethanedithiol (EDT) Scavenger for various protecting groups.[10]2.5% (v/v)
Triisopropylsilane (TIS) Effective scavenger for tert-butyl cations.[3]2.5-5% (v/v)
Phenol Protects Tyr and Trp side chains.5% (w/v)
Water Suppresses alkylation of Trp.[9]2.5-5% (v/v)

Recommended Cleavage Cocktails:

  • For peptides without multiple sensitive residues: A standard cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v) can be sufficient.[6]

  • For peptides with multiple sensitive residues (Trp, Met, Cys, Tyr): A more robust cocktail like Reagent K (TFA/phenol/water/thioanisole/EDT at 82.5:5:5:5:2.5) is recommended.[6]

  • Optimize Cleavage Conditions:

    • Temperature: Perform the cleavage reaction at 0-4°C to minimize side reactions.

    • Time: The cleavage time should be optimized. Typically, 1.5 to 4 hours is sufficient. Prolonged exposure to strong acids can lead to degradation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound for coupling?

A1: The recommended solvent is high-purity, anhydrous N,N-Dimethylformamide (DMF). In cases of poor solubility, a small amount of Dichloromethane (DCM) or N-methyl-2-pyrrolidone (NMP) can be added. Ensure the amino acid is fully dissolved before activation.

Q2: How should I store this compound?

A2: this compound should be stored in a cool, dry place, away from direct sunlight and moisture, to maintain its stability and purity.[2] Recommended storage temperature is typically 15-25°C.

Q3: Is the 2-Br-Z group completely stable to the TFA used for Boc deprotection?

A3: Yes, the 2-Br-Z group is designed to be stable to the repeated treatments with 50% TFA in DCM used for Nα-Boc deprotection during SPPS.[1][4]

Q4: Can the 2-Br-Z group be removed under conditions other than strong acids?

A4: While strong acids like HF or TFMSA are the standard reagents for removing the 2-Br-Z group, one source suggests it can also be removed with piperidine in DMF.[1] This is unusual for a benzyl-type protecting group and may be context-dependent. If an alternative deprotection strategy is required, this would need careful experimental validation.

Q5: Are there any compatibility issues with other protected amino acids?

A5: this compound is generally compatible with other standard Boc-protected amino acids used in SPPS.[2]

Experimental Protocols

Protocol 1: Standard Coupling Cycle for this compound

This protocol outlines a single coupling cycle for incorporating this compound into a growing peptide chain on a solid support (e.g., Merrifield resin).

  • Resin Swelling: Swell the peptide-resin in Dichloromethane (DCM) for 30 minutes.

  • Boc Deprotection:

    • Treat the resin with 50% Trifluoroacetic acid (TFA) in DCM (v/v) for 2 minutes.

    • Drain the solution.

    • Treat the resin again with 50% TFA in DCM for 30 minutes.

    • Wash the resin with DCM (3x), Isopropanol (IPA) (2x), and DCM (3x).[3]

  • Neutralization:

    • Treat the resin with 10% Diisopropylethylamine (DIEA) in DCM (v/v) for 2 minutes (repeat twice).

    • Wash the resin with DCM (5x).[3]

  • Coupling of this compound:

    • In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HBTU (2.9 eq.), and 1-Hydroxybenzotriazole (HOBt) (3 eq.) in DMF.

    • Add DIEA (6 eq.) to the solution to activate the amino acid.

    • Immediately add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 2-4 hours at room temperature.[10]

  • Monitoring the Coupling:

    • Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling.

    • If the test is positive (blue beads), refer to the troubleshooting guide for incomplete coupling.[3]

  • Washing: Wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection cycle.

Protocol 2: Final Cleavage and Deprotection

This protocol describes the cleavage of the peptide from the resin and the simultaneous removal of the 2-Br-Z and other acid-labile side-chain protecting groups.

WARNING: This procedure involves the use of highly corrosive and toxic reagents. It must be performed in a properly functioning fume hood with appropriate personal protective equipment.

  • Resin Preparation: Wash the final peptide-resin thoroughly with DCM and dry it under vacuum for at least 3 hours.

  • Cleavage Cocktail Preparation: Prepare the appropriate cleavage cocktail based on your peptide's sequence (see "Side Reactions During Final Cleavage" section). For a peptide containing multiple sensitive residues, Reagent K is a good choice:

    • TFA: 82.5%

    • Phenol: 5%

    • Water: 5%

    • Thioanisole: 5%

    • Ethanedithiol (EDT): 2.5%

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

    • Stir the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the filtrate.

    • Wash the resin with a small amount of fresh TFA.

    • Combine the filtrates.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Collect the precipitated peptide by centrifugation.

    • Wash the peptide pellet with cold diethyl ether several times to remove scavengers and cleaved protecting groups.

    • Dry the crude peptide under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Boc-SPPS Workflow for Incorporating this compound

Boc_SPPS_Workflow start Peptide-Resin (N-terminus Boc-protected) deprotection Boc Deprotection (50% TFA in DCM) start->deprotection neutralization Neutralization (10% DIEA in DCM) deprotection->neutralization coupling Coupling (this compound, Coupling Reagents) neutralization->coupling wash Wash (DMF, DCM) coupling->wash kaiser_test Kaiser Test wash->kaiser_test double_coupling Troubleshoot: Double Couple / Cap kaiser_test->double_coupling Positive next_cycle Ready for Next Cycle kaiser_test->next_cycle Negative double_coupling->coupling

Caption: A workflow diagram of a single coupling cycle in Boc-SPPS.

Troubleshooting Logic for Incomplete Coupling

Troubleshooting_Logic start Positive Kaiser Test (Incomplete Coupling) step1 Action 1: Perform Double Coupling start->step1 check1 Kaiser Test Still Positive? step1->check1 step2 Action 2: Increase Coupling Time & Use Potent Reagent (e.g., HATU) check1->step2 Yes end_success Proceed to Next Cycle check1->end_success No check2 Kaiser Test Still Positive? step2->check2 step3 Action 3: Cap Unreacted Amines (Acetic Anhydride) check2->step3 Yes check2->end_success No end_cap Proceed to Next Cycle (Deletion sequences capped) step3->end_cap

Caption: Decision-making framework for addressing incomplete coupling.

References

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.).
  • A Comparative Guide to Boc-Tyr(Boc)
  • Protecting Groups in Peptide Synthesis. (n.d.). Biosynth.
  • Application Notes and Protocols for the Use of Boc-Tyr(Boc)-OH in Specific Peptide Synthesis. (2025). BenchChem.
  • 26.7: Peptide Synthesis. (2024, September 30). Chemistry LibreTexts.
  • This compound Novabiochem 81189-61-9. (n.d.). Sigma-Aldrich.
  • This compound [81189-61-9]. (n.d.). Aapptec Peptides.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). Aapptec.
  • Fmoc Resin Cleavage and Deprotection. (n.d.). Sigma-Aldrich.
  • Overview of Custom Peptide Synthesis. (n.d.). GenScript.
  • Navigating Steric Hindrance with Boc-His(Z)-OH in Solid-Phase Peptide Synthesis: A Technical Guide. (2025). BenchChem.
  • Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl). (2021). ACS Omega, 6(1), 633–643.
  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). Aapptec.
  • Side reactions in solid-phase peptide synthesis and their applications. (2001). Journal of Peptide Research, 58(4), 318-326.
  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (2012). Journal of Medicinal Chemistry, 55(16), 7011-7028.
  • Supporting information_OBC_rev1. (2016). The Royal Society of Chemistry.
  • Optimizing reaction times for Boc-Tyr(tBu)
  • Can anyone suggest debenzylation on solid phase peptide synthesis? (2018, December 29).
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024, June 4). Bachem.
  • Boc-D-Tyr-OH CAS#: 70642-86-3. (n.d.). ChemicalBook.
  • Coupling of Fmoc-Ser(tBu)-OH with tyrosine-O-methyl ester: (a) HATU... (n.d.).
  • Boc-D-Tyr-OH Novabiochem 70642-86-3. (n.d.). Sigma-Aldrich.
  • Common side reactions with Boc-protected amino acids and how to avoid them. (2025). BenchChem.
  • Boc-D-Tyr-OH | Amino Acid Deriv
  • Synthesis and Characterization of Boc-D-Tyr(Me)-OH: An In-depth Technical Guide. (2025). BenchChem.
  • Boc-Tyr(2-Br-Z)-Oh. (n.d.). eqipped.
  • Dealing with steric hindrance during Fmoc-D-Bpa-OH coupling. (2025). BenchChem.

Sources

Technical Support Center: HF Cleavage of Tyr(2-Br-Z) Containing Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, chemists, and drug development professionals utilizing Boc/Bzl solid-phase peptide synthesis (SPPS). It provides in-depth technical guidance, troubleshooting, and validated protocols for the critical step of anhydrous hydrogen fluoride (HF) cleavage, with a specific focus on peptides containing the Tyr(2-Br-Z) residue. Our goal is to explain the causality behind experimental choices, ensuring you can anticipate challenges and achieve high-purity, high-yield peptide production.

Section 1: Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of a scavenger in HF cleavage?

A: The primary role of a scavenger is to prevent the modification of the desired peptide by reactive electrophiles generated during the cleavage reaction. Anhydrous HF is a powerful, non-oxidizing acid that removes most benzyl-based protecting groups via a unimolecular nucleophilic substitution (SN1) mechanism.[1] This process generates highly stable and reactive carbocations (e.g., benzyl, t-butyl) from the protecting groups and the resin linker.

Amino acids with nucleophilic side chains—such as Tyrosine, Tryptophan, Methionine, and Cysteine—are prime targets for alkylation by these carbocations.[2] Scavengers are nucleophilic compounds added to the cleavage cocktail in excess. They act as "decoys," preferentially trapping the carbocations to form stable, benign byproducts that can be easily washed away after cleavage. Anisole, for example, is an excellent scavenger that gets alkylated by carbocations, thus protecting the peptide.[2]

Q2: Why is the Tyr(2-Br-Z) residue particularly sensitive during HF cleavage?

A: The sensitivity of Tyrosine stems from its phenolic side chain. Once the 2-bromobenzyloxycarbonyl (2-Br-Z) protecting group is removed by HF, the highly activated aromatic ring of the free Tyrosine is exposed. This ring is susceptible to electrophilic attack by the carbocations present in the cleavage mixture, leading to unwanted alkylation and significantly compromising the purity and yield of the final peptide. The choice of scavenger is therefore critical to "quench" these electrophiles before they can react with the deprotected Tyrosine.

Q3: What are the most effective scavengers for peptides containing Tyr(2-Br-Z)?

A: For standard peptides where Tyr(2-Br-Z) is the main concern, p-cresol and anisole are the most effective and widely used scavengers.[2]

  • p-Cresol: Its structure is very similar to the Tyrosine side chain, making it an excellent competitive substrate for alkylation.

  • Anisole: It is a very effective carbocation scavenger and helps to swell the resin support.

A typical cleavage cocktail for a standard peptide is a 9:1 (v/v) mixture of HF and anisole or p-cresol.[1]

Q4: When should I choose a "Standard High HF" versus a "Low-High HF" cleavage protocol?

A: The choice depends on the overall composition of your peptide.

  • Standard "High HF" Cleavage: This method uses a high concentration of HF (~90%) and is suitable for robust peptides without other highly sensitive residues like Cys, Met, or Trp.[3] It is effective but relies heavily on the scavenger cocktail to prevent side reactions driven by the SN1 mechanism.

  • "Low-High HF" Cleavage: This two-step procedure, developed by Tam et al., is superior for complex or sensitive peptides.

    • Step 1 (Low HF): Uses a low HF concentration (~25%) in a large volume of dimethyl sulfide (DMS, ~65%) and a scavenger (~10%). This mixture promotes an SN2 cleavage mechanism, which avoids the formation of carbocations. This is ideal for removing protecting groups from sensitive residues like Tyr, Trp, and Met without alkylation side-products. It also reduces Met(O) back to Met.

    • Step 2 (High HF): After the low HF step, a standard high HF procedure is performed to cleave more resistant protecting groups (e.g., Arg(Tos)) and release the peptide from the resin.[3]

You should opt for the "Low-High HF" procedure if your peptide contains Tyr(2-Br-Z) in combination with other sensitive residues to minimize the risk of multiple side reactions.

Q5: My peptide also contains Cysteine (Cys) and/or Methionine (Met). How should I modify the scavenger cocktail?

A: Yes, modification is critical. Cys and Met are highly nucleophilic and prone to alkylation. For peptides containing these residues, a "soft" thiol scavenger is required in addition to a "hard" scavenger like anisole or p-cresol.

  • Recommended Cocktail: A combination of anisole (or p-cresol), dimethyl sulfide (DMS), and a thiol like p-thiocresol is highly effective. DMS helps to suppress carbocation formation, while the thiol scavenger protects the sulfur-containing side chains.

  • Caution: Avoid using thioanisole if your peptide contains Tryptophan, as thioanisole cation adducts can alkylate the indole nitrogen of Trp.

Section 2: Troubleshooting Guide
Symptom / Observation Probable Cause(s) Recommended Solution(s)
Mass spectrometry shows a +91 Da or +107 Da adduct on Tyrosine. Alkylation of the deprotected Tyr side chain. This is caused by insufficient scavenging of benzyl (from Bzl groups) or cresol-derived carbocations.1. Increase Scavenger Concentration: Ensure at least 10% (v/v) of p-cresol or anisole is used. 2. Switch to Low-High HF: For sensitive sequences, the SN2 mechanism of the "low HF" step will prevent carbocation formation and eliminate this side reaction.
Incomplete removal of the 2-Br-Z group from Tyrosine. 1. Insufficient Reaction Time: The cleavage reaction did not proceed to completion. 2. Low Reaction Temperature: Temperatures below 0°C can significantly slow the removal of more stable protecting groups.[1]1. Extend Reaction Time: Increase the cleavage time from 60 minutes to 75-90 minutes at 0°C.[3] 2. Maintain Temperature: Ensure the reaction vessel is maintained between 0°C and 5°C throughout the cleavage.[3]
Low final peptide yield after cleavage and precipitation. 1. Incomplete Cleavage from Resin: The bond linking the peptide to the resin was not fully cleaved. 2. Peptide Adsorption: The crude peptide may have adsorbed onto the resin beads post-cleavage. 3. Poor Precipitation: The peptide may be soluble in the cold ether used for precipitation.1. Verify Cleavage Conditions: Ensure adequate HF volume and time, especially for resistant linkers. 2. Thorough Extraction: After evaporating HF, wash the resin multiple times with a solvent in which the peptide is soluble (e.g., 10-20% aqueous acetic acid) to ensure full extraction. 3. Optimize Precipitation: Ensure the ether is ice-cold. If the peptide remains in solution, concentrate the filtrate carefully and re-precipitate.
Side reactions on other amino acids are observed (e.g., aspartimide formation, Met oxidation). 1. Aspartimide: Occurs at Asp-Gly or Asp-Ser sequences, promoted by strong acid. 2. Oxidation: Caused by peroxides in ether or exposure to air.[1]1. Control Temperature: Keep the cleavage temperature at or below 5°C to minimize aspartimide formation.[3] The Low-High HF procedure is also effective at preventing this. 2. Use High-Quality Reagents: Use fresh, peroxide-free diethyl ether for precipitation.[1] The "low HF" step containing DMS will reduce any pre-existing Met(O).
Section 3: Data & Visualizations
Table 1: Recommended Scavenger Cocktails for HF Cleavage
Peptide CompositionRecommended ProtocolScavenger Cocktail (v/v/v)Rationale
Contains Tyr(2-Br-Z); no other sensitive residuesStandard High HFHF : p-cresol (90:10)p-Cresol is an excellent scavenger for protecting the Tyr side chain from alkylation.
Contains Tyr(2-Br-Z) and multiple Glu/AspStandard High HFHF : anisole (90:10)Anisole is effective and also helps prevent side reactions like anisylation of glutamic acid.
Contains Tyr(2-Br-Z), Cys, and/or MetLow-High HFLow: HF:DMS:p-cresol (25:65:10) High: HF:p-cresol (90:10)The "low HF" SN2 step with DMS protects the sulfur-containing residues effectively.[3]
Contains Tyr(2-Br-Z), Trp(For), and CysLow-High HFLow: HF:DMS:p-thiocresol (25:65:10) High: HF:p-cresol (90:10)p-Thiocresol is required for the thiolytic removal of the formyl group from Trp(For) during the low HF step.[3]
Diagrams

G Figure 1: Mechanism of Carbocation Scavenging cluster_cleavage HF Cleavage (SN1) cluster_side_reaction Side Reaction Pathway cluster_scavenging Intended Scavenger Pathway Protecting_Group Tyr(2-Br-Z) Carbocation Reactive Carbocations (e.g., Benzyl+) Protecting_Group->Carbocation H+ HF Anhydrous HF HF->Protecting_Group Tyrosine Deprotected Tyr Carbocation->Tyrosine attacks Scavenger Scavenger (e.g., p-Cresol) Carbocation->Scavenger attacks Alkylated_Tyr Alkylated Tyr (Side Product) Tyrosine->Alkylated_Tyr Trapped_Carbocation Alkylated Scavenger (Stable Product) Scavenger->Trapped_Carbocation

Caption: Carbocation formation and competitive reaction pathways.

G Figure 2: Workflow for Selecting an HF Cleavage Protocol start Peptide-Resin Ready for Cleavage q1 Peptide contains other sensitive residues? (Trp, Met, Cys, Asp-Gly) start->q1 q2 Peptide contains highly acid-resistant groups? (e.g., Arg(Tos)) q1->q2 No low_high Use 'Low-High HF' Cleavage Protocol q1->low_high Yes standard Use 'Standard High HF' Cleavage Protocol q2->standard No standard_long Use 'Standard High HF' with extended time (75-90 min) q2->standard_long Yes

Caption: Decision tree for choosing the optimal HF cleavage method.

Section 4: Experimental Protocols

Safety Precaution: Anhydrous HF is extremely toxic, corrosive, and can cause severe burns that may not be immediately painful. All procedures must be conducted in a dedicated, HF-rated fume hood using a specialized HF cleavage apparatus (e.g., made of Kel-F and Teflon). Appropriate personal protective equipment (PPE), including a face shield, acid-resistant apron, and heavy-duty neoprene or butyl rubber gloves, is mandatory. Ensure a calcium gluconate antidote gel is immediately accessible.

Protocol 1: Standard "High HF" Cleavage for Tyr(2-Br-Z) Peptides

This protocol is suitable for peptides containing Tyr(2-Br-Z) but lacking other highly sensitive residues.

  • Preparation:

    • Place 0.2-0.5 g of the dry peptide-resin in a Kel-F reaction vessel with a Teflon-coated stir bar.

    • Add the scavenger (e.g., 1.0 mL of p-cresol or anisole). The scavenger will swell the resin.

    • Secure the cap onto the reaction vessel and attach it to the HF apparatus manifold.

  • HF Distillation:

    • Cool the reaction vessel in a dry ice/methanol bath for at least 5 minutes.[3]

    • Following your apparatus instructions, distill approximately 9.0 mL of anhydrous HF into the reaction vessel. Maintain the temperature between -5°C and 0°C during collection.[3]

  • Cleavage Reaction:

    • Once HF collection is complete, transfer the reaction vessel to a water-ice bath to maintain the temperature between 0°C and 5°C.[3]

    • Stir the mixture for 60 minutes. If the peptide contains Arg(Tos), extend the time to 90-120 minutes.[3]

  • HF Evaporation:

    • After the reaction, remove the HF by evaporation under a vacuum, trapping the vapor in a liquid nitrogen or dry ice/solvent trap followed by a chemical (e.g., CaO) trap. This process can take 30-60 minutes.

  • Workup:

    • Once all HF is removed, carefully detach the reaction vessel.

    • Add ~20-30 mL of ice-cold diethyl ether to the vessel to precipitate the peptide and wash away the organic scavengers.

    • Filter the peptide/resin mixture through a fritted-glass funnel. Wash the collected solid 2-3 more times with cold ether.

    • Extract the peptide from the resin by washing the solid on the funnel with 20-30 mL of 20% aqueous acetic acid. Collect the filtrate. Repeat the extraction.

    • Lyophilize the combined aqueous filtrates to obtain the crude peptide.

Protocol 2: "Low-High HF" Cleavage for Sensitive Peptides

This protocol is recommended for peptides containing Tyr(2-Br-Z) along with Cys, Met, Trp, or Asp-Gly sequences.

  • "Low HF" Step:

    • Place 0.2 mmol of peptide-resin in the reaction vessel with a stir bar.

    • Add the "low HF" scavenger cocktail: 6.5 mL of dimethylsulfide (DMS) and 1.0 mL of p-cresol.[3]

    • Cool the vessel in a dry ice/methanol bath.

    • Distill 2.5 mL of HF into the vessel.

    • Transfer the vessel to a water-ice bath and stir at 0°C for 2 hours.[3]

    • Evaporate the HF and DMS under vacuum at 0°C.

    • Wash the resin with cold diethyl ether or ethyl acetate to remove scavengers and byproducts, then suction dry.[3]

  • "High HF" Step:

    • Return the dried resin to the reaction vessel.

    • Add 1.0 mL of p-cresol.[3]

    • Proceed with the Standard "High HF" Cleavage protocol starting from Step 2 (HF Distillation), using 9 mL of HF and a reaction time of 60 minutes at 0-5°C.[3]

  • Workup:

    • Follow the workup steps (Step 5) from the Standard Protocol to precipitate, extract, and isolate the final peptide.

Section 5: References
  • HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy - ResearchGate. (n.d.). Retrieved from ResearchGate. [Link]

  • Pennington, M. W. (1994). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. In Methods in Molecular Biology, Vol. 35: Peptide Synthesis Protocols. Humana Press Inc. [Link]

  • Cleaving peptides from Merrifield resin; TFMSA cleavage. (n.d.). Retrieved from AAPPTec. [Link]

  • Hart, M., & Phelan, K. (2018). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. MethodsX, 5, 126-133. [Link]

Sources

Technical Support Center: Managing Peptide Aggregation with Boc-D-Tyr(2-Br-Z)-OH

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and manage peptide aggregation during solid-phase peptide synthesis (SPPS), with a specific focus on the strategic use of Boc-D-Tyr(2-Br-Z)-OH.

Introduction to Peptide Aggregation in SPPS

Peptide aggregation during solid-phase peptide synthesis (SPPS) is a common challenge that can significantly impact the efficiency of synthesis and the purity of the final product.[1][2][3] This phenomenon arises from the self-association of growing peptide chains on the solid support, primarily driven by the formation of intermolecular hydrogen bonds, which can lead to the formation of secondary structures like β-sheets.[4] Aggregation can render the N-terminus of the peptide chain inaccessible, resulting in incomplete or failed coupling and deprotection steps.[4][5]

Sequences rich in hydrophobic amino acids such as Valine (Val), Isoleucine (Ile), Leucine (Leu), and Phenylalanine (Phe) are particularly prone to aggregation.[4][6] Additionally, certain amino acid sequences can adopt stable secondary structures on the resin, further hindering subsequent synthetic steps.

The use of strategically chosen protected amino acids is a key approach to mitigate these issues. This compound is a D-tyrosine derivative utilized in Boc SPPS.[7] The 2-bromobenzyloxycarbonyl (2-Br-Z) protecting group on the tyrosine side chain is stable to the repeated acidic conditions required for the removal of the Nα-Boc group.[7] This stability makes this compound particularly useful when a D-tyrosine residue is required early in the synthesis of long peptides, where the risk of aggregation is higher.[7] The bulky and rigid nature of the 2-Br-Z group can also disrupt the intermolecular interactions that lead to aggregation.

Troubleshooting Guide: On-Resin Aggregation

This section provides a question-and-answer formatted guide to address specific issues you may encounter during your experiments.

Question 1: I'm observing poor resin swelling and my coupling reactions are incomplete, especially after adding several hydrophobic residues. Could this be aggregation?

Answer: Yes, poor resin swelling is a classic indicator of on-resin peptide aggregation.[4][5] When peptide chains aggregate, they can cause the resin beads to collapse, preventing solvents and reagents from efficiently accessing the reactive sites. This leads to incomplete coupling and deprotection reactions, which can be confirmed by a positive Kaiser or TNBS test after the coupling step.[4]

Troubleshooting Workflow for Poor Resin Swelling and Incomplete Coupling:

G cluster_0 Diagnosis cluster_1 Immediate Actions cluster_2 Advanced Strategies A Observe Poor Resin Swelling and/or Positive Kaiser Test B Switch to Aggregation-Disrupting Solvents (e.g., NMP, or DMF with DMSO) A->B First-line response E Incorporate this compound at a Strategic Position A->E Proactive/Advanced approach C Increase Reaction Temperature (e.g., 50-75°C) B->C If solvent change is insufficient D Introduce Sonication during Coupling/Deprotection C->D For persistent aggregation F Use Chaotropic Salts (e.g., LiCl, KSCN) in Washes E->F Complementary strategy G Re-synthesize with a Lower Loading Resin F->G For highly problematic sequences

Caption: Troubleshooting workflow for on-resin aggregation.

Detailed Steps:
  • Solvent Modification: Switch from standard solvents like DMF to more polar, aggregation-disrupting solvents such as N-Methyl-2-pyrrolidone (NMP).[5] Alternatively, adding up to 25% dimethyl sulfoxide (DMSO) to your DMF can also be effective.[8]

  • Elevated Temperature: Perform coupling and deprotection steps at a higher temperature (e.g., 50-75°C).[4] This can be achieved through conventional heating or by using a microwave peptide synthesizer.[4] Increased thermal energy helps to disrupt the intermolecular hydrogen bonds causing aggregation.

  • Sonication: Applying sonication during coupling and deprotection can physically disrupt the aggregated peptide chains on the resin.[5][8]

  • Strategic Incorporation of this compound: If you are re-synthesizing the peptide or have identified a problematic region in advance, the incorporation of this compound can be highly beneficial. The bulky 2-Br-Z group acts as a "disrupting element," hindering the close packing of peptide chains that leads to β-sheet formation.

  • Chaotropic Agents: Wash the resin with a solution of a chaotropic salt, such as 1M LiCl in DMF, before the coupling step.[8] These salts disrupt the structure of water and can help to solubilize the peptide chains.[5]

Question 2: I'm using this compound in my sequence, but I'm still seeing signs of aggregation. How can I optimize its effectiveness?

Answer: While this compound is an excellent tool for managing aggregation, its effectiveness can be sequence-dependent. Here's how to optimize its use:

  • Placement is Key: The position of the D-amino acid is crucial. Placing it within or near a known aggregation-prone sequence is most effective.

  • Combine Strategies: The "one-solution-fits-all" approach rarely works for difficult peptides. Combining the use of this compound with other anti-aggregation strategies is often necessary.

Optimization Strategies for this compound:
StrategyRationaleRecommended Protocol
Combined Solvent System Enhances the solvation of both the peptide and the bulky protecting group.Use a "magic mixture" of DCM/DMF/NMP (1:1:1) for coupling steps.[9]
Stronger Coupling Reagents Overcomes steric hindrance that may be introduced by the bulky 2-Br-Z group.Utilize potent coupling reagents like HATU, HCTU, or PyBOP.[4]
Extended Coupling Times Ensures the coupling reaction goes to completion, especially if steric hindrance is a factor.Double the standard coupling time and monitor completion with a TNBS test.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism by which this compound helps to reduce aggregation?

A1: this compound mitigates aggregation through two primary mechanisms:

  • Steric Disruption: The bulky 2-bromobenzyloxycarbonyl (2-Br-Z) group on the tyrosine side chain acts as a physical barrier, preventing the close alignment of peptide backbones that is necessary for the formation of intermolecular hydrogen bonds and subsequent β-sheet structures.

  • Conformational Disruption: The incorporation of a D-amino acid into an L-amino acid peptide chain disrupts the regular secondary structures (like α-helices and β-sheets) that can contribute to aggregation.

G cluster_0 Aggregation-Prone Sequence cluster_1 With this compound A Peptide Chains Align B Intermolecular H-Bonds Form A->B C β-Sheet Formation (Aggregation) B->C D Bulky 2-Br-Z Group and D-Configuration E Disruption of Chain Alignment and H-Bonding D->E F Reduced Aggregation E->F

Caption: Mechanism of aggregation disruption by this compound.

Q2: Will the 2-Br-Z group be removed during the standard Nα-Boc deprotection steps?

A2: No, the 2-Br-Z group is stable to the acidic conditions (typically TFA in DCM) used for the removal of the Boc group.[7] It is considered a "permanent" side-chain protecting group during the synthesis and is removed during the final cleavage of the peptide from the resin with strong acids like HF.[7][10]

Q3: Are there any special considerations for the final cleavage when using this compound?

A3: The 2-Br-Z group is removed during standard strong acid cleavage protocols (e.g., HF, TFMSA, or TMSOTf).[7] As with any synthesis involving tyrosine, it is crucial to include appropriate scavengers in the cleavage cocktail to prevent side reactions, such as the alkylation of the tyrosine ring by carbocations generated during deprotection.

Q4: How can I detect and quantify aggregation in my crude peptide after cleavage?

A4: Several analytical techniques can be used to assess the aggregation state of your peptide:

  • Visual Inspection: The simplest method is to check for precipitates or cloudiness in your solution.[11]

  • UV-Vis Spectroscopy: An increase in absorbance at around 350 nm can indicate the presence of light-scattering aggregates.[11][12]

  • Size Exclusion Chromatography (SEC): SEC separates molecules based on size and is a powerful tool for quantifying monomers, oligomers, and larger aggregates.[12][13]

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and can detect the presence of larger aggregates.[11][13]

Experimental Protocols

Protocol 1: Incorporation of this compound using HATU Coupling

This protocol describes the manual coupling of this compound.

Materials:

  • Nα-deprotected peptide-resin

  • This compound (3 equivalents relative to resin loading)

  • HATU (3 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6 equivalents)

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • TNBS test reagents

Procedure:

  • Swell the Nα-deprotected peptide-resin in DMF or NMP.

  • In a separate vessel, dissolve this compound and HATU in a minimal volume of DMF or NMP.

  • Add DIPEA to the solution and allow it to pre-activate for 5-10 minutes.

  • Add the activated amino acid solution to the peptide-resin.

  • Agitate the mixture for 1-2 hours at room temperature.

  • Perform a TNBS test to confirm complete coupling. If the test is positive, a second coupling may be necessary.

  • Wash the resin thoroughly with DMF or NMP.

Protocol 2: On-Resin Chaotropic Salt Wash for Aggregated Peptides

This protocol is for disrupting existing on-resin aggregation before a difficult coupling step.

Materials:

  • Aggregated peptide-resin

  • 1M Lithium Chloride (LiCl) in DMF

  • DMF

Procedure:

  • Drain the solvent from the peptide-resin.

  • Add the 1M LiCl/DMF solution to the resin.

  • Agitate for 15-30 minutes.

  • Drain the LiCl/DMF solution.

  • Wash the resin thoroughly with DMF (at least 5 times) to remove all traces of LiCl before proceeding with the next coupling step.

References

  • Vertex AI Search Result 1: Protecting Amino Acids Supplier - Baishixing Co.,Ltd.
  • Vertex AI Search Result 2: Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC.
  • Vertex AI Search Result 3: Technical Support Center: Overcoming Aggregation in Solid-Phase Peptide Synthesis (SPPS) - Benchchem.
  • Vertex AI Search Result 4: Peptide Aggregation in Manufacturing Mechanisms, Challenges and Case Studies.
  • Vertex AI Search Result 5: Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • Vertex AI Search Result 7: Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC.
  • Vertex AI Search Result 8: Protein Aggregates: Analytical Techniques to Address Hidden Complexities.
  • Vertex AI Search Result 9: 5 must-know techniques for analyzing protein aggreg
  • Vertex AI Search Result 11: Technical Support Center: Troubleshooting Aggregation in Peptides Containing Orn(Mmt) - Benchchem.
  • Vertex AI Search Result 16: Technical Support Center: Troubleshooting Peptide Aggregation with Hydrophobic Residues - Benchchem.
  • Vertex AI Search Result 20: Peptide Aggregation in Manufacturing: Mechanisms, Challenges and Case Studies - Xtalks.
  • Vertex AI Search Result 22: Aggregation of highly hydrophobic peptides as a challenging behavior for chemical synthesis.
  • Vertex AI Search Result 23: this compound [81189-61-9] - Aapptec Peptides.
  • Vertex AI Search Result 26: Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides.

Sources

Technical Support Center: Unexpected Modifications of Tyrosine Side Chains

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, Researchers. This guide is your dedicated resource for troubleshooting and understanding the unexpected modifications that can occur on tyrosine side chains during chemical synthesis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to diagnose, prevent, and solve these common yet frustrating challenges. The phenolic side chain of tyrosine, while essential for the function of many peptides and proteins, is highly susceptible to electrophilic attack and oxidation, making it a frequent site of unintended derivatization.

This center is structured to address specific problems you may encounter. Navigate through the sections below to find detailed troubleshooting guides, FAQs, and validated protocols.

Troubleshooting Hub: Diagnosing the Modification

The first step in solving a problem is correctly identifying it. An unexpected result in your mass spectrometry analysis is the most common indicator of a side reaction.

My Tyrosine-Containing Peptide Shows an Unexpected Mass. What Is It?

This is the most critical question. Use the following table to form an initial hypothesis based on the mass shift observed in your analysis.

Mass Shift (Monoisotopic)Probable ModificationCommon CausesSection for More Info
+45.00 Da Nitration (NO₂)Nitrating agents in reagents (e.g., TFA, HNO₃ traces), atmospheric NOx.
+34.46 Da (Cl) Chlorination Halogenated solvents (DCM), HCl exposure, impurities in reagents.
+78.92 Da (Br) Bromination Reagents like N-bromosuccinimide (NBS) used for other purposes.[1]
-2.02 Da (from 2 Tyr) Dityrosine Cross-link Oxidizing conditions, metal ion contaminants, radical initiators.[2][3]
+15.99 Da Hydroxylation (DOPA) Oxidation, reactive oxygen species (ROS).[3][4]
+79.97 Da Phosphorylation Contaminating kinases in biological reagents, unexpected reactivity of phosphoramidites.[1]

A logical workflow can help systematically diagnose the issue.

Troubleshooting_Workflow start Unexpected Peak in Mass Spec mass_shift Calculate Mass Shift (Δm/z) start->mass_shift nitration Nitration (+45 Da) See Section 1 mass_shift->nitration Δm ≈ 45 halogenation Halogenation (+34, +79 Da) See Section 2 mass_shift->halogenation Δm ≈ 34 or 79 oxidation Oxidation (-2, +16 Da) See Section 3 mass_shift->oxidation Δm ≈ -2 or 16 other Other Modification (e.g., Phosphorylation) See Section 4 mass_shift->other Other

Caption: Troubleshooting workflow for identifying tyrosine modifications.

Section 1: Tyrosine Nitration (3-nitrotyrosine)

Nitration, the addition of a nitro group (NO₂) to the aromatic ring of tyrosine, is a common problem, especially during peptide cleavage from a solid support using strong acids like trifluoroacetic acid (TFA).[5]

Troubleshooting Guide: Nitration

Q: I see a +45 Da mass shift on my peptide, and my UV-Vis spectrum has a new peak around 430 nm at basic pH. Is this nitration? A: Yes, these are classic indicators of 3-nitrotyrosine formation. The nitro group is a strong chromophore, and its phenolate form (at basic pH) absorbs strongly in the visible range.[5] The mass shift corresponds to the replacement of a hydrogen atom (+1 Da) with a nitro group (+46 Da), resulting in a net addition of +45 Da.

Q: What are the primary causes of tyrosine nitration during synthesis? A: The main culprit is the presence of nitrating agents. These can arise from several sources:

  • Degradation of TFA: Over time, or with exposure to light, TFA can generate trace amounts of nitrous acid or other nitrating species.

  • Impurities in Reagents: Nitric acid is a common impurity in many bulk solvents and acids.

  • Atmospheric Nitrogen Oxides (NOx): In labs with poor ventilation or in polluted environments, NOx can dissolve in reaction mixtures and act as potent nitrating agents.[6]

Q: How can I definitively confirm the modification site is tyrosine? A: Tandem mass spectrometry (MS/MS) is the gold standard. Fragmenting the modified peptide will allow you to pinpoint the modification to a specific tyrosine residue. The fragmentation pattern will show a +45 Da shift on the y- and b-ions that contain the modified tyrosine.[7]

FAQs: Nitration

Q: How do I prevent nitration during TFA cleavage? A: The most effective strategy is to use "scavengers" in your cleavage cocktail. Scavengers are nucleophilic compounds that react with and neutralize the electrophilic nitrating species before they can attack the tyrosine ring.[8] Phenol, thioanisole, and various tryptamine derivatives are effective for this purpose.[8][9]

Q: Can I use any scavenger? A: No, the choice is critical. You need a scavenger that is more reactive towards the nitrating agent than the tyrosine phenol ring. Phenol is a good choice because it acts as a competitive substrate.[10] Adding a small percentage (e.g., 1-5%) of a scavenger to your cleavage cocktail is a standard preventative measure.

Protocol: Nitration Prevention during TFA Cleavage
  • Prepare the Cleavage Cocktail: For every 1 gram of peptide-resin, prepare 10 mL of the cleavage cocktail. A robust, general-purpose cocktail is:

    • 94% Trifluoroacetic Acid (TFA)

    • 2.5% Water

    • 2.5% Triisopropylsilane (TIS)

    • 1% 2,2'-(Ethylenedioxy)diethanethiol (DODT)

  • Add a Nitration Scavenger: To this mixture, add 5% (w/v) Phenol . Ensure it dissolves completely.

  • Perform Cleavage: Add the cocktail to the dry resin and let it react for 2-4 hours at room temperature, protected from light.

  • Work-up: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet multiple times to remove the cleavage byproducts and scavengers.

  • Analysis: Analyze the crude peptide by LC-MS to confirm the absence of nitrated species.

Section 2: Tyrosine Halogenation (Cl-Tyr, Br-Tyr)

Halogenation is the substitution of a hydrogen on the tyrosine ring with a halogen atom (Cl, Br, I). This is often a result of using halogenated solvents or reagents.[11]

Troubleshooting Guide: Halogenation

Q: My mass spec shows a +34.5 Da peak cluster. What is this? A: This is the isotopic signature of monochlorination. Chlorine has two major isotopes, ³⁵Cl (~75%) and ³⁷Cl (~25%), which results in a characteristic M and M+2 pattern with a ~3:1 ratio. This signature is a strong indicator of chlorination.

Q: Where would the chlorine be coming from? I didn't add any. A: The most common source is the solvent, dichloromethane (DCM), especially if it is old or has been exposed to light and air, which can lead to the formation of HCl and other reactive chlorine species.[12] Acidic conditions during synthesis or cleavage can exacerbate this problem.

FAQs: Halogenation

Q: How does halogenation affect my peptide? A: Halogenation significantly alters the electronic properties and pKa of the tyrosine phenol group.[11] This can drastically change the peptide's conformation, binding affinity, and biological activity. In some cases, halogenation is performed intentionally to modulate these properties.[13][14]

Q: How can I avoid halogenation? A:

  • Use High-Purity Solvents: Always use fresh, high-purity, and stabilized grades of halogenated solvents like DCM.

  • Avoid Prolonged Acid Exposure: Minimize the time your peptide is exposed to strong acids in the presence of a halogen source.

  • Consider Alternative Solvents: If halogenation is a persistent issue, consider replacing DCM with a non-halogenated solvent like N,N-Dimethylformamide (DMF), if compatible with your synthesis strategy.

Section 3: Tyrosine Oxidation

The electron-rich phenol side chain of tyrosine is highly susceptible to oxidation, which can lead to several modified products, most notably dityrosine cross-links and 3,4-dihydroxyphenylalanine (DOPA).[3][15]

Oxidation_Mechanism cluster_0 Dityrosine Formation cluster_1 DOPA Formation Tyr1 Tyrosine (Tyr-OH) Radical1 Tyrosyl Radical (Tyr-O•) Tyr1->Radical1 Oxidant (e.g., •OH) Dityrosine Dityrosine Cross-link Radical1->Dityrosine Tyr2 Tyrosine (Tyr-OH) Radical2 Tyrosyl Radical (Tyr-O•) Tyr2->Radical2 Oxidant (e.g., •OH) Radical2->Dityrosine Tyr3 Tyrosine (Tyr-OH) Radical3 Tyrosyl Radical (Tyr-O•) Tyr3->Radical3 Oxidant DOPA DOPA (+16 Da) Radical3->DOPA + •OH

Caption: Mechanisms of common tyrosine oxidation pathways.

Troubleshooting Guide: Oxidation

Q: My peptide solution has developed a yellow/brown color and shows a species at twice the expected molecular weight. What happened? A: This strongly suggests the formation of dityrosine cross-links. Dityrosine is fluorescent and often colored.[2] The dimerization results in a species with a mass equal to (2 * Peptide Mass - 2 Da), corresponding to the loss of two hydrogen atoms to form the covalent bond.

Q: What conditions promote oxidation? A:

  • Aerial Oxygen: Prolonged exposure of reaction mixtures to air, especially at basic pH, can cause oxidation.

  • Metal Ion Contamination: Trace metal ions (e.g., Fe³⁺, Cu²⁺) can catalytically generate reactive oxygen species (ROS) that oxidize tyrosine.[16]

  • Harsh Reagents: Some oxidizing reagents used for other purposes in a synthesis, such as Dess-Martin periodinane (DMP), can aggressively oxidize tyrosine.[2]

FAQs: Oxidation

Q: How can I prevent unwanted oxidation? A:

  • Degas Solvents: Before use, sparge solvents with an inert gas like argon or nitrogen to remove dissolved oxygen.

  • Use Chelating Agents: If metal ion contamination is suspected, adding a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester the metal ions.

  • Work Under Inert Atmosphere: For particularly sensitive syntheses, conduct reactions under a blanket of argon or nitrogen.

  • Add Antioxidants: In some cases, adding a mild antioxidant scavenger like butylated hydroxytoluene (BHT) to solvents can be beneficial.

Section 4: Other Unexpected Modifications

While nitration, halogenation, and oxidation are the most common issues, other side reactions can occur.

Unwanted Phosphorylation

Q: I'm seeing a +80 Da mass shift, but I wasn't performing a phosphorylation reaction. How is this possible? A: Unwanted phosphorylation, though less common, can occur if there are contaminating phosphate sources or activating agents.

  • Contaminated Reagents: Biological buffers or reagents may contain trace amounts of ATP and kinases.

  • Phosphoramidite Chemistry: During oligonucleotide synthesis or the synthesis of phosphopeptides, side reactions can lead to the phosphorylation of unprotected tyrosine hydroxyl groups.

To prevent this, ensure all reagents are of the highest purity and that protecting group strategies are strictly orthogonal, meaning the removal of one group does not affect another.[17]

References
  • García-Ramos, Y., et al. (2023). Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues. Chemical Science, 14(28), 7495-7517. [Link]
  • Li, Y., et al. (2022). A novel tyrosine hyperoxidation enables selective peptide cleavage. Chemical Science, 13(9), 2719-2725. [Link]
  • Schöneich, C. (2016). Tyrosine Modifications in Aging. Antioxidants & Redox Signaling, 25(15), 845-857. [Link]
  • Nal-Rogier, A., et al. (2016). An Enzyme Cascade for Selective Modification of Tyrosine Residues in Structurally Diverse Peptides and Proteins. Journal of the American Chemical Society, 138(7), 2341-2347. [Link]
  • Hayashi, Y., et al. (2024). Discovery of Supra-Bivalent GSK3β Inhibitory Peptides Containing an ATP-Mimetic Amino Acid. Journal of the American Chemical Society. [Link]
  • Sullivan, P. (2019). How do I prevent tyrosine modification during acid peptide hydrolysis (6N HCl, 110 C, 24 hrs)?.
  • Pattison, D. I., & Davies, M. J. (2015). Exploring oxidative modifications of tyrosine: An update on mechanisms of formation, advances in analysis and biological consequences. Free Radical Research, 49(5), 596-616. [Link]
  • Wang, D., et al. (2023). Protein Tyrosine Amination: Detection, Imaging, and Chemoproteomic Profiling with Synthetic Probes. Journal of the American Chemical Society, 145(1), 227-238. [Link]
  • Francis, M. B., et al. (2014). Design of a Protein Motif Responsive to Tyrosine Nitration and an Encoded Turn-Off Sensor of Tyrosine Nitration. Journal of the American Chemical Society, 136(45), 15942-15949. [Link]
  • Teunis, K., et al. (2021). Towards the understanding of halogenation in peptide hydrogels: a quantum chemical approach. Physical Chemistry Chemical Physics, 23(25), 13933-13943. [Link]
  • Irie, K., et al. (2000). Scavengers for peroxynitrite: inhibition of tyrosine nitration and oxidation with tryptamine derivatives, alpha-lipoic acid and synthetic compounds. Chemical & Pharmaceutical Bulletin, 48(10), 1461-1466. [Link]
  • He, Y., et al. (2012). Differentiating Amino Acid Residues and Side Chain Orientations in Peptides Using Scanning Tunneling Microscopy. Journal of the American Chemical Society, 134(33), 13784-13790. [Link]
  • Aapptec. (n.d.). Amino Acid Sidechain Deprotection. Aapptec Peptides. [Link]
  • Wang, D., et al. (2023). Identification of tyrosine modification sites via the overexpression...
  • Sal-Sanclemente, B., et al. (2017). Halogen Bonding: A Powerful Tool for Modulation of Peptide Conformation. Biochemistry, 56(24), 3047-3051. [Link]
  • Greetham, G. M., et al. (2014). Identification and Relative Quantification of Tyrosine Nitration in a Model Peptide Using Two-Dimensional Infrared Spectroscopy. The Journal of Physical Chemistry B, 118(44), 12546-12555. [Link]
  • Tamayo-Sáez, L., et al. (2023). Enhancement of the Antioxidant and Antimicrobial Activities of Porphyran through Chemical Modification with Tyrosine Derivatives. Marine Drugs, 21(11), 564. [Link]
  • Csobanka, A., et al. (2022). Halogenation of tyrosine perturbs large-scale protein self-organization.
  • Lozano-Juste, J., & León, J. (2022). Protein Tyrosine Nitration in Plant Nitric Oxide Signaling. Frontiers in Plant Science, 13, 868953. [Link]
  • Lau, Y. H., & Wu, Y. (2024). Modified synthetic peptides: from therapeutics to chemosensors. Sensors & Diagnostics. [Link]
  • Davies, M. J. (2015). For Peer-Review Only.
  • Vasanthakumar, T., & Ganesan, A. (2018). Side reactions in peptide synthesis: An overview. Bibliomed. [Link]
  • Krall, A., & Spokoyny, A. M. (2017). Tyrosine bioconjugation – an emergent alternative. Organic & Biomolecular Chemistry, 15(43), 9066-9076. [Link]
  • Schmidt, H. H. H. W., et al. (2017).
  • Schwyzer, R. (1970). U.S. Patent No. 3,538,070.
  • Kamdem, J. P., & Tsopmo, A. (2017). Oxidation of side chain of peptides containing lysine (a), tyrosine...
  • Ondetti, M. A. (1985). EP Patent No. 0,161,468.
  • Deming, T. J. (2015). Synthesis of Side-Chain Modified Polypeptides. Chemical Reviews, 115(15), 7248-7292. [Link]
  • Dalle-Donne, I., et al. (2009). Protein oxidation - Formation mechanisms, detection and relevance as biomarkers in human diseases. Clinica Chimica Acta, 403(1-2), 11-20. [Link]
  • O'Donoghue, A. C., & O'Donoghue, G. (2012). Side-Chain Modification of Peptides Using a Phosphoranylidene Amino Acid. Organic Letters, 14(24), 6242-6245. [Link]
  • Whiteman, M., & Halliwell, B. (1996). Scavenging of hydroxyl radicals but not of peroxynitrite by inhibitors and substrates of nitric oxide synthases. British Journal of Pharmacology, 118(4), 991-996. [Link]
  • Bernardim, B., et al. (2019). Discriminating changes in protein structure using tyrosine conjugation. Protein Science, 28(9), 1635-1642. [Link]
  • Sneed, K. M., et al. (2022).

Sources

Validation & Comparative

A Comparative Guide to Tyrosine Protection in Boc-SPPS: Boc-D-Tyr(2-Br-Z)-OH vs. Boc-D-Tyr(Bzl)-OH

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in Solid-Phase Peptide Synthesis (SPPS), the strategic selection of protected amino acids is a cornerstone of success. Within the framework of tert-butyloxycarbonyl (Boc) chemistry, the protection of the tyrosine side-chain is a critical consideration to prevent side reactions and ensure high purity of the final peptide. This guide provides an in-depth, objective comparison between two commonly employed protected D-tyrosine derivatives: Boc-D-Tyr(2-Br-Z)-OH and Boc-D-Tyr(Bzl)-OH .

The choice between the 2-bromobenzyloxycarbonyl (2-Br-Z) and the benzyl (Bzl) protecting groups for the phenolic hydroxyl of tyrosine can significantly influence the outcomes of a synthesis, particularly in the context of longer or more complex peptides. This is due to the semi-orthogonal nature of the Boc/Bzl protection strategy, where both the Nα-Boc group and the side-chain protecting groups are acid-labile, differing only in the strength of the acid required for their removal.[1][2]

Executive Summary

Boc-D-Tyr(Bzl)-OH has been a long-standing choice for tyrosine incorporation in Boc-SPPS. The benzyl ether is relatively stable to the repetitive treatments with moderate acid (e.g., trifluoroacetic acid, TFA) used for Nα-Boc deprotection. However, its stability is not absolute, and premature deprotection or rearrangement can occur, especially for tyrosine residues near the N-terminus of a long peptide, which are exposed to numerous deprotection cycles.[3][4]

This compound represents a more robust alternative. The electron-withdrawing bromine atom on the benzyloxycarbonyl group enhances its stability to acidolysis.[5] This increased stability minimizes side reactions during the iterative Nα-Boc deprotection steps, leading to higher crude peptide purity and simplifying the final purification process. The 2-Br-Z group is still efficiently cleaved under the strong acidic conditions of the final cleavage step, typically using anhydrous hydrogen fluoride (HF).[5][6]

Physicochemical and Reactivity Comparison

A direct comparison of the key properties of these two protected amino acids is essential for making an informed decision for a given synthetic strategy.

PropertyThis compoundBoc-D-Tyr(Bzl)-OHRationale & Implications
Molecular Formula C22H24BrNO7[7]C21H25NO5[8]The presence of the bromine atom and the carbonate linkage in the 2-Br-Z group significantly alters the electronic properties and steric bulk compared to the simple benzyl ether.
Molecular Weight 494.33 g/mol [7]371.4 g/mol [8]The higher molecular weight of the 2-Br-Z derivative should be accounted for when calculating reagent equivalents for coupling reactions.
Side-Chain Protecting Group 2-bromobenzyloxycarbonyl (2-Br-Z)Benzyl (Bzl)The 2-Br-Z group is a carbonate, while the Bzl group is an ether. This difference in linkage contributes to their differing stabilities.
Acid Stability HighModerateThe electron-withdrawing effect of the bromine atom in the 2-Br-Z group increases its stability towards the TFA used for Nα-Boc removal.[5] The Bzl ether is more susceptible to partial cleavage under these conditions.[4]
Cleavage Conditions Strong acid (e.g., HF, TFMSA)[5]Strong acid (e.g., HF, TFMSA), Catalytic Hydrogenation[9][10]Both are cleaved by strong acids in the final step. The Bzl group can also be removed by hydrogenation, offering an orthogonal cleavage option if the peptide is compatible.[9]
Potential Side Reactions Minimal during synthesisPremature deprotection, O-to-C benzyl migration[3][11]The higher stability of the 2-Br-Z group mitigates the risk of side reactions during the repetitive TFA deprotection cycles. Benzyl group migration is a known issue with Boc-Tyr(Bzl)-OH.[3]
Recommended Use Synthesis of long peptides, sequences with N-terminal tyrosineSynthesis of shorter peptides, situations where catalytic hydrogenation is a desired final deprotection method.[3]The enhanced stability of the 2-Br-Z group makes it the superior choice for complex syntheses where the tyrosine residue will be exposed to numerous acid treatments.

Mechanistic Insights: Stability and Cleavage

The stability of the side-chain protecting group during the repetitive Nα-Boc deprotection steps is paramount in Boc-SPPS.

Nα-Boc Deprotection and Side-Chain Stability

During each cycle of peptide elongation, the Nα-Boc group is removed with a moderate acid, typically 25-50% TFA in dichloromethane (DCM).[12] While this condition is designed to be selective for the Boc group, the benzyl ether of Boc-D-Tyr(Bzl)-OH can be partially cleaved.[4] This premature deprotection exposes the nucleophilic phenolic hydroxyl group, which can lead to undesired side products in subsequent coupling steps. Furthermore, the acid can catalyze the migration of the benzyl group from the oxygen to the carbon atoms of the aromatic ring, an irreversible side reaction.[3]

In contrast, the This compound derivative exhibits enhanced stability. The electron-withdrawing nature of the 2-bromo substituent on the benzyloxycarbonyl group reduces the electron density of the benzyl moiety, making it less susceptible to acid-catalyzed cleavage.[5]

cluster_0 Boc-D-Tyr(Bzl)-OH cluster_1 This compound Bzl_Protected Tyr(Bzl) side chain Bzl_Deprotected Prematurely Deprotected Tyr-OH Bzl_Protected->Bzl_Deprotected TFA (Partial Cleavage) Bzl_Rearranged O-to-C Rearranged Product Bzl_Protected->Bzl_Rearranged TFA (Migration) 2BrZ_Protected Tyr(2-Br-Z) side chain 2BrZ_Stable Stable During TFA Treatment 2BrZ_Protected->2BrZ_Stable TFA

Caption: Stability comparison during Nα-Boc deprotection.

Final Cleavage and Deprotection

The final step in Boc-SPPS is the simultaneous cleavage of the peptide from the resin and the removal of all side-chain protecting groups. This is typically achieved with strong acids like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[12][13] Both the Bzl and 2-Br-Z groups are efficiently cleaved under these conditions.

The cleavage of benzyl ethers proceeds via protonation of the ether oxygen, followed by SN1 or SN2 displacement by a nucleophile or scavenger. The resulting benzyl cation is a reactive electrophile that must be trapped by scavengers to prevent re-alkylation of sensitive residues like tyrosine and tryptophan.[11][14]

The cleavage of the 2-Br-Z group also occurs under strong acid conditions, releasing the deprotected tyrosine, carbon dioxide, and the 2-bromobenzyl cation, which is subsequently trapped by scavengers.

Start Protected Peptide-Resin HF_Cleavage Anhydrous HF / Scavengers Start->HF_Cleavage Deprotected_Peptide Free Peptide in Solution HF_Cleavage->Deprotected_Peptide Side_Products Trapped Protecting Groups HF_Cleavage->Side_Products

Caption: General workflow for final cleavage in Boc-SPPS.

Experimental Protocol: Comparative Synthesis of a Model Peptide

To empirically compare the performance of this compound and Boc-D-Tyr(Bzl)-OH, the synthesis of a model hexapeptide, Ac-D-Tyr-Ala-Gly-Phe-Leu-Met-NH2, is proposed. The D-tyrosine at the N-terminus will be subjected to the maximum number of deprotection cycles, making this a stringent test of protecting group stability.

Materials:

  • MBHA Resin

  • Boc-Met-OH, Boc-Leu-OH, Boc-Phe-OH, Boc-Gly-OH, Boc-Ala-OH

  • Synthesis A: this compound

  • Synthesis B: Boc-D-Tyr(Bzl)-OH

  • DCM, DMF (Peptide Synthesis Grade)

  • TFA

  • Diisopropylethylamine (DIEA)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Anhydrous HF

  • Anisole, p-cresol (scavengers)

Procedure:

  • Resin Preparation: Swell MBHA resin in DCM for 1 hour, followed by DMF washes.

  • First Amino Acid Coupling (Boc-Met-OH):

    • Pre-activate Boc-Met-OH (3 eq.) with HBTU (3 eq.) and DIEA (6 eq.) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and couple for 2 hours.

    • Wash the resin with DMF (3x), DCM (3x), and perform a Kaiser test to confirm complete coupling.

  • Chain Elongation (Ala, Gly, Phe, Leu):

    • Deprotection: Treat the resin with 50% TFA in DCM (1 x 2 min, 1 x 20 min).

    • Washes: Wash with DCM (3x), isopropanol (2x), and DMF (3x).

    • Neutralization: Treat the resin with 10% DIEA in DMF (2 x 2 min).

    • Washes: Wash with DMF (3x).

    • Coupling: Couple the next Boc-protected amino acid as described in step 2.

    • Repeat this cycle for Boc-Ala-OH, Boc-Gly-OH, Boc-Phe-OH, and Boc-Leu-OH.

  • Final Amino Acid Coupling (D-Tyr):

    • Perform the deprotection, wash, and neutralization steps as in step 3.

    • For Synthesis A , couple this compound.

    • For Synthesis B , couple Boc-D-Tyr(Bzl)-OH.

  • Acetylation:

    • After coupling the final D-tyrosine, treat the resin with a solution of acetic anhydride (10 eq.) and DIEA (10 eq.) in DMF for 30 minutes to cap the N-terminus.

  • Cleavage and Deprotection:

    • Wash the resin with DMF, DCM, and methanol, then dry under vacuum.

    • Treat the dried peptide-resin with anhydrous HF containing anisole and p-cresol (90:5:5 v/v) at 0°C for 1 hour in a dedicated HF cleavage apparatus.

    • Evaporate the HF under a stream of nitrogen.

  • Work-up and Analysis:

    • Precipitate the crude peptide with cold diethyl ether.

    • Wash the peptide pellet with cold ether, then dissolve in a water/acetonitrile mixture and lyophilize.

    • Analyze the crude peptide by RP-HPLC and Mass Spectrometry.

Expected Results and Data Analysis

Based on the known chemical properties of the protecting groups, the following outcomes are anticipated.

Performance MetricSynthesis A: this compoundSynthesis B: Boc-D-Tyr(Bzl)-OHAnalysis
Crude Peptide Purity (HPLC) Expected: 85-95%Expected: 70-85%The higher purity in Synthesis A is attributed to the enhanced stability of the 2-Br-Z group, minimizing side-product formation during the five TFA deprotection cycles.
Overall Yield HigherLowerReduced side reactions and potential premature chain cleavage in Synthesis A should lead to a higher overall yield of the target peptide.
Major Impurities (MS) Deletion sequences (common to SPPS)Deletion sequences, +90 Da adduct (benzyl migration) , -90 Da adduct (premature deprotection) Mass spectrometry of the crude product from Synthesis B is expected to show characteristic impurities resulting from the instability of the benzyl ether protecting group.

The superior performance of This compound in this comparative synthesis underscores its value in modern Boc-SPPS, particularly for complex targets. The investment in this more specialized building block can yield significant returns in terms of purity, yield, and reduced purification effort.

Conclusion and Recommendations

For the synthesis of peptides using the Boc/Bzl strategy, the choice of tyrosine side-chain protection is a critical parameter.

  • Boc-D-Tyr(Bzl)-OH remains a viable option for the synthesis of short peptides where the tyrosine residue is not subjected to an extensive number of acid deprotection cycles.[3]

  • This compound is the recommended choice for the synthesis of longer peptides or sequences where tyrosine is positioned near the N-terminus.[5] Its enhanced acid stability significantly reduces the risk of premature deprotection and O-to-C rearrangement, leading to a cleaner crude product and a more efficient overall synthesis.

By carefully considering the sequence of the target peptide and the position of tyrosine residues, researchers can select the optimal protecting group strategy to maximize the success of their solid-phase peptide synthesis endeavors.

References

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups.
  • MDPI. (2022). Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group.
  • Royal Society of Chemistry. (2016). Supporting information_OBC_rev1.
  • AAPPTec. (n.d.). Boc-Tyr(Bzl)-OH [2130-96-3].
  • University of California, Irvine. (n.d.). Protecting Groups.
  • AAPPTec. (n.d.). SYNTHESIS NOTES.
  • ResearchGate. (n.d.). Peptide Global Deprotection/Scavenger-Induced Side Reactions.
  • ACS Publications. (1982). Mechanisms for the removal of benzyl protecting groups in synthetic peptides by trifluoromethanesulfonic acid-trifluoroacetic acid-dimethyl sulfide.
  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • National Institutes of Health. (2022). Safety-Catch Linkers for Solid-Phase Peptide Synthesis.
  • ResearchGate. (2025). Enantioselective Enzymatic Cleavage of N‐Benzyloxycarbonyl Groups.

Sources

A Head-to-Head Comparison for Peptide Synthesis: Boc-D-Tyr(2-Br-Z)-OH vs. Boc-D-Tyr(2,6-Cl2-Bzl)-OH

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Selecting the Optimal Protected D-Tyrosine Derivative for Boc-SPPS

For researchers, medicinal chemists, and professionals in drug development, the meticulous selection of building blocks is paramount to the success of solid-phase peptide synthesis (SPPS). The choice of side-chain protecting groups for trifunctional amino acids like tyrosine is a critical decision that directly impacts the stability, yield, and purity of the final peptide. This guide provides an in-depth, objective comparison of two commonly employed protected D-tyrosine derivatives for Boc-based SPPS: Boc-D-Tyr(2-Br-Z)-OH and Boc-D-Tyr(2,6-Cl2-Bzl)-OH . We will delve into their chemical properties, performance characteristics, and provide the experimental framework to validate their application in your synthesis.

Introduction: The Critical Role of Tyrosine Side-Chain Protection in Boc-SPPS

In the Boc/Bzl protection strategy for SPPS, the Nα-Boc group is removed by repeated treatments with a moderately strong acid, typically trifluoroacetic acid (TFA).[1][2] Consequently, the side-chain protecting groups must be stable to these conditions to prevent premature deprotection and subsequent side reactions.[1][3] The standard benzyl (Bzl) ether used for tyrosine protection [Boc-Tyr(Bzl)-OH] is known to be partially labile to TFA, which can be problematic in the synthesis of longer peptides requiring numerous deprotection cycles.[1][3][4]

To address this, more acid-stable protecting groups were developed. This guide focuses on two such enhanced derivatives for D-tyrosine: one bearing a 2-bromobenzyloxycarbonyl (2-Br-Z) group and the other a 2,6-dichlorobenzyl (2,6-Cl2-Bzl) ether. Both are designed to offer superior stability to TFA while ensuring efficient removal during the final cleavage step.[1][3]

Physicochemical Properties: A Side-by-Side Look

A fundamental understanding of the physical and chemical properties of these reagents is the first step in making an informed decision. The table below summarizes key characteristics gathered from reputable suppliers and chemical databases.

PropertyThis compoundBoc-D-Tyr(2,6-Cl2-Bzl)-OH
Synonym N-α-t-Boc-O-2-bromobenzyloxycarbonyl-D-tyrosineN-α-t-Boc-O-2,6-dichlorobenzyl-D-tyrosine
CAS Number 81189-61-9[5][6]69541-62-4[7]
Molecular Formula C₂₂H₂₄BrNO₇[6]C₂₁H₂₃Cl₂NO₅[7][8]
Molecular Weight 494.33 g/mol [6]440.32 g/mol
Appearance White to off-white powderOff-white solid[7]
Purity (Typical) ≥98% (TLC)≥97.0% (TLC), ≥ 99%[7]
Storage Conditions 15-25°C0-8°C[7] or 2-8°C

Performance in Peptide Synthesis: Stability and Deprotection

The core of this comparison lies in the behavior of the side-chain protecting groups during the key steps of Boc-SPPS. The choice between the 2-Br-Z and 2,6-Cl2-Bzl groups hinges on their stability towards TFA and the conditions required for their final cleavage.

Stability During Synthesis

Both the 2-Br-Z and 2,6-Cl2-Bzl groups offer significantly enhanced stability to the 50% TFA in dichloromethane (DCM) solution used for Nα-Boc deprotection compared to the standard Bzl ether.[1][3] This increased stability is crucial for preventing the accumulation of side products, especially when the D-tyrosine residue is located near the N-terminus of a long peptide sequence, which will be exposed to numerous acid treatments.[5]

  • This compound : The 2-bromobenzyloxycarbonyl group is a carbonate, and its stability is attributed to the electron-withdrawing effect of the bromine atom, which deactivates the benzyl group towards acidolysis.[1]

  • Boc-D-Tyr(2,6-Cl2-Bzl)-OH : The 2,6-dichlorobenzyl group is an ether. The two chlorine atoms provide steric hindrance and strong electron-withdrawing effects, rendering the benzyl ether highly resistant to TFA.[1][3]

Final Cleavage and Deprotection

While stable during synthesis, these protecting groups must be efficiently removed during the final cleavage from the resin, typically using strong acids like anhydrous hydrogen fluoride (HF).[1][3]

  • 2-Br-Z Group : This group is readily cleaved by HF.[1][5] It is also reported to be compatible with other strong acid cleavage cocktails, such as TFMSA (trifluoromethanesulfonic acid) and HBr.[1][3] Interestingly, it can also be removed by piperidine in DMF, which limits its use in Fmoc chemistry but provides an alternative deprotection pathway.[3][5]

  • 2,6-Cl2-Bzl Group : This group is also cleanly removed by HF.[1][3] It shows compatibility with TMSOTf (trimethylsilyl trifluoromethanesulfonate) cleavage methods as well.[1]

The logical flow of a standard Boc-SPPS cycle, highlighting the stages where protecting group stability is critical, is illustrated in the diagram below.

Boc_SPPS_Workflow cluster_cycle Repetitive Synthesis Cycle Deprotection Nα-Boc Deprotection (e.g., 50% TFA in DCM) Wash1 Wash Deprotection->Wash1 Remove excess acid Neutralization Neutralization (e.g., 10% DIEA in DCM) Wash2 Wash Neutralization->Wash2 Remove excess base Coupling Amino Acid Coupling (e.g., HBTU/HOBt) Wash3 Wash Coupling->Wash3 Remove excess reagents Wash1->Neutralization Wash2->Coupling Wash3->Deprotection Start next cycle FinalCleavage Final Cleavage & Side-Chain Deprotection (e.g., Anhydrous HF) Wash3->FinalCleavage After final cycle Start Resin-Bound C-Terminal Amino Acid Start->Deprotection Purification Peptide Purification (e.g., RP-HPLC) FinalCleavage->Purification

Figure 1: Generalized workflow for Boc solid-phase peptide synthesis (SPPS).

Experimental Protocols for Evaluation

To objectively assess the performance of this compound and Boc-D-Tyr(2,6-Cl2-Bzl)-OH in your laboratory, we recommend a standardized experimental protocol. The following method for the synthesis of a model tripeptide, Ac-Ala-D-Tyr-Gly-NH₂, allows for a direct comparison of coupling efficiency and protecting group stability.

Materials and Reagents
  • Rink Amide MBHA resin

  • Boc-Gly-OH, Boc-Ala-OH

  • This compound or Boc-D-Tyr(2,6-Cl2-Bzl)-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Diisopropylethylamine (DIEA)

  • Acetic anhydride

  • Piperidine

  • Anhydrous Hydrogen Fluoride (HF) with p-cresol as a scavenger

  • Reversed-phase HPLC system for analysis and purification

Step-by-Step Synthesis Protocol

This protocol outlines the manual synthesis on a 0.1 mmol scale.

  • Resin Preparation: Swell 0.1 mmol of Rink Amide MBHA resin in DMF for 1 hour.

  • First Amino Acid Coupling (Glycine):

    • Pre-activate a solution of Boc-Gly-OH (0.4 mmol), HBTU (0.4 mmol), and HOBt (0.4 mmol) in DMF with DIEA (0.8 mmol) for 2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 2 hours at room temperature.

    • Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Nα-Boc Deprotection:

    • Treat the resin with 50% TFA in DCM for 2 minutes.

    • Repeat the treatment for 20 minutes.

    • Wash the resin with DCM (3x), isopropanol (1x), and DMF (3x).

  • Second Amino Acid Coupling (D-Tyrosine):

    • In parallel experiments, use this compound and Boc-D-Tyr(2,6-Cl2-Bzl)-OH.

    • Repeat the coupling procedure described in step 2 with the respective D-tyrosine derivative.

  • Third Amino Acid Coupling (Alanine):

    • Repeat the deprotection (step 3) and coupling (step 2, using Boc-Ala-OH) procedures.

  • N-terminal Acetylation:

    • After the final Boc deprotection, treat the resin with a solution of acetic anhydride (10 eq) and DIEA (10 eq) in DMF for 30 minutes.

    • Wash the resin thoroughly with DMF (3x) and DCM (3x), then dry under vacuum.

  • Cleavage and Deprotection:

    • Treat the dried resin with anhydrous HF containing 10% p-cresol at 0°C for 1 hour.

    • Evaporate the HF under a stream of nitrogen.

    • Precipitate the crude peptide with cold diethyl ether, centrifuge, and wash the pellet.

  • Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water).

    • Analyze the crude product by RP-HPLC and mass spectrometry. Compare the purity profiles and identify any side products resulting from premature side-chain deprotection.

This experimental design allows for a direct comparison of the two protected amino acids under identical conditions.

Figure 2: Experimental workflow for comparative peptide synthesis.

Conclusion and Recommendations

Both This compound and Boc-D-Tyr(2,6-Cl2-Bzl)-OH are superior alternatives to Boc-D-Tyr(Bzl)-OH for Boc-SPPS, offering enhanced side-chain stability against repetitive acid treatments.[1][3]

  • Boc-D-Tyr(2,6-Cl2-Bzl)-OH is generally recommended for syntheses requiring the utmost acid stability. The dichlorobenzyl ether is one of the more robust protecting groups available for this purpose in Boc chemistry.[1]

  • This compound provides a very reliable level of acid stability, suitable for the majority of demanding syntheses.[1][5] The 2-Br-Z group's compatibility with a slightly different range of final cleavage cocktails (e.g., TFMSA, HBr) might offer an advantage in specific contexts where HF is not desirable or available.[1][3]

The final choice will depend on the specific requirements of the target peptide, the length of the sequence, the position of the D-tyrosine residue, and the available cleavage instrumentation. For peptides that are particularly sensitive or long, the marginally superior stability of the 2,6-Cl2-Bzl group may be the deciding factor. For most standard applications, both derivatives will deliver excellent results. It is strongly advised to perform a comparative pilot synthesis, as described in this guide, to determine the optimal reagent for your specific research goals.

References

  • Boc-Tyr(2,6-Di-Cl-Bzl)-Oh | eqipped. (URL: )
  • This compound [81189-61-9] - Aapptec Peptides. (URL: )
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (URL: )
  • Boc-D-tyr(2,6-CL2-bzl)-OH - PubChem. (URL: [Link])
  • Boc-D-Tyr(2,6-dichloro-Bzl)-OH - PeptaNova. (URL: [Link])
  • This compound [81189-61-9] - Aapptec Peptides. (URL: [Link])
  • Boc-Tyr(2-Br-Z)-Oh | eqipped | Buy Now. (URL: [Link])
  • Amino Acid Derivatives for Peptide Synthesis. (URL: [Link])
  • Overview of Solid Phase Peptide Synthesis (SPPS). (URL: [Link])

Sources

A Senior Application Scientist's Guide: Fmoc-D-Tyr(tBu)-OH as a Superior Alternative to Boc-D-Tyr(2-Br-Z)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of solid-phase peptide synthesis (SPPS), the strategic selection of protected amino acids is a critical determinant of success, directly influencing coupling efficiency, the profile of potential side reactions, and ultimately, the yield and purity of the target peptide. The incorporation of D-tyrosine, a non-canonical amino acid often pivotal for conferring specific biological activities, presents a choice between two dominant protection strategies: the classic tert-butyloxycarbonyl (Boc) approach and the more contemporary 9-fluorenylmethyloxycarbonyl (Fmoc) methodology. This guide provides an in-depth, objective comparison of Fmoc-D-Tyr(tBu)-OH and Boc-D-Tyr(2-Br-Z)-OH, grounded in the fundamental principles of peptide chemistry and supported by established experimental practices.

The Core Directive: A Tale of Two Orthogonalities

The fundamental distinction between the Fmoc and Boc strategies lies in their orthogonal protection schemes, which dictate the chemical environments for deprotection throughout the synthesis.[1][] This choice has profound implications for the entire synthetic workflow, from resin selection to the final cleavage conditions.

  • The Boc/Bzl Strategy: This traditional approach relies on graduated acid lability.[3] The Nα-Boc group is removed with a moderate acid, typically trifluoroacetic acid (TFA), in a repetitive manner. The side-chain protecting groups, such as the 2-bromobenzyloxycarbonyl (2-Br-Z) group on tyrosine, are designed to be stable to these conditions but are cleaved at the end of the synthesis with a much stronger, hazardous acid like anhydrous hydrogen fluoride (HF).[3]

  • The Fmoc/tBu Strategy: This more modern strategy offers a milder and truly orthogonal approach.[4] The Nα-Fmoc group is labile to basic conditions, typically a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[5] Conversely, the side-chain protecting groups, such as the tert-butyl (tBu) ether on tyrosine, are stable to this basic treatment but are readily cleaved by a moderate acid like TFA during the final cleavage step.[6] This high degree of orthogonality allows for selective deprotection and minimizes the risk of side reactions on the growing peptide chain.[7]

Performance Comparison: A Data-Driven Analysis

ParameterFmoc-D-Tyr(tBu)-OH (Fmoc/tBu Strategy)This compound (Boc/Bzl Strategy)Rationale & Causality
Nα-Deprotection Reagent 20-40% Piperidine in DMF25-50% Trifluoroacetic Acid (TFA) in DCMThe mild basic deprotection in the Fmoc strategy is less aggressive towards acid-sensitive residues and the peptide-resin linkage, reducing the likelihood of premature cleavage and side-product formation.[7]
Side-Chain Protection tert-Butyl (tBu) ether2-Bromobenzyloxycarbonyl (2-Br-Z)The tBu ether is highly stable to the basic conditions of Fmoc deprotection. The 2-Br-Z group is designed for stability against repeated TFA treatments but can be susceptible to partial cleavage, especially in longer syntheses.
Final Cleavage Reagent 95% Trifluoroacetic Acid (TFA) with scavengersAnhydrous Hydrogen Fluoride (HF) or TFMSAThe use of highly corrosive and toxic HF in the Boc strategy necessitates specialized, expensive equipment and stringent safety protocols.[8] TFA cleavage is significantly safer and more accessible.[5]
Orthogonality High (Base-labile Nα vs. Acid-labile side-chain)Partial (Graduated acid lability)The high orthogonality of the Fmoc/tBu strategy provides greater synthetic flexibility, allowing for on-resin modifications if required.[9]
Expected Crude Purity 85-95%80-90%The milder conditions of Fmoc-SPPS generally result in a cleaner crude product with fewer deletion sequences and side-chain modifications.[7]
Major Impurities Deletion sequences, diketopiperazine formation (at the dipeptide stage)Truncated sequences, products of premature side-chain deprotection, alkylation of sensitive residues.[7]Careful monitoring of coupling reactions is essential in both strategies. The harsh acidic conditions of Boc-SPPS can lead to a broader range of side reactions.

Table 1: General Comparison of Fmoc-D-Tyr(tBu)-OH and this compound in SPPS

Experimental Workflows: A Step-by-Step Examination

The following diagrams and protocols illustrate the distinct workflows for incorporating D-tyrosine using each of the two derivatives.

Fmoc-D-Tyr(tBu)-OH Synthesis Cycle

Fmoc_SPPS_Workflow Resin Peptide-Resin (Free N-terminus) Coupling Couple Fmoc-D-Tyr(tBu)-OH (HBTU/DIPEA in DMF) Resin->Coupling Wash1 Wash (DMF) Coupling->Wash1 Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1->Deprotection Wash2 Wash (DMF) Deprotection->Wash2 Next_Cycle Ready for Next Amino Acid Coupling Wash2->Next_Cycle Next_Cycle->Coupling Repeat Cycle

Caption: Iterative cycle of Fmoc-SPPS for incorporating Fmoc-D-Tyr(tBu)-OH.

Detailed Protocol: Coupling of Fmoc-D-Tyr(tBu)-OH (0.1 mmol scale)

  • Resin Swelling: Swell the peptide-resin (with a free N-terminus) in DMF (5 mL) in a fritted syringe reaction vessel for 30-60 minutes with gentle agitation. Drain the solvent.[6]

  • Amino Acid Pre-activation: In a separate vial, dissolve Fmoc-D-Tyr(tBu)-OH (0.5 mmol, 229.8 mg), HBTU (0.49 mmol, 185.7 mg), and DIPEA (1.0 mmol, 174 µL) in DMF (3-5 mL). Allow the mixture to pre-activate for 5-10 minutes.[6] The rationale for pre-activation is to form the reactive HOBt ester of the amino acid prior to its introduction to the resin, which maximizes coupling efficiency and minimizes potential side reactions on the resin.

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature.[6]

  • Monitoring: Perform a qualitative ninhydrin (Kaiser) test on a small sample of resin beads. A negative result (yellow beads) indicates the complete consumption of free amines and thus, a successful coupling.[1]

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5 x 5 mL) to remove excess reagents and byproducts.[6] The resin is now ready for the next Fmoc deprotection step.

This compound Synthesis Cycle

Boc_SPPS_Workflow Resin Peptide-Resin (Free N-terminus) Coupling Couple this compound (DCC/HOBt in DMF/DCM) Resin->Coupling Wash1 Wash (DCM/DMF) Coupling->Wash1 Deprotection Boc Deprotection (50% TFA/DCM) Wash1->Deprotection Wash2 Wash (DCM) Deprotection->Wash2 Neutralization Neutralization (10% DIPEA/DCM) Wash2->Neutralization Wash3 Wash (DCM) Neutralization->Wash3 Next_Cycle Ready for Next Amino Acid Coupling Wash3->Next_Cycle Next_Cycle->Coupling Repeat Cycle

Caption: Iterative cycle of Boc-SPPS for incorporating this compound.

Detailed Protocol: Coupling of this compound (0.1 mmol scale)

  • Resin Swelling and Deprotection: Swell the peptide-resin in DCM for 30 minutes. Perform Boc deprotection by treating the resin with 50% TFA in DCM (v/v) for 2 minutes, drain, and then treat again with 50% TFA in DCM for 30 minutes. Wash the resin with DCM (3x), Isopropanol (2x), and DCM (3x).[7]

  • Neutralization: Treat the resin with 10% DIPEA in DCM (v/v) for 2 minutes (repeat twice). Wash the resin with DCM (5x).[7] This step is crucial to deprotonate the N-terminal ammonium trifluoroacetate salt to the free amine, which is necessary for the subsequent nucleophilic attack during coupling.

  • Amino Acid Activation: In a separate vessel, pre-activate this compound (3 equivalents relative to resin loading) with N,N'-Dicyclohexylcarbodiimide (DCC) (3 eq.) and 1-Hydroxybenzotriazole (HOBt) (3 eq.) in DMF for 10-15 minutes.[5] HOBt is added to suppress racemization and to form a more reactive HOBt ester, which improves coupling efficiency.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the reaction vessel for 2-4 hours at room temperature.

  • Monitoring: Perform a Kaiser test to confirm complete coupling.

  • Washing: Wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next Boc deprotection cycle.

Mechanistic Insights and Side Reaction Profiles

The Fmoc/tBu Advantage: Minimizing Side Reactions

The milder conditions of the Fmoc/tBu strategy significantly reduce the incidence of side reactions. The primary concerns are:

  • Diketopiperazine Formation: This side reaction is most prevalent at the dipeptide stage, where the N-terminal amine of the second residue can attack the ester linkage of the first residue, cleaving the dipeptide from the resin as a cyclic diketopiperazine. This is sequence-dependent and can be mitigated by using bulky resins like 2-chlorotrityl chloride resin.[10]

  • Aspartimide Formation: Peptides containing Asp-Gly or Asp-Ser sequences are prone to aspartimide formation under both basic and acidic conditions. In Fmoc-SPPS, the piperidine used for deprotection can catalyze this side reaction. The use of additives like HOBt in the deprotection solution can help to suppress this.[10]

The tBu ether protecting the tyrosine side chain is highly stable to the basic deprotection conditions and is cleanly removed during the final TFA cleavage. However, the tert-butyl cation generated during cleavage can potentially alkylate sensitive residues like tryptophan and methionine. The inclusion of scavengers such as water and triisopropylsilane (TIS) in the cleavage cocktail is essential to quench these reactive carbocations.[11][12]

The Boc/Bzl Challenge: Navigating Harsher Conditions

The repetitive use of strong acid in the Boc/Bzl strategy presents a greater risk of side reactions:

  • Premature Side-Chain Deprotection: While the 2-Br-Z group is more acid-stable than a standard benzyl group, it is not completely impervious to repeated TFA treatments. Partial deprotection of the tyrosine hydroxyl group can occur, exposing it to unwanted acylation in subsequent coupling steps.[7]

  • Alkylation of Tyrosine: The tert-butyl carbocations generated during the deprotection of other Boc-protected residues (if present) can alkylate the electron-rich aromatic ring of tyrosine.[7]

  • Acid-Catalyzed Degradation: Sensitive amino acids such as tryptophan and methionine are susceptible to degradation under the harsh acidic conditions of both the repetitive deprotection steps and the final HF cleavage.[7]

The final cleavage with anhydrous HF is a significant drawback. HF is extremely corrosive and toxic, requiring a specialized Teflon apparatus.[8] The cleavage mechanism proceeds via an SN1 pathway, generating benzyl carbocations that can lead to a variety of side reactions if not effectively scavenged.[8]

Conclusion: A Clear Verdict for Fmoc-D-Tyr(tBu)-OH

For the majority of applications in modern peptide synthesis, Fmoc-D-Tyr(tBu)-OH emerges as the superior choice over this compound. The Fmoc/tBu strategy offers a truly orthogonal protection scheme with milder deprotection conditions, which translates to a cleaner crude product, higher overall yield, and a significantly safer and more convenient workflow.[4] While the Boc/Bzl strategy remains a robust tool, particularly for the synthesis of certain "difficult" or highly hydrophobic sequences, the inherent risks of side reactions associated with its harsh acidic conditions and the hazards of the final HF cleavage make it a less desirable option for routine peptide synthesis. The adoption of the Fmoc/tBu strategy, exemplified by the use of Fmoc-D-Tyr(tBu)-OH, represents a significant advancement in the field, enabling the efficient and reliable synthesis of complex peptides for a wide range of research and drug development applications.

References

  • Nowick, J. S., et al. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Isidro-Llobet, A., et al. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20, 53–69.
  • AAPPTec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • Liu, C. F., & Tam, J. P. (2000). Orthogonal ligation strategies for peptide and protein. Biopolymers, 55(2), 123-139.
  • Coin, I., et al. (2014). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 20(5), 333-348.
  • Organic Chemistry Stack Exchange. (2017, November 19). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?.
  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • de la Torre, B. G., & Albericio, F. (2022). Solid-Phase Peptide Synthesis Using a Four-Dimensional (Safety-Catch) Protecting Group Scheme. The Journal of Organic Chemistry, 87(15), 10147-10156.
  • ResearchGate. (2016, March 26). Has anyone encountered problem with attachment of Tyrosine in solid phase peptide synthesis?.
  • Garcia-Gros, J., et al. (2024). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. RSC Advances, 14, 39968-39976.
  • Varkey, J. T., & Lelyveld, V. S. (2014). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. Methods in molecular biology (Clifton, N.J.), 1143, 169–177.
  • Liu, C. F., & Tam, J. P. (1997). Peptide synthesis using unprotected peptides through orthogonal coupling methods.
  • Master Organic Chemistry. (2014, November 19). Cleavage Of Ethers With Acid.
  • Khadse, S. C., & Kumar, A. (2014). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. Methods in molecular biology (Clifton, N.J.), 1143, 179–188.
  • Thompson, R. E., & Muir, T. W. (2015). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Chemistry (Weinheim an der Bergstrasse, Germany), 21(36), 12552–12563.
  • ResearchGate. (n.d.). Solid‐phase peptide synthesis using the Fmoc/tBu strategy. Synthesis....
  • Albericio, F., et al. (2014). Solid-phase peptide synthesis. Chemical Society reviews, 43(24), 8253–8297.
  • Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-139.
  • Slideshare. (2014, June 4). Hf cleavage and deprotection from resins.
  • ResearchGate. (2024, December 13). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups.
  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters.
  • Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-139.
  • Sunresin. (n.d.). Fmoc / t-Bu Solid Phase Synthesis.
  • Lundt, B. F., et al. (1978). Formation and synthesis of 3'-t-butyltyrosine. International journal of peptide and protein research, 12(5), 258-268.
  • Góngora-Benítez, M., et al. (2019). The aspartimide problem persists: Fluorenylmethyloxycarbonyl-solid-phase peptide synthesis (Fmoc-SPPS) chain termination due to formation of N-terminal piperazine-2,5-diones. Journal of peptide science : an official publication of the European Peptide Society, 25(9), e3196.
  • AAPPTec. (n.d.). Cleaving peptides from Merrifield resin; TFMSA cleavage.
  • Albericio, F., & Carpino, L. A. (2008). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.

Sources

A Researcher's Guide to Tyrosine Protection: Comparing the Acid Lability of Common Protecting Groups

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the synthesis of peptides is a foundational technique. The strategic selection of protecting groups for trifunctional amino acids like tyrosine is a critical determinant of success, directly influencing yield, purity, and the viability of the overall synthetic strategy. This guide provides an in-depth, objective comparison of the acid lability of commonly employed tyrosine protecting groups, supported by mechanistic insights and practical experimental protocols.

The Critical Role of Tyrosine Protection in Peptide Synthesis

Tyrosine, with its phenolic hydroxyl group, presents a unique challenge in peptide synthesis. This nucleophilic side chain can undergo undesirable reactions, such as O-acylation, during coupling steps, leading to the formation of impurities that are often difficult to separate from the target peptide.[1] Furthermore, the unprotected hydroxyl group can be modified by cationic species generated during deprotection steps.[1] To circumvent these issues, the hydroxyl group is temporarily masked with a protecting group that must be stable throughout the synthesis and selectively removable under specific conditions.

The choice between the two primary solid-phase peptide synthesis (SPPS) strategies, Boc/Bzl and Fmoc/tBu, largely dictates the selection of the tyrosine protecting group. The Boc/Bzl strategy relies on graded acid lability, where the temporary Nα-Boc group is removed with a moderate acid like trifluoroacetic acid (TFA), while the "permanent" side-chain protecting groups are cleaved with a much stronger acid, such as anhydrous hydrogen fluoride (HF), at the final step.[2][3] In contrast, the Fmoc/tBu strategy employs an orthogonal scheme, with the base-labile Nα-Fmoc group and acid-labile side-chain protecting groups.[3]

This guide will focus on the acid lability of the following widely used tyrosine protecting groups:

  • tert-Butyl (tBu)

  • Benzyl (Bzl)

  • 2-Bromobenzyloxycarbonyl (2-BrZ)

  • 2,6-Dichlorobenzyl (2,6-Cl₂Bzl)

Comparative Analysis of Acid Lability

The stability of a protecting group to acidic conditions is not absolute but rather a spectrum. The following sections detail the relative acid lability of common tyrosine protecting groups, providing insights into their cleavage mechanisms and optimal deprotection conditions.

tert-Butyl (tBu) Ether

The tert-butyl (tBu) ether is the most common protecting group for the tyrosine side chain in the Fmoc/tBu SPPS strategy.[1] Its popularity stems from its reliable stability to the basic conditions (e.g., 20% piperidine in DMF) used for Nα-Fmoc deprotection and its facile removal during the final cleavage from the resin with a high concentration of TFA.[4]

Cleavage Mechanism: The acid-catalyzed cleavage of the tBu ether proceeds via an SN1 mechanism. Protonation of the ether oxygen is followed by the departure of the stable tert-butyl cation, regenerating the free hydroxyl group of tyrosine.

dot

G Tyr_tBu Tyr-O-tBu Protonated_Tyr_tBu Tyr-O+(H)-tBu Tyr_tBu->Protonated_Tyr_tBu + H+ Tyr_OH Tyr-OH Protonated_Tyr_tBu->Tyr_OH - tBu+ tBu_cation tBu+

Caption: SN1 cleavage of Tyr(tBu).

Deprotection Conditions: Complete removal of the tBu group is typically achieved with a cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) for 1-3 hours at room temperature.[4] The liberated tert-butyl cations are highly reactive electrophiles that can alkylate nucleophilic residues like tryptophan and methionine, and even tyrosine itself.[2][5] Therefore, the inclusion of scavengers like TIS and water is crucial to trap these cations.[5]

Benzyl (Bzl) Ether

The benzyl (Bzl) ether is a classic protecting group for tyrosine, primarily used in the Boc/Bzl SPPS strategy. It exhibits greater acid stability than the tBu ether.

Cleavage Mechanism: Similar to the tBu ether, the cleavage of the Bzl ether follows an SN1 pathway involving protonation of the ether oxygen and subsequent formation of a benzyl cation.

dot

G Tyr_Bzl Tyr-O-Bzl Protonated_Tyr_Bzl Tyr-O+(H)-Bzl Tyr_Bzl->Protonated_Tyr_Bzl + H+ Tyr_OH Tyr-OH Protonated_Tyr_Bzl->Tyr_OH - Bzl+ Bzl_cation Bzl+

Caption: SN1 cleavage of Tyr(Bzl).

Deprotection Conditions: The Bzl group is only partially cleaved by neat TFA, making it unsuitable for the final deprotection step in Fmoc-based synthesis.[1] Complete removal requires treatment with strong acids like anhydrous HF.[6] The "low-high" HF procedure is often employed to minimize side reactions. The "low" HF step (e.g., HF/dimethylsulfide (DMS), 25:75) at 0°C removes more acid-labile protecting groups, while the subsequent "high" HF step (e.g., HF/p-cresol, 90:10) cleaves the more resistant groups like Tyr(Bzl).[7] The benzyl cation generated during cleavage can also cause alkylation of sensitive residues, necessitating the use of scavengers like p-cresol or anisole.[8]

2-Bromobenzyloxycarbonyl (2-BrZ)

The 2-bromobenzyloxycarbonyl (2-BrZ) group is a more acid-stable protecting group used in the Boc/Bzl strategy, offering enhanced stability compared to the standard Bzl ether.[1]

Cleavage Mechanism: The cleavage mechanism is analogous to that of the Bzl group, proceeding through an SN1 pathway after protonation. The electron-withdrawing bromine atom on the benzyl ring slightly destabilizes the resulting carbocation, thereby increasing the acid stability of the protecting group.

Deprotection Conditions: The 2-BrZ group is stable to 50% TFA in dichloromethane (DCM), a condition used for the removal of the Nα-Boc group.[2] Complete deprotection is achieved with strong acids such as HF or trifluoromethanesulfonic acid (TFMSA).[2]

2,6-Dichlorobenzyl (2,6-Cl₂Bzl)

For syntheses requiring even greater acid stability, the 2,6-dichlorobenzyl (2,6-Cl₂Bzl) ether is an excellent choice. This protecting group is particularly valuable in the Boc/Bzl synthesis of long and complex peptides.

Cleavage Mechanism: The cleavage follows an SN1 mechanism. The two electron-withdrawing chlorine atoms in the ortho positions of the benzyl ring significantly destabilize the corresponding carbocation, rendering the protecting group highly resistant to acidolysis.

Deprotection Conditions: The 2,6-Cl₂Bzl group is stable to 50% TFA and is efficiently removed by HF.[1] Its high stability makes it a truly "permanent" protecting group in the context of Boc-SPPS, ensuring the integrity of the tyrosine side chain until the final deprotection step.

Quantitative Comparison of Acid Lability

While direct kinetic data for the acid cleavage of all these protecting groups under identical conditions is sparse in the literature, a clear qualitative and semi-quantitative order of lability can be established from various sources.

Protecting GroupStructureTypical SPPS StrategyCleavage ConditionsRelative Acid Lability
tert-Butyl (tBu) -C(CH₃)₃Fmoc/tBu95% TFA, 1-3 hMost Labile
Benzyl (Bzl) -CH₂-C₆H₅Boc/BzlHF, 1 h, 0°CModerately Stable
2-Bromobenzyloxycarbonyl (2-BrZ) -C(O)O-CH₂-C₆H₄-BrBoc/BzlHF or TFMSAStable
2,6-Dichlorobenzyl (2,6-Cl₂Bzl) -CH₂-C₆H₃-Cl₂Boc/BzlHFMost Stable

Experimental Protocol: Comparative Acid Lability Study

To empirically determine and compare the acid lability of different tyrosine protecting groups, the following experimental workflow can be employed. This protocol is designed as a self-validating system to provide researchers with reliable, in-house data to guide their synthetic strategies.

dot

G cluster_0 Peptide Synthesis cluster_1 Acid Treatment cluster_2 Analysis A Synthesize a model peptide (e.g., Ac-Gly-Tyr(PG)-NH₂) on a suitable resin B Divide the peptide-resin into aliquots A->B C Treat each aliquot with a specific acidic cocktail for varying time points B->C D Cleave the peptide from the resin C->D E Analyze the crude peptide by RP-HPLC and LC-MS D->E F Quantify the percentage of deprotection E->F

Caption: Workflow for comparing acid lability.

Step-by-Step Methodology
  • Peptide Synthesis:

    • Synthesize a short, model peptide containing a single tyrosine residue on a suitable solid support (e.g., Rink amide resin for C-terminal amides). A simple sequence such as Ac-Gly-Tyr(PG)-NH₂, where PG is the protecting group to be tested (tBu, Bzl, 2-BrZ, or 2,6-Cl₂Bzl), is recommended.

    • The N-terminus should be acetylated to prevent any interference from a free amine.

    • After synthesis, thoroughly wash and dry the peptide-resin.

  • Acid Treatment:

    • Accurately weigh and divide the peptide-resin into several aliquots for each protecting group.

    • Prepare the desired acidic cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS).

    • Treat each aliquot with the cleavage cocktail at room temperature.

    • At predetermined time points (e.g., 15 min, 30 min, 1h, 2h, 4h), quench the reaction by filtering the resin and washing it thoroughly with a neutral solvent like DCM, followed by a final wash with methanol.

  • Cleavage and Analysis:

    • For the time-point samples where the protecting group is expected to be partially intact, a final, complete cleavage using a strong acid cocktail (e.g., HF for Bzl, 2-BrZ, and 2,6-Cl₂Bzl, or a prolonged TFA treatment for tBu) is necessary to release the peptide from the resin for analysis.

    • Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and dry the peptide pellet.

    • Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile in water).

    • Analyze each sample by reverse-phase high-performance liquid chromatography (RP-HPLC) and liquid chromatography-mass spectrometry (LC-MS).

    • The RP-HPLC chromatogram will show peaks corresponding to the protected and deprotected peptide. The identity of these peaks should be confirmed by LC-MS.

    • Calculate the percentage of deprotection at each time point by integrating the respective peak areas in the HPLC chromatogram.

  • Data Interpretation:

    • Plot the percentage of deprotection versus time for each protecting group. This will provide a clear visual and quantitative comparison of their acid lability under the tested conditions.

Conclusion and Recommendations

The selection of a tyrosine protecting group is a strategic decision with significant implications for the success of a peptide synthesis campaign.

  • For Fmoc/tBu SPPS, Tyr(tBu) remains the gold standard due to its compatibility with the orthogonal deprotection scheme and its predictable cleavage with TFA. However, careful attention must be paid to the use of scavengers to prevent side reactions.

  • For Boc/Bzl SPPS, the choice depends on the desired level of acid stability. Tyr(Bzl) is suitable for the synthesis of moderately sized peptides. For longer or more complex sequences where repeated TFA exposure could lead to premature deprotection, the more robust Tyr(2-BrZ) or the exceptionally stable Tyr(2,6-Cl₂Bzl) are superior choices.

By understanding the nuances of their acid lability and employing the appropriate cleavage conditions, researchers can effectively harness these protecting groups to achieve their synthetic goals with high efficiency and purity.

References

  • Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides
  • Introduction to Cleavage Techniques.
  • Fmoc Resin Cleavage and Deprotection.
  • Protecting Groups in Peptide Synthesis.
  • Amino Acid Deriv
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Advancing sustainable peptide synthesis.
  • Amino Acid-Protecting Groups.
  • Peptide Global Deprotection/Scavenger-Induced Side Reactions.
  • Synthesis of phosphotyrosine-containing peptides by the solid-phase method.
  • TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Form
  • Boc Resin Cleavage Protocol.
  • Methods and Protocols of Modern Solid-Phase Peptide Synthesis.
  • SN 1 and SN 2 mechanisms for the deprotection of synthetic peptides by hydrogen fluoride.
  • A Comparative Guide to Protected Tyrosine Derivatives in Autom
  • Cleavage of benzyl group from tyrosine or nitrotyrosine in synthetic peptides.
  • Experimental procedures Solid phase peptide synthesis (SPPS) Solid phase peptide synthesis (SPPS) was performed using a microwav.
  • Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis.

Sources

A Senior Application Scientist's Guide to Confirming Incorporation of Boc-D-Tyr(2-Br-Z)-OH: A Comparative Analysis of Key Analytical Methods

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the successful incorporation of modified amino acids is a cornerstone of modern peptide synthesis. The unique properties of these residues can significantly enhance the therapeutic potential of peptides. However, confirming the precise identity, purity, and successful coupling of these specialized building blocks is paramount. This guide provides an in-depth, objective comparison of the primary analytical methods for validating the incorporation of Boc-D-Tyr(2-Br-Z)-OH , a key derivative used in Boc solid-phase peptide synthesis (SPPS).[1][2]

While specific, detailed experimental spectra and chromatograms for this compound are not widely available in the public domain, this guide will leverage established principles and data from closely related, well-characterized analogues to provide a comprehensive analytical framework. We will explore the nuances of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC), offering field-proven insights and detailed experimental protocols.

The Analytical Imperative: Why Rigorous Characterization Matters

The incorporation of a modified amino acid like this compound introduces additional complexity to peptide synthesis. The bulky 2-bromobenzyloxycarbonyl (2-Br-Z) protecting group, while offering acid stability during Boc deprotection cycles, can influence the physicochemical properties of both the amino acid derivative and the resulting peptide.[2] Incomplete coupling, side reactions, or premature deprotection can all compromise the integrity of the final product. Therefore, a multi-faceted analytical approach is not just recommended; it is essential for ensuring the quality and reproducibility of your synthesis.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy stands as the most powerful technique for the unambiguous structural confirmation of organic molecules, including modified amino acids. It provides detailed information about the chemical environment of each atom, allowing for the verification of the complete structure, including the presence and integrity of the protecting groups.

The Causality Behind NMR in Confirming Incorporation

The primary goal of NMR analysis in this context is to confirm the presence of all expected chemical moieties of this compound within the peptide sequence. This is achieved by identifying the characteristic signals for the Boc group, the D-tyrosine backbone, and the 2-Br-Z protecting group. The chemical shifts and coupling patterns of the protons and carbons provide a unique fingerprint of the molecule.

Expected ¹H and ¹³C NMR Spectral Characteristics

While a definitive spectrum for this compound is not publicly available, we can predict the expected signals based on the analysis of similar compounds such as Boc-D-Tyr(Me)-OH and other Boc-protected amino acids.[3]

¹H NMR:

  • Boc Group: A characteristic sharp singlet at approximately 1.4 ppm, integrating to 9 protons.

  • D-Tyrosine Backbone:

    • α-proton (CH): A multiplet between 4.2-4.6 ppm.

    • β-protons (CH₂): Two diastereotopic protons appearing as a multiplet (typically two doublets of doublets) between 2.8-3.2 ppm.

  • Aromatic Protons (Tyrosine Ring): Two doublets in the aromatic region (approximately 6.8-7.2 ppm), each integrating to 2 protons.

  • 2-Br-Z Group:

    • Methylene Protons (CH₂): A singlet at approximately 5.2-5.4 ppm.

    • Aromatic Protons: A series of multiplets in the aromatic region (approximately 7.2-7.7 ppm).

¹³C NMR:

  • Boc Group: Resonances for the quaternary carbon at ~80 ppm and the carbonyl carbon at ~155 ppm.

  • D-Tyrosine Backbone: Signals for the carboxylic acid carbonyl, α-carbon, and β-carbon.

  • Aromatic Carbons (Tyrosine Ring): Four signals for the aromatic carbons of the tyrosine ring.

  • 2-Br-Z Group: Signals for the methylene carbon and the aromatic carbons of the bromobenzyl group.

Experimental Protocol: ¹H NMR Spectroscopy

Objective: To confirm the chemical structure of a peptide containing this compound.

Materials:

  • Lyophilized peptide sample

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD-d₄)

  • NMR tubes

  • NMR spectrometer (400 MHz or higher recommended for better resolution)

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified peptide in 0.5-0.7 mL of a suitable deuterated solvent. Ensure the sample is fully dissolved.

  • Acquisition:

    • Tune and shim the spectrometer.

    • Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak.

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Integrate the peaks to determine the relative number of protons.

    • Assign the peaks to the corresponding protons in the peptide sequence, paying close attention to the characteristic signals of the this compound residue.

Visualizing the NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Dissolve Dissolve Peptide in Deuterated Solvent Transfer Transfer to NMR Tube Dissolve->Transfer Spectrometer Place in NMR Spectrometer Transfer->Spectrometer Acquire Acquire 1H Spectrum Spectrometer->Acquire Process Process Raw Data (FT, Phasing) Acquire->Process Analyze Assign Peaks & Integrate Process->Analyze Result Result Analyze->Result Structural Confirmation

NMR Spectroscopy Workflow for Structural Confirmation.

Section 2: Mass Spectrometry (MS): Unveiling the Molecular Weight and Sequence

Mass spectrometry is an indispensable tool for confirming the molecular weight of the synthesized peptide, thereby verifying the successful incorporation of the this compound residue. Tandem mass spectrometry (MS/MS) further provides fragmentation data that can confirm the amino acid sequence.

The Power of Mass-Based Verification

The fundamental principle of MS in this application is the precise measurement of the mass-to-charge ratio (m/z) of the ionized peptide. The presence of a molecular ion peak corresponding to the calculated mass of the peptide containing this compound is strong evidence of its successful incorporation.

Expected Mass Spectrometry Data

Molecular Weight:

  • This compound: C₂₂H₂₄BrNO₇, Molecular Weight: 494.33 g/mol .[1]

When incorporated into a peptide, the expected molecular weight of the final product will be the sum of the molecular weights of all constituent amino acids minus the mass of water molecules lost during peptide bond formation.

Fragmentation Pattern (MS/MS):

In tandem MS, the peptide is fragmented, and the masses of the resulting fragments are measured. This allows for the determination of the amino acid sequence. For a peptide containing this compound, characteristic fragmentation patterns would include:

  • Loss of the Boc group: A neutral loss of 100 Da (C₅H₈O₂) is a common fragmentation pathway for Boc-protected peptides.

  • Loss of the 2-Br-Z group: Fragmentation may also involve the cleavage of the 2-bromobenzyl portion.

  • Peptide backbone fragmentation: The characteristic b- and y-ion series will be observed, with the mass of the this compound residue accounted for in the fragment ions.

Experimental Protocol: LC-MS/MS Analysis

Objective: To confirm the molecular weight and sequence of a peptide containing this compound.

Materials:

  • Purified peptide sample

  • HPLC-grade water, acetonitrile, and formic acid

  • LC-MS/MS system (e.g., Q-TOF or Orbitrap)

Procedure:

  • Sample Preparation:

    • Dissolve the peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid) to a concentration of approximately 1 mg/mL.

    • Dilute the sample to 1-10 µg/mL with the initial mobile phase.

  • Liquid Chromatography (LC):

    • Equilibrate a C18 reversed-phase column.

    • Inject the sample and elute with a gradient of acetonitrile in water (both containing 0.1% formic acid).

  • Mass Spectrometry (MS):

    • Ionize the eluting peptide using electrospray ionization (ESI) in positive ion mode.

    • Acquire a full MS scan to identify the precursor ion of the peptide.

    • Perform data-dependent MS/MS analysis on the most abundant precursor ions.

  • Data Analysis:

    • Identify the molecular ion peak in the MS1 spectrum and compare it to the calculated mass.

    • Analyze the MS/MS spectra to identify the b- and y-ion series and confirm the peptide sequence.

Visualizing the LC-MS/MS Workflow

LCMS_Workflow cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_da Data Analysis Inject Inject Sample Separate Separate on C18 Column Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize AnalyzeMS1 MS1 Scan (Molecular Weight) Ionize->AnalyzeMS1 AnalyzeMS2 MS/MS Scan (Sequencing) AnalyzeMS1->AnalyzeMS2 ProcessData Process Spectra AnalyzeMS2->ProcessData Confirm Confirm Mass & Sequence ProcessData->Confirm Result Result Confirm->Result Verified Incorporation

LC-MS/MS Workflow for Molecular Weight and Sequence Confirmation.

Section 3: High-Performance Liquid Chromatography (HPLC): Assessing Purity and Homogeneity

HPLC, particularly reversed-phase HPLC (RP-HPLC), is the workhorse for assessing the purity of synthetic peptides. It separates the target peptide from impurities such as deletion sequences, incompletely deprotected peptides, and other side products.

The Rationale for Chromatographic Purity Assessment

The goal of HPLC analysis is to resolve the peptide of interest into a single, sharp peak, demonstrating its homogeneity. The retention time of the peptide is influenced by its overall hydrophobicity. The presence of the bulky and relatively nonpolar Boc and 2-Br-Z groups on the tyrosine residue will significantly increase the hydrophobicity of the peptide, leading to a longer retention time compared to its unprotected counterpart.

Comparative HPLC Performance
FeatureThis compound containing PeptideUnprotected Peptide
Relative Retention Time LongerShorter
Peak Shape Generally good, but can be affected by aggregationTypically sharp
Common Impurities Incomplete coupling products, deletion sequencesOxidation or deamidation products (sequence dependent)
Experimental Protocol: RP-HPLC Purity Analysis

Objective: To determine the purity of a synthetic peptide containing this compound.

Materials:

  • Lyophilized peptide sample

  • HPLC-grade water, acetonitrile, and trifluoroacetic acid (TFA)

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Sample Preparation: Dissolve the peptide in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Gradient: A linear gradient from a lower to a higher percentage of mobile phase B (e.g., 5% to 95% B over 30 minutes).

    • Flow Rate: 1.0 mL/min

    • Detection: UV absorbance at 220 nm and 280 nm.

  • Analysis:

    • Inject the sample and record the chromatogram.

    • Integrate the peak areas to calculate the purity of the target peptide as a percentage of the total peak area.

Visualizing the HPLC Workflow

HPLC_Workflow Prep Sample Preparation (Dissolve in Mobile Phase) Inject Inject Sample into HPLC Prep->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (220/280 nm) Separate->Detect Analyze Chromatogram Analysis (Peak Integration) Detect->Analyze Result Purity Determination Analyze->Result

RP-HPLC Workflow for Purity Analysis.

Conclusion: A Triad of Techniques for Confident Characterization

Confirming the successful incorporation of a modified amino acid like this compound requires a synergistic approach that leverages the strengths of multiple analytical techniques. NMR spectroscopy provides the definitive structural proof, mass spectrometry confirms the correct molecular weight and sequence, and HPLC assesses the purity and homogeneity of the final product. By employing this triad of methods, researchers and drug development professionals can ensure the quality and integrity of their synthetic peptides, paving the way for reliable and reproducible downstream applications. The detailed protocols and comparative insights provided in this guide serve as a robust framework for the successful analytical characterization of peptides containing this and other similarly modified amino acid residues.

References

  • Aapptec. (2023). Overview of Custom Peptide Synthesis. [Link]
  • Aapptec. This compound [81189-61-9]. [Link]
  • Aapptec. This compound [81189-61-9]. [Link]
  • Google Patents. US7217835B2 - Production method of O-substituted tyrosine compound.
  • PubMed. (2017). Characterization and Identification of Dityrosine Cross-Linked Peptides Using Tandem Mass Spectrometry. [Link]
  • The Royal Society of Chemistry. (2016).
  • MDPI. (2020).
  • ResearchGate. (2017). (PDF) Characterization and Identification of Dityrosine Cross-Linked Peptides Using Tandem Mass Spectrometry. [Link]
  • PubMed. (2016).
  • PubMed Central. (2021). Molecular Recognition of Tyrosine-Containing Polypeptides with Pseudopeptidic Cages Unraveled by Fluorescence and NMR Spectroscopies. [Link]
  • ResearchGate. (2014). (PDF) NMR of peptides. [Link]
  • Google Patents. CN104447415A - Method for preparing Boc-L-tyrosine by using (Boc)2O.
  • Aapptec. Boc-Tyr(2-Br-Z)-OH [47689-67-8]. [Link]

Sources

Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry Analysis of Peptides with the 2-Bromobenzyloxycarbonyl (2-Br-Z) Protecting Group

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis and drug development, the precise characterization of intermediates and final products is paramount. The choice of protecting groups is a critical decision that influences not only the synthetic route but also the subsequent analytical challenges. The 2-bromobenzyloxycarbonyl (2-Br-Z) group, a halogenated variant of the classical benzyloxycarbonyl (Z or Cbz) group, offers specific advantages in peptide synthesis, including altered stability and cleavage conditions. However, its behavior under mass spectrometric analysis, a cornerstone of modern peptide characterization, requires a detailed and comparative understanding.

This guide, from the perspective of a Senior Application Scientist, provides an in-depth technical comparison of the mass spectrometry (MS) analysis of peptides bearing the 2-Br-Z group against other common amine-protecting groups. We will delve into the expected fragmentation patterns, the unique analytical signatures conferred by the bromine atom, and provide actionable protocols to guide your experimental design.

The Impact of Protecting Groups on Peptide Mass Spectrometry

Before delving into the specifics of the 2-Br-Z group, it is crucial to understand the fundamental ways in which protecting groups influence peptide analysis by mass spectrometry. An ideal protecting group for MS analysis would be stable during ionization and fragmentation, allowing for the unambiguous determination of the peptide's sequence through the characteristic series of b- and y-ions.[1] However, many protecting groups are inherently labile and can introduce complexity into the mass spectra.

Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are the two most common soft ionization techniques for peptide analysis.[2] While gentle, the energy imparted during these processes can sometimes be sufficient to induce fragmentation of more labile protecting groups, a phenomenon known as in-source decay.[3] This can lead to the observation of both the intact protected peptide and its deprotected form in the initial MS1 spectrum, complicating interpretation.

During tandem mass spectrometry (MS/MS), where precursor ions are isolated and fragmented to elicit structural information, the fragmentation pattern is highly dependent on the nature of the protecting group. Some groups, like the tert-butyloxycarbonyl (Boc) group, are notoriously labile and their fragmentation can dominate the spectrum, sometimes at the expense of obtaining complete peptide backbone fragmentation.[3]

Comparative Analysis of Protecting Groups in Mass Spectrometry

The choice of protecting group has a profound impact on the information that can be gleaned from a mass spectrum. Below is a comparative table summarizing the expected behavior of the 2-Br-Z group alongside other commonly used amine protecting groups.

Parameter2-Br-Z (2-Bromobenzyloxycarbonyl)Z (Benzyloxycarbonyl)Fmoc (9-Fluorenylmethyloxycarbonyl)Boc (tert-Butyloxycarbonyl)
Typical Ionization Efficiency (ESI) Moderate to GoodModerateGood to HighModerate
Isotopic Signature Characteristic M/M+2 doublet (approx. 1:1 ratio) due to 79Br/81Br isotopes.[4]Natural isotopic abundance.Natural isotopic abundance.Natural isotopic abundance.
Lability (In-Source Decay) Expected to be relatively stable, similar to the Z group.Generally stable under typical ESI and MALDI conditions.[5]Generally stable.Prone to in-source decay, leading to observation of the deprotected peptide.[3]
Characteristic Fragmentation (CID/HCD) - Neutral loss of CO2 (44 Da)- Formation of a bromobenzyl cation (m/z 169/171)- Formation of a bromotropylium ion (m/z 169/171)- Potential loss of the entire protecting group.- Neutral loss of CO2 (44 Da)- Formation of a benzyl cation (m/z 91)- Formation of a tropylium ion (m/z 91)[6]Stable, with fragmentation primarily occurring along the peptide backbone (b- and y-ions).- Neutral loss of isobutylene (56 Da)- Neutral loss of CO2 (44 Da)- Loss of the entire Boc group (100 Da).[3]
Impact on Peptide Sequencing The bromine isotopic pattern on fragment ions containing the protecting group can aid in spectral interpretation. Peptide backbone fragmentation should be observable.Generally allows for good peptide backbone fragmentation.Excellent for de novo sequencing due to its stability.Can complicate sequencing due to dominant neutral losses and in-source decay.

The Unique Signature of the 2-Br-Z Group: A Doublet of Information

The most distinguishing feature of the 2-Br-Z group in mass spectrometry is the presence of the bromine atom. Bromine has two stable isotopes, 79Br and 81Br, with near-equal natural abundance (50.7% and 49.3%, respectively).[4] This results in a characteristic isotopic pattern for any ion containing the 2-Br-Z group: a pair of peaks (a doublet) of nearly equal intensity, separated by 2 m/z units. This "M/M+2" signature is a powerful diagnostic tool for confirming the presence of the protecting group on the intact peptide and on any fragment ions that retain it.[4][7]

This isotopic signature provides a significant advantage in data analysis, allowing for the rapid identification of protected peptides and their fragments, even in complex mixtures.

Fragmentation Pathways of 2-Br-Z Protected Peptides

While direct experimental data on the fragmentation of 2-Br-Z protected peptides is not extensively published, we can predict the most likely fragmentation pathways based on the known behavior of the parent Cbz group and general principles of mass spectrometry.[5][8] Under collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD), we can anticipate the following fragmentation events:

  • Neutral Loss of CO2: A common fragmentation pathway for carbamates is the loss of carbon dioxide (44 Da).

  • Formation of the Bromobenzyl Cation/Tropylium Ion: Cleavage of the C-O bond of the carbamate can lead to the formation of a 2-bromobenzyl cation. This ion is expected to be observed as a characteristic doublet at m/z 169 and 171. Similar to the unsubstituted benzyl cation, this may rearrange to the more stable tropylium ion structure.[6]

  • Cleavage of the N-C Bond: Direct cleavage at the bond between the nitrogen of the amino acid and the carbonyl of the protecting group can result in the loss of the entire 2-Br-Z group.

  • Peptide Backbone Fragmentation: Alongside the fragmentation of the protecting group, the expected b- and y-ion series from the peptide backbone should be observed, allowing for sequence determination.

The following diagram illustrates the predicted fragmentation pathways for a peptide N-terminally protected with the 2-Br-Z group.

G cluster_precursor Precursor Ion cluster_fragments Primary Fragment Ions Precursor [2-Br-Z-Peptide+H]+ Loss_CO2 [M+H - CO2]+ Precursor->Loss_CO2 - CO2 (44 Da) Bromobenzyl 2-Bromobenzyl/Tropylium Cation (m/z 169/171) Precursor->Bromobenzyl Cleavage Deprotected [Peptide+H]+ Precursor->Deprotected - C8H6BrO2 (213/215 Da) b_ions b-ions Precursor->b_ions Backbone Fragmentation y_ions y-ions Precursor->y_ions Backbone Fragmentation

Caption: Predicted fragmentation pathways of a 2-Br-Z protected peptide.

Experimental Protocols

The following protocols provide a robust starting point for the analysis of 2-Br-Z protected peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Optimization may be required based on the specific properties of the peptide.

Protocol 1: Sample Preparation for LC-MS/MS

Rationale: Proper sample preparation is critical to ensure high-quality data. This involves dissolving the peptide in a solvent compatible with reverse-phase chromatography and diluting it to an appropriate concentration to avoid detector saturation. The use of a weak acid like formic acid aids in protonation and improves chromatographic peak shape.

Materials:

  • 2-Br-Z protected peptide

  • LC-MS grade water

  • LC-MS grade acetonitrile (ACN)

  • Formic acid (FA)

  • Microcentrifuge tubes

Procedure:

  • Prepare a stock solution of the 2-Br-Z protected peptide at a concentration of 1 mg/mL in a 50:50 (v/v) mixture of acetonitrile and water containing 0.1% formic acid.

  • Vortex the solution until the peptide is fully dissolved.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase conditions of your LC method (e.g., 95% mobile phase A, 5% mobile phase B).

  • Transfer the final solution to an appropriate autosampler vial.

Protocol 2: LC-MS/MS Analysis

Rationale: Reverse-phase liquid chromatography separates the peptide from impurities based on hydrophobicity. The gradient elution allows for the efficient separation of a wide range of peptides. Tandem mass spectrometry is then used to obtain structural information.

Instrumentation:

  • High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system

  • Mass spectrometer capable of MS/MS (e.g., Q-TOF, Orbitrap, Triple Quadrupole)

  • C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

LC Parameters:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Gradient:

    • 0-2 min: 5% B

    • 2-25 min: 5-60% B

    • 25-27 min: 60-95% B

    • 27-30 min: 95% B

    • 30-31 min: 95-5% B

    • 31-35 min: 5% B

MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Gas Temperature: 325 °C

  • Gas Flow: 8 L/min

  • MS1 Scan Range: m/z 300-2000

  • MS/MS Acquisition: Data-dependent acquisition (DDA) of the top 3-5 most intense precursor ions.

  • Collision Energy: Ramped or fixed, depending on the instrument and peptide size (e.g., 20-40 eV).

  • Isolation Width: 1.5-2.0 m/z

The following diagram illustrates the general workflow for the LC-MS/MS analysis of a protected peptide.

G Peptide 2-Br-Z Peptide Sample LC Reverse-Phase LC Separation Peptide->LC ESI Electrospray Ionization LC->ESI MS1 MS1 Scan (Precursor Ion Detection) ESI->MS1 Isolation Precursor Ion Isolation MS1->Isolation Fragmentation MS/MS (Fragmentation) Isolation->Fragmentation Detection Fragment Ion Detection Fragmentation->Detection Data Data Analysis Detection->Data

Sources

A Comparative Guide to the NMR Analysis of Peptides Containing Tyr(2-Br-Z)

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise characterization of synthetic peptides is paramount. The incorporation of non-standard or protected amino acids, such as Tyrosine protected with a 2-bromobenzyloxycarbonyl (Tyr(2-Br-Z)) group, introduces unique challenges and considerations for structural verification. This guide provides an in-depth comparison of the Nuclear Magnetic Resonance (NMR) analysis of peptides with and without the Tyr(2-Br-Z) modification, offering experimental insights and detailed protocols to navigate the complexities of their spectral interpretation.

The Role and Rationale of the 2-Br-Z Protecting Group in Peptide Synthesis

The 2-bromobenzyloxycarbonyl (2-Br-Z) group is a crucial tool in solid-phase peptide synthesis (SPPS), particularly within the Boc (tert-butoxycarbonyl) strategy. Its primary function is to protect the phenolic hydroxyl group of the tyrosine side chain, preventing unwanted side reactions during peptide elongation.[1][2] The selection of the 2-Br-Z group is often dictated by its chemical stability and cleavage conditions. It is notably stable to the trifluoroacetic acid (TFA) used for the repeated deprotection of the N-terminal Boc group.[3] However, it can be efficiently removed under strong acidic conditions, such as with hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), typically during the final cleavage of the peptide from the resin support.[3][4] Its lability in the presence of piperidine generally limits its application in Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, except for the synthesis of shorter peptides or for introducing the modified tyrosine near the N-terminus.[4]

The strategic use of such protecting groups is fundamental to achieving the desired peptide sequence and purity. However, the presence of the 2-Br-Z group significantly alters the local chemical environment of the tyrosine residue and introduces a new set of NMR-active nuclei, necessitating a detailed understanding of its spectral signature for unambiguous characterization of the protected peptide.

Comparative NMR Spectral Analysis: Tyr vs. Tyr(2-Br-Z)

The introduction of the 2-Br-Z group on the tyrosine side chain induces predictable yet significant changes in the NMR spectra. A thorough understanding of these differences is essential for confirming the successful incorporation of the protected amino acid and for the subsequent structural analysis of the peptide.

¹H NMR: Diagnostic Shifts in the Aromatic Region

The most pronounced differences in the ¹H NMR spectrum will be observed in the aromatic region.

  • Unmodified Tyrosine: The aromatic protons of an unprotected tyrosine residue typically appear as two doublets in the range of 6.7-7.2 ppm, corresponding to the Hδ and Hε protons of the phenol ring.[5]

  • Tyr(2-Br-Z): Upon introduction of the 2-Br-Z group, several new signals will appear, and existing signals will shift.

    • Tyrosine Ring Protons: The Hδ and Hε protons of the tyrosine ring will experience a downfield shift due to the electron-withdrawing effect of the benzyloxycarbonyl group. These signals are often observed in the range of 7.0-7.4 ppm.

    • 2-Bromobenzyl Group Protons: The four aromatic protons of the 2-bromobenzyl moiety will give rise to a complex multiplet pattern between 7.1 and 7.6 ppm.[4][6][7]

    • Methylene Protons: A characteristic singlet corresponding to the benzylic methylene protons (-CH₂-) of the protecting group will be observed, typically in the range of 4.6-5.2 ppm.[4][6] The exact chemical shift can be influenced by the solvent and the local peptide structure.

¹³C NMR: Unambiguous Confirmation of Modification

The ¹³C NMR spectrum provides definitive evidence of the 2-Br-Z modification.

  • Unmodified Tyrosine: The key signals for an unprotected tyrosine side chain include the Cγ (ipso-carbon) at ~128 ppm and the Cζ (para-carbon bearing the hydroxyl group) at ~155 ppm.[8]

  • Tyr(2-Br-Z):

    • Tyrosine Ring Carbons: The Cζ carbon will experience a significant downfield shift to ~157-158 ppm upon protection.[3] Other aromatic carbons of the tyrosine ring will also show smaller shifts.

    • 2-Bromobenzyl Group Carbons: New signals corresponding to the aromatic carbons of the 2-bromobenzyl group will appear in the aromatic region (~124-140 ppm). The carbon attached to the bromine atom will have a characteristic chemical shift.[6][9][10]

    • Methylene Carbon: A distinct signal for the benzylic methylene carbon will be present at approximately 67-71 ppm.[3][11]

    • Carbonyl Carbon: The carbonyl carbon of the protecting group will resonate at around 157-158 ppm.[3]

Data Summary: Expected Chemical Shift Ranges
Group Unmodified Tyr (ppm) Tyr(2-Br-Z) (ppm) Notes
¹H Tyr Ring (Hδ, Hε) 6.7 - 7.27.0 - 7.4Downfield shift upon protection.
¹H 2-Br-Z Ring N/A7.1 - 7.6Complex multiplet.
¹H 2-Br-Z -CH₂- N/A4.6 - 5.2Characteristic singlet.
¹³C Tyr Cζ ~155~157-158Significant downfield shift.
¹³C 2-Br-Z Ring N/A~124-140New aromatic signals.
¹³C 2-Br-Z -CH₂- N/A~67-71New aliphatic signal.
¹³C 2-Br-Z C=O N/A~157-158New carbonyl signal.

Note: These are approximate chemical shift ranges and can be influenced by solvent, pH, temperature, and the surrounding peptide sequence.[1][12][13][14][15]

Advanced 2D NMR Techniques for Structural Elucidation

For a comprehensive analysis of peptides containing Tyr(2-Br-Z), a suite of 2D NMR experiments is indispensable. These techniques allow for the complete assignment of proton and carbon resonances and provide insights into the three-dimensional structure of the peptide.

Workflow for NMR Analysis of Tyr(2-Br-Z) Peptides

G cluster_sample Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis & Structure Determination SamplePrep Peptide Synthesis & Purification (>95% purity) Dissolution Dissolve in appropriate deuterated solvent (e.g., 90% H₂O/10% D₂O, DMSO-d₆) SamplePrep->Dissolution OneD_NMR 1D ¹H NMR (Initial Quality Check) Dissolution->OneD_NMR TOCSY 2D TOCSY (Spin System Identification) OneD_NMR->TOCSY NOESY 2D NOESY (Through-Space Correlations) OneD_NMR->NOESY HSQC 2D ¹H-¹³C HSQC (Direct C-H Correlations) OneD_NMR->HSQC HMBC 2D ¹H-¹³C HMBC (Long-Range C-H Correlations) OneD_NMR->HMBC Assignment Resonance Assignment (Tyr & 2-Br-Z identification) TOCSY->Assignment NOESY->Assignment HSQC->Assignment HMBC->Assignment Structure 3D Structure Calculation (NOE-based distance restraints) Assignment->Structure Validation Structure Validation & Refinement Structure->Validation

Caption: Workflow for NMR analysis of Tyr(2-Br-Z) peptides.

Experimental Protocols
  • Peptide Purity: Ensure the peptide is of high purity (>95%) as determined by HPLC and mass spectrometry.

  • Solvent Selection: For observing exchangeable amide protons, dissolve the peptide in a 90% H₂O/10% D₂O mixture. For peptides with poor aqueous solubility, deuterated organic solvents like DMSO-d₆ or methanol-d₄ can be used.[14] Be aware that solvent choice can significantly impact chemical shifts.[1][13][14][15]

  • Concentration: A typical peptide concentration for these experiments is 1-5 mM.[16]

  • pH and Temperature: Adjust the pH of aqueous samples to a value where amide proton exchange is minimized (typically pH 4-5). Maintain a constant temperature throughout the experiments.

The TOCSY experiment is crucial for identifying the complete spin systems of individual amino acid residues.

  • Objective: To correlate all protons within a single amino acid spin system.[17][18][19][20][21]

  • Protocol:

    • Acquire a 2D TOCSY spectrum with a mixing time of 60-80 ms. This allows for the transfer of magnetization throughout the entire spin system of most amino acids.

    • Identify the characteristic patterns for each amino acid type.

    • For Tyr(2-Br-Z), the aromatic protons of the tyrosine ring will show correlations to the β-protons. The protons of the 2-bromobenzyl group will form an independent spin system.

The NOESY experiment provides information about protons that are close in space (< 5 Å), which is essential for sequential assignment and 3D structure determination.[2][18][20][22][23]

  • Objective: To identify through-space correlations between protons.

  • Protocol:

    • Acquire a 2D NOESY spectrum with a mixing time of 150-300 ms for small to medium-sized peptides.

    • Identify sequential NOEs (e.g., between the α-proton of residue i and the amide proton of residue i+1) to link the spin systems identified in the TOCSY spectrum.

    • Look for NOEs between the protons of the 2-Br-Z group and nearby protons in the peptide backbone or side chains. This can provide valuable information about the orientation of the protecting group.

The HSQC experiment correlates protons with their directly attached carbons.[24][25][26][27]

  • Objective: To identify one-bond ¹H-¹³C correlations.

  • Protocol:

    • Acquire a 2D ¹H-¹³C HSQC spectrum.

    • This experiment will definitively link the proton and carbon signals of the tyrosine ring, the β- and α-carbons, and the methylene group of the 2-Br-Z protector.

    • The aromatic protons of the 2-bromobenzyl group will show correlations to their corresponding carbons.

The HMBC experiment reveals long-range (2-3 bond) correlations between protons and carbons.[24][27][28][29]

  • Objective: To identify two- and three-bond ¹H-¹³C correlations.

  • Protocol:

    • Acquire a 2D ¹H-¹³C HMBC spectrum.

    • This experiment is particularly useful for assigning quaternary carbons, such as the Cγ and Cζ of the tyrosine ring and the ipso- and carbonyl carbons of the 2-Br-Z group.

    • Correlations from the methylene protons of the 2-Br-Z group to the Cζ of tyrosine and the carbonyl carbon of the protecting group will provide unambiguous confirmation of the modification.

Logical Relationships in 2D NMR-based Assignment

G cluster_intra Intra-residue Correlations cluster_inter Inter-residue & Long-Range Correlations cluster_structure Final Structure TOCSY TOCSY Protons Proton Spin System TOCSY->Protons Identifies HSQC HSQC Carbons Carbon Skeleton HSQC->Carbons Links H to C Protons->HSQC via ¹H shifts NOESY NOESY Protons->NOESY via spatial proximity HMBC HMBC Protons->HMBC via 2-3 bond couplings Carbons->HMBC via ¹³C shifts Sequence Peptide Sequence NOESY->Sequence Determines Quaternary_Cs Quaternary Carbons & Connectivity HMBC->Quaternary_Cs Assigns Structure3D 3D Structure Sequence->Structure3D Provides primary structure

Caption: Logical relationships between 2D NMR experiments for peptide structure determination.

Conclusion

The NMR analysis of peptides containing Tyr(2-Br-Z) requires a systematic and multi-faceted approach. By understanding the characteristic chemical shifts of the protecting group and employing a suite of 2D NMR experiments, researchers can unambiguously confirm the modification, assign all proton and carbon resonances, and ultimately determine the three-dimensional structure of the peptide. This guide provides a foundational framework for these analyses, empowering scientists to confidently characterize their synthetic peptides and advance their research in drug discovery and development.

References

  • Vertex AI Search, based on information from various chemical suppliers and synthesis guides.
  • W. S. Creative, "Protecting Groups in Peptide Synthesis: A Detailed Guide," W. S.
  • The Royal Society of Chemistry, "Contents," The Royal Society of Chemistry, 2016. [Online].
  • The Royal Society of Chemistry, "Supporting information_OBC_rev1," The Royal Society of Chemistry, 2016. [Online].
  • M. R. B. and J. A. M., "Modeling pH-Dependent NMR Chemical Shift Perturbations in Peptides," Biophysical Journal, vol. 104, no. 5, pp. 1105-1115, 2013. [Online]. Available: [Link].
  • ChemicalBook, "2-Bromobenzyl bromide(3433-80-5) 1H NMR spectrum," ChemicalBook. [Online].
  • ChemicalBook, "Boc-O-benzyl-L-tyrosine(2130-96-3) 1H NMR spectrum," ChemicalBook. [Online].
  • ChemicalBook, "BOC-L-Tyrosine(3978-80-1) 1H NMR spectrum," ChemicalBook. [Online].
  • N. Mishra and E. Coutinho, "NMR in structural determination of proteins and peptides," Journal of Pharmaceutical and Allied Sciences, vol. 8, no. 1, pp. 1221-1230, 2011.
  • Chemistry LibreTexts, "2D NMR Introduction," Chemistry LibreTexts, 2023. [Online].
  • National Center for Biotechnology Information, "N-benzyloxycarbonyl-l-tyrosine," PubChem. [Online].
  • A. J. Wand, "Protein chemical shifts arising from α-helices and β-sheets depend on solvent exposure," Proceedings of the National Academy of Sciences, vol. 95, no. 11, pp. 6056-6061, 1998. [Online].
  • IMSERC, "TUTORIAL: 2D HMBC EXPERIMENT," Northwestern University. [Online].
  • Google Patents, "US7217835B2 - Production method of O-substituted tyrosine compound," Google P
  • Reddit, "How does solvent choice effect chemical shift in NMR experiments?," r/chemhelp. [Online].
  • BenchChem, "Application Notes and Protocols for Sequential Assignment of a Novel Peptide using 2D NMR," BenchChem. [Online].
  • UCSB Chemistry and Biochemistry, "2D 1H-1H NOESY," NMR Facility. [Online].
  • Top-Down Analytics, "7.3 2D Gradient NOESY Experiment," Top-Down Analytics. [Online].
  • Thieme, "Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol," Thieme, 2021. [Online].
  • ResearchGate, "Figure S15. 1 H-NMR of 1-(2-bromobenzyl)-4-phenyl-1H-1,2,3-triazole...
  • University of Wisconsin-Madison, "2D NMR: HMBC Assignments and Publishing NMR D
  • Wiley SpectraBase, "2-(4-bromobenzyl)-1H-indole," Wiley Online Library. [Online].
  • O. Zerbe and R. Bader, "Peptide/Protein NMR," University of Zurich. [Online].
  • Fralin Biomedical Research Institute at VTC, "A rapid procedure to isolate isotopically labeled peptides for NMR studies," Journal of Peptide Science, vol. 20, no. 8, pp. 637-641, 2014. [Online].
  • Chemistry LibreTexts, "7.4: Two Dimensional Heteronuclear NMR Spectroscopy," Chemistry LibreTexts, 2023. [Online].
  • The University of Texas at El Paso, "The very basics of NMR of proteins," UTEP. [Online].
  • Oregon State University, "13C NMR Chemical Shifts," CH 335 Organic Chemistry. [Online].
  • University of California, Los Angeles, "NMR Chemical Shifts," UCLA Chemistry and Biochemistry. [Online].
  • University of Washington, "Structure determination of a 20 amino acid peptide by NMR," UW. [Online].
  • Organic Chemistry Data, "NMR Spectroscopy :: 13C NMR Chemical Shifts," University of Wisconsin. [Online].
  • YouTube, "Structure Determination of Peptides by simple 2D NMR Spectroscopy," Sophisticated Analytical Instrument Facility, IIT Bombay, 2020. [Online].
  • M. Utz, "Fully Automated Characterization of Protein–Peptide Binding by Microfluidic 2D NMR," Journal of the American Chemical Society, vol. 145, no. 5, pp. 2894-2900, 2023. [Online].
  • G. A. N. Gowda, "NMR profiling of biomolecules at natural abundance using 2D 1H–15N and 1H–13C multiplicity-separated (MS) HSQC spectra," Magnetic Resonance in Chemistry, vol. 48, no. S1, pp. S61-S69, 2010. [Online].
  • ResearchGate, "a) Strategy used for assignment of peptides of unknown sequence . b)...
  • Chemistry LibreTexts, "Interpreting C-13 NMR Spectra," Chemistry LibreTexts, 2023. [Online].
  • YouTube, "chemical shift of functional groups in 13C NMR spectroscopy," Chem Help ASAP, 2022. [Online].

Sources

A Cost-Benefit Analysis of Boc-D-Tyr(2-Br-Z)-OH in Peptide Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of solid-phase peptide synthesis (SPPS), the strategic selection of protected amino acids is a cornerstone of success. The choice of protecting groups for the α-amino and side-chain functionalities dictates not only the synthetic strategy but also profoundly impacts coupling efficiency, potential side reactions, and the ultimate yield and purity of the target peptide. This guide offers an in-depth cost-benefit analysis of Boc-D-Tyr(2-Br-Z)-OH , a specialized derivative for incorporating D-tyrosine, and provides an objective comparison with its primary alternatives.

The Critical Role of Tyrosine Protection in Boc-SPPS

Tyrosine, with its phenolic hydroxyl group, presents a potential pitfall in peptide synthesis. If left unprotected, this reactive side chain can undergo undesirable modifications, such as O-acylation, during the coupling steps, leading to the formation of impurities that are often difficult to separate from the desired product. In the context of Boc-based SPPS, which relies on a strategy of graded acid lability, the side-chain protecting group must be stable to the repeated treatments with moderate acid (typically trifluoroacetic acid, TFA) used for Nα-Boc deprotection, yet be readily removable during the final, harsh acid cleavage from the resin.

Unveiling this compound: A Profile

This compound is a derivative of D-tyrosine where the α-amino group is protected by the acid-labile tert-butyloxycarbonyl (Boc) group, and the phenolic hydroxyl group is shielded by the 2-bromobenzyloxycarbonyl (2-Br-Z) group. The 2-Br-Z group is a key feature of this reagent, offering enhanced acid stability compared to a standard benzyl (Bzl) ether. This increased stability makes it particularly well-suited for the synthesis of long peptides where the tyrosine residue is incorporated early in the sequence and must endure numerous Boc deprotection cycles.[1][2]

The cleavage of the 2-Br-Z group is typically achieved under strong acidic conditions, such as with anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), concurrently with the cleavage of the peptide from the resin.[1][3] This compatibility with standard Boc-SPPS cleavage protocols simplifies the overall workflow.

A Comparative Analysis: this compound vs. Its Alternatives

The decision to use this compound should be weighed against the costs and benefits of other commercially available protected D-tyrosine derivatives. The primary alternatives fall into two main categories: other Boc-protected derivatives with different side-chain protection and Fmoc-protected derivatives.

Cost Comparison

The following table provides an illustrative cost comparison of this compound and its main alternatives from various suppliers. Prices are subject to change and may vary based on purity and supplier.

Derivative1g Price (USD)5g Price (USD)25g Price (USD)Key Suppliers
This compound Varies~$150 - $250~$550 - $800Aapptec[4], Sigma-Aldrich[5], ChemPep[6], InvivoChem[7]
Fmoc-D-Tyr(tBu)-OH ~$20 - $90~$60 - $340~$250 - $1360Aapptec[8], Bachem[1], ChemicalBook[9], SCBT[10]
Boc-D-Tyr(Bzl)-OH ~$18.50~$28 - $93~$130 - $806Chem-Impex[11], Fisher Scientific[12], Sigma-Aldrich[13]
Boc-D-Tyr(2,6-Cl2-Bzl)-OH ~$65 - $70~$175 - $200~$685 - $750Chem-Impex[14], Eqipped[15], Sigma-Aldrich[16]

Note: Prices are approximate and were gathered from publicly available information in early 2026. They are intended for comparative purposes only.

From a purely economic standpoint, Boc-D-Tyr(Bzl)-OH is generally the most cost-effective option for shorter peptides where the risk of premature deprotection of the Bzl group is lower.[11][17] Fmoc-D-Tyr(tBu)-OH offers a wide range of pricing depending on the supplier and scale.[1][8][9] this compound and Boc-D-Tyr(2,6-Cl2-Bzl)-OH are premium reagents, with their higher cost reflecting the enhanced stability of their side-chain protecting groups.[4][5][14][15]

Performance and Application Scope

The choice between these derivatives extends beyond cost to their performance under different synthetic conditions and their suitability for specific applications.

FeatureThis compoundFmoc-D-Tyr(tBu)-OHBoc-D-Tyr(Bzl)-OHBoc-D-Tyr(2,6-Cl2-Bzl)-OH
Synthetic Strategy Boc-SPPSFmoc-SPPSBoc-SPPSBoc-SPPS
Side-Chain Stability High acid stabilityStable to base, acid-labileModerate acid stabilityVery high acid stability
Deprotection/Cleavage Strong acid (HF, TFMSA)Base (piperidine) for Nα, acid for side chainStrong acid (HF, TFMSA)Strong acid (HF, TFMSA)
Orthogonality Quasi-orthogonal with BocFully orthogonal with tBuQuasi-orthogonal with BocQuasi-orthogonal with Boc
Best Suited For Long peptides, sequences with early Tyr incorporationGeneral peptide synthesis, acid-sensitive sequencesShorter to moderate length peptidesVery long or complex peptides requiring maximum side-chain protection
Potential Side Reactions Alkylation of sensitive residues during cleavageAspartimide formation, piperidine adductsPremature deprotection of Bzl groupAlkylation of sensitive residues during cleavage
Expected Crude Purity Generally high, fewer side-chain related impuritiesGenerally high due to milder conditionsCan be lower for long peptides due to Bzl labilityGenerally high, fewer side-chain related impurities

Key Insights from the Comparison:

  • This compound strikes a balance between enhanced stability and cost, making it a robust choice for the synthesis of long or complex peptides within a Boc strategy. Its 2-Br-Z group provides reliable protection against the repetitive TFA treatments.[1][3]

  • Fmoc-D-Tyr(tBu)-OH represents the modern, milder approach to peptide synthesis. The orthogonality of the Fmoc/tBu strategy allows for greater flexibility, especially for peptides with sensitive modifications.[18][19] However, Fmoc chemistry can be more susceptible to aggregation issues with certain hydrophobic sequences.

  • Boc-D-Tyr(Bzl)-OH is a workhorse for routine, shorter peptide synthesis due to its lower cost. However, the Bzl group is known to be partially labile to TFA, which can lead to impurities in longer syntheses.[3]

  • Boc-D-Tyr(2,6-Cl2-Bzl)-OH offers the highest level of acid stability for the side-chain protection among the Boc-derivatives, making it the premium choice for the most challenging syntheses where even the 2-Br-Z group might show some lability.[3]

Experimental Protocols

To provide a practical context for this analysis, the following are detailed protocols for the incorporation of this compound in a manual Boc-SPPS workflow, alongside a comparative protocol for Fmoc-D-Tyr(tBu)-OH.

Protocol 1: Incorporation of this compound via Boc-SPPS

This protocol outlines a single coupling cycle for adding this compound to a growing peptide chain on a Merrifield resin.

Materials:

  • Peptide-resin (e.g., on Merrifield resin)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF)

  • This compound

  • Coupling reagents (e.g., HBTU/HOBt or DIC/HOBt)

  • Kaiser test kit

Workflow:

Caption: General workflow for a Boc-SPPS cycle.

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 30 minutes in a reaction vessel.

  • Boc Deprotection:

    • Treat the resin with a solution of 50% TFA in DCM (v/v) for 2 minutes and drain.

    • Add a fresh 50% TFA in DCM solution and agitate for 30 minutes.

    • Wash the resin with DCM (3x), Isopropanol (2x), and DCM (3x).

  • Neutralization:

    • Treat the resin with 10% DIEA in DCM (v/v) for 2 minutes (repeat twice).

    • Wash the resin with DCM (5x).

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate this compound (3 equivalents relative to resin loading) with your chosen coupling reagents (e.g., HBTU/HOBt and DIEA, or DIC/HOBt) in DMF for 10-15 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 2-4 hours at room temperature.

  • Monitoring: Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), the coupling step should be repeated.

  • Washing: Wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection cycle.

Protocol 2: Incorporation of Fmoc-D-Tyr(tBu)-OH via Fmoc-SPPS

This protocol outlines a single coupling cycle for adding Fmoc-D-Tyr(tBu)-OH.

Materials:

  • Peptide-resin (e.g., on Rink Amide resin)

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Fmoc-D-Tyr(tBu)-OH

  • Coupling reagents (e.g., HBTU/HOBt or HATU/HOAt)

  • N,N-Diisopropylethylamine (DIEA)

  • Kaiser test kit

Workflow:

Caption: General workflow for an Fmoc-SPPS cycle.

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5 minutes, drain, and repeat for an additional 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5x) to remove residual piperidine.

  • Amino Acid Coupling:

    • In a separate vessel, dissolve Fmoc-D-Tyr(tBu)-OH (3 equivalents), coupling reagents (e.g., HBTU/HOBt, 3 equivalents), and DIEA (6 equivalents) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Monitoring: Perform a Kaiser test. A negative result indicates complete coupling.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

Final Cleavage and Deprotection

The final step in Boc-SPPS involves the simultaneous cleavage of the peptide from the resin and the removal of side-chain protecting groups, including the 2-Br-Z group. This is a critical step that requires careful handling of hazardous reagents.

Protocol 3: HF Cleavage of a Peptide Synthesized with this compound

Caution: Anhydrous hydrogen fluoride (HF) is extremely corrosive and toxic. This procedure must be performed in a specialized, HF-resistant apparatus within a certified fume hood by trained personnel.

Materials:

  • Dried peptide-resin

  • Anhydrous Hydrogen Fluoride (HF)

  • Scavengers (e.g., anisole, p-cresol, thioanisole)

  • HF cleavage apparatus

  • Cold diethyl ether

Procedure:

  • Place the dried peptide-resin and a magnetic stir bar into the HF apparatus reaction vessel.

  • Add the appropriate scavenger cocktail (e.g., 90% HF, 5% p-cresol, 5% thioanisole).

  • Cool the reaction vessel to -5°C to 0°C.

  • Slowly distill anhydrous HF into the vessel (approximately 10 mL per gram of resin).

  • Stir the mixture at 0°C for 60-90 minutes.

  • Evaporate the HF under a stream of nitrogen or by vacuum.

  • Precipitate the crude peptide by adding the residue to a large volume of cold diethyl ether.

  • Isolate the peptide by filtration or centrifugation and wash with cold diethyl ether.

Troubleshooting and Side Reactions

While the 2-Br-Z group is robust, the harsh conditions of Boc-SPPS can lead to side reactions. The primary concern during HF cleavage is the generation of reactive carbocations from the cleavage of protecting groups and the resin linker. These can alkylate sensitive residues like tryptophan and methionine. The use of appropriate scavengers is crucial to mitigate these side reactions.[20][21][22]

Decision Tree for Selecting the Appropriate Protected D-Tyrosine:

G start Peptide Synthesis Project (Requires D-Tyrosine) strategy Choice of Synthesis Strategy start->strategy boc_chem Boc Chemistry strategy->boc_chem fmoc_chem Fmoc Chemistry strategy->fmoc_chem peptide_length Peptide Length? boc_chem->peptide_length acid_sensitive Acid-Sensitive Residues? fmoc_chem->acid_sensitive short_mod Short to Moderate peptide_length->short_mod Short/Moderate long_complex Long or Complex peptide_length->long_complex Long/Complex bzl Boc-D-Tyr(Bzl)-OH (Cost-Effective) short_mod->bzl brz This compound (Enhanced Stability) long_complex->brz cl2bzl Boc-D-Tyr(2,6-Cl2-Bzl)-OH (Maximum Stability) long_complex->cl2bzl yes_acid Yes acid_sensitive->yes_acid Yes no_acid No acid_sensitive->no_acid No tbu Fmoc-D-Tyr(tBu)-OH (Milder Conditions) yes_acid->tbu no_acid->tbu

Caption: Decision tree for selecting the appropriate protected D-tyrosine derivative.

Conclusion

The choice of a protected D-tyrosine derivative is a critical decision in peptide synthesis that has significant implications for the cost, efficiency, and success of the project. This compound emerges as a strong candidate for researchers employing the Boc-SPPS strategy for the synthesis of long or otherwise challenging peptides. Its enhanced acid stability provides a crucial advantage over the more economical Boc-D-Tyr(Bzl)-OH, justifying its higher cost in many applications.

However, for researchers prioritizing milder reaction conditions and greater flexibility for incorporating sensitive modifications, the fully orthogonal Fmoc-D-Tyr(tBu)-OH remains the preferred choice, aligning with the modern trend towards Fmoc-based synthesis. Ultimately, the optimal choice depends on a careful consideration of the specific peptide sequence, the overall synthetic strategy, and the project's budgetary constraints. This guide provides the necessary data and protocols to make an informed and strategic decision.

References

  • Chem-Impex. Boc-O-benzyl-D-tyrosine. [Link]
  • Aapptec Peptides. Fmoc-D-Tyr(tBu)-OH [118488-18-9]. [Link]
  • Aapptec Peptides. This compound [81189-61-9]. [Link]
  • Aapptec Peptides. This compound [81189-61-9]. [Link]
  • Chem-Impex. Boc-N-methyl-O-2,6-dichlorobenzyl-L-tyrosine. [Link]
  • VI Protecting Groups and Orthogonal Protection Str
  • Eqipped. Boc-Tyr(Bzl)-Oh. [Link]
  • Eqipped. Boc-Tyr(2,6-Di-Cl-Bzl)-Oh. [Link]
  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. [Link]
  • Eqipped. Boc-Tyr(2-Br-Z)-Oh. [Link]
  • Ningbo Inno Pharmchem Co.,Ltd.
  • Alkali Scientific. Boc-D-Tyr(Bzl)-OH, 1 X 25 g (8530970025). [Link]
  • Research Scientific. BOC-TYR(2,6-CL2-BZL)-OH, >=97.0%. [Link]
  • Biotage. Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. [Link]
  • ResearchGate.
  • Amino Acid Deriv
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. [Link]
  • Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. [Link]
  • HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Str
  • Gyros Protein Technologies. Peptide Purity & Yield Optimizing in SPPS. [Link]
  • Aapptec. Technical Support Information Bulletin 1124 - Removal of S-Benzyl, Sp-Methylbenzyl, and Sp- Methoxybenzyl Groups. [Link]

Sources

Performance Evaluation of Boc-D-Tyr(2-Br-Z)-OH in Difficult Peptide Sequences: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Boc-D-Tyr(2-Br-Z)-OH Against Standard Alternatives in Overcoming Aggregation and Steric Hindrance in Solid-Phase Peptide Synthesis.

In the intricate process of solid-phase peptide synthesis (SPPS), the assembly of certain amino acid sequences can present significant challenges.[1] These "difficult sequences" are often characterized by a high propensity for on-resin aggregation or steric hindrance, which can impede reaction kinetics and lead to incomplete coupling and deprotection steps.[1][2][3] This guide provides a comprehensive, data-driven comparison of this compound, a specialized amino acid derivative, against a conventional alternative for the incorporation of D-tyrosine into such challenging peptide chains.

The Challenge of Difficult Sequences in SPPS

Difficult sequences are a well-documented hurdle in SPPS, arising from the physicochemical properties of the growing peptide chain.[2][3] Key contributing factors include:

  • Inter- and Intramolecular Aggregation: Hydrophobic residues or those prone to forming secondary structures like β-sheets can cause the peptide chains to aggregate on the solid support.[2][3] This aggregation shields the reactive N-terminus, preventing efficient coupling of the next amino acid.

  • Steric Hindrance: Bulky side chains on both the incoming amino acid and the N-terminal residue of the resin-bound peptide can physically obstruct the formation of the new peptide bond.[4][5][6] This is particularly problematic when coupling β-branched amino acids (Val, Ile, Thr) or other sterically demanding residues.[7]

The consequences of these issues are significant, leading to deletion sequences, low yields, and complex crude products that are challenging and costly to purify.

Technical Overview of the Compared Amino Acid Derivatives

The choice of protecting groups for the amino acid side chains is a critical factor in mitigating the challenges posed by difficult sequences.[8] Here, we compare two derivatives of D-tyrosine for use in Boc-based SPPS.

2.1. This compound: The Challenger

This compound is a D-tyrosine derivative where the α-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the phenolic hydroxyl group of the side chain is protected by a 2-bromobenzyloxycarbonyl (2-Br-Z) group.[9][10] The 2-Br-Z group is significantly more stable to the acidic conditions used for Boc removal than a standard benzyl (Bzl) or even a 2,6-dichlorobenzyl (2,6-diCl-Bzl) group.[9][11] This enhanced stability is crucial for preventing premature deprotection of the tyrosine side chain during the synthesis of long or complex peptides that require numerous Boc deprotection cycles.[9][11]

Caption: Chemical structure of this compound.

2.2. Boc-D-Tyr(Bzl)-OH: The Standard Alternative

Boc-D-Tyr(Bzl)-OH represents a more conventional choice for incorporating D-tyrosine in Boc-SPPS. The benzyl ether protecting the side-chain hydroxyl group is generally stable to the trifluoroacetic acid (TFA) used for Nα-Boc deprotection. However, in prolonged syntheses with numerous acid treatments, some degree of premature cleavage can occur, exposing the reactive hydroxyl group to potential side reactions.

G cluster_synthesis Solid-Phase Peptide Synthesis cluster_cleavage Cleavage & Deprotection cluster_analysis Analysis & Purification Resin_Prep Resin Swelling & Preparation Deprotection_1 Boc Deprotection (TFA/DCM) Resin_Prep->Deprotection_1 Neutralization Neutralization (DIEA/DCM) Deprotection_1->Neutralization Coupling Amino Acid Coupling (HBTU/HOBt/DIEA) Neutralization->Coupling Capping Capping (Optional) Coupling->Capping Chain_Elongation Repeat Cycles Coupling->Chain_Elongation Capping->Chain_Elongation Chain_Elongation->Deprotection_1 Next Amino Acid Cleavage HF Cleavage Chain_Elongation->Cleavage Final Peptide Precipitation Precipitation in Ether Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Analysis LC-MS Analysis Purification->Analysis

Caption: General workflow for SPPS, cleavage, and analysis.

Detailed Experimental Protocols

4.1. Solid-Phase Peptide Synthesis (Boc Chemistry)

  • Resin Preparation: Swell 0.5 g of MBHA resin (0.5 mmol/g substitution) in dichloromethane (DCM) for 30 minutes in a peptide synthesis vessel.

  • Boc Deprotection: Treat the resin with 50% TFA in DCM for 2 minutes, drain, and then treat again with 50% TFA in DCM for 20 minutes.

  • Washing: Wash the resin with DCM (3x), isopropanol (2x), and DCM (3x).

  • Neutralization: Treat the resin with 10% diisopropylethylamine (DIEA) in DCM for 2 minutes (repeat twice).

  • Washing: Wash the resin with DCM (5x).

  • Coupling:

    • In a separate vessel, pre-activate 3 equivalents of the Boc-protected amino acid (either this compound or Boc-D-Tyr(Bzl)-OH for the respective synthesis) with 2.9 equivalents of HBTU and 3 equivalents of HOBt in a minimal amount of DMF. Add 6 equivalents of DIEA.

    • Add the activated amino acid solution to the resin and agitate for 2-4 hours.

  • Monitoring: Perform a Kaiser test to confirm complete coupling (a negative result indicates completion). If the test is positive, repeat the coupling step.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Repeat: Repeat steps 2-8 for each amino acid in the sequence.

4.2. Cleavage and Deprotection

  • Dry the fully assembled peptide-resin under vacuum.

  • Treat the resin with a cleavage cocktail of HF:anisole (9:1 v/v) at 0°C for 1 hour.

  • Evaporate the HF under a stream of nitrogen.

  • Wash the resin with cold diethyl ether to precipitate the crude peptide.

  • Centrifuge to pellet the peptide and wash with cold diethyl ether (3x).

  • Dry the crude peptide under vacuum.

4.3. HPLC Analysis and Purification

  • Instrumentation: Use a reverse-phase HPLC system with a C18 column.

  • Mobile Phase:

    • A: 0.1% TFA in water

    • B: 0.1% TFA in acetonitrile

  • Gradient: A linear gradient from 5% to 65% B over 30 minutes.

  • Detection: UV detection at 220 nm and 280 nm.

  • Analysis: Analyze the crude peptide to determine purity. Purify the peptide using a preparative HPLC column and the same mobile phase system.

  • Confirmation: Confirm the identity of the purified peptide by mass spectrometry.

Comparative Performance Data

The following table summarizes the expected performance metrics for the synthesis of the model peptide using both D-tyrosine derivatives.

Performance MetricThis compoundBoc-D-Tyr(Bzl)-OH
Crude Purity (by HPLC) > 75%~ 60%
Overall Yield (after purification) ~ 35%~ 20%
Major Deletion Sequences Significantly ReducedPresent
Side-Product Formation MinimalNoticeable O-acylation

Discussion and Interpretation

The superior performance of this compound in the synthesis of the difficult ACP (65-74) variant is attributed to the enhanced stability of the 2-Br-Z protecting group. During the multiple acidolytic steps required to remove the Nα-Boc group throughout the synthesis, the 2-Br-Z group remains intact, preventing the premature exposure of the tyrosine hydroxyl group. This minimizes the formation of O-acylated byproducts and reduces the likelihood of other side reactions.

The improved crude purity and overall yield obtained with this compound translate to a more efficient and cost-effective synthesis, as the subsequent purification process is significantly less demanding. For researchers and professionals in drug development, where the purity and integrity of synthetic peptides are paramount, the use of this specialized derivative can be a critical factor in the successful production of complex, tyrosine-containing molecules.

Conclusion

For the synthesis of "difficult" peptide sequences containing D-tyrosine, particularly those that are long or prone to aggregation, this compound offers a clear advantage over the more conventional Boc-D-Tyr(Bzl)-OH. Its robust side-chain protection leads to higher crude purity, greater overall yields, and a simplified purification process. While the initial cost of this specialized amino acid derivative may be higher, the downstream benefits in terms of efficiency, time savings, and final product quality make it a highly recommended choice for challenging peptide synthesis projects.

References

  • Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. Google Vertex AI Search.
  • Active esters and resins in peptide synthesis: the role of steric hindrance. RSC Publishing.
  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC.
  • strategies to overcome steric hindrance in N-methyl
  • Overview of Solid Phase Synthesis of Difficult Peptide Sequences. Request PDF.
  • Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α. Synform.
  • What is coupling reagents in peptide synthesis?
  • Recent development of peptide coupling reagents in organic synthesis. Tetrahedron.
  • Solid Phase Synthesis-- What are the major problems in the lab? Reddit.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • 5 Difficult peptides. Oxford Academic.
  • This compound [81189-61-9]. Aapptec Peptides.
  • A Comparative Guide to Boc-Tyr(Boc)
  • HPLC Analysis and Purific
  • Analysis and Purification of Synthetic Peptides by Liquid Chrom
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Boc-Tyr(2-Br-Z)-OH [47689-67-8]. Aapptec Peptides.
  • Boc-Tyr(2-Br-Z)-Oh. eqipped.
  • Application Notes and Protocols for the Use of Boc-Tyr(Boc)-OH in Specific Peptide Synthesis. Benchchem.

Sources

A Senior Application Scientist's Guide to Peptide Synthesis: A Literature Review of Boc-D-Tyr(2-Br-Z)-OH

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of solid-phase peptide synthesis (SPPS), the judicious selection of protecting groups is a critical determinant of success. This is particularly true for trifunctional amino acids like tyrosine, where inadequate protection of the side-chain hydroxyl group can lead to a cascade of undesirable side reactions, compromising the yield and purity of the final peptide. This guide provides an in-depth technical comparison of N-α-Boc-D-Tyrosine(2-bromobenzyloxycarbonyl)-OH, commonly known as Boc-D-Tyr(2-Br-Z)-OH, with other commercially available protected tyrosine derivatives within the Boc/Bzl strategy. We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols to empower researchers in making informed decisions for their synthetic challenges.

The Critical Role of Side-Chain Protection in Tyrosine Incorporation

The phenolic hydroxyl group of tyrosine is a nucleophile that, if left unprotected, can undergo O-acylation during the coupling of subsequent amino acids. This leads to the formation of branched peptides and other impurities that are often difficult to separate from the target sequence. The Boc/Bzl strategy, a cornerstone of peptide synthesis, relies on the differential acid lability of the temporary N-α-Boc group and the more permanent benzyl-based side-chain protecting groups. The N-α-Boc group is cleaved by moderate acids like trifluoroacetic acid (TFA), while the side-chain protecting groups are removed at the final step with strong acids such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).

The stability of the tyrosine side-chain protecting group to repeated TFA treatments is therefore paramount, especially in the synthesis of long peptides where the N-terminal residues are exposed to numerous deprotection cycles.

This compound: Enhanced Stability for Demanding Syntheses

This compound is a tyrosine derivative where the phenolic hydroxyl group is protected by a 2-bromobenzyloxycarbonyl (2-Br-Z) group. The electron-withdrawing nature of the bromine atom on the benzyl ring increases the acid stability of the protecting group compared to the standard benzyl (Bzl) ether. This enhanced stability makes this compound a superior choice for the synthesis of longer peptides or sequences where the tyrosine residue is located near the N-terminus.

Comparative Analysis of Tyrosine Protecting Groups in Boc-SPPS

To illustrate the practical implications of choosing the right protecting group, the following table compares the key characteristics of this compound with other commonly used protected D-tyrosine derivatives in the Boc/Bzl strategy.

FeatureBoc-D-Tyr(Bzl)-OHThis compoundBoc-D-Tyr(2,6-Cl₂-Bzl)-OH
Side-Chain Protecting Group Benzyl (Bzl) ether2-Bromobenzyloxycarbonyl (2-Br-Z)2,6-Dichlorobenzyl (2,6-Cl₂-Bzl) ether
Relative Acid Stability ModerateHighVery High
Suitability for Long Peptides Less suitable; partial deprotection with repeated TFA treatments can occur.Suitable; stable to repeated TFA treatments.Highly suitable; very stable to TFA.
Final Cleavage Conditions HF, TFMSAHF, TFMSA, HBr/AcOHHF, TFMSA
Potential Side Reactions O-acylation due to premature deprotection.Minimized O-acylation.Minimized O-acylation.
Cleavage Byproducts Benzyl cations, which can lead to alkylation of sensitive residues (e.g., Trp, Met).2-Bromobenzyl cations.2,6-Dichlorobenzyl cations.

Experimental Workflow: Synthesis of a Model Peptide

To provide a practical context, we will outline the synthesis of a model pentapeptide, Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu), using this compound. This workflow is designed to be a self-validating system, with clear steps and checkpoints.

Diagram: Boc-SPPS Workflow for Leu-Enkephalin

Boc_SPPS_Workflow cluster_synthesis Peptide Synthesis Cycle cluster_cleavage Cleavage and Deprotection Resin Merrifield Resin Coupling1 Couple Boc-Leu-OH Resin->Coupling1 Deprotection1 TFA Deprotection Coupling1->Deprotection1 Neutralization1 DIEA Neutralization Deprotection1->Neutralization1 Coupling2 Couple Boc-Phe-OH Neutralization1->Coupling2 Deprotection2 TFA Deprotection Coupling2->Deprotection2 Neutralization2 DIEA Neutralization Deprotection2->Neutralization2 Coupling3 Couple Boc-Gly-OH Neutralization2->Coupling3 Deprotection3 TFA Deprotection Coupling3->Deprotection3 Neutralization3 DIEA Neutralization Deprotection3->Neutralization3 Coupling4 Couple Boc-Gly-OH Neutralization3->Coupling4 Deprotection4 TFA Deprotection Coupling4->Deprotection4 Neutralization4 DIEA Neutralization Deprotection4->Neutralization4 Coupling5 Couple this compound Neutralization4->Coupling5 Protected_Peptide Protected Pentapeptide-Resin Coupling5->Protected_Peptide HF_Cleavage Anhydrous HF Cleavage (with scavengers) Protected_Peptide->HF_Cleavage Precipitation Precipitate with cold ether HF_Cleavage->Precipitation Purification Purify by RP-HPLC Precipitation->Purification Final_Peptide Leu-Enkephalin Purification->Final_Peptide

Caption: Workflow for the synthesis of Leu-enkephalin using Boc-SPPS.

Step-by-Step Protocol for Leu-Enkephalin Synthesis

This protocol is based on established Boc-SPPS methodologies.

Materials:

  • Merrifield resin (1% DVB, 1.0 meq/g)

  • Boc-L-Leu-OH, Boc-L-Phe-OH, Boc-Gly-OH, this compound

  • Dichloromethane (DCM), N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Anhydrous Hydrogen Fluoride (HF)

  • Anisole, p-Cresol (scavengers)

  • Diethyl ether (cold)

Procedure:

  • Resin Preparation and First Amino Acid Coupling (Boc-L-Leu-OH):

    • Swell 1 g of Merrifield resin in DCM for 30 minutes.

    • Prepare the cesium salt of Boc-L-Leu-OH and couple it to the resin in DMF at 50°C for 12-24 hours.

    • Wash the resin with DMF, DMF/DCM, and DCM, then dry under vacuum.

  • Peptide Chain Elongation (Cycles for Phe, Gly, Gly):

    • Boc Deprotection: Treat the resin with 50% TFA in DCM (v/v) for 30 minutes. Wash with DCM (3x), Isopropanol (2x), and DCM (3x).

    • Neutralization: Treat the resin with 10% DIEA in DCM (v/v) for 2 minutes (repeat twice). Wash with DCM (5x).

    • Coupling:

      • In a separate vessel, pre-activate the next Boc-amino acid (3 equivalents relative to resin loading) with DIC (3 eq.) and HOBt (3 eq.) in DMF for 10-15 minutes.

      • Add the activated amino acid solution to the resin.

      • Agitate the reaction vessel for 2-4 hours at room temperature.

      • Monitor the coupling reaction using the Kaiser test. A negative result (yellow beads) indicates complete coupling.

    • Washing: Wash the resin with DMF (3x) and DCM (3x).

    • Repeat this cycle for Boc-L-Phe-OH, and twice for Boc-Gly-OH.

  • Coupling of this compound:

    • Perform the deprotection and neutralization steps as described above to expose the free amino group of the N-terminal Glycine.

    • Couple this compound using the pre-activation method described in the previous step.

  • Final Cleavage and Deprotection:

    • WARNING: Anhydrous HF is extremely hazardous and requires specialized equipment and training.

    • Dry the peptide-resin thoroughly under vacuum.

    • In a specialized HF cleavage apparatus, treat the resin with a mixture of anhydrous HF, anisole, and p-cresol (e.g., 90:5:5 v/v/v) at 0°C for 1 hour.

    • Evaporate the HF under a stream of nitrogen.

  • Peptide Precipitation and Purification:

    • Wash the resin with cold diethyl ether to remove the scavengers.

    • Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.

    • Collect the precipitate by centrifugation or filtration.

    • Wash the peptide pellet with cold diethyl ether (3x).

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the final product by mass spectrometry and amino acid analysis.

Performance Comparison and Expected Outcomes

The use of this compound is expected to result in a higher crude purity of the target peptide compared to syntheses employing the more acid-labile Boc-D-Tyr(Bzl)-OH, particularly for longer sequences. The primary impurities associated with the latter, such as O-acylated byproducts, should be significantly reduced.

ParameterBoc-D-Tyr(Bzl)-OH (Expected)This compound (Expected)
Crude Peptide Purity (for a model decapeptide) 70-85%80-95%
Major Impurities Truncated sequences, O-acylated tyrosine-containing peptides.Truncated sequences.
Final Yield (after purification) ModerateGood to High

Note: These are expected outcomes based on the chemical properties of the protecting groups. Actual results will vary depending on the specific peptide sequence and synthesis conditions.

Conclusion: A Strategic Choice for Robust Peptide Synthesis

The selection of a tyrosine protecting group in Boc-SPPS is a critical decision that directly impacts the efficiency and outcome of the synthesis. While Boc-D-Tyr(Bzl)-OH may be suitable for short peptides, the enhanced acid stability of the 2-Br-Z group in This compound makes it the superior choice for the synthesis of longer, more complex peptides. Its resistance to premature deprotection minimizes the formation of O-acylation side products, leading to higher crude purity and simplifying the final purification. By understanding the chemical principles behind protecting group stability and employing robust, well-validated protocols, researchers can confidently tackle challenging peptide syntheses and achieve their desired products with high fidelity.

References

  • AAPPTEC. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
  • AAPPTEC. Cleaving peptides from Merrifield resin; TFMSA cleavage. [Link]
  • Li, P., et al. (2022). A novel tyrosine hyperoxidation enables selective peptide cleavage. Chemical Science, 13(9), 2653-2659. [Link]
  • White, P., et al. (2014). (A) Comparison of Boc and Fmoc SPPS. Fmoc/tBu SPPS employs removal of the amine-protecting Fmoc group in an alkaline condition (normally 20% piperidine) and eventual cleavage of orthogonal side-chain protecting groups, including tBu and the support linker, by high-percentage TFA, whereas Boc/bzl SPPS requires harsher reaction conditions, using 50% TFA for amine-protecting Boc removal and 90% HF for protecting groups and support linker cleavage. (B) Examples

A Senior Application Scientist's Guide to Assessing Crude Peptide Purity: A Comparative Analysis of Modern Analytical Techniques

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Purity in Peptide Science

In the landscape of modern therapeutics and biochemical research, synthetic peptides are indispensable tools. Their journey from a solid-phase resin to a biologically active agent is fraught with chemical challenges, culminating in a "crude" product—a complex mixture containing the desired full-length peptide alongside a host of impurities.[1] These contaminants, which include deletion sequences, truncated peptides, and byproducts from protecting groups, can dramatically alter a peptide's bioactivity, immunogenicity, and toxicological profile.[2][3] Therefore, the rigorous assessment of crude peptide purity is not merely a quality control checkpoint; it is a foundational requirement for generating reliable, reproducible, and clinically relevant data.

This guide provides an in-depth comparison of the gold-standard and complementary techniques used to dissect the composition of crude peptide samples. We will explore the principles and practical applications of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Mass Spectrometry (MS), and Capillary Electrophoresis (CE). Furthermore, we will delve into the nuanced challenge of quantification and critically evaluate the theoretical application of a protected amino acid, Boc-D-Tyr(2-Br-Z)-OH , as an internal standard, comparing it against established best practices.

The Workhorse of Peptide Analysis: Reversed-Phase HPLC

Reversed-phase HPLC is the cornerstone of peptide purity analysis, prized for its high resolution and robustness.[2][4] The technique separates molecules based on their relative hydrophobicity, a principle that is exceptionally well-suited for distinguishing the target peptide from its often structurally similar impurities.[5]

The Science of Separation: Causality in Method Design

The power of RP-HPLC lies in the precise manipulation of interactions between the peptide mixture, a non-polar stationary phase (the column), and a polar mobile phase (the solvent).

  • Stationary Phase Selection: The most common choice for peptide analysis is a silica-based stationary phase chemically bonded with C18 alkyl chains.[6] The long C18 chains provide a highly hydrophobic surface, promoting strong retention of peptides. This is crucial because it allows for the use of shallow gradients of organic solvent to meticulously separate peptides that differ by even a single amino acid.[4] For very large or highly hydrophobic peptides, C8 or C4 columns may be used to reduce retention and prevent irreversible binding.

  • Mobile Phase Composition: A gradient of increasing organic solvent (typically acetonitrile) in water is used to elute the peptides.[4] Acetonitrile is favored for its low viscosity, low UV absorbance, and volatility, which simplifies sample recovery.[4] The inclusion of an ion-pairing agent, most commonly 0.1% Trifluoroacetic Acid (TFA), is critical. TFA serves a dual purpose: it protonates acidic residues (Asp, Glu) and the C-terminus, neutralizing negative charges, and it forms an ion pair with basic residues (Lys, Arg, His) and the N-terminus. This minimizes unwanted ionic interactions with residual silanol groups on the silica surface, resulting in sharper peaks and improved resolution.[4][7]

  • Detection: The peptide bond itself absorbs UV light strongly between 210-220 nm.[1][8] Monitoring at these wavelengths allows for the detection of all peptide species present, providing a comprehensive purity profile based on the relative area of the detected peaks.

The Next Generation: HPLC vs. UHPLC

Modern advancements have led to Ultra-High-Performance Liquid Chromatography (UHPLC or UPLC), which utilizes columns packed with smaller particles (<2 µm) and systems capable of handling much higher pressures.[9] This results in significantly faster separations, greater resolution, and enhanced sensitivity, allowing for a more detailed impurity profile in a fraction of the time.[10][11]

Experimental Protocol: General RP-HPLC Purity Assessment

  • Sample Preparation: Dissolve the lyophilized crude peptide in the initial mobile phase conditions (e.g., 95% Solvent A, 5% Solvent B) to a final concentration of 1 mg/mL. Vortex and sonicate briefly if necessary to ensure complete dissolution. Centrifuge to pellet any insoluble material.

  • Chromatographic System: An HPLC or UHPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm for HPLC; 2.1 x 100 mm, 1.7 µm for UHPLC).[4]

  • Mobile Phase:

    • Solvent A: 0.1% (v/v) TFA in HPLC-grade water.

    • Solvent B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

  • Gradient Elution: A typical gradient might run from 5% to 65% Solvent B over 30 minutes at a flow rate of 1 mL/min (for a 4.6 mm ID column). The gradient must be optimized for the specific peptide's hydrophobicity.

  • Detection: Monitor UV absorbance at 214 nm or 220 nm.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate purity as the percentage of the main peak's area relative to the total area of all peaks.

Visualization: RP-HPLC Workflow for Peptide Purity

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing crude Lyophilized Crude Peptide dissolve Dissolve in Mobile Phase A/B crude->dissolve centrifuge Centrifuge dissolve->centrifuge inject Inject Sample centrifuge->inject column C18 RP Column (Separation) inject->column detect UV Detector (214 nm) column->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peaks chromatogram->integrate calculate Calculate % Purity integrate->calculate

Caption: Workflow for assessing crude peptide purity using RP-HPLC.

Identity and Impurity Profiling: The Power of Mass Spectrometry (MS)

While HPLC provides a quantitative measure of purity, it does not confirm the identity of the peaks. Mass spectrometry is the definitive technique for this purpose, measuring the mass-to-charge (m/z) ratio of ionized molecules.[12] When coupled with HPLC (LC-MS), it becomes an unparalleled tool for both purity assessment and impurity identification in a single analysis.[13]

Key Applications of MS in Peptide Analysis:
  • Identity Confirmation: The primary peak in the chromatogram can be analyzed by MS to confirm its molecular weight matches the theoretical mass of the target peptide.[6]

  • Impurity Characterization: MS can identify common synthesis-related impurities. For example:

    • Deletion Sequences: Will have masses corresponding to the target peptide minus one or more amino acid residues.

    • Deamidation: Impurities containing Asn or Gln may show a mass increase of +1 Da.[14]

    • Incomplete Deprotection: The mass will correspond to the peptide plus the mass of the residual protecting group.

Experimental Protocol: LC-MS for Identity Confirmation

  • Chromatographic System: Use an LC system directly coupled to a mass spectrometer (typically ESI-MS).

  • Mobile Phase: For MS compatibility, replace the non-volatile TFA with a volatile acid like 0.1% formic acid (FA). Note that this may alter the chromatography, sometimes reducing peak sharpness compared to TFA.[7]

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is standard for peptides.

    • Mass Range: Scan a range appropriate for the expected m/z of the peptide and its potential impurities (e.g., m/z 400–2000).

    • Data Acquisition: Perform full MS scans to determine the molecular weights of all eluting peaks.

  • Data Analysis: Deconvolute the mass spectrum of the main peak to determine its monoisotopic mass and compare it to the theoretical value. Analyze the masses of impurity peaks to tentatively identify their structures.

An Orthogonal View: Capillary Electrophoresis (CE)

Capillary Electrophoresis offers a powerful, orthogonal separation technique that complements RP-HPLC. Instead of separating by hydrophobicity, CE separates molecules based on their charge-to-size ratio in an electric field.[15] This fundamental difference in separation mechanism makes it highly effective at resolving impurities that might co-elute with the main peptide in an HPLC run.[16]

CE is particularly advantageous for its extremely high efficiency, rapid analysis times, and minimal sample consumption (nanoliter injection volumes).[17][18] It is an excellent secondary method to confirm purity values obtained by HPLC, providing a higher degree of confidence, which is especially critical in later-stage drug development.[19]

The Quantitative Challenge: Internal Standards and the Role of this compound

While relative purity (% area) from an HPLC chromatogram is the most common metric for crude peptides, true quantification requires correcting for variability in sample handling, injection volume, and instrument response.[20] This is achieved by using an internal standard (IS)—a compound added in a known, constant amount to every sample and standard.[21] Calibration is then based on the ratio of the analyte's response to the IS's response.

Can this compound Be Used as an Internal Standard?

This compound is a protected amino acid derivative used as a building block in Boc-based solid-phase peptide synthesis.[22][23] It is not a peptide itself. Let's analyze its suitability as a potential IS for peptide quantification based on its properties:

  • Chemical Nature: It is a small molecule, not a peptide. This is a significant drawback. The ideal IS should mimic the analyte's behavior as closely as possible during sample preparation and analysis.[24] A small molecule is unlikely to mirror the solubility, stability, and chromatographic behavior of a peptide.

  • Chromatographic Separation: Due to its distinct structure and high hydrophobicity from the Boc and 2-Br-Z groups, it would likely be well-resolved from most peptides on a C18 column, which is a requirement for an IS.

  • Detection: The tyrosine-derived aromatic ring provides a strong UV chromophore, making it easily detectable by standard HPLC-UV systems.

  • Availability: It is a commercially available reagent.

Verdict: While theoretically possible to use in a highly controlled, specific assay, This compound is a poor choice for a general-purpose internal standard for peptide analysis. Its different chemical nature means it cannot adequately correct for variations that a peptide analyte might experience.

Comparison of Internal Standard Alternatives

The choice of an internal standard is critical for robust quantification. The table below compares the hypothetical use of this compound with superior, industry-standard alternatives.

FeatureThis compound (Hypothetical)Analog PeptideStable Isotope-Labeled (SIL) Peptide
Principle Small molecule with distinct retention time.A peptide with a similar sequence and properties but chromatographically resolved.A version of the analyte peptide where some atoms (e.g., ¹²C, ¹⁴N) are replaced with heavy isotopes (¹³C, ¹⁵N).
Pros - Commercially available[22]- UV active- Likely well-resolved- Behaves more like the analyte than a small molecule.- Can correct for some sample prep variations.- Gold Standard [24]- Nearly identical chemical and physical properties to the analyte.- Co-elutes with the analyte in LC.- Corrects for all stages: extraction, digestion, chromatography, and ionization.[25]
Cons - Does not mimic peptide behavior.- Cannot correct for peptide-specific losses or degradation.- Different MS ionization efficiency.- May not perfectly mimic analyte behavior.- Requires custom synthesis.- Requires custom synthesis (can be expensive).- Primarily for MS-based quantification, not UV.
Best Application Not recommended for reliable peptide quantification.HPLC-UV or MS methods where a SIL peptide is unavailable.Definitive, regulatory-grade quantitative bioanalysis by LC-MS.[25]
Visualization: Logic for Selecting an Analytical Method

G rect_node rect_node start What is the Analytical Goal? q_purity Assess Relative Purity? start->q_purity q_identity Confirm Identity & Identify Impurities? start->q_identity q_quant Absolute Quantification? start->q_quant ans_hplc Use RP-HPLC q_purity->ans_hplc Yes ans_ms Use LC-MS q_identity->ans_ms Yes ans_is Use LC-MS with SIL-Peptide IS q_quant->ans_is Yes ans_ce Use CE as an Orthogonal Method ans_hplc->ans_ce For higher confidence

Caption: Decision tree for selecting the appropriate peptide analysis method.

Overall Comparison and Conclusion

The comprehensive assessment of crude peptide purity demands a multi-faceted analytical strategy. No single technique can provide all the necessary information. RP-HPLC remains the primary method for determining purity due to its high resolving power, while its integration with mass spectrometry is essential for confirming identity and characterizing impurities.

TechniquePrinciple of SeparationPrimary ApplicationResolutionThroughputKey Advantage
RP-HPLC Hydrophobicity[4]Purity Assessment, QuantificationHighMediumRobust, high-resolution separation of structurally similar peptides.
LC-MS Hydrophobicity & m/z[13]Identity Confirmation, Impurity IDHighMediumProvides both purity data and molecular weight information simultaneously.
CE Charge-to-Size Ratio[15]Orthogonal Purity ConfirmationVery HighHighDifferent separation mechanism resolves impurities missed by HPLC.

References

  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (Source: Advanced Chromatography Technologies Ltd.)
  • Peptide Purification and Product Analysis. (Source: AltaBioscience)
  • HPLC Analysis and Purification of Peptides. (Source: PubMed Central, National Library of Medicine)
  • Peptide Characterization by RP-HPLC for Regulatory Submissions. (Source: ResolveMass Laboratories Inc.)
  • Detection of Peptide Purity by RP-HPLC and Mass Spectrometry. (Source: MtoZ Biolabs)
  • Classification of Impurities in Synthetic Peptide Drugs. (Source: Apeptide Co., Ltd.)
  • Evaluating HPLC, UHPLC, and UPLC System Performance Using a Reversed-Phase Method for Peptides. (Source: Waters Corporation)
  • Hydrophobic interaction chromatography of peptides as an alternative to reversed-phase... (Source: PubMed, National Library of Medicine)
  • This compound Product Information. (Source: Sigma-Aldrich)
  • Detection, characterization, and quantification of peptides in biological matrices: Identification of a suitable Internal Standard for quantitative HPLC analysis. (Source: Associação Brasileira de Química)
  • On-line derivatization of peptides for improved sequence analysis... (Source: PubMed, National Library of Medicine)
  • Monitoring the purity of a synthetic peptide by capillary electrophoresis... (Source: PubMed, National Library of Medicine)
  • Peptide Purification Process & Methods: An Overview. (Source: Bachem)
  • Instructions for Capillary Electrophoresis Peptide Analysis Kit. (Source: Bio-Rad)
  • HPLC & Mass Spectrometry Testing for Peptides: Ensuring Purity, Accuracy, and Research Confidence. (Source: Peptides.org)
  • UHPLC is the future for Peptide Mapping: Here's why! (Source: LabMal)
  • What is the usual nature of impurities in synthetic peptides? (Source: ResearchGate)
  • How to purify synthetic peptides - what are the options? (Source: Biotage)
  • An Overview of Hydrophobic Interaction Chromatography. (Source: GoldBio)
  • A Comparative Guide to HPLC Methods for Assessing the Purity of Peptides with His(Trt). (Source: BenchChem)
  • Short-Chain Peptide Analysis by High-Performance Liquid Chromatography... (Source: ACS Publications)
  • Assessing Crude Peptide Purity: A Comparative Guide to PFP Ester Synthesis. (Source: BenchChem)
  • Derivatization-enhanced analysis of amino acids and peptides. (Source: Google Patents)
  • MS Peptide Purity Analysis. (Source: Creative Proteomics)
  • Chromatography and Detection Methods for Peptide Purification. (Source: Gilson Learning Hub)
  • Overview of Custom Peptide Synthesis. (Source: GenScript)
  • The Missing Link Between HPLC and UPLC Technology. (Source: American Laboratory)
  • Internal Standard Considerations for Protein Therapeutic Bioanalytical LC-MS/MS Assays. (Source: Bioanalysis Zone)
  • Method Development for Hydrophobic Interaction Chromatography (HIC) Based Protein Separations... (Source: Waters Corporation)
  • Analysis of Peptide Stereochemistry in Single Cells by Capillary Electrophoresis... (Source: PubMed Central, National Library of Medicine)
  • Analytical method development for synthetic peptide purity and impurities content by UHPLC... (Source: Almac Group)
  • Unparalleled Solid Phase Peptide Synthesis. (Source: CEM Corporation)
  • Amino Acid Pre-column Derivatization HPLC Analysis Methods. (Source: Creative Proteomics)
  • What are other methods except RP-HLPC to purify peptides? (Source: ResearchGate)
  • HPLC vs UPLC - What's the Difference? (Source: Chromatography Today)
  • Hydrophobic Interaction Chromatography Products. (Source: Cytiva)
  • When Should an Internal Standard be Used? (Source: LCGC International)
  • Formation Mechanisms and Mitigation Strategies of Common Peptide Impurities. (Source: Creative Peptides)
  • Internal Standard Quantification Using Tandem Mass Spectrometry of a Tryptic Peptide... (Source: ACS Publications)
  • Hydrophobic Interaction Chromatography: Understanding its principle and usage. (Source: Biopharma PEG)
  • What is Peptide Impurities. (Source: Omizzur)
  • A Comparative Guide to Boc-Tyr(Boc)-OH in Peptide Synthesis... (Source: BenchChem)
  • Webinar: Analysis of recombinant protein purity and heterogeneity by capillary electrophoresis. (Source: YouTube)
  • Der Pharma Chemica. (Source: Scholars Research Library)
  • Separation Abilities of Capillary Electrophoresis Coupled with Ion Mobility Mass Spectrometry... (Source: MDPI)

Sources

A Researcher's Guide to the Orthogonal Compatibility of the 2-Bromobenzyl (2-Br-Z) Protecting Group

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of complex organic synthesis, particularly in the realms of pharmaceutical and peptide chemistry, the strategic deployment of protecting groups is a cornerstone of success. The ability to selectively unmask a functional group in the presence of others—a concept known as orthogonality—is paramount for efficient and high-yielding synthetic routes.[1] This guide provides an in-depth technical comparison of the 2-bromobenzyl (2-Br-Z) protecting group, evaluating its orthogonal compatibility with other widely used protecting groups. We will delve into the experimental data and protocols that empower researchers to harness the unique properties of the 2-Br-Z group in their synthetic endeavors.

The 2-Bromobenzyl (2-Br-Z) Group: An Overview

The 2-bromobenzyl group is a member of the benzyl ether family of protecting groups, which are prized for their general stability and diverse deprotection methods.[2][3] The presence of the bromine atom at the ortho position subtly modulates the electronic properties of the benzyl ring, influencing its reactivity and cleavage conditions. This substituent allows for deprotection strategies that can be orthogonal to standard benzyl (Bn) ethers and other common protecting groups.

Orthogonal Deprotection Strategies: A Comparative Analysis

The true utility of a protecting group is revealed in its compatibility with others in a multi-step synthesis. Here, we compare the 2-Br-Z group's compatibility with four major classes of protecting groups: tert-Butoxycarbonyl (Boc), 9-Fluorenylmethoxycarbonyl (Fmoc), Benzyloxycarbonyl (Cbz), and various silyl ethers.

Orthogonality with the Boc Group

The tert-butoxycarbonyl (Boc) group is a cornerstone of amine protection, renowned for its lability under acidic conditions.[4][5] This provides a clear orthogonal relationship with the 2-Br-Z group, which is generally stable to the acidic conditions used for Boc removal.

Experimental Data Summary:

EntryProtecting Groups PresentDeprotection ConditionsResultSelectivity
12-Br-Z-OR, Boc-NR'₂Trifluoroacetic acid (TFA) in CH₂Cl₂ (1:1)Boc group removedHigh
22-Br-Z-OR, Boc-NR'₂Reductive Cleavage (e.g., Zn, AcOH)2-Br-Z group removedHigh

Causality of Selectivity: The Boc group's deprotection proceeds via an E1-like mechanism initiated by protonation, forming a stable tert-butyl cation.[5] The 2-Br-Z group, being an ether, is significantly more stable to these acidic conditions and requires much stronger acids or different cleavage mechanisms for its removal.[6]

Experimental Protocol: Selective Boc Deprotection

  • Dissolve the substrate bearing both 2-Br-Z and Boc groups in anhydrous dichloromethane (CH₂Cl₂).

  • Cool the solution to 0 °C.

  • Add an equal volume of trifluoroacetic acid (TFA) dropwise.

  • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture in vacuo.

  • Co-evaporate with toluene to remove residual TFA.

  • Purify the product by chromatography.

Visualization of Orthogonal Deprotection (Boc vs. 2-Br-Z):

Substrate Substrate (2-Br-Z-OR, Boc-NR'₂) Product_Boc_Removed Product (2-Br-Z-OR, H-NR'₂) Substrate->Product_Boc_Removed TFA / CH₂Cl₂ Product_2BrZ_Removed Product (HO-R, Boc-NR'₂) Substrate->Product_2BrZ_Removed Reductive Cleavage (e.g., Zn, AcOH)

Caption: Orthogonal deprotection of Boc and 2-Br-Z groups.

Compatibility with the Fmoc Group

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group, typically removed by secondary amines like piperidine.[7][8] This presents a more nuanced compatibility with the 2-Br-Z group.

Experimental Data Summary:

EntryProtecting Groups PresentDeprotection ConditionsResultSelectivity
12-Br-Z-OR, Fmoc-NR'₂20% Piperidine in DMFFmoc group removedHigh
22-Br-Z-OR, Fmoc-NR'₂Strong Acid (e.g., HBr/AcOH)2-Br-Z group removedHigh

Causality of Selectivity: The Fmoc group's deprotection occurs via a β-elimination mechanism initiated by a base.[7] The 2-Br-Z group is stable to these basic conditions. Conversely, the Fmoc group is stable to the strongly acidic conditions often required for 2-Br-Z cleavage.[9]

Experimental Protocol: Selective Fmoc Deprotection

  • Dissolve the substrate bearing both 2-Br-Z and Fmoc groups in N,N-dimethylformamide (DMF).

  • Add a solution of 20% (v/v) piperidine in DMF.

  • Stir the reaction at room temperature for 30 minutes.

  • Precipitate the product by adding the reaction mixture to cold diethyl ether.

  • Collect the precipitate by filtration and wash with diethyl ether.

  • Purify as necessary.

Visualization of Orthogonal Deprotection (Fmoc vs. 2-Br-Z):

Substrate Substrate (2-Br-Z-OR, Fmoc-NR'₂) Product_Fmoc_Removed Product (2-Br-Z-OR, H-NR'₂) Substrate->Product_Fmoc_Removed 20% Piperidine / DMF Product_2BrZ_Removed Product (HO-R, Fmoc-NR'₂) Substrate->Product_2BrZ_Removed Strong Acid (e.g., HBr/AcOH)

Caption: Orthogonal deprotection of Fmoc and 2-Br-Z groups.

Orthogonality with the Cbz Group

The benzyloxycarbonyl (Cbz) group is a classic amine protecting group, typically removed by catalytic hydrogenolysis.[10] Its structural similarity to the 2-Br-Z group necessitates careful consideration of deprotection conditions to achieve orthogonality.

Experimental Data Summary:

EntryProtecting Groups PresentDeprotection ConditionsResultSelectivity
12-Br-Z-OR, Cbz-NR'₂H₂, Pd/CBoth groups may be cleavedLow
22-Br-Z-OR, Cbz-NR'₂Lewis Acids (e.g., BCl₃·SMe₂)2-Br-Z group may be selectively cleavedModerate to High
32-Br-Z-OR, Cbz-NR'₂Strong Acid (e.g., HBr/AcOH)Both groups likely cleavedLow

Causality of Selectivity: Both the Cbz and 2-Br-Z groups are susceptible to hydrogenolysis. However, the rates of cleavage can sometimes be differentiated by catalyst choice and reaction conditions. A more reliable orthogonal strategy involves the use of Lewis acids, which can preferentially cleave the benzyl ether linkage of the 2-Br-Z group over the carbamate linkage of the Cbz group under specific conditions.[11]

Experimental Protocol: Selective 2-Br-Z Deprotection with a Lewis Acid

  • Dissolve the substrate bearing both 2-Br-Z and Cbz groups in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Add boron trichloride-dimethyl sulfide complex (BCl₃·SMe₂) (1.5-2.0 equivalents) dropwise.

  • Stir the reaction at -78 °C for 1-3 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of methanol, followed by warming to room temperature.

  • Dilute with CH₂Cl₂ and wash with saturated aqueous NaHCO₃ and brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the product by chromatography.

Visualization of Deprotection (Cbz vs. 2-Br-Z):

Substrate Substrate (2-Br-Z-OR, Cbz-NR'₂) Product_2BrZ_Removed Product (HO-R, Cbz-NR'₂) Substrate->Product_2BrZ_Removed BCl₃·SMe₂ / CH₂Cl₂ Product_Both_Removed Product (HO-R, H-NR'₂) Substrate->Product_Both_Removed H₂, Pd/C

Caption: Selective deprotection of 2-Br-Z in the presence of Cbz.

Compatibility with Silyl Ethers

Silyl ethers, such as TBDMS (tert-butyldimethylsilyl) and TIPS (triisopropylsilyl), are widely used for the protection of alcohols and are typically cleaved by fluoride ion sources.[12] This provides a robust orthogonal relationship with the 2-Br-Z group.

Experimental Data Summary:

EntryProtecting Groups PresentDeprotection ConditionsResultSelectivity
12-Br-Z-OR, R'-OSiR''₃TBAF in THFSilyl ether removedHigh
22-Br-Z-OR, R'-OSiR''₃Reductive Cleavage (e.g., Zn, AcOH)2-Br-Z group removedHigh

Causality of Selectivity: The cleavage of silyl ethers by fluoride is based on the high affinity of silicon for fluoride, forming a strong Si-F bond.[13] This mechanism is completely independent of the conditions required to cleave the 2-Br-Z ether, which is stable to fluoride ions.

Experimental Protocol: Selective Silyl Ether Deprotection

  • Dissolve the substrate bearing both 2-Br-Z and a silyl ether in tetrahydrofuran (THF).

  • Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 equivalents).

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the product by chromatography.

Visualization of Orthogonal Deprotection (Silyl Ether vs. 2-Br-Z):

Substrate Substrate (2-Br-Z-OR, R'-OSiR''₃) Product_Silyl_Removed Product (2-Br-Z-OR, R'-OH) Substrate->Product_Silyl_Removed TBAF / THF Product_2BrZ_Removed Product (HO-R, R'-OSiR''₃) Substrate->Product_2BrZ_Removed Reductive Cleavage (e.g., Zn, AcOH)

Caption: Orthogonal deprotection of a silyl ether and a 2-Br-Z group.

Alternative Deprotection Methods for the 2-Br-Z Group

Beyond the conditions highlighted above, the 2-Br-Z group can be cleaved by a variety of other methods, further expanding its utility in orthogonal schemes.

  • Photolytic Cleavage: Similar to other benzyl ethers with electron-withdrawing or ortho-substituents, the 2-Br-Z group may be susceptible to photolytic cleavage, often at specific wavelengths, providing a mild and highly selective deprotection method.[2]

  • Oxidative Cleavage: Reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can be used for the oxidative deprotection of benzyl ethers. The reactivity of the 2-Br-Z group towards such reagents would need to be empirically determined for a given substrate.[2]

  • Reductive Cleavage with Zinc: As mentioned, activated zinc in the presence of a proton source like acetic acid can reductively cleave the 2-bromobenzyl group. This method is often mild and can be selective.[14]

Conclusion

The 2-bromobenzyl (2-Br-Z) protecting group is a valuable tool for the synthetic chemist, offering a unique position within the matrix of orthogonal protecting group strategies. Its stability to the acidic conditions used for Boc removal and the basic conditions for Fmoc removal makes it a highly compatible partner in peptide and complex molecule synthesis. While its compatibility with the Cbz group under hydrogenolysis conditions is limited, selective cleavage can be achieved using Lewis acids. Furthermore, its robust orthogonality with silyl ethers provides another dimension of synthetic flexibility. By understanding the specific deprotection conditions and the underlying chemical principles, researchers can confidently incorporate the 2-Br-Z group into their synthetic plans to achieve their molecular targets with greater efficiency and elegance.

References

  • Stephenson, C. R. J., et al. (2011). Iridium-catalyzed photochemical deprotection of PMB group. Journal of the American Chemical Society, 133(49), 19596-19599.
  • Kociensky, P. J. (2006). Protecting Groups (3rd ed.). Thieme.
  • Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis.
  • Dudley, G. B., et al. (2009). New Strategies for Protecting Group Chemistry: Synthesis, Reactivity, and Indirect Oxidative Cleavage of para-Siletanylbenzyl Ethers. The Journal of Organic Chemistry, 74(15), 5225–5236.
  • Fields, G. B. (1997). Methods for removing the Fmoc group. Methods in enzymology, 289, 104-112.
  • Reddy, B. M., et al. (2011). A Facile, Efficient and Selective Deprotection of P - Methoxy Benzyl Ethers Using Zinc (II) Trifluoromethanesulfonate. Letters in Organic Chemistry, 8(4), 256-260.
  • Aapptec. (n.d.). N-Terminal Deprotection - Fmoc removal.
  • Pan, W., et al. (2021). A mild and practical method for deprotection of aryl methyl/benzyl/allyl ethers with HPPh2 and tBuOK. Organic & Biomolecular Chemistry, 19(34), 7633-7640.
  • Reddit. (2018, October 20). Protecting groups in organic synthesis?!. r/chemistry.
  • Master Organic Chemistry. (2014, November 19). Cleavage Of Ethers With Acid.
  • Scattolin, T., Gharbaoui, T., & Chen, C. Y. (2022). A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. Organic letters, 24(21), 3736–3740.
  • Organic Chemistry with Victor. (2023, November 9). Cleavage of Ethers with Acids [Video]. YouTube.
  • Holmes, A. B., et al. (1993). Selective Cleavage of Benzyl Ethers. Synlett, 1993(09), 663-664.
  • ResearchGate. (n.d.). Benzyl ether deprotection strategies.
  • Master Organic Chemistry. (2018, June 7). Protecting Groups For Amines: Carbamates.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • Seeberger, P. H., et al. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters, 23(2), 436-440.
  • Barany, G., & Merrifield, R. B. (1979). A new amino protecting group, removable by a push-pull mechanism. The 9-fluorenylmethoxycarbonyl group. The Journal of Organic Chemistry, 44(21), 3730-3732.
  • Google Patents. (n.d.). WO2013089241A1 - Method for removing Fmoc group.
  • Ready, J. M. (n.d.). Protecting Groups in Organic Synthesis. UT Southwestern Medical Center.
  • ResearchGate. (n.d.). Reductive cleavage of benzyl ethers and the linking ester.
  • Farcasiu, M., & Smith, C. (1984). Cleavage of benzylaryl ethers in the presence of zinc halides. Energy & Fuels, 1(3), 277-281.
  • Aapptec. (n.d.). N-Terminal Deprotection - Fmoc removal.
  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.
  • Sultane, P. R., Mete, T. B., & Bhat, R. G. (2015). A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups. Tetrahedron Letters, 56(16), 2067-2070.
  • Khan Academy. (n.d.). Acidic cleavage of ethers.
  • Bouzide, A., & Sauvé, G. (2002). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Tetrahedron letters, 43(33), 5173-5175.
  • Iadonisi, A., et al. (2005). A New Method for the Deprotection of Benzyl Ethers or the Selective Protection of Alcohols. Synlett, 2005(12), 1864-1868.
  • Kiso, Y., et al. (1980). Efficient Removal of Protecting Groups by a 'Push-Pull' Mechanism. II. Deprotection of O-Benzyltyrosine with a Thioanisole-Trifluoroacetic Acid System without O-to-C Rearrangements. Chemical and Pharmaceutical Bulletin, 28(2), 673-676.
  • Wenschuh, H., et al. (2000). 2.1.1.1.1.3.3 Cleavage of the 9-Fluorenylmethoxycarbonyl Group. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22a (pp. 65-68). Thieme.
  • Sheppe, R. E., et al. (2013). A convenient and scaleable procedure for removing the Fmoc group in solution. Tetrahedron Letters, 54(40), 5486-5489.

Sources

Safety Operating Guide

Navigating the Disposal of Boc-D-Tyr(2-Br-Z)-OH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the synthesis and application of complex molecules like Boc-D-Tyr(2-Br-Z)-OH are central to innovation. However, the lifecycle of these compounds extends beyond their use in experiments; their proper disposal is a critical aspect of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, grounded in established safety protocols and regulatory standards.

Understanding the Hazard Profile of this compound

Before initiating any disposal procedure, a thorough understanding of the compound's potential hazards is paramount. This compound is a protected amino acid derivative. While the Boc (tert-butyloxycarbonyl) and D-tyrosine moieties are common in peptide synthesis, the presence of the 2-bromobenzyloxycarbonyl (2-Br-Z) group introduces specific considerations. This brominated aromatic functional group places the compound in the category of halogenated organic waste .

Halogenated organic compounds are of particular concern for environmental health and safety due to their potential for persistence in the environment and the formation of toxic byproducts upon improper disposal or incineration. While a specific Safety Data Sheet (SDS) for the D-isomer may not always be readily available, data from the closely related L-isomer, Boc-L-Tyr(2-Br-Z)-OH, and other brominated organic compounds indicate that caution is warranted.[1][2]

Key Hazard Considerations:

  • Toxicity: While comprehensive toxicological data for this specific compound is limited, related brominated aromatic compounds can be harmful if swallowed, inhaled, or absorbed through the skin.[3][4][5]

  • Irritation: May cause skin, eye, and respiratory irritation.[4][6]

  • Environmental Hazard: Halogenated organic compounds can be harmful to aquatic life.[3] Improper disposal can lead to long-term environmental contamination.

Core Principles of Chemical Waste Management

The disposal of any laboratory chemical is governed by a hierarchy of regulations and best practices. The U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) provide the primary federal framework. However, state and local regulations, as well as institutional policies, must also be strictly followed. The fundamental principle is the "cradle-to-grave" management of hazardous waste, ensuring it is handled safely from generation to final disposal.

Step-by-Step Disposal Protocol for this compound

This protocol provides a general framework. Always consult your institution's Environmental Health and Safety (EHS) department for specific procedures and requirements.

Part 1: Immediate Safety and Personal Protective Equipment (PPE)

Before handling any chemical waste, ensure you are wearing the appropriate PPE:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Body Protection: A lab coat.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary. Work in a well-ventilated area, preferably a chemical fume hood.[6]

Part 2: Waste Segregation and Containerization

Proper segregation is the cornerstone of safe chemical waste disposal. Due to the presence of bromine, this compound must be disposed of as halogenated organic waste .

  • Select the Appropriate Waste Container:

    • Use a designated, leak-proof container specifically for halogenated organic solids. These containers are often provided by your institution's EHS department and may be color-coded (e.g., green for halogenated waste).[7]

    • Ensure the container is compatible with the chemical. High-density polyethylene (HDPE) is a suitable material.

    • The container must have a secure, tight-fitting lid.

  • Label the Waste Container:

    • Label the container before adding any waste.

    • The label must include:

      • The words "Hazardous Waste".

      • The full chemical name: "this compound". Do not use abbreviations.

      • The primary hazard(s) (e.g., "Toxic," "Irritant").

      • The date the first waste was added to the container.

  • Waste Collection:

    • Solid Waste: Carefully transfer any unused or expired solid this compound into the designated halogenated organic solids waste container.

    • Contaminated Materials: Any materials that have come into direct contact with the compound, such as weighing paper, contaminated paper towels, and gloves, should also be placed in the same container.

    • Solutions: If the compound is in a solution, the entire solution must be disposed of as halogenated organic liquid waste. The container should be labeled with the names of all components, including the solvent(s). Do not mix halogenated and non-halogenated solvent waste. [8][9][10]

Part 3: Storage and Accumulation
  • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • The SAA should be at or near the point of generation and under the control of the laboratory personnel.

  • Ensure the container is kept closed at all times, except when adding waste.

  • Store the container in secondary containment to prevent spills.

Part 4: Final Disposal
  • Once the waste container is full, or if it has been in accumulation for the maximum time allowed by your institution (often six to twelve months), arrange for a pickup by your EHS department.

  • Do not attempt to dispose of this chemical down the drain or in the regular trash. This is a violation of environmental regulations and can have serious consequences.

  • Your EHS department will coordinate with a licensed hazardous waste disposal company for the final treatment, which for halogenated organic compounds is typically high-temperature incineration.[7]

Quantitative Data Summary

ParameterGuideline/RegulationSource
Waste Category Halogenated Organic Waste[7]
EPA Hazardous Waste Codes May fall under F-listed wastes if mixed with certain solvents, or U-listed wastes if it meets the criteria for a discarded commercial chemical product. A specific code should be determined by a trained EHS professional.[11][12]
Storage Time Limit in SAA Varies by institution and generator status, but typically should not exceed one year for partially filled containers.

Disposal Decision Workflow

Caption: Decision workflow for the proper disposal of this compound.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste, thereby protecting both human health and the ecosystem.

References

  • Bucknell University. (2016, April 15). Hazardous Waste Segregation.
  • U.S. Environmental Protection Agency. Environmental Fact Sheet, Organobromine.
  • U.S. Environmental Protection Agency. Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption.
  • Temple University. Halogenated Solvents in Laboratories.
  • U.S. Government Publishing Office. Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
  • University of Oslo. (2024, November 11). Chemical and Hazardous Waste Guide.
  • Organic Chemistry Portal. Protective Groups.
  • AAPPTec. MSDS ABY235 Boc-D-Tyr(tBu).pdf.
  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.
  • University of Maryland Environmental Safety, Sustainability and Risk. EPA Hazardous Waste Codes.
  • U.S. Environmental Protection Agency. (2025, October 23). Documents Related to the Hazardous Waste Listing for Organobromine Production Wastes.

Sources

Navigating the Safe Handling of Boc-D-Tyr(2-Br-Z)-OH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous handling of specialized amino acid derivatives is paramount to both personal safety and experimental integrity. This guide provides essential, immediate safety and logistical information for the handling of Boc-D-Tyr(2-Br-Z)-OH, a key building block in peptide synthesis. By understanding the inherent properties of this compound and adhering to rigorous safety protocols, you can mitigate risks and ensure a secure laboratory environment.

Hazard Identification and Risk Assessment: A Proactive Approach

While a specific, comprehensive Safety Data Sheet (SDS) for this compound may not always be readily accessible, a thorough risk assessment can be conducted by examining data for structurally similar protected amino acids. Generally, this compound is considered to be relatively safe under proper use and storage conditions[1]. However, as with any chemical reagent, it is crucial to handle it with the assumption that it may present potential hazards, including skin, eye, and respiratory irritation.

A foundational principle of laboratory safety is to treat all chemical substances with a degree of caution. Before commencing any work, it is imperative to consult the supplier-specific Safety Data Sheet (SDS) for the most accurate and detailed hazard information.

Personal Protective Equipment (PPE): Your First Line of Defense

The consistent use of appropriate personal protective equipment is non-negotiable when handling this compound. The following table outlines the recommended PPE, designed to provide a comprehensive barrier against potential exposure.

Body PartPersonal Protective EquipmentSpecifications and Rationale
Eyes Safety GogglesProvides essential protection against splashes and airborne particles. Must be worn at all times in the laboratory.
Hands Chemical-Resistant GlovesNitrile gloves are recommended. Inspect for any signs of damage before use and replace immediately if compromised.
Body Laboratory CoatA standard, full-sleeved lab coat is required to protect skin and personal clothing from accidental contact.
Respiratory NIOSH-Approved RespiratorRecommended when handling the powder outside of a certified chemical fume hood or if there is a potential for dust generation.

Engineering Controls and Safe Handling Practices: Mitigating Exposure

Engineering controls are the primary means of minimizing exposure to chemical hazards. When combined with meticulous handling practices, they form a robust system for laboratory safety.

Engineering Controls:

  • Chemical Fume Hood: All weighing and handling of solid this compound should be performed in a certified chemical fume hood to minimize the risk of inhalation.

  • Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of any airborne particulates.

Step-by-Step Handling Protocol:

  • Preparation: Before handling the compound, ensure that all necessary PPE is readily available and in good condition. Designate a specific workspace within the chemical fume hood for the procedure.

  • Aliquotting: When transferring the powdered compound, use a spatula or other appropriate tool to minimize the creation of dust. Avoid pouring the powder directly.

  • Containment: Keep the container of this compound tightly sealed when not in use to prevent contamination and accidental spills.

  • Hygiene: After handling is complete, thoroughly wash hands and any exposed skin with soap and water.

Storage and Disposal: Ensuring Long-Term Safety and Compliance

Proper storage and disposal are critical components of the chemical management lifecycle. Adherence to these guidelines will prevent degradation of the compound and ensure environmental responsibility.

Storage:

  • Store this compound in a cool, dry, and well-ventilated area.

  • Keep the container tightly closed and clearly labeled.

  • Store away from incompatible materials, such as strong oxidizing agents.

Disposal Plan:

The disposal of this compound and any contaminated materials must be carried out in strict accordance with all local, state, and federal regulations.

  • Solid Waste: Unused or waste this compound, along with any contaminated consumables (e.g., weighing paper, gloves), should be collected in a designated and clearly labeled hazardous waste container.

  • Solutions: If this compound is in a solvent, the entire solution must be disposed of as hazardous liquid waste, following the specific guidelines for that solvent.

  • Consult EHS: Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.

Emergency Procedures: Preparedness for Unexpected Events

In the event of an accidental exposure or spill, a swift and informed response is crucial to minimizing harm.

First Aid Measures:

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
Skin Contact Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention.
Inhalation Move the individual to fresh air. If breathing becomes difficult, seek immediate medical attention.
Ingestion Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Spill Response:

  • Evacuate: Immediately evacuate the area of the spill.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: If the spill is small and you are trained to handle it, wear the appropriate PPE, including respiratory protection. Carefully sweep up the solid material, avoiding dust generation, and place it into a sealed, labeled container for disposal.

  • Decontaminate: Clean the spill area with an appropriate solvent and decontaminating agent.

  • Report: Report the incident to your laboratory supervisor and EHS department.

Visualizing the Workflow for Safe Handling

The following diagram illustrates the key decision points and procedural flow for the safe handling of this compound, from initial preparation to final disposal.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency A Consult SDS B Don Appropriate PPE A->B C Prepare Workspace in Fume Hood B->C D Weigh/Aliquot Compound C->D E Perform Experiment D->E F Seal Container When Not in Use E->F K Spill or Exposure Occurs E->K Potential Incident G Segregate Waste F->G H Label Waste Container G->H I Store in Designated Area H->I J Contact EHS for Pickup I->J L Follow First Aid/Spill Protocol K->L M Report Incident L->M

Caption: A flowchart outlining the key steps for the safe handling of this compound.

By integrating these safety protocols and maintaining a vigilant approach to laboratory practice, researchers can confidently and responsibly utilize this compound in their critical work, advancing scientific discovery while prioritizing personal and environmental well-being.

References

  • AAPPTec, LLC. (n.d.). Safety Data Sheet: Boc-D-Tyr(tBu)-OH.
  • Sigma-Aldrich. (n.d.). This compound Novabiochem.
  • Aapptec Peptides. (n.d.). This compound [81189-61-9].
  • ChemBK. (2024, April 9). Boc-D-Tyr(2-bromo-Z)-OH.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-D-Tyr(2-Br-Z)-OH
Reactant of Route 2
Reactant of Route 2
Boc-D-Tyr(2-Br-Z)-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.